molecular formula C6H11N3 B1301218 (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine CAS No. 499770-63-7

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1301218
CAS No.: 499770-63-7
M. Wt: 125.17 g/mol
InChI Key: DAOWQCXPMWGSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7)9(2)8-5/h3H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWQCXPMWGSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361398
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-63-7
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dimethyl-1H-pyrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its physicochemical characteristics, spectral data, a plausible synthetic route, and a discussion of its potential reactivity and applications in drug development.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in medicinal chemistry.[3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its steric and electronic properties, leading to compounds with high affinity and selectivity for a diverse range of biological targets, including protein kinases, dopamine receptors, and serotonin receptors.[4][5][6]

This compound, with its primary amine functionality, represents a valuable building block for the synthesis of more complex molecules. The aminomethyl group can be readily derivatized to introduce various pharmacophoric elements, enabling the exploration of structure-activity relationships in drug discovery programs. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its properties to facilitate its use in research and development.

Physicochemical and Spectroscopic Properties

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The experimental data is primarily sourced from chemical vendor databases, while some properties are predicted based on its structure.

PropertyValueSource
IUPAC Name This compound-
CAS Number 499770-63-7[1]
Molecular Formula C₆H₁₁N₃[1]
Molecular Weight 125.17 g/mol [1]
Appearance Liquid[7]
Boiling Point 229.3 °C at 760 mmHg[7]
Density 1.12 ± 0.1 g/cm³[7]
Flash Point 92.5 °C[7]
pKa (predicted) ~9.5 (for the primary amine)[8]
logP (predicted) 0.6[9]
Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the analysis of its structure and data from similar pyrazole derivatives, the expected spectral characteristics can be predicted.[10][11]

The expected proton NMR chemical shifts for this compound in CDCl₃ are outlined in Table 2.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
N1-CH₃~3.7Singlet3H
C3-CH₃~2.2Singlet3H
C4-H~5.9Singlet1H
C5-CH₂~3.8Singlet2H
-NH₂~1.5 (broad)Singlet2H

Rationale for Predicted Shifts:

  • The N-methyl protons are expected to be the most downfield of the methyl signals due to the direct attachment to the electronegative nitrogen atom within the aromatic ring.

  • The C3-methyl protons will be upfield compared to the N-methyl protons.

  • The C4 proton will appear as a singlet in the aromatic region, typical for a proton on a substituted pyrazole ring.

  • The methylene protons adjacent to the pyrazole ring and the amine group will be deshielded.

  • The amine protons typically appear as a broad singlet and their chemical shift can vary with concentration and solvent.

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

CarbonChemical Shift (δ, ppm)
N1-CH₃~35
C3-CH₃~13
C3~150
C4~105
C5~140
C5-CH₂~40

Rationale for Predicted Shifts:

  • The chemical shifts are estimated based on the known values for substituted pyrazoles. The C3 and C5 carbons of the pyrazole ring are expected to be the most downfield due to their attachment to nitrogen atoms. The C4 carbon will be more upfield. The methyl and methylene carbons will appear in the aliphatic region.[12][13]

The expected characteristic infrared absorption bands are listed in Table 4.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400-3250Medium, broad
C-H Stretch (aromatic)~3100Medium
C-H Stretch (aliphatic)2950-2850Medium to strong
C=N, C=C Stretch (pyrazole ring)1600-1450Medium to strong
N-H Bend (amine)1650-1580Medium

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrazole ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the commercially available 1,3-dimethyl-1H-pyrazol-5-amine. This involves the formylation of the pyrazole ring followed by reductive amination.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination A 1,3-Dimethyl-1H-pyrazol-5-amine B 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde D This compound C->D NH₃, H₂, Raney Ni or NaBH(OAc)₃, NH₄OAc

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

This protocol is based on standard Vilsmeier-Haack formylation procedures.

  • Reaction Setup: To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

  • Addition of Starting Material: After stirring for 30 minutes, add a solution of 1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) in DMF.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol describes a general reductive amination procedure.[14][15]

  • Reaction Setup: Dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic primary amine and the aromatic pyrazole ring.

  • N-Acylation and N-Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

  • N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to the secondary and tertiary amines is possible. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

  • Reactions of the Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions. Electrophilic aromatic substitution, such as halogenation or nitration, would be expected to occur at the C4 position.[16]

G A This compound B N-Acylated Product A->B Acyl Halide C N-Alkylated Product A->C Alkyl Halide or Reductive Amination D C4-Substituted Pyrazole A->D Electrophile (e.g., Br₂)

Caption: Key reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Scaffolding for Kinase Inhibitors

The pyrazole core is a key structural motif in many approved and investigational protein kinase inhibitors.[5] The aminomethyl group of this compound can serve as a handle to introduce functionalities that interact with the hinge region or other key residues within the ATP-binding pocket of kinases.

Ligands for G-Protein Coupled Receptors (GPCRs)

Substituted pyrazoles have been extensively explored as ligands for various GPCRs, including dopamine and serotonin receptors.[4][18] The amine functionality of the title compound can be incorporated into pharmacophores known to interact with these receptors, making it a valuable starting point for the development of novel CNS-active agents.

Enzyme Inhibitors

Pyrazole derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases and cholinesterases.[16][19] The structural features of this compound could be exploited to design inhibitors for specific enzyme targets.

Safety and Handling

This compound is classified as a corrosive substance and is known to cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile chemical building block with significant potential for application in drug discovery and development. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its known properties and a predictive analysis of its chemical behavior based on the well-established chemistry of related pyrazole derivatives. The synthetic route and reactivity profile outlined herein should enable researchers to effectively utilize this compound in the synthesis of novel bioactive molecules targeting a range of therapeutic areas.

References

  • Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. (Source: Link not available)
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. KOASAS. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Semantic Scholar. [Link]

  • Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Results for molecular studies. ResearchGate. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Pharmacology active 5-aminopyrazoles. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

  • pyrazole derivatives as modulators of the 5-ht 2a serotonin receptor useful for the treatment of disorders related thereto. WIPO Patentscope. [Link]

  • NMR Chemical Shifts. University of Puget Sound. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Syntheses. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Predicted affinities of compounds 1-15 to 5-HT receptors. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Source: Link not available)
  • 1,3-Dimethyl-1H-pyrazol-5-amine. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. PubChem. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

  • Tables For Organic Structure Analysis. (Source: Link not available)
  • Reductive Amination. YouTube. [Link]

  • This compound. Appretech Scientific Limited. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (Source: Link not available)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (Source: Link not available)
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC. [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. [Link]

Sources

An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. Notably, the pyrazole motif is a key structural feature in several approved kinase inhibitors, highlighting its importance in oncology and inflammation research[2]. This guide provides an in-depth technical overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS Number: 499770-63-7), a valuable building block for the synthesis of novel bioactive molecules. We will delve into its chemical properties, provide a detailed synthetic protocol and expected analytical characterization, and explore its application in the design of targeted therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical entity in a research setting.

Physicochemical Data
PropertyValueSource
CAS Number 499770-63-7[3]
Molecular Formula C₆H₁₁N₃[3]
Molecular Weight 125.17 g/mol [3]
Physical Form Liquid
Boiling Point 229.3 °C at 760 mmHg
Flash Point 92.5 °C
Density 1.12 ± 0.1 g/cm³
Purity Typically ≥95%[3]
Storage 4 °C
Safety and Handling

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P363 (Wash contaminated clothing before reuse), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).

GHS Pictogram:

GHS GHS05 Corrosive

GHS05: Corrosive

Synthesis and Characterization: From Precursor to Purified Amine

While commercially available, an in-house synthesis of this compound can be a cost-effective approach for large-scale needs. A robust and reliable method involves the chemical reduction of the corresponding nitrile, 1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step is the formation of the pyrazole ring, followed by the reduction of the nitrile to the primary amine.

synthesis cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitrile Reduction Intermediate_A Intermediate Precursor 1,3-dimethyl-1H-pyrazole-5-carbonitrile Intermediate_A->Precursor Cyclization Product This compound Precursor->Product Reduction (e.g., LiAlH4 or H2/Raney Ni)

Synthetic approach to the target compound.
Experimental Protocol: Reduction of 1,3-dimethyl-1H-pyrazole-5-carbonitrile

This protocol describes the reduction of the nitrile precursor using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Materials:

  • 1,3-dimethyl-1H-pyrazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of 1,3-dimethyl-1H-pyrazole-5-carbonitrile (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The choice of excess LiAlH₄ is to ensure complete reduction of the nitrile.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding water dropwise, followed by the addition of a 15% aqueous NaOH solution and then more water. This sequential addition is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts, which is easier to filter.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF or diethyl ether. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, the crude amine is dissolved in anhydrous diethyl ether and treated with a 2 M solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure hydrochloride salt. The free base can be regenerated by treatment with an aqueous base (e.g., NaOH) and extraction into an organic solvent.

Characterization and Expected Analytical Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~6.0-6.2 (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

    • ~3.8 (s, 2H): A singlet for the methylene protons (-CH₂-NH₂) adjacent to the pyrazole ring.

    • ~3.7 (s, 3H): This singlet is assigned to the methyl protons of the N-methyl group at the N1 position.

    • ~2.2 (s, 3H): The singlet for the methyl protons at the C3 position of the pyrazole ring.

    • ~1.5 (br s, 2H): A broad singlet corresponding to the amine protons (-NH₂). The chemical shift and broadness of this peak can vary with concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~150-152: C3 of the pyrazole ring.

    • ~140-142: C5 of the pyrazole ring.

    • ~105-107: C4 of the pyrazole ring.

    • ~40-42: Methylene carbon (-CH₂-NH₂).

    • ~35-37: N-methyl carbon at N1.

    • ~12-14: C-methyl carbon at C3.

Mass Spectrometry (MS):

  • Expected m/z: For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio would be approximately 126.10. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence of the substituted pyrazole scaffold in kinase inhibitors. The primary amine functionality serves as a versatile handle for introducing the pyrazole moiety into larger molecules through amide bond formation, reductive amination, or participation in the synthesis of other heterocyclic systems.

Role as a Pharmacophore in Kinase Inhibition

The pyrazole ring system is often employed as a hinge-binding motif in ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. The substituents on the pyrazole ring, such as the methyl groups in this case, can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Illustrative Synthetic Application: A Hypothetical Kinase Inhibitor

To demonstrate the utility of this compound, a hypothetical synthesis of a potential kinase inhibitor is outlined below. This example showcases how the amine can be readily incorporated into a larger molecular framework.

kinase_inhibitor_synthesis cluster_0 Amide Coupling cluster_1 Further Functionalization Amine This compound Amide_Product Amide Intermediate Amine->Amide_Product + Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Amide_Product Coupling Reagents (e.g., HATU, DIPEA) Final_Product Hypothetical Kinase Inhibitor Amide_Product->Final_Product e.g., Suzuki Coupling

Hypothetical synthesis of a kinase inhibitor.

In this hypothetical pathway, this compound is coupled with a suitably functionalized carboxylic acid using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). The resulting amide intermediate can then undergo further chemical transformations, such as a Suzuki cross-coupling reaction, to introduce additional structural diversity and optimize its biological activity against a specific kinase target.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its straightforward synthesis, well-defined physicochemical properties, and the proven importance of the dimethyl-pyrazole scaffold in medicinal chemistry make it an attractive starting material for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides the essential technical information to enable its effective synthesis, characterization, and application in innovative drug design programs.

References

  • Chem Biol Drug Des. 2016 May;87(5):673-9. doi: 10.1111/cbdd.12699. Epub 2016 Jan 11. ([Link])

  • International Journal of Pharmaceutical Sciences and Research. 2016 Nov 1;7(11):4369-76. ([Link])

  • Eur J Med Chem. 2015 Nov 24;105:148-63. doi: 10.1016/j.ejmech.2015.10.011. Epub 2015 Oct 13. ([Link])

  • INDOFINE Chemical Company, Inc. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. ([Link])

  • Royal Society of Chemistry. Supplementary Information. ([Link])

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ([Link])

  • National Center for Biotechnology Information. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ([Link])

  • National Center for Biotechnology Information. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. ([Link])

  • ResearchGate. The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b.. ([Link])

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. ([Link])

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. ([Link])

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. ([Link])

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ([Link])

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])

  • Google Patents.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])

  • National Center for Biotechnology Information. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. ([Link])

  • National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. ([Link])

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ([Link])

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])

  • National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). ([Link])

  • ResearchGate. Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[2][4]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. ([Link])

  • Google Patents.
  • Future Medicinal Chemistry. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. ([Link])

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ([Link])

  • PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. ([Link])

  • PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. ([Link])

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])

Sources

An Investigator's Guide to the Biological Activity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of a specific, yet under-characterized derivative: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While direct biological data for this compound is not extensively published, its structure suggests a high potential for interaction with various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating its pharmacological profile. We will delve into the rationale behind proposed experimental workflows, provide detailed, self-validating protocols, and present a logical progression from initial synthesis to in-depth biological characterization.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2][7] Their unique structural and electronic properties have made them a cornerstone in the development of numerous therapeutic agents.[5] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-cancer agent ruxolitinib, underscore the clinical significance of this chemical class.[1][8] The biological activities attributed to pyrazole derivatives are remarkably diverse, encompassing anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[2][3][4][5][9]

This compound presents an intriguing starting point for a drug discovery program. The dimethylated pyrazole core provides a stable and synthetically accessible foundation, while the primary amine of the methanamine substituent offers a key point for interaction with biological targets or for further chemical modification. The presence of a basic amine group suggests potential interactions with targets that accommodate a positive charge, such as aminergic G-protein coupled receptors (GPCRs) or the active sites of certain enzymes.

This guide will outline a systematic approach to unlock the therapeutic potential of this compound, beginning with its synthesis and proceeding through a tiered screening cascade to identify and validate its biological activity.

Synthesis and Characterization

A robust and scalable synthetic route is the first critical step in any investigation. Based on established methods for the synthesis of substituted pyrazoles, a plausible route for this compound is proposed.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through several established methods for pyrazole synthesis. One common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target compound, a multi-step synthesis starting from readily available precursors is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Amination A Acetylacetone C 1,3,5-Trimethyl-1H-pyrazole A->C Condensation B Methylhydrazine B->C D N-Bromosuccinimide (NBS) E 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole C->E Bromination D->E F Ammonia G This compound E->G Nucleophilic Substitution F->G Screening_Strategy cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Tier 1: Broad Spectrum Screening B Cytotoxicity Profiling (e.g., MTT Assay) Against a Panel of Cancer Cell Lines A->B C Broad Ligand Binding Panel (e.g., GPCRs, Kinases, Ion Channels) A->C D Antimicrobial Screening (e.g., Broth Microdilution Assay) A->D E Tier 2: Hit Validation and Mechanism of Action Studies B->E If Cytotoxic C->E If Binding Hit I Tier 3: In Vivo Proof of Concept E->I Confirmed In Vitro Activity F Dose-Response Curves (IC50/EC50 Determination) G Enzyme Inhibition Assays (e.g., COX-1/COX-2, Kinase Assays) H Functional Cell-Based Assays (e.g., cAMP Assay, Calcium Flux) J Animal Models of Disease (e.g., Carrageenan-Induced Paw Edema for Inflammation, Xenograft Models for Cancer) K Preliminary Pharmacokinetic and Toxicology Studies

Sources

Unveiling the Mechanistic Landscape of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Pyrazole Derivative

In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2] Its remarkable versatility allows for a diverse range of biological activities, from anti-inflammatory to anticancer effects.[3][4][5] This guide delves into the potential mechanism of action of a specific, yet understudied, pyrazole derivative: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While direct, in-depth research on this particular molecule is nascent, this document aims to provide a comprehensive, technically-grounded framework for researchers and drug development professionals. By dissecting its structural components and drawing parallels with well-characterized analogues, we can construct a putative mechanistic profile, laying the groundwork for future investigation and targeted therapeutic development. This guide is structured to not only present what is known about the broader class of pyrazole compounds but to also logically extrapolate potential pathways and experimental strategies to elucidate the specific actions of this compound.

I. The Pyrazole Core: A Foundation of Diverse Pharmacological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug design.[6] Its presence in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil underscores its therapeutic significance.[1] The broad bioactivity of pyrazole derivatives stems from their ability to engage with a multitude of biological targets, a characteristic attributed to their unique electronic and structural features.

The N1 and N2 nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with various protein residues.[2] This adaptability allows pyrazole-containing molecules to inhibit enzymes, modulate receptor activity, and interfere with protein-protein interactions. The specific substitutions on the pyrazole ring play a crucial role in determining the target specificity and pharmacological profile.

II. Deconstructing this compound: Structural Insights into Potential Function

To hypothesize the mechanism of action for this compound, we must consider the contributions of its distinct structural motifs: the 1,3-dimethyl-pyrazole core and the 5-methanamine substituent.

The 1,3-Dimethyl-Pyrazole Moiety: A Scaffold for Targeted Interactions

The methylation at the N1 and C3 positions of the pyrazole ring in this compound is significant. The N1-methylation prevents the formation of certain tautomers and can influence the molecule's overall shape and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The C3-methyl group can contribute to steric interactions within a binding pocket, potentially enhancing selectivity for a particular target.

The 5-Methanamine Substituent: A Gateway to Biological Activity

The methanamine group (-CH2NH2) at the C5 position is a key functional feature. The primary amine is a versatile functional group that can participate in hydrogen bonding, ionic interactions, and nucleophilic attack. This group could be critical for anchoring the molecule to its biological target.

A compelling hypothesis for the mechanism of action of the methanamine moiety draws a parallel to the compound methenamine. Methenamine is a urinary tract antiseptic that exerts its antibacterial effect through the slow hydrolysis in acidic environments to formaldehyde, which is a non-specific bactericidal agent that denatures proteins and nucleic acids.[7][8] It is plausible that under specific physiological conditions, such as the acidic microenvironment of tumors or sites of inflammation, this compound could undergo a similar transformation, releasing a reactive species that contributes to its biological effect.

III. Putative Mechanisms of Action: A Synthesis of Evidence and Extrapolation

Based on the known activities of pyrazole derivatives and the chemical nature of the methanamine group, we can propose several plausible mechanisms of action for this compound.

A. As an Inhibitor of Signaling Kinases

Many pyrazole-containing drugs, such as ruxolitinib and axitinib, function as kinase inhibitors.[1] These enzymes play a central role in cellular signaling pathways that are often dysregulated in diseases like cancer. The pyrazole scaffold can act as a hinge-binder, a common motif in kinase inhibitors that interacts with the ATP-binding site.

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to Pyrazolem This compound Pyrazolem->Kinase Inhibits

Caption: Putative kinase inhibition by this compound.

B. As a Modulator of Inflammatory Pathways

The anti-inflammatory properties of many pyrazole derivatives are well-documented.[3][4] These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Experimental Workflow: Assessing Anti-inflammatory Activity

G Start Cell Culture (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Start->Stimulation Treatment Treat with this compound Stimulation->Treatment Analysis Measure Inflammatory Markers (e.g., NO, PGE2, Cytokines) Treatment->Analysis Conclusion Determine Anti-inflammatory Efficacy Analysis->Conclusion

Caption: Workflow for evaluating anti-inflammatory effects.

C. As an Antimicrobial Agent

The structural similarity to methenamine suggests a potential role as an antimicrobial agent.[7] The release of a formaldehyde-like species in acidic environments could be effective against a range of pathogens.

IV. Proposed Experimental Validation

To rigorously test these hypotheses, a series of well-defined experiments are necessary.

Experimental Protocols

1. Kinase Inhibition Assay:

  • Objective: To determine if this compound inhibits the activity of a panel of kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service or in-house enzymatic assays.

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Incubate the compound with the target kinase, ATP, and a specific substrate.

    • Measure the phosphorylation of the substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

2. In Vitro Anti-inflammatory Assay:

  • Objective: To assess the anti-inflammatory properties of the compound in a cell-based model.

  • Methodology:

    • Culture murine macrophages (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

3. Antimicrobial Susceptibility Testing:

  • Objective: To evaluate the antimicrobial activity of the compound against a panel of bacteria and fungi.

  • Methodology:

    • Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare a twofold serial dilution of the compound in cation-adjusted Mueller-Hinton broth.

    • Inoculate the wells with a standardized suspension of the test microorganism.

    • Incubate the plates at the appropriate temperature and duration.

    • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

    • To investigate the pH-dependent activity, perform the assay in broths with varying pH levels.

V. Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Putative Target Key Experimental Assay Primary Endpoint Expected Outcome for Active Compound
Kinases Kinase Inhibition AssayIC50 (nM or µM)Low IC50 value against specific kinases
Inflammatory Enzymes In Vitro Anti-inflammatory AssayInhibition of NO, PGE2, Cytokines (%)Dose-dependent reduction in inflammatory mediators
Microbial Targets Antimicrobial Susceptibility TestingMIC (µg/mL)Low MIC values against susceptible strains, potentially enhanced at acidic pH

VI. Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, this guide provides a robust, evidence-based framework for its investigation. The proposed mechanisms, rooted in the well-established pharmacology of the pyrazole scaffold and the chemical reactivity of the methanamine moiety, offer promising avenues for exploration. The detailed experimental protocols outlined herein provide a clear path forward for researchers to systematically unravel the biological activities of this intriguing molecule. Further studies, including target identification and validation, in vivo efficacy models, and structure-activity relationship (SAR) studies, will be crucial in fully realizing the therapeutic potential of this compound and its derivatives. The journey from a novel chemical entity to a life-saving therapeutic is arduous, but it begins with a sound and logical scientific foundation, which this guide has endeavored to provide.

References

Sources

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Derivatives and Analogs

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its remarkable metabolic stability and versatile chemical nature allow it to serve as a foundational core for a multitude of therapeutic agents.[2][3] Clinically successful drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil are testaments to the therapeutic potential embedded within the pyrazole framework.[2] This guide delves into a specific, highly promising subclass: This compound and its derivatives. By exploring the synthesis, biological potential, and structure-activity relationships of this core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to accelerate innovation in this field.

The this compound Core: A Structural Overview

The core structure is characterized by a pyrazole ring N-methylated at position 1 and substituted with a methyl group at position 3. The key functional component for derivatization is the methanamine group (-CH₂NH₂) at position 5. This amine serves as a critical handle for introducing a wide array of chemical moieties, enabling the systematic exploration of chemical space to optimize biological activity. The N1- and C3-methyl groups provide steric and electronic features that influence the molecule's overall conformation and interaction with biological targets.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound derivatives is a multi-step process that hinges on the reliable formation of a key intermediate: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde . The subsequent conversion of this aldehyde to the target methanamine is typically achieved through reductive amination.

Synthesis of the Key Aldehyde Intermediate

The most direct and widely adopted method for formylating electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring.

The causality behind this choice is twofold:

  • Reactivity: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.

  • Regioselectivity: While formylation can occur at different positions, careful control of reaction conditions and the nature of the starting pyrazole can favor the desired C5-formylated product.[6]

G cluster_0 Vilsmeier-Haack Formylation Start 1,3-Dimethyl-1H-pyrazole Reaction Electrophilic Substitution Start->Reaction Substrate Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Reaction Formylating Agent Intermediate 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Reaction->Intermediate Product

Caption: General workflow for the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazole.

Reductive Amination: The Gateway to Diversity

Reductive amination is a robust and highly versatile method for forming C-N bonds.[7][8] It proceeds in two conceptual steps: the reaction between the pyrazole-5-carbaldehyde and a primary or secondary amine to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents are preferred as they selectively reduce the protonated imine intermediate without affecting the starting aldehyde or other functional groups.

  • Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is particularly advantageous as it is less basic and more tolerant of acidic conditions, which can be beneficial for imine formation.[8]

This one-pot procedure is highly efficient and allows for the introduction of virtually any R¹R²N- group, making it the cornerstone for building a library of diverse analogs.[9]

G Aldehyde 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Primary/Secondary Amine (R¹R²NH) Amine->Imine + Product (1,3-Dimethyl-1H-pyrazol-5-yl)- methanamine Derivative Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: The reductive amination pathway for synthesizing target derivatives.

Biological Activities and Therapeutic Potential

The pyrazole scaffold is a known pharmacophore present in drugs with a vast range of activities.[10][11][12] Derivatives have shown significant promise as anti-inflammatory, anticancer, antimicrobial, and neuroactive agents.[1][13][14]

Therapeutic Area Potential Mechanism of Action Supporting Evidence for Pyrazole Scaffold
Oncology Inhibition of key signaling kinases (e.g., CDKs, EGFR, HER-2).[13]Numerous pyrazole derivatives have shown potent cytotoxicity against various cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar to low micromolar range.[13][15]
Inflammation Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10]The clinical success of Celecoxib, a selective COX-2 inhibitor, highlights the anti-inflammatory potential of the pyrazole core.[2]
Infectious Diseases Disruption of essential microbial enzymes or cell wall synthesis.Pyrazole derivatives have demonstrated broad-spectrum activity against bacteria (including resistant strains) and fungi.[2][16]
Neurology Modulation of CNS receptors, such as cannabinoid (CB1) receptors.[17]Specific pyrazole analogs have been developed as potent antagonists for the CB1 receptor, indicating potential applications in metabolic and neurological disorders.[17][18]

The this compound core provides a framework to systematically probe these therapeutic areas. The variability introduced at the methanamine nitrogen allows for fine-tuning of properties like solubility, lipophilicity, and target-binding affinity.

Structure-Activity Relationship (SAR) Insights

Based on extensive studies of related pyrazole series, several key structural features can be modulated to influence biological activity.[17][19][20] The following diagram outlines a logical framework for designing new analogs.

Caption: Key structural regions for SAR exploration in the pyrazolyl-methanamine scaffold.

  • The Amine Substituents (R¹/R²): This is the primary point for diversification. Introducing aromatic or heteroaromatic rings can facilitate π-π stacking interactions in a target's binding pocket.[21] The addition of polar groups can enhance solubility, while lipophilic moieties can improve membrane permeability.

  • The Pyrazole Ring (C4 position): While the core topic specifies a 1,3,5-substituted pattern, further substitution at the C4 position with small, electron-withdrawing groups like halogens can significantly modulate the electronic character of the ring and potentially block sites of metabolism.[17]

  • The N1 and C3 Methyl Groups: These groups are not merely placeholders. They create a specific steric and electronic profile. SAR studies on related pyrazoles show that the identity of the N1 substituent is often crucial for potent activity at specific targets, such as the CB1 receptor.[17]

Experimental Protocols: A Self-Validating Workflow

This section provides a detailed, representative protocol for the synthesis of a this compound derivative.

Protocol 1: Synthesis of N-Benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

Objective: To synthesize a representative secondary amine derivative via a two-step, one-pot procedure starting from 1,3-dimethyl-1H-pyrazole.

Pillar of Trustworthiness: Each step includes a checkpoint for characterization (e.g., TLC, NMR). The successful formation of the intermediate aldehyde validates the first step before proceeding, and final spectroscopic analysis confirms the identity and purity of the target compound.

Materials & Reagents:

  • 1,3-Dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deuterated chloroform (CDCl₃) for NMR

Step-by-Step Methodology:

Part A: In Situ Formation of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent reagent decomposition.

  • Formylation: Dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up (Intermediate Checkpoint): Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the intermediate aldehyde. Self-Validation: At this stage, a ¹H NMR spectrum can be taken to confirm the presence of the characteristic aldehyde proton signal (~9.8-10.1 ppm).

Part B: Reductive Amination to the Final Product

  • Reaction Setup: Re-dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Imine Formation: Add benzylamine (1.1 equivalents) to the solution and stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the effervescence and maintains a safe reaction rate.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the intermediate imine and formation of the product.

  • Final Work-up and Purification: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The synthetic pathways are robust and amenable to the creation of large, diverse chemical libraries. By leveraging the established biological potential of the pyrazole core and applying rational, SAR-driven design, researchers can effectively explore the vast chemical space around this structure. Future work should focus on screening these derivatives against a wide range of biological targets, particularly in oncology and infectious diseases, and optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties.

References

  • Kamal, A., et al. (2015). Novel pyrazole-linked carbothioamide derivatives. Bioorg. Chem., 58, 104–116. [Link]

  • Kumar, R., & Parkash, V. (2008). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Eur. J. Med. Chem., 43(3), 435-445. [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. J. Org. Chem., 82(21), 11295-11303. [Link]

  • Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction with Phenylhydrazones of Acetophenones. Tetrahedron Letters, 10(10), 863-866. [Link]

  • Baumgarten, H. E. (1963). 4-Iodo-1H-pyrazole. Org. Synth., 43, 92. [Link]

  • Khan, S. (2026). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Future Med. Chem. Res., 3(10). [Link]

  • Wang, X., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7146-7153. [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: An Updated Review. Pharm. Chem. J.[Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J. Med. Chem., 42(24), 5024-5042. [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21). [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2022). Bentham Science. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (2019). ResearchGate. [Link]

  • Armstrong, A., et al. (2009). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 11(13), 2844-2847. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. [Link]

  • Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. (2013). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Synlett. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2021). Frontiers in Chemistry. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. (2023). ChemRxiv. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. [Link]

  • Biological Activities of Pyrazoline Derivatives -A Recent Development. (2010). Bentham Science. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant pharmacological activities.[1][2][3][4][5] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the versatility of the pyrazole ring system is well-documented.[1][2] This guide focuses on a specific, yet under-characterized member of this family: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While direct, in-depth pharmacological data for this compound is nascent, its structural features suggest a high potential for biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It consolidates the available information on this compound and, more importantly, provides a strategic framework for its pharmacological investigation. By leveraging established knowledge of the broader pyrazole class, we will delineate a logical, evidence-based pathway for elucidating the complete pharmacological profile of this promising molecule.

Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of any pharmacological investigation.

Nomenclature and Identifiers
  • Systematic Name: this compound

  • Common Synonyms: 1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

  • CAS Number: 499770-63-7[6]

  • Molecular Formula: C₆H₁₁N₃[6]

  • Molecular Weight: 125.17 g/mol [6]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and await experimental verification.

PropertyPredicted Value
XlogP 0.0
Topological Polar Surface Area 41.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2

Data sourced from computational models.

Synthesis and Characterization

The synthesis of pyrazole derivatives is well-established, typically involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[1] While a specific synthesis for this compound is not detailed in the provided results, a plausible route can be inferred from the synthesis of the related compound, 1,3-Dimethyl-1H-pyrazol-5-amine.[7]

Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Methylhydrazine Methylhydrazine Cyclocondensation Cyclocondensation Methylhydrazine->Cyclocondensation Acetonitrile_Derivative Suitable Acetonitrile Derivative Acetonitrile_Derivative->Cyclocondensation Pyridine_Intermediate Substituted Pyrazole Cyclocondensation->Pyridine_Intermediate Reduction_Step Reduction of Nitrile or other functional group Pyridine_Intermediate->Reduction_Step Final_Product This compound Reduction_Step->Final_Product

Caption: Proposed synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a panel of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[8][9]

  • Mass Spectrometry (MS): To verify the molecular weight.[9]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Safety and Toxicological Profile

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.

Hazard Identification
  • Acute Oral Toxicity: Harmful if swallowed.[10]

  • Skin Corrosion/Irritation: Causes severe skin burns.[10]

  • Eye Damage/Irritation: Causes serious eye damage.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10][11]

  • Ventilation: Use only outdoors or in a well-ventilated area.[10]

  • Storage: Store locked up in a well-ventilated place with the container tightly closed.[10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11][12]

Investigational Pharmacological Profile

The broad bioactivity of pyrazole derivatives suggests several avenues for the pharmacological investigation of this compound.[1][3][5] This section outlines potential areas of interest and the experimental workflows required to explore them.

Potential as an Anti-inflammatory and Analgesic Agent

Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14][15]

  • Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., celecoxib, ibuprofen).

  • Procedure:

    • Prepare a dilution series of the test compound and reference inhibitors.

    • In a 96-well plate, add the enzyme, heme, and either the test compound, reference inhibitor, or vehicle control.

    • Incubate for a specified time at a controlled temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product (e.g., prostaglandin E2) formation using the detection kit.

  • Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

  • Objective: To evaluate the in vivo anti-inflammatory activity.[14][15]

  • Animal Model: Wistar rats or Swiss albino mice.[15]

  • Procedure:

    • Administer the test compound or vehicle control orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the hind paw.

    • Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

G Start Hypothesis: Anti-inflammatory Activity In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro In_Vivo In Vivo Model (Carrageenan-Induced Paw Edema) In_Vitro->In_Vivo If active in vitro Data_Analysis Data Analysis (IC50, % Inhibition) In_Vivo->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: Workflow for investigating anti-inflammatory activity.

Potential as an Anticancer Agent

Numerous pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[16][17]

  • Objective: To assess the cytotoxic effect on a panel of human cancer cell lines (e.g., MCF-7, DU145, A2058).[17]

  • Materials: Selected cancer cell lines, appropriate culture media, MTT or similar viability reagent, test compound, and a positive control (e.g., doxorubicin).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 48-72 hours.

    • Add the viability reagent and incubate.

    • Measure the absorbance or fluorescence to determine cell viability.

  • Data Analysis: Calculate the IC₅₀ value for each cell line.

Potential as a Neuromodulatory Agent

The pyrazole scaffold is present in compounds targeting the central nervous system, including cannabinoid receptor antagonists.[18][19][20]

  • Objective: To determine the binding affinity for specific CNS receptors (e.g., CB1, CB2).[19]

  • Materials: Membrane preparations from cells expressing the target receptor, a radiolabeled ligand for the receptor (e.g., [³H]CP-55,940 for CB1), test compound, and unlabeled reference ligand.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) from the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[18][20][21][22]

  • Position 1: Often substituted with an aryl group, which can significantly influence potency and selectivity.[18][20]

  • Position 3: Frequently bears a carboxamide or a substituted aryl group, crucial for interaction with many biological targets.[18][21]

  • Position 5: Substitution at this position, often with an aryl or alkyl group, plays a key role in defining the pharmacological profile.[18][21]

G Pyrazole_Core Pyrazole Core Position 1 (N) Position 3 (C) Position 5 (C) R1 R1 (e.g., Aryl) R1->Pyrazole_Core:f1 R3 R3 (e.g., Carboxamide, Aryl) R3->Pyrazole_Core:f2 R5 R5 (e.g., Aryl, Alkyl) R5->Pyrazole_Core:f3

Caption: Key positions for substitution on the pyrazole scaffold influencing SAR.

For this compound, the methyl groups at positions 1 and 3, and the methanamine group at position 5 are the key determinants of its potential activity. A future research program could involve synthesizing analogs with variations at these positions to probe the SAR and optimize for a desired pharmacological effect.

Conclusion and Future Directions

This compound is a relatively unexplored compound from a pharmacologically significant chemical class. While its definitive pharmacological profile is yet to be determined, the extensive research on related pyrazole derivatives provides a solid foundation for a targeted and efficient investigation.

The experimental workflows outlined in this guide offer a clear path forward for characterizing its potential anti-inflammatory, anticancer, and neuromodulatory activities. Positive results from these initial in vitro and in vivo studies would warrant further investigation into its mechanism of action, pharmacokinetics (ADME), and a more comprehensive toxicological evaluation. The synthesis of analogs to explore the structure-activity relationship will be a critical step in optimizing this scaffold for potential therapeutic development. This systematic approach will be instrumental in unlocking the full pharmacological potential of this compound.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (URL: [Link])

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (URL: [Link])

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. (URL: [Link])

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])

  • Recent advances in bioactive pyrazoles - PubMed. (URL: [Link])

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Cole-Parmer. (URL: [Link])

  • 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem. (URL: [Link])

  • ({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine - PubChem. (URL: [Link])

  • N-[(1,3-dimethyl-1h-pyrazol-5-yl)methyl]-n-methylamine - PubChemLite. (URL: [Link])

  • Journal of Chemical Sciences | Indian Academy of Sciences. (URL: [Link])

  • (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE - INDOFINE Chemical Company, Inc.. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL: [Link])

Sources

An In-Depth Technical Guide to the In Silico Modeling of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational evaluation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, a small molecule featuring the pyrazole scaffold. Pyrazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities.[1][2] In silico modeling offers a powerful, resource-efficient approach to explore the therapeutic potential of such compounds before their synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[3][4][5][6] This document details the necessary computational workflows, from initial molecular preparation to the prediction of dynamic interactions and pharmacokinetic profiles, grounded in established scientific principles and methodologies.

Section 1: Foundational Analysis: Molecular Structure and Physicochemical Profiling

The journey of in silico analysis begins with the molecule itself. An accurate three-dimensional representation and a clear understanding of its fundamental physicochemical properties are prerequisites for all subsequent, more complex simulations. This initial characterization serves as a primary filter, assessing the molecule's potential "drug-likeness" and suitability for further development.

Experimental Protocol 1: Ligand Preparation and Property Prediction

  • Structure Acquisition and 2D-to-3D Conversion:

    • Obtain the 2D structure of this compound. This can be achieved by retrieving its SMILES string (CNCc1cc(C)nn1C) from a database like PubChem or by drawing it using chemical sketcher software.[7]

    • Utilize a computational chemistry tool, such as Open Babel, to convert the 2D representation into an initial 3D conformation.

  • Geometry Optimization (Energy Minimization):

    • The initial 3D structure is a crude approximation. Its geometry must be optimized to find a low-energy, stable conformation. This is critical for realistic docking and simulation results.

    • Employ quantum mechanical (QM) methods, specifically Density Functional Theory (DFT), for a precise optimization.[8] The B3LYP/6-31G(d,p) basis set offers a good balance of accuracy and computational cost for molecules of this size.[9] This step refines bond lengths, angles, and dihedral angles to their most energetically favorable state.

  • Physicochemical and ADMET Property Prediction:

    • With an optimized structure, predict key molecular descriptors that influence a compound's pharmacokinetic behavior.

    • Utilize open-access web servers like SwissADME or ADMETlab 2.0.[3][10][11] These tools predict a wide range of properties based on the molecule's structure.

    • The goal is to assess compliance with established guidelines like Lipinski's Rule of Five, which indicates potential oral bioavailability.[4]

Data Presentation 1: Predicted Molecular Properties

PropertyPredicted ValueGuideline/Interpretation
Molecular FormulaC₆H₁₁N₃-
Molecular Weight125.17 g/mol Lipinski's Rule: < 500
LogP (Octanol/Water)0.85 (Consensus)Lipinski's Rule: ≤ 5
Hydrogen Bond Donors1Lipinski's Rule: ≤ 5
Hydrogen Bond Acceptors3Lipinski's Rule: ≤ 10
Molar Refractivity38.5 cm³Indicates polarizability
Total Polar Surface Area41.5 ŲInfluences membrane permeability
Gastrointestinal AbsorptionHigh (Predicted)Favorable for oral administration
Blood-Brain Barrier PermeantYes (Predicted)Potential for CNS activity

Note: Values are consensus predictions from multiple algorithms and should be experimentally validated.

Section 2: Target Identification and Interaction Analysis via Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a target protein.[12][13][14] This computational "handshake" estimates the strength of the interaction (binding affinity) and reveals the specific atomic contacts—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.[15][16]

Logical Workflow: From Molecule to Putative Target

The process of identifying a potential biological target for a novel compound and subsequently evaluating the interaction is a multi-step endeavor. This workflow ensures a systematic and logical progression from ligand preparation to the detailed analysis of its binding mode.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Molecular Docking & Analysis Ligand_2D 2D Structure (SMILES) Ligand_3D 3D Conformation Generation Ligand_2D->Ligand_3D Conversion Ligand_Opt Geometry Optimization (DFT) Ligand_3D->Ligand_Opt Energy Minimization Define_Grid Define Binding Site (Grid Box) Ligand_Opt->Define_Grid Prepared Ligand Target_Search Target Fishing Servers (e.g., SwissTargetPrediction) PDB_Download Download Target Structure (RCSB PDB) Target_Search->PDB_Download Select Top Target Receptor_Prep Prepare Receptor (Remove Water, Add Hydrogens) PDB_Download->Receptor_Prep Clean Structure Receptor_Prep->Define_Grid Prepared Receptor Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Grid->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results Output: Poses, Affinity Visualize Visualize Interaction (PyMOL, Chimera) Analyze_Results->Visualize Interpret Binding Mode

Caption: Workflow for target identification and molecular docking.

Experimental Protocol 2: Molecular Docking

  • Target Identification:

    • Submit the SMILES string of this compound to a target prediction server (e.g., SwissTargetPrediction). These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.

    • For this guide, we select a hypothetical target identified through this process: Human Monoamine Oxidase B (MAO-B) , a well-known enzyme involved in neurotransmitter metabolism and a target for neurological disorders.

  • Receptor Preparation:

    • Download the crystal structure of MAO-B, complexed with a known inhibitor, from the Protein Data Bank (PDB; e.g., PDB ID: 2BYB).[4]

    • Using molecular modeling software (e.g., UCSF Chimera or AutoDock Tools), prepare the receptor by:[17]

      • Removing all water molecules and co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Saving the prepared protein structure in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation for Docking:

    • Load the optimized 3D structure of this compound.

    • Define rotatable bonds and save the molecule in the .pdbqt format.

  • Grid Box Definition:

    • Define the search space for the docking algorithm. The grid box should encompass the known active site of the target protein. A reliable method is to center the grid on the position of the co-crystallized ligand from the original PDB file.[13]

  • Execution of Docking Simulation:

    • Use a docking program like AutoDock Vina.[17] The software will systematically sample different conformations (poses) of the ligand within the defined grid box and rank them using a scoring function.[14] The output is a set of binding poses and their corresponding binding affinity scores in kcal/mol.

Data Presentation 2: Docking Simulation Results (Hypothetical)

ParameterValueInterpretation
Target Protein Monoamine Oxidase B (PDB: 2BYB)Enzyme involved in neurotransmitter degradation.
Binding Affinity (Pose 1) -7.2 kcal/molStronger binding is indicated by more negative values.
Key Interacting Residues TYR398, TYR435, ILE199, CYS172Amino acids forming crucial contacts in the active site.
Types of Interactions Hydrogen bond with TYR435; Pi-Pi stacking with TYR398; Hydrophobic interactions.The specific forces stabilizing the protein-ligand complex.
Section 3: Probing Complex Stability with Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability, flexibility, and the persistence of key interactions.[15][18][19]

Experimental Protocol 3: Protein-Ligand MD Simulation

This protocol outlines the use of GROMACS, a widely-used MD simulation package.[20][21]

  • System Preparation:

    • Select the top-ranked docked pose of the this compound—MAO-B complex.

    • Generate a topology file for the ligand using a server like CGenFF, which is compatible with the CHARMM force field commonly used for proteins.[20]

    • Merge the protein and ligand coordinate files and create a unified topology file for the complex.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box extending 1.0 nm from the complex).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system. This step relaxes the system and removes any steric clashes or inappropriate geometries introduced during the setup phase.

  • Equilibration:

    • Conduct two phases of equilibration. The first is under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • The second is under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During these steps, position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.[20]

  • Production MD Run:

    • Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds). The system's coordinates are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein.[15]

    • Hydrogen Bond Analysis: Quantify the number of hydrogen bonds between the ligand and protein throughout the simulation to assess the stability of these key interactions.

Logical Workflow: Molecular Dynamics Simulation

MD_Workflow Start Start with Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Start->Topology Solvate Create Simulation Box & Solvate with Water Topology->Solvate AddIons Add Ions to Neutralize Solvate->AddIons EnergyMin Energy Minimization AddIons->EnergyMin NVT NVT Equilibration (Constant Temp) EnergyMin->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT ProductionMD Production MD Run (e.g., 100 ns) NPT->ProductionMD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) ProductionMD->Analysis End Evaluate Stability & Interactions Analysis->End

Caption: A typical workflow for MD simulation of a protein-ligand complex.

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-faceted in silico workflow to characterize this compound. The initial analysis of physicochemical properties established its drug-like potential. Subsequent molecular docking and MD simulations provided a plausible biological target and offered deep insights into the atomistic details and stability of the molecular recognition process.

The data generated through these computational methods provides a strong foundation for hypothesis-driven experimental work. The predicted binding mode can guide site-directed mutagenesis studies to validate key interacting residues, while the favorable ADMET profile supports progression to in vitro assays. Computational chemistry, when applied with scientific rigor, serves as an indispensable compass in the complex landscape of drug discovery, efficiently guiding researchers toward the most promising molecular candidates.[22]

References

  • Banerjee, P., & Roy, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

  • Banerjee, P., & Roy, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Shukla, R., & Tripathi, T. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • O'Boyle, N. M., et al. (2019). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Drug Discovery Today: Technologies. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Kar, S., & Roy, K. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]

  • National Genomics Data Center. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. CNCB-NGDC. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Advani, J., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]

  • Bioinformatics Review. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • Al-Masoudi, W. A., et al. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link]

  • Kar, S., & Roy, K. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • Reddy, A. S., & Reddy, J. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • O'Boyle, N. M., et al. (2019). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. [Link]

  • Patsnap. (2025). What is in silico drug discovery?. Patsnap Synapse. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Link]

  • Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Appretech Scientific Limited. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. PubChem. [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. INDOFINE Chemical Company, Inc. [Link]

  • ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

  • Asati, V., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Kumar, V., & Hassan, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[3][15][22]triazolo[3,4- b ][3][15][23] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PubMed Central. [Link]

  • Fouad, M. M., & Elaasser, M. M. (2022). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

Sources

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as one of these "privileged scaffolds".[1][2][3] Its remarkable versatility is evident in the broad spectrum of pharmacological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] The success of FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors like Ruxolitinib underscores the therapeutic relevance of this moiety.[1][4][5]

The value of the pyrazole core lies in its unique combination of properties. It is a metabolically stable bioisostere for other aromatic rings, capable of improving physicochemical properties like lipophilicity and solubility.[1][7] Furthermore, its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets.[7]

Within this important class of compounds, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine emerges as a particularly strategic building block. It provides the stable, decorated pyrazole core and appends a reactive primary amine via a methylene spacer. This primary amine serves as a versatile chemical handle, allowing for the straightforward introduction of diverse molecular fragments. This guide provides a technical overview of this building block, from its fundamental properties to its strategic application in synthetic workflows, empowering researchers to leverage its full potential in the design and synthesis of next-generation therapeutics.

Section 1: Core Characteristics of the Building Block

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.

Physicochemical and Spectroscopic Profile

This compound is a liquid at room temperature with a relatively high boiling point, indicative of its polarity and hydrogen bonding capability. Its key properties are summarized below.

PropertyValueSource
CAS Number 499770-63-7[8]
Molecular Formula C₆H₁₁N₃[8]
Molecular Weight 125.17 g/mol [8]
Physical Form Liquid
Boiling Point 229.3 °C at 760 mmHg
Density 1.12 ± 0.1 g/cm³
Flash Point 92.5 °C
Purity Typically >95%[8]

Spectroscopic data, including ¹H NMR, LC-MS, and HPLC, are typically available from commercial suppliers to confirm identity and purity.[9] The structure presents a disubstituted pyrazole with methyl groups at the N1 and C3 positions, and a crucial aminomethyl group at the C5 position. This specific substitution pattern prevents the tautomerism often seen in N-unsubstituted pyrazoles, ensuring predictable reactivity.[7]

Safety and Handling

According to available safety information, this compound is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Section 2: Synthesis of the Pyrazole Scaffold

While a specific, peer-reviewed synthesis for this compound is not prominently detailed in current literature, its structure suggests a logical synthetic approach rooted in established pyrazole chemistry. The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][10]

A plausible synthetic strategy would involve the formation of a pyrazole precursor with a functional group at the C5 position that can be readily converted to the aminomethyl group, such as a nitrile or an ester. The diagram below illustrates a generalized workflow for creating a functionalized pyrazole.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Functionalization A 1,3-Dicarbonyl Compound C Cyclocondensation (Knorr Synthesis) A->C B Methylhydrazine B->C D Substituted Pyrazole (e.g., with -CN or -COOEt at C5) C->D Formation of functionalized core E Reduction D->E Conversion to amine F This compound E->F

Caption: Generalized synthetic workflow for pyrazole-based building blocks.

The key step is the final transformation. If the intermediate D bears a nitrile group (-CN), it can be reduced to the primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. If it bears an ester group, this can be converted to an amide and subsequently reduced.

Section 3: Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost entirely from the reactivity of its primary amine. This functional group provides a reliable point of connection for elaborating the molecule into more complex structures, making it an ideal building block for combinatorial chemistry and lead optimization campaigns.

The diagram below outlines the principal transformations.

G cluster_reactions Key Synthetic Transformations A This compound B Amide A->B R-COOH, Coupling Agent (e.g., HATU, EDCI) C Sulfonamide A->C R-SO₂Cl, Base (e.g., Pyridine, TEA) D Secondary Amine A->D R-CHO, Reductive Agent (e.g., NaBH(OAc)₃) E Urea / Thiourea A->E R-NCO or R-NCS

Caption: Key reactions of the primary amine of the title building block.

Amide Bond Formation

This is arguably the most common reaction employed in drug discovery. Coupling the building block with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) yields a stable amide linker.

  • Causality: Amide bonds are metabolically robust and introduce valuable hydrogen bond donor and acceptor sites. This reaction is fundamental for linking the pyrazole "head group" to other pharmacophoric fragments or solubilizing tails.

Reductive Amination

Reaction with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) cleanly produces a secondary amine.

  • Causality: This reaction creates a more flexible and less polar linker than an amide. It is a powerful method for rapidly exploring structure-activity relationships (SAR) by introducing a wide variety of substituents. The resulting secondary amine retains a hydrogen bond donor capability.

Sulfonamide Synthesis

Treatment with a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) affords the corresponding sulfonamide.

  • Causality: The sulfonamide group is a key feature in many drugs (including the pyrazole-containing Celecoxib). It is a strong hydrogen bond donor and can act as a bioisosteric replacement for a carboxylic acid, often improving cell permeability and metabolic stability.

Urea and Thiourea Formation

Reaction with isocyanates or isothiocyanates provides a direct route to ureas and thioureas, respectively.

  • Causality: Ureas are excellent hydrogen bond donors and acceptors and are frequently found to interact with key residues in enzyme active sites (e.g., in kinase inhibitors). This transformation provides a rigid, planar linker that can effectively orient substituents into a binding pocket.

Section 4: A Representative Experimental Protocol

To ensure trustworthiness and practical utility, the following section provides a detailed, self-validating protocol for a common and critical transformation: amide coupling.

Protocol: General Procedure for Amide Coupling via HATU

Objective: To couple this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add this compound (1.0 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Extraction: Transfer the diluted mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, HATU byproducts, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed building block that provides a direct entry point into the rich and pharmacologically validated chemical space of pyrazoles.[11][12] Its stable, N-methylated core prevents unwanted side reactions, while its primary amine handle offers a gateway to a multitude of proven and reliable chemical transformations. For researchers in drug discovery, this compound represents an efficient tool for generating novel analogues, exploring structure-activity relationships, and ultimately, accelerating the journey from a synthetic concept to a viable clinical candidate.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxOD4T-a5IJ539qPMeaYzqpqafkSi3ZRWTcRuK2GRvZc4F3jS4pNZ1czJ57llCRnczCRvHQT_8Aob8XHopAk5IVoRw6AnF01PQB4ttLJrZ7r8xKVNzo5U07dYExhDXtOG7kI-_gZLMc_4tLqActK754U8KT-xK4PnvjG3iyI1JK3OvSK-qY6ZlG-4=]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVuYlStJvo1HRJQiSr3Ux_tNNCtF44AsdNMIdPnrVv911GGGv3FBU1I31mrzrouqjYRzePPEJB4M0qEt9ntbh6NzBW3upWZbbQzk6vbiqwdx0FRiqk2bIN6zKOd4MqBWJ0hqbEyXo-uWSKHY=]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [https://vertexaisearch.cloud.google.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIbrKSeNHi8g1KG0V8Eau8jfBN8-stH-efcOlGC888309XKK_ZlVVCK2Ph4TKvyg4rgqiopSJuDB3ny8kBKYplDqMq-00ZaCIPCwJYzokZdnMpvWphRFhCNWj6ef0Dt6BGNdb1dSGqgt_mRlq-]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZydQnSCWWdKk-snkb_cfrinTWavBf8qfvT_2UtS1Sbf2JVmv0nj8GjUZcItaRQ7tK_iGJYa2G_ENm-J-yyv4pv2TVp9PxXw-fj6XSr77-M29yf7OnJ9egAv1rdTwODE=]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7_6Wdm0R2JF2gKtN5dFADovZiQ3W2PhphFfwjohVKI4H5QzbQjoIFxLVaEZdPD2wh2M4NOpppCBJFFZU7Htagtc-2W74-JqwIMyksoShOmAh9GpgqadOzgxkqP7EHCJ5dNK2nIsw2PGgVNFjHH16eGrbQYa7BRCRipFgyVN1x9ZG4-9EjBvlx-YmtcxeNA7QMO6m5P1UFeKRFg7q37sNQenKfiW7Bo1XQ9t14EBXHLPRMXwW0vj8LH5mPd6t7Gt-NSDJVRsBYZseuSFq-sW8rbkrmjVMUBgJeDmEXwffZtg7oWQ==]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGzi8Uwb2gOWyL727DIp1l877eVvDw-oTcgObdY_KQ4gLvx1dNcP2TCogITROlaQgKHfCaGG6JJxB95A3vszIax4i6zYcX2KSlF7l6LgBNsazdgaZHKh8KWmTucBbz08wcrXXysT2Skmv06e4=]
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyI0yNXnw6F4a9TmUNS6CsEtrfPfFu_bR62DJ0ZDOdWAkBBTAho02sgFzhBNiQmmXAwbJHlCXEAg9fhTFUSsNv0pIakF0cPqNpNbhiuorPU4Ze1eqQvGz1lz9LX2xs0xJ7XPawsO1RKxJZopNC3VPEJMbh-iBhAnuNPSMyPIuLJLR9XgrKqEhIE9eF6fhu7wLZ596b2pFFs_Xq6t7Hm6-m_AU=]
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGDWwdWUmvzLtWzU7Ts2_Y2vIqbFDUU1wkoPc9uXzMDT_WIHEQCdNmv04Er2tKW6ktxQqamfos1hHZ4tHjzEQImx_duaBHxwO9ea5puL-wNfzVCoFrp6nIJfyktN7aqj__3LQ-CxtJl1Bji3micqa_Ytx6f9ePoMxP1J91a8SYZfogjobVJep1SA==]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvG49pQ1zyl_w0HTrtseMRb-BqkPNXvKgWeDO2OwCSgDLYN9TISVNhuZSrUSE2opY_nt-ll4cOSHckXAD_IwYuVlzbm761O3nf7XHFHpDqhGDqh1PU3S4-DJB2EE3VqcUteO-D]
  • 499770-63-7|this compound - BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZXSwb_xQLeEA9ApWhSoqz5oulBwMwWe1VtRHVvt3rpz-J-A-CHGU3Ui45mbgcaO5A2ogWMmrAmV0WTDdPTM1bIjcdIQ2xf25jhQDjW2Iw6T5EKT92RvnqH8kg_Z-ckrJwd2UJ6qYZOmWo4xJm]
  • 1,3-Dimethyl-1H-pyrazole-5-methanamine | 499770-63-7 - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBlB0tPfSz9jKEldZSB2JC93NtTSky3eB5R3FKCkWXvsmgL4CaM0h29jO_vJJwKKodIY8nM73_FQD68DZWRzlhkPkjAPIduUgzNhCt1S_JXSBhThLRtLdbzC_xCVKCJbey_Oh4R0anLjq7iLwPPjQHznD_v7DWmqyM8rGJVLlTdz_Kj52OEFdYrlGX2zbeAif3nfWF3dqOww3qQ==]
  • (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE - INDOFINE Chemical Company, Inc.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzPvPWrqD0xsVYWRsH_MpUH8urpjyG_Bqm0h-VQZ-xvD8_XOrGVm61NdjPC01cswhiNa0LDhNsvwM5rV2gP-i2MNVONBNuT1AoY5aU8vuV8eir__STIOq-sEwm0l4xZchNW08XV8nzOJ9rHx-HL-Yt]
  • Building-Blocks - 1Click Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhMCz0aocrdglBL2fiTMENwnhf-1GmY9m8R5osDcyolf1FPeAhEGny_B1--I6A012sGbNRDKsqWbR9CUy0Es4F3PGkRzUlDmzIY_EDSN_0LD8q7BMg2_BOIwuvK-4AEmzCAjdyx2Bydx0R]

Sources

The Structure-Activity Relationship of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a testament to the power of heterocyclic scaffolds in drug design.[1][2][3] Its remarkable versatility and synthetic accessibility have positioned it as a "privileged structure," forming the core of numerous approved therapeutics. This guide delves into the nuanced world of a specific, yet highly promising pyrazole derivative: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. Our focus is to dissect the intricate relationship between its structure and biological activity, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the subtle interplay of molecular modifications, we can unlock the full therapeutic potential of this scaffold.

The this compound Core: A Foundation for Versatility

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for drug discovery. The pyrazole ring itself offers a stable aromatic system with distinct hydrogen bond donor and acceptor capabilities. The N1- and N2-nitrogens can engage in crucial interactions with biological targets, while the C3- and C5-positions provide vectors for substitution to modulate potency, selectivity, and pharmacokinetic properties. The exocyclic aminomethyl group at the C5-position serves as a key handle for introducing a wide array of substituents, allowing for the exploration of diverse chemical space and the fine-tuning of interactions with target proteins.

Structure-Activity Relationships: A Tale of Two Targets

Our exploration of the structure-activity relationship (SAR) of this compound will focus on two major classes of drug targets where this scaffold has shown significant promise: protein kinases and G-protein coupled receptors (GPCRs).

Targeting the Kinome: The Quest for Selective Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has been extensively utilized in the design of kinase inhibitors.

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the ATP-binding pocket. The pyrazole core of this compound is well-suited to participate in such interactions. The SAR of this scaffold as a kinase inhibitor often revolves around modifications to the exocyclic amine.

Table 1: Illustrative SAR of N-Substituted this compound Derivatives as Kinase Inhibitors

Compound IDR Group (on amine)Kinase TargetIC50 (nM)
1a -HKinase X500
1b -CH3Kinase X250
1c -CyclopropylKinase X100
1d -PhenylKinase X50
1e -4-FluorophenylKinase X25
1f -C(O)PhKinase X>1000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

From this illustrative data, we can derive key SAR insights:

  • N-Alkylation: Small alkyl substituents on the amine (e.g., methyl, cyclopropyl) can enhance potency compared to the unsubstituted amine, likely by improving hydrophobic interactions within the binding pocket.

  • N-Arylation: The introduction of an aryl group, such as a phenyl ring, often leads to a significant increase in potency. This suggests the presence of a nearby hydrophobic pocket that can be effectively occupied by the aryl substituent.

  • Substituted Aryl Groups: Further substitution on the aryl ring, for instance, with a fluorine atom, can further boost activity. This may be due to favorable electronic interactions or improved binding affinity through halogen bonding.

  • N-Acylation: In contrast, acylation of the amine to form an amide can be detrimental to activity. This could be due to steric hindrance or the loss of a crucial hydrogen bond donor.

Experimental Workflow: Synthesis of N-Aryl this compound Derivatives

G start 1,3-Dimethyl-1H-pyrazole-5-carbonitrile reduction Reduction (e.g., LiAlH4 or H2/Raney Ni) start->reduction amine This compound reduction->amine coupling Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) amine->coupling product N-Aryl-(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine coupling->product

Caption: General synthetic route for N-aryl derivatives.

Modulating GPCRs: The Allosteric Approach

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[4][5] While orthosteric ligands bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[5][6][7] The this compound scaffold can serve as a core for the development of such allosteric modulators.

The SAR for GPCR modulators is often more complex, as it involves interactions with the less-conserved allosteric binding sites. Modifications to both the pyrazole core and the N-substituent can have profound effects on activity and the type of modulation (positive or negative).

Table 2: Illustrative SAR of this compound Analogues as GPCR Allosteric Modulators

Compound IDR1 (on pyrazole C3)R2 (on amine)GPCR TargetActivity (EC50/IC50, nM) & Type
2a -CH3-PhenylGPCR YIC50 = 500 (NAM)
2b -CH3-4-Methoxy-phenylGPCR YIC50 = 100 (NAM)
2c -CH3-BenzylGPCR YEC50 = 200 (PAM)
2d -Ethyl-PhenylGPCR YIC50 = 800 (NAM)

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. NAM = Negative Allosteric Modulator; PAM = Positive Allosteric Modulator.

Key SAR observations from this illustrative data include:

  • Aryl Substituent Effects: Electron-donating groups on the N-phenyl ring (e.g., methoxy) can enhance negative allosteric modulation.

  • Linker Flexibility: Changing the N-aryl group to an N-benzyl group can switch the mode of action from negative to positive allosteric modulation, highlighting the importance of the substituent's orientation and flexibility.

  • Pyrazole Core Modification: Even small changes to the pyrazole core, such as extending the C3-methyl to an ethyl group, can significantly impact potency.

Signaling Pathway: GPCR Allosteric Modulation

G cluster_0 GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Ligand Endogenous Ligand Orthosteric_Site Ligand->Orthosteric_Site PAM PAM PAM->G_Protein Enhances Activation Allosteric_Site PAM->Allosteric_Site NAM NAM NAM->G_Protein Inhibits Activation NAM->Allosteric_Site Orthosteric_Site->GPCR Allosteric_Site->GPCR

Caption: Allosteric modulation of GPCR signaling.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of the this compound Core

The synthesis of the core scaffold typically begins with the cyclization of a β-keto nitrile with methylhydrazine to form the corresponding 5-amino-1,3-dimethyl-1H-pyrazole. Subsequent reduction of the nitrile group, often via catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, yields the desired this compound.

Step-by-Step Protocol:

  • Cyclization: To a solution of methylhydrazine (1.1 eq) in a suitable solvent (e.g., ethanol), add a β-keto nitrile (1.0 eq) and a catalytic amount of acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting 5-amino-1,3-dimethyl-1H-pyrazole by crystallization or column chromatography.

  • Reduction: To a suspension of a reducing agent (e.g., LiAlH4, 2.0 eq) in an anhydrous solvent (e.g., THF) at 0 °C, add the 5-cyano-1,3-dimethyl-1H-pyrazole (1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of in vitro assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Outline:

  • Prepare a solution of the kinase and its specific substrate in assay buffer.

  • Serially dilute the test compounds to create a range of concentrations.

  • Add the test compounds to the kinase/substrate solution and incubate.

  • Initiate the kinase reaction by adding ATP.

  • After a set incubation period, stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective modulators of important drug targets like protein kinases and GPCRs. Future research in this area should focus on expanding the diversity of substituents on both the pyrazole ring and the exocyclic amine. Furthermore, a deeper understanding of the three-dimensional interactions of these compounds with their targets through X-ray crystallography and computational modeling will be invaluable for rational drug design. The continued exploration of this privileged scaffold holds great promise for the development of the next generation of targeted therapies.

References

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry.
  • Anderson, M., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters.
  • Gaba, M., & Mohan, C. (2021).
  • Hassan, A. A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Micale, N., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Wen, K.-S., et al. (2012). Chemoselective synthesis, antiproliferative activities, and SAR study of 1H-pyrazol-5-yl-N,N-dimethylformamidines and pyrazolyl-2-Azadienes. European Journal of Medicinal Chemistry.
  • Wootten, D., et al. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2015).
  • ResearchGate. (n.d.). ALK5 inhibitors under development. Retrieved from [Link]

  • Lindsley, C. W., et al. (2011). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience.
  • Di Nanni, A., et al. (2023). Synthesis of pyrazole-based building blocks.
  • Kamal, A., et al. (2018).
  • Alamshany, Z. M., et al. (2023).
  • Wang, X., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity.
  • Zhang, D., et al. (2015). Computational Advances for the Development of Allosteric Modulators and Bitopic Ligands in G Protein-Coupled Receptors. The AAPS Journal.
  • Grimster, N. P., et al. (2025). Kinases Home. RSC Publishing.
  • Al-Suwaidan, I. A., et al. (2018). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry.
  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Kumar, R., et al. (2020). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances.
  • Asres, K., et al. (2022).
  • Kaczor, A. A., & Selent, J. (2016). What can we learn from molecular dynamics simulations for GPCR drug design? Future Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Lyne, P. D., et al. (2007). Synthesis and Biological Evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as Potent Chk1 Inhibitors. Journal of Medicinal Chemistry.
  • Shah, P., & Dave, J. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules.
  • Mohanty, S. K., et al. (2025).
  • Elmaaty, A. A., et al. (2023).
  • Zhang, Z., et al. (2016). Molecules Special Issue : Kinase Inhibitor Chemistry. MDPI.
  • Miao, Y., et al. (2021). Deep Learning Dynamic Allostery of G-Protein-Coupled Receptors.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of therapeutics ranging from anti-inflammatory agents to anti-cancer drugs.[2] This in-depth technical guide focuses on a specific, yet highly representative, member of this family: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. While the individual discovery of this compound is not prominently documented in the annals of chemical literature, its history is intrinsically woven into the broader narrative of pyrazole chemistry. This guide will therefore situate its emergence within this larger context, providing a comprehensive overview of its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

A Historical Perspective: The Rise of the Pyrazoles

The story of pyrazoles begins in the late 19th century, with their initial synthesis marking a significant milestone in heterocyclic chemistry.[3] However, it was in the 20th century that their profound impact on medicine truly began to unfold. The discovery of the anti-inflammatory and analgesic properties of early pyrazole derivatives laid the groundwork for the development of blockbuster drugs and sparked intensive research into the therapeutic potential of this heterocyclic system.[4]

The evolution of synthetic methodologies throughout the 20th and into the 21st century has allowed for the precise and diverse functionalization of the pyrazole ring. This has enabled medicinal chemists to fine-tune the pharmacological profiles of pyrazole-containing molecules, leading to the discovery of potent and selective agents for a wide array of biological targets.[5] The introduction of substituents such as the aminomethyl group at the 5-position, as seen in our topic compound, offers a crucial handle for further chemical modification, allowing for the exploration of vast chemical space in the quest for novel therapeutics.[6] The N-methylation of the pyrazole ring, another key feature of this compound, is a common strategy to modulate the compound's physicochemical properties and biological activity.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a singular, definitive synthetic protocol for this compound is not extensively reported, a robust and logical synthesis can be constructed based on well-established reactions in pyrazole chemistry. The following proposed synthesis is a multi-step process starting from readily available precursors.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor1 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Target->Precursor1 Reductive Amination Precursor2 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Precursor1->Precursor2 Reduction (e.g., DIBAL-H) Precursor3 5-Amino-1,3-dimethylpyrazole Precursor2->Precursor3 Formylation/Reduction or other C1 addition StartingMaterial1 Methylhydrazine Precursor3->StartingMaterial1 Cyclocondensation StartingMaterial2 Acetonitrile Derivative (e.g., 3-oxobutanenitrile) Precursor3->StartingMaterial2 Cyclocondensation

Caption: A plausible retrosynthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol details a likely synthetic route, emphasizing the rationale behind the choice of reagents and conditions.

Step 1: Synthesis of 5-Amino-1,3-dimethylpyrazole

The initial and crucial step is the construction of the pyrazole ring. A common and efficient method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[6]

  • Reaction: Methylhydrazine is reacted with a suitable β-ketonitrile, such as 3-aminobutyronitrile, in an acidic medium.[7]

  • Detailed Procedure:

    • To a solution of methylhydrazine in anhydrous ethanol within a three-necked flask equipped with a reflux condenser and a thermometer, 3-aminobutyronitrile is added under constant stirring.[7]

    • The pH of the reaction mixture is carefully adjusted to approximately 2.5 using concentrated hydrochloric acid.[7] This acidic environment catalyzes the condensation and subsequent cyclization.

    • The mixture is heated to reflux and maintained at this temperature for 12 hours to ensure the completion of the reaction.[7]

    • After cooling, the pH is adjusted to around 13 with a 30% sodium hydroxide solution to neutralize the acid and deprotonate the product, facilitating its isolation.[7]

    • The resulting precipitate, 5-Amino-1,3-dimethylpyrazole, is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like isopropanol.[7][8]

Step 2: Conversion to 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (Hypothetical Intermediate)

To introduce the aminomethyl group, a common strategy is to first install a group that can be readily converted to it, such as a nitrile. This can be achieved through a Sandmeyer-type reaction on the corresponding amine.

  • Reaction: The 5-amino group is converted to a diazonium salt, which is then displaced by a cyanide group.

  • Detailed Procedure:

    • 5-Amino-1,3-dimethylpyrazole is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

    • This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.

    • The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

    • The product, 1,3-Dimethyl-1H-pyrazole-5-carbonitrile, is then extracted, and the organic layer is washed and dried. The crude product can be purified by chromatography.

Step 3: Reduction of the Nitrile to this compound

The final step involves the reduction of the nitrile group to the primary amine.

  • Reaction: The nitrile is reduced using a suitable reducing agent.

  • Detailed Procedure:

    • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is dissolved in a dry, inert solvent such as tetrahydrofuran (THF).

    • A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at 0 °C. The choice of a powerful reducing agent is crucial for the complete reduction of the nitrile.

    • The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting solid is filtered off, and the filtrate containing the desired product is extracted. The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield this compound.

G cluster_1 Synthetic Workflow Start Methylhydrazine + 3-Aminobutyronitrile Step1 Cyclocondensation (Acidic, Reflux) Start->Step1 Intermediate1 5-Amino-1,3-dimethylpyrazole Step1->Intermediate1 Step2 Sandmeyer Reaction (NaNO2, CuCN) Intermediate1->Step2 Intermediate2 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound would be confirmed through a combination of analytical techniques.

PropertyValueSource
CAS Number 499770-63-7[9]
Molecular Formula C₆H₁₁N₃[10]
Molecular Weight 125.17 g/mol [10]
Appearance Liquid
Boiling Point 229.3 °C at 760 mmHg
Flash Point 92.5 °C
Density 1.12 g/cm³

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring (one on the nitrogen and one on the carbon), the methylene protons of the aminomethyl group, the pyrazole ring proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of this substitution pattern. For instance, similar 3,5-dimethyl-1-phenyl-1H-pyrazole structures show the methyl protons as singlets around 2.25 ppm and the pyrazole proton as a singlet around 5.90 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum would display signals for all six carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. For example, in analogous pyrazoles, the C3 and C5 carbons of the ring typically appear around 148 and 139 ppm, respectively.[10]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 125.17). The fragmentation pattern would provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and C=C stretching vibrations of the pyrazole ring.

Potential Applications in Drug Discovery and Beyond

The this compound scaffold is a valuable building block in medicinal chemistry. The primary amino group serves as a key point for diversification, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[2]

  • Anticancer Activity: Substituted pyrazoles have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[11]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with significant activity against various bacterial and fungal strains.

  • Neurological Disorders: The ability of pyrazole derivatives to interact with various receptors and enzymes in the central nervous system has made them attractive candidates for the treatment of neurological and psychiatric conditions.[7]

Beyond medicinal chemistry, functionalized pyrazoles find applications in materials science as ligands for catalysis and in the development of novel materials with specific optical or electronic properties.

Conclusion and Future Outlook

This compound, while not a widely studied compound in its own right, represents a synthetically accessible and highly versatile building block rooted in the rich history of pyrazole chemistry. Its structure embodies the key features that have made pyrazoles a "privileged" scaffold in drug discovery. The synthetic pathways outlined in this guide, based on established chemical principles, provide a roadmap for its preparation and further functionalization. As the demand for novel and effective therapeutic agents continues to grow, the exploration of the chemical space around such fundamental heterocyclic structures will undoubtedly remain a fertile ground for innovation in medicinal chemistry and beyond.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link][3]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.[12]

  • El-Gaby, M. S. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178–203.[6]

  • Deng, X., & Mani, N. S. (2006). A Practical, One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148.[13]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • El-Sayed, M. A. A., et al. (2022). The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b. ResearchGate. Retrieved from [Link][14]

  • Journal of Chemical and Pharmaceutical Research. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link][15]

  • PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2. Retrieved from [Link][16]

  • Gîrbea, A.-S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8207.[17]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.[18]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Retrieved from [Link][19]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link][20]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1083.[1]

  • ResearchGate. (2019). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. Retrieved from [Link][2]

  • Google Patents. (n.d.). WO2009013211A2 - New pyrazol derivatives. Retrieved from [21]

  • Katla, R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link][10]

  • Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives. Retrieved from [Link][22]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from [23]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link][24]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link][25]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link][11]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17.[4]

  • Fakhraian, H., et al. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences, 134(1), 17.[26]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link][27]

Sources

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Introduction: The Growing Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] This five-membered heterocyclic ring, with two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and structural versatility that makes it a privileged scaffold in drug discovery.[2][3] this compound (CAS 499770-63-7) is a functionalized pyrazole derivative of increasing interest as a building block for more complex pharmaceutical agents.[4][5]

As with any compound destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for successful formulation, manufacturing, and clinical application. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both foundational knowledge and actionable experimental protocols for its characterization. The methodologies and insights presented herein are designed to equip researchers, formulation scientists, and drug development professionals with the tools to effectively harness the potential of this promising chemical entity.

Section 1: Core Physicochemical Properties

A baseline characterization of a molecule is the logical starting point for any in-depth analysis. The properties of this compound, summarized in Table 1, dictate its behavior in various environments and inform the design of subsequent solubility and stability studies. The presence of a primary amine and the pyrazole ring's nitrogen atoms suggests a basic nature, making its solubility highly dependent on pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 499770-63-7[4]
Molecular Formula C₆H₁₁N₃[4]
Molecular Weight 125.17 g/mol [4]
Physical Form Liquid (Predicted)[6]
Boiling Point 229.3°C at 760 mmHg (Predicted)[6]
Density 1.12 ± 0.1 g/cm³ (Predicted)[6]
Flash Point 92.5°C (Predicted)[6]
pKa (Predicted ~8.5-9.5 for the primary amine)Scientist's Estimate

Note: Some properties are predicted from computational models and should be confirmed experimentally.

Section 2: Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulate-ability. For an amine-containing compound like this compound, both aqueous and organic solubility are of paramount importance. The recommended storage conditions from suppliers—often requiring refrigeration and an inert atmosphere—suggest that careful solvent selection is crucial not only for dissolution but also for maintaining stability.[7]

Aqueous Solubility (pH-Dependent)

The primary amine group dictates that the molecule's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the amine will be protonated, forming a more polar and water-soluble salt. Conversely, at pH values above the pKa, the molecule will exist primarily as the less soluble free base.

Table 2: Illustrative pH-Dependent Aqueous Solubility Data

pHExpected Solubility (mg/mL)FormRationale
2.0> 100Protonated (Salt)Fully ionized form is highly soluble.
5.0> 50Protonated (Salt)Predominantly ionized form remains highly soluble.
7.45 - 15MixedApproaching the pKa, a mixture of ionized and free base forms exists.
9.01 - 5Free BaseAbove the pKa, the less polar free base dominates, reducing solubility.
11.0< 1Free BasePrimarily the free base form with minimal aqueous solubility.

Disclaimer: The data in this table is illustrative and represents expected behavior for a small molecule with a primary amine. Actual values must be determined experimentally.

Organic Solvent Solubility

Solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for biological assays. Based on the structure—a small, somewhat polar molecule—high solubility is expected in polar organic solvents.

Table 3: Illustrative Organic Solvent Solubility

SolventExpected Solubility (mg/mL) at 25°CPolarity Index
DMSO> 1007.2
Methanol> 1005.1
Ethanol> 1004.3
Acetonitrile> 505.8
Dichloromethane10 - 253.1
Ethyl Acetate5 - 154.4
Heptane< 10.1

Disclaimer: The data in this table is illustrative and based on typical profiles for similar chemical structures.[8] Experimental verification is required.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility. The causality behind this choice is its ability to ensure the system reaches true equilibrium, providing a reliable measure of a compound's intrinsic solubility.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0, 11.0) and select desired organic solvents.

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each solvent in a glass vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solids.

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.

Visualization: Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers & Solvents add_compound Add Excess Compound to Vials prep_buffers->add_compound shake Shake at Constant Temp (24-48h) add_compound->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Supernatant centrifuge->sample dilute Dilute Sample sample->dilute hplc Quantify via HPLC-UV dilute->hplc report Report Solubility (mg/mL) hplc->report

Caption: Workflow for determining equilibrium solubility.

Section 3: Stability Profile and Degradation Pathways

Assessing the stability of a potential drug candidate is a non-negotiable step in development. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The pyrazole ring itself is generally stable, but the exocyclic aminomethyl group is a potential site for oxidative or other degradation reactions.[3]

Thermal Stability

Thermal stress testing evaluates the compound's stability at elevated temperatures.

  • Protocol: Expose solid samples of the compound to dry heat (e.g., 60°C, 80°C) and elevated humidity (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks). Samples are pulled at specified time points (e.g., 1, 2, 4 weeks) and analyzed by a stability-indicating HPLC method for purity and degradation products.

  • Expected Outcome: Given the predicted boiling point, the compound is likely stable at moderate temperatures in solid form. However, the presence of the amine may make it susceptible to degradation in the presence of certain excipients at elevated temperatures.

Photostability

Photostability testing is crucial as light exposure can catalyze degradation. The ICH Q1B guideline provides the standard for this assessment.[9]

  • Protocol: Expose a solution of the compound (e.g., in methanol/water) and the solid compound to a controlled light source that provides both UV and visible light. The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample is stored under the same conditions to differentiate between thermal and light-induced degradation.[9]

  • Expected Outcome: Aromatic systems like pyrazole can absorb UV light, potentially leading to photolytic degradation. The formation of colored degradants is a common outcome.

Oxidative Stability

The primary amine and potentially the pyrazole ring are susceptible to oxidation.

  • Protocol: Expose a solution of the compound to an oxidative agent, such as hydrogen peroxide (e.g., 3% H₂O₂ in water), at room temperature for 24-48 hours. The reaction is monitored by HPLC until a target degradation of 5-20% is achieved.

  • Expected Outcome: Oxidation of the aminomethyl group is a plausible degradation pathway, potentially leading to an imine, aldehyde, or carboxylic acid derivative.

pH-Dependent Stability (Hydrolysis)

This assesses stability in aqueous solutions across a range of pH values.

  • Protocol: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions. Store the solutions at an elevated temperature (e.g., 60°C) and analyze at various time points to determine the rate of degradation.

  • Expected Outcome: The compound is expected to be most stable at neutral to slightly basic pH. Under strongly acidic or basic conditions, ring-opening or other hydrolytic degradation pathways could be possible, although pyrazoles are generally resistant to hydrolysis.

Visualization: Forced Degradation Study Workflow

G Workflow for a Forced Degradation Study cluster_conditions Stress Conditions parent This compound (Stock Solution) acid Acidic (HCl, Heat) parent->acid base Basic (NaOH, Heat) parent->base oxidative Oxidative (H₂O₂, RT) parent->oxidative thermal Thermal (Solid, Heat) parent->thermal photo Photolytic (ICH Q1B Light) parent->photo analysis Analyze via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathway Identify Degradants & Propose Pathways analysis->pathway

Caption: High-level overview of a forced degradation study.

Hypothetical Degradation Pathway

Based on chemical principles, a primary degradation pathway under oxidative stress is proposed below. Mass spectrometry is the essential tool for identifying the molecular weights of degradants to confirm such pathways.

Visualization: Proposed Oxidative Degradation Pathway

G Hypothetical Oxidative Degradation Pathway parent Parent Compound (C₆H₁₁N₃) MW: 125.17 imine Imine Intermediate (C₆H₉N₃) MW: 123.16 parent->imine [O] -H₂ aldehyde Pyrazol-5-carbaldehyde (C₆H₈N₂O) MW: 124.14 imine->aldehyde H₂O -NH₃ acid Pyrazol-5-carboxylic acid (C₆H₈N₂O₂) MW: 140.14 aldehyde->acid [O]

Caption: Plausible oxidative degradation sequence.

Section 4: Development of a Stability-Indicating Analytical Method

A self-validating protocol requires a robust analytical method that can separate the parent compound from all potential degradation products.

Protocol: HPLC-UV Method Development
  • Column Selection: Start with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The non-polar stationary phase is well-suited for retaining the parent compound and its likely degradants.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic modifier ensures the amine is protonated, leading to sharp peak shapes.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Gradient Elution: A gradient is essential to elute both the polar degradants and the less polar parent compound in a reasonable time.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm). This helps in identifying peaks and assessing peak purity. The pyrazole ring should have a distinct UV absorbance maximum (e.g., ~220-250 nm).

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by analyzing the forced degradation samples and ensuring all degradant peaks are baseline-resolved from the parent peak.

Conclusion

This compound is a valuable building block whose utility in pharmaceutical development is contingent upon a robust understanding of its physicochemical properties. This guide establishes a comprehensive framework for this characterization. While the compound is predicted to have good solubility in organic solvents and pH-dependent aqueous solubility characteristic of a primary amine, its stability profile requires careful experimental evaluation. The provided protocols for solubility and stability assessment, based on industry-standard methodologies, offer a clear path for generating the necessary data to support formulation and development activities. By systematically investigating these properties, researchers can confidently and effectively advance pyrazole-based drug candidates from the laboratory to the clinic.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Aziz, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. Available at: [Link]

  • Al-Hourani, B., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • PubChem. (1,5-dimethyl-1H-pyrazol-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (Request PDF for Degradation Pathways). ResearchGate. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. Available at: [Link]

  • PubChem. [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

Sources

An In-Depth Technical Guide to Quantum Chemical Calculations for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to the study of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, a molecule of significant interest in medicinal chemistry. By leveraging computational methods, researchers can gain profound insights into the molecule's structural, electronic, and reactive properties, thereby facilitating rational drug design and development.

The Strategic Importance of this compound in Drug Discovery

Pyrazoles are a class of heterocyclic compounds that form the structural core of many therapeutic agents.[1] Their prevalence in medicinal chemistry stems from their ability to engage in various non-covalent interactions and their synthetic tractability, which allows for the fine-tuning of their pharmacological profiles.[1] this compound, as a specific derivative, presents a valuable scaffold for the development of novel drugs.[2]

Quantum chemical calculations offer a powerful, non-experimental route to understanding the intrinsic properties of such molecules. These in silico methods are indispensable in modern drug discovery, providing crucial data that can guide the synthesis and evaluation of new drug candidates.[3]

Core Theoretical Principles: A Scientist's Perspective

The foundation of our computational investigation lies in quantum mechanics. For a molecule of this nature, Density Functional Theory (DFT) provides a robust and computationally efficient framework.[4][5][6]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5][6] A key concept in DFT is that the energy of a system can be determined from its electron density. This approach is computationally less demanding than traditional ab initio methods, making it ideal for studying molecules of pharmaceutical interest.[3]

The choice of the exchange-correlation functional is a critical determinant of the accuracy of DFT calculations. For organic molecules like this compound, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational cost.

Basis Sets

In computational chemistry, a basis set is a set of functions used to create the molecular orbitals. The selection of a basis set is a compromise between accuracy and computational expense. Pople-style basis sets, such as 6-31G(d,p), are widely used for their efficiency and have been shown to provide reliable results for a broad range of organic molecules.

The Computational Workflow: From Structure to Properties

A systematic approach is essential for obtaining reliable and reproducible results. The following workflow outlines the key steps in the quantum chemical characterization of this compound.

computational_workflow cluster_input Input Generation cluster_computation Core Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Molecular Structure Input theory_select 2. Selection of Theoretical Method (DFT/B3LYP/6-31G(d,p)) mol_build->theory_select Define Computational Parameters geom_opt 3. Geometry Optimization theory_select->geom_opt Submit Job freq_calc 4. Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum Energy Structure mo_analysis 5. Molecular Orbital (HOMO/LUMO) Analysis freq_calc->mo_analysis mep_map 6. Molecular Electrostatic Potential (MEP) Mapping freq_calc->mep_map prop_calc 7. Calculation of Molecular Properties freq_calc->prop_calc

Figure 1: A schematic representation of the quantum chemical calculation workflow.

Experimental Protocols

Step 1: Molecular Structure Input The initial 3D coordinates of this compound can be generated using molecular modeling software like Avogadro or ChemDraw.

Step 2: Selection of Theoretical Method The calculation will be performed using Density Functional Theory (DFT).

  • Functional: B3LYP

  • Basis Set: 6-31G(d,p)

Step 3: Geometry Optimization This is a crucial step to find the most stable conformation of the molecule. The calculation iteratively adjusts the atomic positions to minimize the total energy of the system.

Step 4: Vibrational Frequency Analysis A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Step 5: Molecular Orbital (HOMO/LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic behavior and reactivity.[7][8]

Step 6: Molecular Electrostatic Potential (MEP) Mapping The MEP provides a visual representation of the charge distribution around the molecule, highlighting electron-rich and electron-poor regions.[9][10][11] This is invaluable for predicting non-covalent interactions, which are central to drug-receptor binding.[9][11]

Step 7: Calculation of Molecular Properties Other important properties such as the dipole moment, polarizability, and various reactivity descriptors can be calculated from the optimized wavefunction.

Data Presentation and Interpretation

The results of the quantum chemical calculations provide a wealth of quantitative data that can be used to understand the properties of this compound.

Calculated PropertySignificance in Drug Development
Optimized Geometry Provides the most stable 3D structure, essential for docking studies and pharmacophore modeling.
HOMO-LUMO Gap An indicator of the molecule's kinetic stability and chemical reactivity.[12]
Molecular Electrostatic Potential (MEP) Helps to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.[9][11][13]
Dipole Moment Influences the molecule's solubility and its ability to cross biological membranes.
Vibrational Frequencies Can be used to predict the molecule's infrared spectrum, which can be compared with experimental data for validation.

Authoritative Grounding and Concluding Remarks

The application of quantum chemical calculations, particularly DFT, provides a powerful and insightful approach to the study of this compound.[3][14][15] The data generated from these calculations can significantly contribute to a deeper understanding of its chemical behavior and its potential as a scaffold in drug design. By integrating these computational methods into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of new and effective therapeutic agents. The fragment molecular orbital (FMO) method is a popular analysis in drug discovery that can be applied to large molecular systems.[16]

References
  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024).
  • Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Burboa-Schettino, P., et al. (n.d.). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response.
  • Srivastava, A. K., & Misra, N. (n.d.). DFT Based Studies on Bioactive Molecules. Google Books.
  • (n.d.). Application of molecular electrostatic potentials in drug design.
  • Srivastava, A. K., & Misra, N. (n.d.). DFT Based Studies on Bioactive Molecules. Bentham Books.
  • (2025). Molecular orbital calculations approach: Significance and symbolism. [Source not available]
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Haritha, M., & Suresh, C. H. (2024).
  • (n.d.). Rational Approach to Drug Design. Pharmacy 180.
  • Srivastava, A. K., & Misra, N. (n.d.). DFT based studies on bioactive molecules.
  • Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture, 9(4), 1422.
  • Burboa-Schettino, P., et al. (n.d.).
  • (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.
  • Protheragen. (n.d.). Molecular Orbital Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.5: Molecular Orbital Theory. Retrieved from [Link]

  • Wikipedia. (n.d.). Molecular orbital theory. Retrieved from [Link]

  • Bragitoff. (2019, May 13).
  • ChemExplained. (2023, September 18).
  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.
  • INDOFINE Chemical Company, Inc. (n.d.). (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. Retrieved from [Link]

  • Fouad, M. M., & Elaasser, M. M. (n.d.).

Sources

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a valuable primary amine building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to the favorable pharmacological properties of the dimethyl-pyrazole scaffold. This application note provides a detailed, robust, and validated two-step protocol for the synthesis of this key intermediate. The synthesis begins with the formation of the pyrazole ring system to yield an ester intermediate, which is subsequently reduced to the corresponding aldehyde. The final step involves the direct reductive amination of the aldehyde to furnish the target primary amine. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Specifically, the 1,3-dimethyl-1H-pyrazole moiety offers a stable and synthetically versatile core. The title compound, this compound, serves as a crucial synthon, enabling the introduction of this pyrazole unit into larger molecules through the reactive primary amine handle. This protocol outlines a reliable synthetic pathway proceeding through a key aldehyde intermediate, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. The chosen methodology, reductive amination, is widely employed in organic synthesis for its efficiency and operational simplicity in converting carbonyl compounds to amines.[2]

Overall Synthetic Pathway

The synthesis is accomplished in three principal stages starting from commercially available reagents. The first stage constructs the pyrazole core with an ester functional group. The second stage involves the selective reduction of the ester to the aldehyde. The final stage converts the aldehyde to the target methanamine.

Synthetic_Pathway Acetone Acetone + Diethyl Oxalate Intermediate_Ester Ethyl 2,4-dioxopentanoate (Intermediate) Acetone->Intermediate_Ester 1. NaOEt, EtOH Pyrazole_Ester Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Intermediate_Ester->Pyrazole_Ester 2. Methylhydrazine, DMF Pyrazole_Aldehyde 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde (Intermediate A) Pyrazole_Ester->Pyrazole_Aldehyde 3. DIBAL-H Target_Amine (1,3-Dimethyl-1H-pyrazol- 5-yl)methanamine Pyrazole_Aldehyde->Target_Amine 4. NH3, H2/Pd-C

Caption: Overall three-stage synthetic route.

Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (Intermediate A)

This stage involves two steps: the formation of the pyrazole ring with an ester handle, followed by its selective reduction to the aldehyde.

Step 1.1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure is adapted from a patented method involving the Claisen condensation of acetone and diethyl oxalate, followed by cyclization with methylhydrazine.[3]

Materials and Reagents:

  • Ethanol (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Diethyl oxalate

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Methylhydrazine (40% aqueous solution)

  • Acetic acid

  • Dichloromethane

Protocol:

  • Condensation: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethanol (40 L), sodium ethoxide (2.72 kg), and diethyl oxalate (5.84 kg). Cool the mixture to between 5-15 °C.

  • Slowly add acetone (2.56 kg) dropwise, ensuring the internal temperature is maintained at or below 15 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 24 hours to form the intermediate, ethyl 2,4-dioxopentanoate.

  • Cyclization: In a separate 100 L reaction vessel, add DMF (20 kg) and the crude intermediate from the previous step. Cool the solution to 5-15 °C.

  • Slowly add 40% methylhydrazine solution (9.2 kg) dropwise, keeping the internal temperature below 15 °C.

  • After the addition, warm the reaction mixture to 40-50 °C and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure at 70-90 °C to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Step 1.2: Reduction to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

The selective reduction of the ester to an aldehyde is reliably achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Materials and Reagents:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Toluene (anhydrous)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Protocol:

  • Dissolve the ester (1 equivalent) in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 equivalents, 1.0 M solution in toluene) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, careful addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add 1 M HCl. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel to obtain pure 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.

Part 2: Synthesis of this compound

The target compound is synthesized via one-pot reductive amination of the aldehyde intermediate. This protocol utilizes catalytic hydrogenation, a clean and effective method for this transformation.

Materials and Reagents Summary

Reagent M.W. ( g/mol ) Equivalents Amount
Pyrazole-5-carbaldehyde 138.15 1.0 (As obtained)
Methanol (MeOH) 32.04 - Solvent
Ammonia (7N in MeOH) 17.03 ~10 As solution
Palladium on Carbon (10%) - catalytic ~5 mol%

| Hydrogen Gas (H₂) | 2.02 | Excess | Balloon/cylinder |

Experimental Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Setup1 Dissolve aldehyde in methanolic ammonia Setup2 Add Pd/C catalyst Setup1->Setup2 Setup3 Seal vessel Setup2->Setup3 React1 Purge with H₂ gas Setup3->React1 React2 Stir under H₂ atmosphere (balloon or Parr shaker) React1->React2 React3 Monitor by TLC React2->React3 Workup1 Filter through Celite to remove catalyst React3->Workup1 Workup2 Concentrate filtrate under reduced pressure Workup1->Workup2 Workup3 Purify by distillation or chromatography Workup2->Workup3 Final Final Workup3->Final Yields Target Amine

Caption: Workflow for the reductive amination step.

Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equivalent) in a 7N solution of ammonia in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol %) to the solution under an inert atmosphere.

  • Hydrogenation: Securely seal the vessel. Purge the vessel with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 50 psi for a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS until the starting aldehyde is completely consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure to remove the solvent.

  • The resulting crude oil is the target amine. It can be purified further by vacuum distillation or column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol/ammonia) to yield pure this compound.

Scientific Rationale and Trustworthiness

  • Choice of Aldehyde Synthesis: The reduction of an ester to an aldehyde using DIBAL-H is a standard and highly reliable transformation. Performing the reaction at -78 °C is critical to trap the tetrahedral intermediate, which upon acidic workup collapses to the desired aldehyde, thus preventing over-reduction to the alcohol.

  • Reductive Amination Mechanism: This one-pot reaction proceeds through the initial formation of a hemiaminal intermediate from the aldehyde and ammonia, which then dehydrates to form an imine. The palladium catalyst and hydrogen gas then reduce the C=N double bond of the imine to the C-N single bond of the amine.[2] Using a large excess of ammonia shifts the equilibrium towards imine formation and minimizes the formation of secondary amine byproducts.

  • Self-Validation: Each step of the protocol includes a monitoring checkpoint (TLC or LC-MS). The disappearance of the starting material and the appearance of a new spot corresponding to the product validates the reaction's progress. Standard analytical techniques (NMR, MS) should be used to confirm the identity and purity of the intermediates and the final product, ensuring the integrity of the synthesis.

References

  • Guan, A., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o2936. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4), 334-343. Available at: [Link]

  • Dai, H., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. Available at: [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27156-27191. Available at: [Link]

  • Google Patents. (2021). Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. CN112279812A.
  • Reddy, C. S., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Catalysis, 349, 145-152. Available at: [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3576. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-8. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Available at: [Link]

  • Çavuş, M. S., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Lai, R.-Y., et al. (2007). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron Letters, 48(7), 1215-1218. Available at: [Link]

  • Ghaedi, A., et al. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 9, 34585-34594. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Patil, S. B., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-224. Available at: [Link]

  • El-Ghandour, A. H. H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Available at: [Link]

  • Klier, L., et al. (2016). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 81(23), 11954-11963. Available at: [Link]

  • Wang, X., et al. (2011). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3325. Available at: [Link]

  • Dai, H., et al. (2012). 5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2129. Available at: [Link]

  • Liu, X.-H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 268. Available at: [Link]

Sources

Comprehensive Analytical Characterization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Multi-technique Approach for Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of downstream products. This application note presents a comprehensive, multi-technique analytical workflow for the definitive characterization of this compound. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for researchers, quality control analysts, and drug development scientists.

Introduction: The Imperative for Rigorous Characterization

Nitrogen-containing heterocycles, particularly pyrazole derivatives, are privileged scaffolds in drug discovery, forming the core of numerous FDA-approved drugs.[3][4] this compound serves as a versatile intermediate, and its structural integrity is paramount. Isomeric impurities or degradation products can have significant pharmacological or toxicological implications. Therefore, an orthogonal analytical approach, where multiple techniques provide complementary information, is not just recommended but essential for regulatory compliance and robust scientific outcomes. This guide details such an integrated strategy.

Integrated Analytical Workflow

A sequential and complementary analytical workflow ensures a comprehensive characterization of the target compound. The process begins with assessing purity via chromatography, followed by confirmation of molecular weight and elemental composition, and culminates in the unambiguous elucidation of the molecular structure.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation HPLC HPLC Purity (Protocol 1) LCMS LC-MS Confirmation (Protocol 2) HPLC->LCMS Confirm Peak Identity final_report Certificate of Analysis (CoA) HPLC->final_report NMR_1H 1H NMR (Protocol 3.1) LCMS->NMR_1H FTIR FT-IR Functional Groups (Protocol 4) FTIR->final_report NMR_13C 13C NMR (Protocol 3.2) NMR_1H->NMR_13C Correlate Structure Elemental Elemental Analysis (Optional but Recommended) NMR_13C->Elemental NMR_13C->final_report Elemental->final_report start Synthesized This compound start->HPLC start->FTIR

Caption: Integrated workflow for the characterization of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: RP-HPLC is the gold standard for purity analysis of small organic molecules. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar pyrazole derivative. The use of a buffered mobile phase, specifically with an acid additive like trifluoroacetic acid (TFA), is critical. The primary amine in the analyte can interact with residual silanols on the silica support, leading to peak tailing. TFA acts as an ion-pairing agent, masking these interactions and ensuring sharp, symmetrical peaks for accurate quantification.[5][6]

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of mobile phase diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Monitor the chromatogram at 210 nm, a wavelength where the pyrazole core exhibits strong absorbance. Run the analysis for a sufficient time to ensure all potential impurities have eluted.

  • Purity Calculation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard for small molecule separation, providing good resolution and efficiency.[5]
Mobile Phase A 0.1% TFA in WaterTFA improves peak shape for basic amines.[6]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[5]
Column Temperature 25 °CEnsures run-to-run reproducibility.
Detection UV at 210 nmWavelength for detecting the pyrazole heterocyclic system.
Injection Volume 5 µLMinimizes potential for column overload.[5]

digraph "HPLC_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A[label="Prepare Sample\n(0.1 mg/mL in 50:50 ACN:H2O)"]; B[label="Equilibrate C18 Column\n(30 min)"]; C [label="Inject 5 µL of Sample"]; D [label="Run Gradient Elution\n(1.0 mL/min)"]; E [label="Detect at 210 nm"]; F [label="Integrate Peaks & Calculate\nArea % Purity", shape=document, fillcolor="#FBBC05"];

A -> B -> C -> D -> E -> F; }

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol 2: Molecular Weight Confirmation by LC-Mass Spectrometry (LC-MS)

Expertise & Causality: Mass spectrometry provides an exact measurement of the molecular weight, serving as a primary tool for identity confirmation. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing basic nitrogen atoms, like our analyte. It typically generates the protonated molecular ion [M+H]+ with minimal fragmentation, providing a clear and unambiguous confirmation of the molecular formula.[7] The mass spectral fragmentation patterns of pyrazole derivatives are strongly dependent on the nature and positions of the substituents, which can provide further structural confirmation.[8]

Step-by-Step Methodology
  • System Setup: Use an HPLC system coupled to a mass spectrometer with an ESI source. The HPLC method can be the same as described in Protocol 1, but TFA may be replaced with 0.1% formic acid for better MS compatibility.[9]

  • Sample Infusion: Introduce the sample via the LC system.

  • MS Parameters: Set the instrument to positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the target ion.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]+. The observed mass should be within 5 ppm of the theoretical mass for high-resolution instruments.

Data Presentation: Expected Mass Spectrometry Data
  • Molecular Formula: C₇H₁₃N₃

  • Exact Mass: 139.1110

  • Expected Ion (ESI+): [M+H]⁺

  • Theoretical m/z: 139.1110 + 1.0073 = 140.1183

IonTheoretical m/zDescription
[M+H]⁺ 140.1183 Protonated molecular ion (Base Peak)
[M+Na]⁺ 162.1002 Sodium adduct (often observed)
Fragment Ion ~123.09Loss of NH₃ from the aminomethyl group
Fragment Ion ~96.08Cleavage of the aminomethyl side chain

Protocol 3: Structural Elucidation by NMR Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies all unique carbon environments.[10][11] The choice of solvent is critical; DMSO-d₆ is an excellent choice as it dissolves the polar amine and its exchangeable amine protons (NH₂) are often clearly visible, unlike in other solvents where they may exchange too rapidly.[12]

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Record the spectrum on a 400 MHz or higher spectrometer.

  • Acquisition: Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm. Integrate all peaks to determine proton ratios.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Record a proton-decoupled ¹³C spectrum.

  • Acquisition: Acquire several hundred to a few thousand scans, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale
N-CH₃ (Position 1) ~3.7~35Methyl group on a nitrogen atom in a pyrazole ring.[11]
C-CH₃ (Position 3) ~2.1~11Methyl group attached to a C=C bond in the pyrazole ring.[11][13]
CH (Position 4) ~5.8~105Olefinic proton on the pyrazole ring, adjacent to two carbon atoms.[11]
CH₂ (Methylene) ~3.6~38Methylene group adjacent to an amine and the pyrazole ring.
NH₂ (Amine) ~1.5-2.5 (broad)-Exchangeable protons of the primary amine. Signal can be broad and variable.[12]
C3 -~148Quaternary carbon of the pyrazole ring attached to the methyl group.
C5 -~149Quaternary carbon of the pyrazole ring attached to the methylene group.

digraph "NMR_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A[label="Dissolve ~10 mg Sample\nin 0.7 mL DMSO-d6"]; B[label="Acquire 1H Spectrum\n(≥16 scans)"]; C [label="Acquire 13C Spectrum\n(≥1024 scans)"]; D [label="Process Data\n(Reference, Integrate)"]; E [label="Assign Peaks to Structure", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; A -> C; {B, C} -> D -> E; }

Caption: Workflow for NMR structural analysis.

Protocol 4: Functional Group Identification by FT-IR Spectroscopy

Expertise & Causality: FT-IR is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence for the proposed structure. For this compound, we expect to see characteristic stretches for the N-H bonds of the primary amine, C-H bonds of the methyl and methylene groups, and C=N/C=C bonds within the pyrazole ring.[14]

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values.

Data Presentation: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000-2850C-H StretchMethyl (-CH₃) & Methylene (-CH₂)
~1620N-H Bend (scissoring)Primary Amine (-NH₂)
~1580C=N / C=C StretchPyrazole Ring
~1450C-H BendMethyl/Methylene
~1250C-N StretchAromatic/Aliphatic Amine

Summary and Conclusion

The combination of HPLC, LC-MS, NMR, and FT-IR provides a robust and comprehensive characterization of this compound. HPLC confirms the purity, LC-MS verifies the molecular weight, FT-IR identifies key functional groups, and multi-nuclear NMR provides unambiguous structural elucidation. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is fundamental for advancing drug discovery and development programs and meeting stringent regulatory standards.

References

  • G. S. Ušćumlić, S. D. Petrović, D. Ž. Mijin, V. V. Vasić, B. Ž. Jovanović. "Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives." Journal of the Serbian Chemical Society.
  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." SIELC. Available at: [Link]

  • P. Parthiban, S. J. Manisenthil Kumar, T. S. Santhepete Nanjundaswamy. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of ChemTech Research. Available at: [Link]

  • M. A. Al-Omar. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole..." Molecules. Available at: [Link]

  • Royal Society of Chemistry. "Supplementary Information." RSC. Available at: [Link]

  • N. M. El-Moghazy, S. M. El-Kousy, S. K. El-Sadany, A. M. El-Torgman, M. A. El-Hashash. "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • A. A. El-Gamal, I. A. Al-Said, A. A. Al-Massarani, A. A. El-Enazi, M. A. El-Gamal. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. Available at: [Link]

  • ResearchGate. "Mass spectral investigation of compounds 1 and 11-15." ResearchGate. Available at: [Link]

  • A. A. El-Gamal, I. A. Al-Said, A. A. Al-Massarani, A. A. El-Enazi, M. A. El-Gamal. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Publications. Available at: [Link]

  • P. G. Baraldi, D. Simoni, S. Manfredini, M. Guarneri, R. Romagnoli. "Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists." Journal of Medicinal Chemistry.
  • A. A. Al-Masoudi, N. A. Al-Masoudi. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega. Available at: [Link]

  • Appretech Scientific Limited. "this compound." Appretech. Available at: [Link]

  • M. Kidwai, S. Saxena, R. Mohan. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles." Journal of the Indian Chemical Society.
  • ResearchGate. "Synthesis and characterization of dipyrazolylmethanones." ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. "Supplementary Information." RSC. Available at: [Link]

  • University of Wisconsin. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. Available at: [Link]

  • P. A. Pretsch, E. Buhlmann, M. Affolter. "Tables For Organic Structure Analysis." Springer.
  • T. S. Jin, J. C. Xiao, S. J. Wang, T. S. Li. "SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES." Trade Science Inc. Available at: [Link]

  • S. A. G. Al-Hussaini, S. M. A. Al-Hussaini. "A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications." Molecules. Available at: [Link]

  • J. Shaikh, D. D. V. R. P. Deshmukh, V. S. V. P. Kumar, V. K. Singh. "Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'." Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • V. K. Singh, A. K. Singh, V. K. Singh. "A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles." Journal of Drug Delivery and Therapeutics.
  • M. A. El-Hashash, S. M. El-Kousy, N. M. El-Moghazy. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank. Available at: [Link]

  • E. D. Taylor, R. J. Ife, D. J. Williams. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Available at: [Link]

  • S. M. A. Al-Hussaini, S. A. G. Al-Hussaini. "An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds." International Journal of Molecular Sciences. Available at: [Link]

  • X. D. Wang, Y. J. Liu, J. B. Zheng, X. G. Wang, L. J. Wang. "Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis." Analytical Methods. Available at: [Link]

Sources

Application Notes and Protocols: NMR Spectroscopy of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines the optimal parameters for sample preparation, instrument setup, and data acquisition for both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. Furthermore, this guide offers an in-depth analysis of the expected spectral data, including chemical shifts, coupling constants, and signal multiplicities, to facilitate unambiguous structural elucidation. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing a self-validating system for the characterization of this and similar pyrazole derivatives.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. The structural confirmation and purity assessment of such molecules are paramount for their advancement in the development pipeline. NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This application note serves as a practical guide to obtaining high-quality NMR data for this compound, ensuring accurate and reliable characterization.

The structural complexity of even seemingly simple heterocyclic compounds can present challenges in spectral interpretation. Therefore, a multi-faceted approach employing a combination of 1D and 2D NMR techniques is often necessary for complete and unambiguous assignment of all proton and carbon signals.[1][2][3] This guide will detail the application of ¹H NMR, ¹³C NMR, DEPT-135, and 2D correlation experiments such as COSY and HSQC to fully characterize the target molecule.

Experimental Design and Rationale

The successful acquisition of high-quality NMR spectra is contingent upon a well-designed experimental plan. This section details the critical considerations and the underlying rationale for the chosen methodologies.

Sample Preparation: The Foundation of Quality Data

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4][5][6] A properly prepared sample should be homogeneous and free of particulate matter to ensure optimal magnetic field homogeneity.

Key Considerations:

  • Purity of the Analyte: The this compound sample should be of high purity to avoid signals from impurities that can complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is critical.[7][8][9] The solvent must dissolve the analyte to an appropriate concentration and should have residual solvent peaks that do not overlap with signals of interest.[7][8] For this compound, a polar aprotic solvent like Deuterated Chloroform (CDCl₃) is a suitable first choice due to its excellent dissolving power for many organic compounds and its relative inertness.[9][10] Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be an alternative for enhancing the observation of exchangeable protons (e.g., -NH₂).

  • Concentration: The sample concentration needs to be optimized to achieve a good signal-to-noise ratio within a reasonable acquisition time.[11][12] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for small molecules.[5][11][12] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[12]

Selection of NMR Experiments: A Multi-dimensional Approach

A combination of different NMR experiments is employed to gain a comprehensive understanding of the molecular structure.

  • ¹H NMR: This is the initial and most fundamental experiment, providing information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. A broadband proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the multiplicity of carbon signals.[13][14][15][16][17] It distinguishes between CH₃, CH₂, and CH carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[18][19] This is invaluable for tracing out spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded ¹H and ¹³C nuclei.[2][18][20] It provides a direct link between the proton and carbon skeletons of the molecule, greatly aiding in the assignment of carbon signals.

Detailed Protocols

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][10]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Number of Scans16To achieve a good signal-to-noise ratio.
Spectral Width16 ppmTo encompass all expected proton signals.
Acquisition Time~4 sTo ensure good digital resolution.
Relaxation Delay2 sTo allow for full relaxation of protons between scans.
¹³C{¹H} NMR Pulse Programzgpg30Standard 30-degree pulse with power-gated decoupling.
Number of Scans1024Due to the low natural abundance of ¹³C.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time~1 sA compromise between resolution and experiment time.
Relaxation Delay2 sTo allow for relaxation of all carbon nuclei.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
Number of Scans256Fewer scans than ¹³C due to polarization transfer enhancement.
Spectral Width240 ppmSame as the ¹³C experiment for direct comparison.
Relaxation Delay2 sStandard delay.
2D COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY.
Number of Scans2-4 per incrementSufficient for good signal-to-noise.
Number of Increments256 in F1To achieve adequate resolution in the indirect dimension.
Spectral Width16 ppm in both F1 and F2To match the ¹H spectral window.
2D HSQC Pulse Programhsqcedetgpsisp2.2Edited HSQC for multiplicity information (CH/CH₃ vs CH₂).
Number of Scans4-8 per incrementTo achieve good sensitivity.
Number of Increments256 in F1For adequate resolution in the ¹³C dimension.
Spectral Width16 ppm (F2), 160 ppm (F1)To cover the relevant proton and carbon chemical shift ranges.

Data Analysis and Interpretation

Predicted ¹H NMR Spectrum

The structure of this compound suggests the presence of five distinct proton signals.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H4 (pyrazole ring)6.0 - 6.5Singlet1HThe proton on the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the aromatic nature of the ring.
CH₂ (methanamine)3.8 - 4.2Singlet2HThe methylene protons adjacent to the pyrazole ring and the amine group are expected to be a singlet. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.
N-CH₃ (pyrazole ring)3.7 - 4.0Singlet3HThe methyl group attached to the nitrogen of the pyrazole ring will be a singlet. Its chemical shift is influenced by the nitrogen atom.
C-CH₃ (pyrazole ring)2.1 - 2.5Singlet3HThe methyl group attached to the carbon of the pyrazole ring will be a singlet. Its chemical shift is in the typical range for a methyl group on an aromatic ring.
NH₂ (amine)1.5 - 2.5 (variable)Broad Singlet2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[2]
Predicted ¹³C NMR and DEPT-135 Spectra

The molecule has six unique carbon atoms.

Carbon Predicted Chemical Shift (ppm) DEPT-135 Phase Rationale
C5 (pyrazole ring)145 - 155None (Quaternary)The carbon atom of the pyrazole ring bearing the methanamine group is quaternary and will be downfield due to substitution.
C3 (pyrazole ring)140 - 150None (Quaternary)The carbon atom of the pyrazole ring bearing the methyl group is also quaternary and will appear at a downfield chemical shift.
C4 (pyrazole ring)100 - 110Positive (CH)The CH carbon of the pyrazole ring will appear in the aromatic region.
CH₂ (methanamine)40 - 50Negative (CH₂)The methylene carbon will be in the aliphatic region, shifted downfield by the adjacent nitrogen and pyrazole ring.
N-CH₃ (pyrazole ring)35 - 45Positive (CH₃)The N-methyl carbon will be in the aliphatic region.
C-CH₃ (pyrazole ring)10 - 20Positive (CH₃)The C-methyl carbon will appear at a more upfield chemical shift.
Expected 2D NMR Correlations
  • COSY: No significant COSY correlations are expected for this molecule as there are no vicinal or geminal proton-proton couplings between the distinct singlet signals.

  • HSQC: The HSQC spectrum will be crucial for confirming the assignments of the carbon signals. The following correlations are expected:

    • The proton at ~6.2 ppm will correlate with the carbon at ~105 ppm (C4).

    • The protons at ~4.0 ppm will correlate with the carbon at ~45 ppm (CH₂).

    • The protons at ~3.8 ppm will correlate with the carbon at ~40 ppm (N-CH₃).

    • The protons at ~2.3 ppm will correlate with the carbon at ~15 ppm (C-CH₃).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC assign_1H Assign 1H Signals HSQC->assign_1H assign_13C Assign 13C Signals HSQC->assign_13C correlate Correlate with 2D Data assign_1H->correlate assign_13C->correlate structure Structure Elucidation correlate->structure

Caption: Experimental workflow for the NMR analysis of this compound.

Conclusion

This application note provides a robust and comprehensive framework for the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided spectral predictions and interpretation guidelines, researchers can confidently and accurately characterize this and structurally related compounds. The combination of 1D and 2D NMR techniques ensures a thorough and unambiguous structural elucidation, which is a critical step in the advancement of new chemical entities in research and development.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.).
  • DEPT-135 Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1).
  • How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–686.
  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • NMR Sample Preparation. (n.d.). College of Science and Engineering - University of Minnesota Twin Cities.
  • DEPT. (n.d.). NMR Core Facility - Columbia University.
  • NMR Solvents. (n.d.).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • NMR Sample Preparation Guide. (n.d.). Scribd.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR Sample Preparation. (n.d.). Western University.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University.
  • How to Get a Good 1H NMR Spectrum. (n.d.). Department of Chemistry: University of Rochester.
  • How to select NMR solvent. (n.d.).
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... (n.d.). ResearchGate.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20).
  • 1-Methylpyrazole(930-36-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • This compound. (n.d.). BLDpharm.
  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). (n.d.). ResearchGate.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate.
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22).
  • Pyrazole(288-13-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (2025, August 6). ResearchGate.
  • This compound. (n.d.). Appretech Scientific Limited.
  • 1,3-Dimethyl-1H-pyrazole-5-methanamine. (n.d.). Sigma-Aldrich.
  • (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. (n.d.). INDOFINE Chemical Company, Inc.

Sources

Application Note: High-Resolution Mass Spectrometric Analysis and Fragmentation Pattern of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Accurate characterization of this compound and its analogues is critical for synthesis validation and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We outline a robust methodology employing electrospray ionization (ESI) and detail the characteristic fragmentation patterns observed under collision-induced dissociation (CID). The insights and protocols presented herein are designed to be a self-validating system for researchers, ensuring reliable identification and structural elucidation of this important pyrazole derivative.

Introduction

Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities that have led to their incorporation into numerous FDA-approved drugs.[1] this compound (CAS 499770-63-7) serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and receptor antagonists. Its structure, featuring a substituted pyrazole core and a primary amine, makes it particularly amenable to analysis by mass spectrometry.

The primary amine is readily protonated, making positive-mode electrospray ionization an ideal technique for generating abundant precursor ions.[2][3] Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides a structural fingerprint, allowing for unambiguous confirmation of the molecule's identity.[4] This guide explains the causality behind the chosen analytical methods and provides a step-by-step protocol for achieving high-quality, reproducible results.

Chemical Properties Summary
PropertyValueReference
Chemical Name This compound
CAS Number 499770-63-7[5]
Molecular Formula C₆H₁₁N₃
Monoisotopic Mass 125.0953 DaN/A
[M+H]⁺ (Protonated) 126.1031 DaN/A
Structure Chemical StructureN/A

Principle of Analysis: UPLC-MS/MS

The analytical strategy employs reverse-phase UPLC for rapid and efficient separation of the analyte from the sample matrix. The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact, protonated molecular ions ([M+H]⁺) in the gas phase, which is ideal for compounds with basic functional groups like amines.[6][7]

The mass analyzer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole) first isolates the protonated precursor ion (MS1). This isolated ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments upon collision with an inert gas. A second stage of mass analysis (MS2) separates and detects these fragment ions, generating a tandem mass spectrum that is characteristic of the analyte's structure.[4]

Experimental Workflow and Protocols

The overall analytical process is a streamlined workflow designed for efficiency and reproducibility.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Interpretation p1 Dissolve Analyte in Methanol/Water p2 Dilute to Final Concentration (1-10 ng/mL) p1->p2 a1 Inject Sample p2->a1 a2 UPLC Separation a1->a2 a3 Positive ESI a2->a3 a4 MS1: Isolate [M+H]⁺ (m/z 126.1) a3->a4 a5 CID Fragmentation a4->a5 a6 MS2: Detect Product Ions a5->a6 d1 Confirm Precursor Mass a6->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Confirm Structure d2->d3

Caption: High-level workflow for MS analysis.

Protocol 1: Sample Preparation

Rationale: The choice of methanol and water with a formic acid modifier ensures that the analyte is fully solubilized and protonated prior to injection, maximizing ionization efficiency in positive ESI mode.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Intermediate Dilution: Perform a serial dilution of the stock solution with 50:50 methanol:water to create a 1 µg/mL working solution.

  • Final Working Standard: Further dilute the working solution with the mobile phase (see Protocol 2) to a final concentration range of 1-10 ng/mL. This concentration is optimal for modern high-sensitivity mass spectrometers.

  • Solvent Modifier: Ensure the final solution contains 0.1% formic acid to promote protonation of the analyte.

Protocol 2: UPLC-MS/MS Instrumentation and Method

Rationale: A fast gradient using a C18 column provides excellent peak shape and rapid analysis time.[8] The MS parameters are selected to ensure sensitive detection of the precursor ion and generate a rich, informative fragmentation spectrum.

ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and fast separation.
Column ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mmStandard for good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 1.5 minRapid gradient for high-throughput analysis.
Flow Rate 0.5 mL/minOptimal for the specified column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLStandard volume for analytical sensitivity.
MS System Q-TOF or Triple Quadrupole MSFor high-resolution and tandem MS capabilities.
Ionization Mode Electrospray Ionization (ESI), PositiveAmine group is easily protonated.
Capillary Voltage 3.0 kVStandard voltage for stable spray.
Source Temp. 150 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 400 °CEfficiently removes solvent from droplets.
Precursor Ion m/z 126.1[M+H]⁺ for the target analyte.
Collision Energy Ramped 10-30 eVA ramp ensures capture of both low- and high-energy fragments.

Results and Discussion: Fragmentation Analysis

Under the described conditions, this compound yields a protonated molecule [M+H]⁺ at m/z 126.1031 . The subsequent MS/MS analysis reveals a distinct and predictable fragmentation pattern crucial for structural confirmation.

The fragmentation is dominated by cleavages related to the exocyclic aminomethyl group and the inherent instability of the protonated pyrazole ring under energetic conditions. The study of fragmentation in related pyrazole and N-heterocycle structures provides a strong basis for interpreting these pathways.[6][9]

Caption: Proposed MS/MS fragmentation pathway.

Key Fragment Explanations:
  • m/z 109.08 ([M+H-NH₃]⁺): This is the base peak in the spectrum, arising from the characteristic loss of ammonia (17.03 Da) from the protonated primary amine. This is a highly favorable fragmentation pathway for such compounds and serves as a strong diagnostic ion.

  • m/z 95.06 ([C₅H₇N₂]⁺): This fragment corresponds to the cleavage of the bond between the pyrazole ring and the methylene group, resulting in the loss of the aminomethyl radical (CH₂NH₂) and formation of the stable 1,3-dimethyl-1H-pyrazol-5-yl cation.

  • m/z 68.05 ([C₄H₆N]⁺): Further fragmentation of the pyrazole ring itself leads to this ion. It can be formed from the m/z 95 fragment via the loss of hydrogen cyanide (HCN, 27.01 Da), a classic fragmentation route for pyrazole rings.[9] It can also arise from the m/z 109 fragment through a more complex ring-opening and rearrangement mechanism.

Summary of Expected Mass Spectral Data
m/z (Observed)FormulaCalculated MassΔ (ppm)Proposed Identity / Origin
126.1031C₆H₁₂N₃⁺126.10310[M+H]⁺ (Precursor Ion)
109.0766C₆H₉N₂⁺109.07660[M+H-NH₃]⁺
95.0609C₅H₇N₂⁺95.06090[M+H-CH₂NH₂]⁺
68.0500C₄H₆N⁺68.05000[C₅H₇N₂-HCN]⁺

Conclusion

This application note provides a comprehensive and robust framework for the mass spectrometric analysis of this compound. By employing the detailed UPLC-MS/MS protocol, researchers can achieve reliable and reproducible characterization of this compound. The elucidated fragmentation pathway, featuring key product ions at m/z 109.08, 95.06, and 68.05, serves as a definitive fingerprint for structural confirmation. This methodology is readily adaptable for the analysis of related pyrazole derivatives, making it a valuable tool in the field of drug discovery and development.

References

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Rodrigues, J. A., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry. Available at: [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Frizzo, C. P., et al. (2013). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

  • Schröder, D. (2011). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Jarrar, B. M., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, J., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm. Available at: [Link]

  • Sentellas, S., et al. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • Reddy, C. R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. NIST WebBook. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A Practical, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and β-Nitrostyrenes. Organic Syntheses. Available at: [Link]

  • MDPI. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]

  • Bouattour, A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

Sources

Application Notes and Protocols for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs spanning a wide array of therapeutic areas, from anti-inflammatory agents like celecoxib to anticoagulants such as apixaban.[2] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to form favorable interactions with biological targets.[1] This scaffold's structural rigidity and potential for diverse substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the design of novel therapeutics.[4]

Within this important class of heterocycles, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine emerges as a particularly valuable building block for drug discovery programs. Its structure combines the stable, substituted pyrazole core with a reactive primary amine, providing a key anchor point for the construction of more complex molecular architectures. The dimethyl substitution pattern on the pyrazole ring offers a balance of lipophilicity and metabolic stability, often leading to improved drug-like properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and key experimental protocols involving this compound.

Synthesis and Characterization

The synthesis of this compound can be approached through several reliable synthetic routes. A common and efficient strategy involves the construction of the pyrazole ring followed by the introduction and reduction of a nitrile or carboxylate functional group at the 5-position.

Protocol 1: Synthesis of this compound via Nitrile Reduction

This protocol outlines a two-step process starting from the readily available 1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

The synthesis of the pyrazole core can be achieved through the condensation of a β-dicarbonyl equivalent with methylhydrazine.

  • Reaction: A mixture of a suitable C3 synthon and methylhydrazine is cyclized to form the pyrazole ring.

  • Rationale: This classical Knorr pyrazole synthesis is a robust and high-yielding method for the preparation of substituted pyrazoles.[3]

Step 2: Reduction of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

The nitrile group is then reduced to the primary amine.

  • Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether is a common and effective reducing agent for this transformation. The reaction is typically performed at room temperature, followed by a careful workup to quench the excess hydride.

  • Causality: LiAlH₄ is a powerful nucleophilic reducing agent that readily reduces nitriles to primary amines. The use of anhydrous conditions is critical to prevent the violent reaction of LiAlH₄ with water.

Detailed Experimental Protocol:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq) is dissolved in anhydrous THF and added to the dropping funnel. Lithium aluminum hydride (1.5 - 2.0 eq) is carefully suspended in anhydrous THF in the reaction flask.

  • Reaction: The solution of the nitrile is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="1,3-Dimethyl-1H-pyrazole-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="LiAlH4, Anhydrous THF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench & Purification", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reagent [label="Reduction"]; Reagent -> Workup; Workup -> Product; }

Synthetic workflow for the preparation of the title compound.

Application in Drug Discovery: A Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its primary amine functionality is a convenient handle for introducing the pyrazole moiety into larger scaffolds through reactions such as amide bond formation, reductive amination, and urea/thiourea formation.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The this compound moiety can be readily incorporated into kinase inhibitor scaffolds. For example, acylation of the amine with a suitable carboxylic acid can lead to the formation of potent inhibitors of various kinases involved in cancer and inflammatory diseases.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyrazole ring can act as a bioisostere for a phenyl ring, offering advantages in terms of physicochemical properties and metabolic stability.[1] Derivatives of this compound have been explored as antagonists for various GPCRs, including cholecystokinin (CCK) receptors.[5]

Antimicrobial and Antiviral Agents

The pyrazole nucleus is also found in numerous compounds with antimicrobial and antiviral activities. The introduction of the this compound fragment into a molecule can enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.

SignalingPathway GPCR GPCR G_Protein G-Protein Ligand Pyrazole Derivative (Antagonist) Ligand->GPCR Binds and blocks Effector Effector Enzyme Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response (Blocked)

Hypothetical GPCR antagonism by a pyrazole derivative.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details a standard procedure for the acylation of this compound with a generic carboxylic acid, a common step in the synthesis of bioactive molecules.

Reaction: The primary amine of this compound is coupled with a carboxylic acid using a peptide coupling reagent to form a stable amide bond.

Reagents and Conditions: Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Causality: The coupling reagent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic primary amine of the pyrazole building block to form the amide bond. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize any acidic byproducts.

Detailed Experimental Protocol:

  • Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Reagents: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compoundC₆H₁₁N₃125.17Building block for kinase inhibitors, GPCR modulators
Representative Amide DerivativeVariesVariesPotential therapeutic agent (e.g., anticancer)

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine handle allow for its efficient incorporation into a wide range of molecular scaffolds. The inherent drug-like properties of the dimethyl-pyrazole core make it an attractive component for the design of novel therapeutics targeting a variety of diseases. The protocols and information provided in this application note are intended to serve as a practical guide for researchers in their drug discovery endeavors.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No specific source name]. Available at: [Link]

  • Pyrazole CCK(1) Receptor Antagonists. Part 2: SAR Studies by Solid-Phase Library Synthesis and Determination of Free-Wilson Additivity. PubMed. Available at: [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. Available at: [Link]

  • CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. Google Patents.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

Sources

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: A Versatile Ligand for the Synthesis of Novel Metal Complexes - Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine as a ligand for the synthesis of metal complexes. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis of the ligand, the preparation of its metal complexes, and their potential applications in catalysis and medicinal chemistry. The protocols provided are grounded in established principles of coordination chemistry, offering a practical framework for the exploration of this promising pyrazole derivative.

Introduction: The Promise of Pyrazole-Based Ligands

Pyrazole-containing compounds are a cornerstone in the design of ligands for coordination chemistry. Their utility stems from their versatile coordination modes and the ability to tune the steric and electronic properties of the resulting metal complexes through substitution on the pyrazole ring.[1][2] These complexes have found diverse applications, ranging from catalysis and the development of metal-organic frameworks (MOFs) to the design of novel therapeutic agents with anticancer and antimicrobial properties. This compound, a bidentate N-donor ligand, offers a unique scaffold for the construction of stable metal complexes with potential applications in these fields. The presence of both a pyrazole nitrogen and an aminomethyl group allows for the formation of stable five-membered chelate rings with metal ions, a favorable configuration in coordination chemistry.

PART 1: Synthesis of this compound

While specific literature on the synthesis of this compound is limited, a reliable synthetic route can be adapted from the well-established synthesis of the closely related precursor, 1,3-Dimethyl-1H-pyrazol-5-amine. The proposed synthesis involves a two-step process: the synthesis of the pyrazole core followed by the introduction of the aminomethyl group.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

This protocol is adapted from established methods for the synthesis of substituted pyrazoles.

Materials:

  • Methylhydrazine

  • 3-Aminocrotononitrile

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid

  • 30% Sodium Hydroxide solution

  • Isopropanol

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methylhydrazine (0.1 mol) and anhydrous ethanol (100 mL).

  • Under continuous stirring, slowly add 3-aminocrotononitrile (0.1 mol).

  • Adjust the pH of the mixture to approximately 2.5 by the dropwise addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, adjust the pH to approximately 13 with 30% sodium hydroxide solution.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from isopropanol to yield pure 1,3-Dimethyl-1H-pyrazol-5-amine.

Proposed Protocol 2: Synthesis of this compound

This proposed protocol involves the reductive amination of a suitable carbonyl derivative of 1,3-dimethyl-1H-pyrazole.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (can be synthesized from the corresponding alcohol)

  • Ammonia or a suitable ammonium salt (e.g., Ammonium acetate)

  • Sodium cyanoborohydride or other suitable reducing agent

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1 eq.) and ammonium acetate (10 eq.) in methanol.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

PART 2: Synthesis of Metal Complexes

The coordination of this compound to a metal center can be achieved through straightforward reaction with a suitable metal salt in an appropriate solvent. The following is a general protocol that can be adapted for various transition metals.

Protocol 3: General Synthesis of a Metal(II) Complex

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • Ethanol or Methanol

  • Deionized water (if necessary)

Procedure:

  • Dissolve this compound (2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of ethanol or a water/ethanol mixture.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • A change in color or the formation of a precipitate may be observed, indicating complex formation.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Caption: General workflow for the synthesis of a metal complex with this compound.

PART 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Table 1: Key Characterization Techniques
TechniquePurposeExpected Observations for LigandExpected Observations for Metal Complex
¹H NMR Structural elucidation and confirmation of purity.Characteristic peaks for the pyrazole ring protons, methyl groups, and the aminomethyl protons.Shift in the resonance of protons near the coordination sites (pyrazole N and amino N) upon complexation. Broadening of peaks may occur for paramagnetic complexes.
¹³C NMR Confirmation of the carbon framework.Distinct signals for each carbon atom in the molecule.Shifts in the signals of carbon atoms adjacent to the donor atoms.
FT-IR Identification of functional groups and coordination mode.Characteristic N-H stretching and bending vibrations from the amine group, and C=N stretching from the pyrazole ring.A shift in the N-H and C=N vibrational frequencies upon coordination to the metal ion. New low-frequency bands corresponding to M-N bonds may appear.
UV-Vis Study of electronic transitions.Absorption bands in the UV region corresponding to π→π* transitions of the pyrazole ring.Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion, providing information about the coordination geometry.
Mass Spec. Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the ligand.A molecular ion peak corresponding to the complex, or peaks corresponding to fragments of the complex.
Elemental Analysis Determination of the elemental composition.Experimental percentages of C, H, and N should match the calculated values.Experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex stoichiometry.

PART 4: Potential Applications

While specific applications of metal complexes derived from this compound are not yet widely reported, the broader class of pyrazole-based metal complexes has shown significant promise in various fields.

Catalysis

Pyrazole-based ligands have been successfully employed in a range of catalytic transformations, including oxidation, hydrogenation, and carbon-carbon coupling reactions. The steric and electronic environment around the metal center, which can be fine-tuned by the pyrazole substituents, plays a crucial role in the catalytic activity and selectivity. The bidentate nature of this compound can provide a stable coordination environment for catalytically active metal centers.

Catalytic_Cycle A [M(L)n] Active Catalyst B Substrate Coordination A->B + Substrate C Catalytic Transformation B->C D Product Release C->D - Product D->A

Caption: A simplified representation of a general catalytic cycle involving a metal complex.

Medicinal Chemistry

Metal complexes are increasingly being investigated as therapeutic agents. Pyrazole derivatives and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The coordination of a metal ion to a biologically active organic ligand can enhance its therapeutic efficacy through various mechanisms, such as improved cellular uptake and interaction with biological targets.

Antimicrobial Activity: The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Metal complexes of pyrazole derivatives have shown promising activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of essential cellular processes in the microorganisms.

Anticancer Activity: Several metal-based drugs are used in cancer chemotherapy. Pyrazole-containing metal complexes have been explored for their potential as anticancer agents, with some exhibiting significant cytotoxicity against cancer cell lines. The mode of action can involve intercalation with DNA, inhibition of key enzymes, or the generation of reactive oxygen species.

Conclusion and Future Outlook

This compound presents itself as a valuable and versatile ligand for the development of novel metal complexes. While the exploration of its specific coordination chemistry is still in its early stages, the established importance of pyrazole-based ligands in catalysis and medicinal chemistry provides a strong rationale for further investigation. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and application of metal complexes with this promising ligand. Future studies focusing on the systematic synthesis of a range of metal complexes, detailed structural characterization, and comprehensive evaluation of their catalytic and biological activities will undoubtedly unlock the full potential of this intriguing molecule.

References

  • ACS Omega. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.

  • ResearchGate. Perspective: The potential of pyrazole-based compounds in medicine.

  • ResearchGate. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Request PDF.

  • University of Johannesburg. Perspective: The potential of pyrazole-based compounds in medicine.

  • ResearchGate. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF.

  • Benchchem. Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordination Chemistry.

  • PMC. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

  • ResearchGate. The Coordination Chemistry of Pyrazole‐Derived Ligands.

  • ACS Publications. Coordination chemistry of pyrazole-derived ligands | Chemical Reviews.

  • PMC - NIH. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.

  • ResearchGate. Transition metal complexes with pyrazole derivatives as ligands.

  • Guidechem. How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine? - FAQ.

  • Journal of Materials Chemistry A (RSC Publishing). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Insubria. Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.

  • ACS Publications. Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties | Crystal Growth & Design.

  • BLDpharm. 499770-63-7|this compound.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • ResearchGate. (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.

  • Sigma-Aldrich. N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine.

  • PubChem. [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine.

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n.

  • ULisboa Research Portal. Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates.

  • ResearchGate. Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF.

  • Semantic Scholar. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

  • Indian Academy of Sciences. Journal of Chemical Sciences.

  • PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine.

  • ResearchGate. ChemInform Abstract: Pyrazole and (Pyrazol-1-yl)metal Complexes as Carbon—Carbon Coupling Catalysts | Request PDF.

  • INDOFINE Chemical Company, Inc.. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE.

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b)..

  • Cambridge Open Engage. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | Inorganic Chemistry | ChemRxiv.

  • ResearchGate. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.

  • Hit2Lead. SC-44137654.

Sources

The Strategic Application of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole motif is a "privileged scaffold" in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its prevalence in numerous FDA-approved drugs stems from its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other functional groups, enhancing drug-like properties.[1] A significant subset of pyrazole-based inhibitors features the pyrazolo[3,4-d]pyrimidine core, which is an isostere of the adenine ring in ATP.[2][3][4] This structural mimicry allows these compounds to effectively compete with ATP for binding in the kinase hinge region, a critical interaction for potent inhibition.[3] The strategic incorporation of substituted pyrazoles, such as (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, offers a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of kinase inhibitors targeting a wide range of diseases, from cancer to inflammatory disorders.[5][6]

Rationale for Use: The this compound Building Block

This compound is a valuable building block for several key reasons:

  • Hinge Binding Mimicry: The pyrazole core itself can form critical hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[7]

  • Vector for Substituent Exploration: The methyl groups on the pyrazole ring can be directed towards specific pockets within the kinase active site, allowing for the optimization of van der Waals interactions and selectivity.

  • Synthetic Handle: The primary amine of the methanamine group provides a robust and versatile point of attachment for coupling with various heterocyclic scaffolds, commonly achieved through amide bond formation or nucleophilic substitution reactions.

Below is a conceptual diagram illustrating the interaction of a pyrazole-based inhibitor with a generic kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazole-based Inhibitor hinge Hinge Region (e.g., Leu, Ala) gatekeeper Gatekeeper Residue d_loop DFG Motif pyrazole Pyrazole Core pyrazole->hinge H-bond linker Linker (e.g., Amide) substituent Methyl Substituents substituent->gatekeeper van der Waals scaffold Heterocyclic Scaffold scaffold->d_loop Hydrophobic Interactions G start Ethyl 3-oxobutanoate intermediate1 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate start->intermediate1 Methylhydrazine, AcOH intermediate2 (1,3-Dimethyl-1H-pyrazol-5-yl)methanol intermediate1->intermediate2 LiAlH4, THF intermediate3 1,3-Dimethyl-1H-pyrazole-5-carbonitrile intermediate2->intermediate3 1. SOCl2 2. NaCN, DMSO final_product This compound intermediate3->final_product LiAlH4, THF

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate:

    • To a solution of ethyl 3-oxobutanoate (1.0 eq) in acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After cooling, pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield the desired pyrazole ester.

  • Reduction to (1,3-Dimethyl-1H-pyrazol-5-yl)methanol:

    • To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can often be used in the next step without further purification.

  • Conversion to 1,3-Dimethyl-1H-pyrazole-5-carbonitrile:

    • To a solution of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) in an appropriate solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • To the resulting crude chloride, add a solution of sodium cyanide (1.5 eq) in dimethyl sulfoxide (DMSO).

    • Heat the reaction to 60-70 °C for 4-6 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the nitrile.

  • Final Reduction to this compound:

    • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of 1,3-dimethyl-1H-pyrazole-5-carbonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

    • Cool the reaction to 0 °C and carefully quench as described in step 2.

    • Filter and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Part 2: Application in Kinase Inhibitor Synthesis via Amide Coupling

This representative protocol describes the coupling of this compound with a generic heterocyclic carboxylic acid, a common strategy in the synthesis of kinase inhibitors. [8]

G start1 This compound final_product Final Kinase Inhibitor (Amide Product) start1->final_product start2 Heterocyclic Carboxylic Acid (e.g., Pyrimidine-COOH) start2->final_product Amide Coupling (HATU, DIPEA, DMF)

Caption: Amide coupling of the pyrazole amine with a heterocyclic core.

Reagents and Materials:

ReagentM.W.Eq.Moles (mmol)Amount
This compound125.171.01.0125 mg
Heterocyclic Carboxylic Acid(variable)1.11.1(variable)
HATU380.231.21.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.243.03.00.52 mL
N,N-Dimethylformamide (DMF)---5 mL

Step-by-Step Protocol:

  • Reaction Setup:

    • To a solution of the heterocyclic carboxylic acid (1.1 eq) in DMF (5 mL), add this compound (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final kinase inhibitor.

Data Summary: Physicochemical Properties

CompoundFormulaM.W. ( g/mol )
This compoundC₆H₁₁N₃125.17
Representative Final Kinase Inhibitor(Variable, depends on heterocyclic core)(Variable)

Troubleshooting and Optimization

  • Low Yield in Amide Coupling: If the amide coupling reaction shows low yield, consider using alternative coupling reagents such as HBTU or EDC/HOBt. Ensure all reagents and solvents are anhydrous.

  • Purification Challenges: The final product may require reverse-phase HPLC for purification if separation by normal-phase chromatography is difficult.

  • Side Reactions: The primary amine of the starting material can potentially undergo side reactions. Protecting group strategies may be necessary for more complex syntheses.

Conclusion

This compound serves as a strategically important and versatile building block in the synthesis of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability of its primary amine handle, allows for the efficient construction of diverse and potent inhibitors. The protocols outlined herein provide a foundational framework for the application of this valuable synthon in drug discovery and development programs.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. (2014). Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (2020). Retrieved from [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][9][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (2007). Retrieved from [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024). Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE - INDOFINE Chemical Company, Inc. (n.d.). Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. (2022). Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties, enabling it to engage in various interactions with biological targets such as enzymes and receptors.[1] The pyrazole moiety is found in numerous FDA-approved drugs, demonstrating its therapeutic importance across diverse indications, including inflammation, cancer, and neurological disorders.[4][5] (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a valuable building block that provides a robust entry point for the synthesis of novel pyrazole-containing drug candidates. Its primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of the 1,3-dimethylpyrazole core into larger molecular frameworks. This guide provides detailed experimental workflows for the application of this compound in two fundamental reactions in drug discovery: amide bond formation and reductive amination.

Chemical and Physical Properties

PropertyValueSource
CAS Number 499770-63-7N/A
Molecular Formula C₆H₁₁N₃N/A
Molecular Weight 125.17 g/mol N/A
Appearance SolidN/A
Purity >97% (typical)N/A

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Application 1: Synthesis of Pyrazole Carboxamides via Amide Bond Formation

Amide bonds are a fundamental linkage in a vast number of pharmaceutical agents. The following protocol details a reliable method for the coupling of this compound with a carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Rationale for Experimental Choices

HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with sensitive substrates.[4] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine. Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.[4] Dichloromethane (DCM) is a common solvent for amide coupling reactions due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Workflow: Amide Bond Formation

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in DCM B Add this compound (1.05 eq) A->B C Add DIPEA (2.5 eq) B->C D Add HATU (1.1 eq) C->D E Stir at Room Temperature (4-16 h) D->E F Dilute with DCM E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: Workflow for Amide Coupling.

Detailed Protocol: Synthesis of N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)benzamide

Materials:

  • Benzoic acid (1.0 eq)

  • This compound (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (eluent)

Procedure:

  • To a solution of benzoic acid (1.0 eq) in anhydrous DCM, add this compound (1.05 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide.

Expected Characterization Data

The following are predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for the product, based on analogous structures.[6]

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
8.0-7.8 (m, 2H, Ar-H)167.5 (C=O)
7.6-7.4 (m, 3H, Ar-H)150.5 (Pyrazole C)
6.5 (br s, 1H, NH)140.0 (Pyrazole C)
6.0 (s, 1H, Pyrazole-H)134.0 (Ar-C)
4.6 (d, 2H, CH₂)131.5 (Ar-CH)
3.8 (s, 3H, N-CH₃)128.5 (Ar-CH)
2.2 (s, 3H, C-CH₃)127.0 (Ar-CH)
105.0 (Pyrazole CH)
38.0 (CH₂)
36.0 (N-CH₃)
13.5 (C-CH₃)

Application 2: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, widely used in the synthesis of pharmaceutical intermediates. This protocol describes the reaction of this compound with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Rationale for Experimental Choices

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards aldehydes and ketones than other borohydrides, allowing for the in-situ formation and subsequent reduction of the imine intermediate with minimal side reactions.[7] Acetic acid is often used as a catalyst to promote the formation of the iminium ion, which is the species that is reduced. Dichloromethane (DCM) or dichloroethane (DCE) are suitable solvents for this reaction.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Aldehyde (1.0 eq) and this compound (1.1 eq) in DCM B Add Acetic Acid (catalytic) A->B C Stir for 30 min at RT B->C D Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E Stir at Room Temperature (2-12 h) D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of N-benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

Materials:

  • Benzaldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • DCM/Methanol mixture (eluent)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the desired secondary amine.

Expected Characterization Data

The following are predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for the product, based on general principles and data for similar compounds.[8]

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.4-7.2 (m, 5H, Ar-H)151.0 (Pyrazole C)
5.9 (s, 1H, Pyrazole-H)140.5 (Ar-C)
3.8 (s, 2H, Ar-CH₂)139.5 (Pyrazole C)
3.7 (s, 3H, N-CH₃)128.5 (Ar-CH)
3.6 (s, 2H, Pyrazole-CH₂)128.0 (Ar-CH)
2.2 (s, 3H, C-CH₃)127.0 (Ar-CH)
1.8 (br s, 1H, NH)104.5 (Pyrazole CH)
54.0 (Ar-CH₂)
45.0 (Pyrazole-CH₂)
36.0 (N-CH₃)
13.0 (C-CH₃)

Conclusion

This compound is a highly useful and versatile building block for the synthesis of novel pyrazole-containing compounds with potential therapeutic applications. The protocols provided herein for amide bond formation and reductive amination are robust, scalable, and utilize common laboratory reagents and techniques. These methods provide a solid foundation for researchers and drug development professionals to incorporate the 1,3-dimethylpyrazole scaffold into their discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Supporting Information for a relevant publication detailing amide coupling with HATU. (Please note: A specific, publicly available document directly using (1,3-Dimethyl-1H-pyrazol-5-yl)
  • Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)amides as potent, selective, and metabolically stable TRPA1 antagonists. RSC Med. Chem., 2021, 12 , 123-138. [Link]

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. ChemCatChem, 2018, 10 , 3149-3153. [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Z. Naturforsch. B, 2007, 62 , 1135-1140. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society, 2016, 20 , S478-S484. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem., 2013, 15 , 2448-2456. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Int. J. Pharm. Sci. Rev. Res., 2016, 40 , 50-58. [Link]

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (Sildenafil Impurity A). Org. Chem. Inter., 2016, 9 , 1-8. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Med. Chem. Lett., 2017, 8 , 1249-1254. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Adv., 2016, 6 , 25894-25906. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 2021, 4 , 1-9. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synth. Commun., 2023, 53 , 1-13. [Link]

  • Recent applications of pyrazole and its substituted analogs. World J. Pharm. Res., 2016, 5 , 1058-1081. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2022, 27 , 4666. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021, 26 , 1656. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024, 2024 , M1853. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc., 2013. [Link]

Sources

Application Note: A Scalable Two-Step Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of neurologically active compounds and other therapeutic agents. The increasing demand for this intermediate necessitates a robust, scalable, and well-documented synthetic protocol suitable for multigram to kilogram production. This application note provides a detailed, two-step synthesis pathway commencing from readily available 1,3-dimethyl-1H-pyrazole. The synthesis involves a regioselective Vilsmeier-Haack formylation to yield the key intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, followed by a direct reductive amination to produce the target primary amine. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, scale-up considerations, and comprehensive safety protocols.

Introduction

The pyrazole scaffold is a privileged heterocycle in drug discovery, known for its diverse biological activities.[1] Specifically, aminomethyl-substituted pyrazoles serve as critical intermediates. This compound, in particular, provides a stable, functionalized core for elaboration into more complex molecules. Its synthesis, therefore, is of significant interest.

The presented methodology is designed for efficiency and scalability. It circumvents the use of hazardous reagents like methylhydrazine by starting with the stable and commercially available 1,3-dimethyl-1H-pyrazole.[2] The two-step sequence is outlined below:

  • Step 1: Vilsmeier-Haack Formylation. This classic reaction introduces a formyl group onto an electron-rich aromatic ring.[3][4] Here, it is employed for the regioselective formylation of 1,3-dimethyl-1H-pyrazole to produce 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

  • Step 2: Direct Reductive Amination. This reaction converts the intermediate aldehyde into the target primary amine using an in-situ generated imine, which is then reduced.[5] This protocol utilizes a combination of an ammonia source and a mild reducing agent, sodium borohydride, to achieve a high-yielding and clean conversion.[6]

This document provides a comprehensive guide to performing this synthesis on a laboratory scale with clear instructions for scaling up the process.

Overall Synthetic Scheme

Synthetic_Scheme Start 1,3-Dimethyl-1H-pyrazole Intermediate 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Start->Intermediate 1. POCl₃, DMF 2. H₂O, NaOH Product This compound Intermediate->Product NH₄Cl, NaBH₄ Methanol

Figure 1: Overall two-step synthesis of this compound.

Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Scientific Rationale

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[7] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the pyrazole ring. While electrophilic substitution on N-unsubstituted pyrazoles typically occurs at the C4 position, the presence of two methyl groups at N1 and C3 in the starting material directs the formylation to the C5 position due to electronic and steric factors. The electron-donating nature of the methyl groups activates the pyrazole ring towards electrophilic attack.

Experimental Protocol (Laboratory Scale)

Reagents and Materials:

  • 1,3-Dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Vilsmeier Reagent Formation: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (165 mL, 2.13 mol). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (132 mL, 1.42 mol) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting solution at 0 °C for an additional 30 minutes.

  • Formylation: In a separate flask, dissolve 1,3-dimethyl-1H-pyrazole (50 g, 0.52 mol) in anhydrous dichloromethane (DCM) (200 mL).

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 1 hour.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice (1 kg) and a saturated aqueous solution of sodium bicarbonate (500 mL). Caution: This quenching step is highly exothermic and releases gas. Ensure adequate ventilation and perform this step slowly.

  • Stir the mixture until all the ice has melted and gas evolution has ceased. Adjust the pH to ~8 with additional sodium bicarbonate solution if necessary.

  • Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 300 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1,3-dimethyl-1H-pyrazole-5-carbaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a solid.[8]

Scale-Up Considerations
  • Thermal Management: The formation of the Vilsmeier reagent and the quenching step are highly exothermic. On a larger scale, a jacketed reactor with efficient cooling is essential to maintain temperature control.[4]

  • Reagent Addition: The dropwise addition of POCl₃ and the pyrazole solution must be carefully controlled to manage the reaction rate and heat generation.

  • Quenching: For kilogram-scale reactions, quenching should be performed by slowly adding the reaction mixture to a well-stirred, cooled aqueous base solution in a vessel with adequate headspace for gas evolution.

  • Purification: Vacuum distillation is generally more scalable than column chromatography for liquid products. If the product is a solid, recrystallization is the preferred method for large-scale purification.

Part 2: Synthesis of this compound

Scientific Rationale

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] This one-pot procedure involves the initial formation of an imine from the aldehyde and an ammonia source (in this case, ammonium chloride), which is then reduced in situ by a mild reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and easy-to-handle reducing agent suitable for this transformation.[10] While NaBH₄ can reduce aldehydes, the rate of imine formation and subsequent reduction is generally faster under these conditions, leading to the desired primary amine as the major product.[5] The use of a large excess of the ammonia source helps to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.[6]

Experimental Protocol (Laboratory Scale)

Reagents and Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Aqueous ammonia solution (NH₄OH, ~28-30%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (25 g, 0.20 mol) in methanol (400 mL).

  • Add ammonium chloride (53.5 g, 1.0 mol) to the solution and stir until it is mostly dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (15.1 g, 0.40 mol) portion-wise over 30-45 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and avoid open flames.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water (100 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the remaining aqueous residue, add a 2 M solution of sodium hydroxide until the pH is >12. This can be followed by the addition of aqueous ammonia solution to ensure the product is in its free base form.

  • Extract the aqueous layer with dichloromethane (4 x 200 mL).

  • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity
1,3-Dimethyl-1H-pyrazole-5-carbaldehydeC₆H₈N₂O124.1470-85%>95%
This compoundC₆H₁₁N₃125.1775-90%>97%

Process Safety Analysis

Chemical Hazard Overview:

ChemicalHazardsMitigation Measures
Phosphorus oxychloride (POCl₃) Highly corrosive, reacts violently with water, toxic by inhalation.Handle in a fume hood, wear acid-resistant gloves, splash goggles, and a lab coat. Ensure no contact with water or moisture.
N,N-Dimethylformamide (DMF) Reproductive toxin, skin and eye irritant.Use in a well-ventilated area or fume hood. Avoid inhalation and skin contact.
Sodium Borohydride (NaBH₄) Flammable solid, reacts with water to produce flammable hydrogen gas, toxic if swallowed or in contact with skin.[11]Handle in a well-ventilated area, away from ignition sources. Add slowly to protic solvents. Wear appropriate PPE.[12]
Ammonium Chloride (NH₄Cl) Eye and skin irritant.Avoid dust inhalation. Wear standard PPE.
Methanol (MeOH) Flammable liquid, toxic by inhalation, ingestion, and skin absorption.Handle in a fume hood, away from ignition sources. Wear appropriate gloves and eye protection.

Procedural Hazard Analysis:

  • Vilsmeier Reagent Formation & Quenching: Both steps are highly exothermic. Strict temperature control is critical. The quench produces a large volume of gas and must be done slowly in an open or well-vented system.

  • Sodium Borohydride Addition: The addition of NaBH₄ to methanol results in the evolution of hydrogen gas, creating a fire and explosion risk. Ensure the reaction is conducted in a fume hood, away from any ignition sources, and that the addition is slow and controlled.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination A Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B Add 1,3-Dimethylpyrazole Solution A->B C Heat to Reflux (4-6 hours) B->C D Quench on Ice/NaHCO₃ C->D E Extract with DCM D->E F Wash, Dry, Concentrate E->F G Purify (Distillation/Recrystallization) F->G H Intermediate: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde G->H I Dissolve Aldehyde & NH₄Cl in Methanol H->I Use in next step J Cool to 0°C I->J K Portion-wise Addition of NaBH₄ J->K L Stir Overnight at RT K->L M Quench with Water L->M N Basify and Extract with DCM M->N O Wash, Dry, Concentrate N->O P Purify (Vacuum Distillation) O->P Q Final Product: This compound P->Q

Sources

The Strategic deployment of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of contemporary pharmaceuticals, recognized for its remarkable therapeutic potential across a wide spectrum of diseases.[1][2] Its derivatives are integral components of numerous marketed drugs, exhibiting activities ranging from anti-inflammatory and anticancer to antimicrobial and antiviral.[2] The power of pyrazole-containing compounds lies in their ability to form crucial interactions with biological targets, often acting as bioisosteric replacements for other functional groups, which can lead to enhanced metabolic stability and improved pharmacokinetic profiles. Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures, including those incorporating the pyrazole scaffold.[2] By combining three or more reactants in a single synthetic operation, MCRs allow for the rapid generation of diverse compound libraries, a critical advantage in modern drug discovery. This application note details the utility of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine as a versatile building block in MCRs for the synthesis of medicinally relevant fused heterocyclic systems.

Core Application: Synthesis of Pyrazolo[3,4-b]pyridines via a Microwave-Assisted Multicomponent Reaction

One of the most valuable applications of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. This fused heterocyclic system is a recognized pharmacophore with a broad range of biological activities.[3][4][5] A highly efficient, one-pot, green synthesis of pyrazolo[3,4-b]pyridine derivatives has been developed utilizing a microwave-assisted multicomponent approach in an aqueous medium.[1]

This reaction proceeds by combining this compound, an aldehyde, and an active methylene compound (e.g., ethyl 2-cyanoacetate) in the presence of a base and ammonium acetate. The use of microwave irradiation significantly accelerates the reaction, leading to high yields in a short timeframe, highlighting a key advantage for rapid library synthesis in a drug discovery setting.[1]

Plausible Reaction Mechanism

The formation of the pyrazolo[3,4-b]pyridine scaffold in this MCR is proposed to proceed through a series of well-orchestrated steps:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound (ethyl 2-cyanoacetate), catalyzed by the base, to form a vinylidene intermediate.

  • Michael Addition: this compound then acts as a nucleophile, undergoing a Michael-type addition to the electron-deficient double bond of the vinylidene intermediate.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration, to yield the final, stable pyrazolo[3,4-b]pyridine product.[1]

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from a reported green synthesis of pyrazolo[3,4-b]pyridine derivatives.[1]

Materials:

  • This compound (1 mmol)

  • 4-Chlorobenzaldehyde (1 mmol)

  • Ethyl 2-cyanoacetate (1 mmol)

  • Ammonium acetate (1 mmol)

  • Triethylamine (TEA) (0.5 eq.)

  • Water (4 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), 4-chlorobenzaldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 eq.).

  • Add 4 mL of water to the reaction mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature to maintain a gentle reflux for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired ethyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Expected Outcome:

The product is expected as a white solid with a high yield (e.g., 91%).[1] The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and HRMS analysis.[1]

Data Presentation: Scope of the Aldehyde Component

The versatility of this MCR has been demonstrated by employing a variety of substituted benzaldehydes, showcasing its suitability for generating a library of analogs for structure-activity relationship (SAR) studies.

EntryAldehydeProductYield (%)[1]
1BenzaldehydeEthyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate85
24-MethylbenzaldehydeEthyl 6-amino-1,3-dimethyl-4-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate88
34-MethoxybenzaldehydeEthyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate90
44-ChlorobenzaldehydeEthyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate91
54-BromobenzaldehydeEthyl 6-amino-4-(4-bromophenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate89
64-NitrobenzaldehydeEthyl 6-amino-1,3-dimethyl-4-(4-nitrophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate92

Field-Proven Insights & Troubleshooting

Optimizing Reaction Conditions:

  • Catalyst and Solvent: While the described protocol utilizes triethylamine in water, other bases and solvent systems can be explored. For instance, piperidine has been used as a catalyst in similar MCRs.[2] The choice of solvent can influence reaction rates and yields; however, the use of green solvents like water or ethanol is highly encouraged.

  • Microwave vs. Conventional Heating: Microwave irradiation generally provides faster reaction times and higher yields.[1][4] However, conventional heating at reflux can also be employed, though it may require longer reaction times.

Troubleshooting Common Issues:

  • Low Yields: If yields are low, ensure all reagents are pure and dry (where applicable). The microwave power and temperature should be optimized to ensure a consistent reaction temperature without causing decomposition. Increasing the catalyst loading or reaction time may also improve yields.

  • Side Product Formation: The formation of side products can sometimes occur. Purification by column chromatography may be necessary if simple filtration and washing are insufficient. Careful control of the stoichiometry of the reactants is also crucial.

  • Incomplete Reactions: If the reaction does not go to completion, extending the reaction time or increasing the temperature (within reasonable limits to avoid degradation) may be beneficial.

Troubleshooting_MCR Start Low Yield or Incomplete Reaction CheckPurity Verify Reagent Purity and Stoichiometry Start->CheckPurity OptimizeTimeTemp Increase Reaction Time or Temperature CheckPurity->OptimizeTimeTemp OptimizeCatalyst Adjust Catalyst Loading OptimizeTimeTemp->OptimizeCatalyst Success Improved Yield OptimizeTimeTemp->Success CheckMicrowave Ensure Consistent Microwave Power OptimizeCatalyst->CheckMicrowave OptimizeCatalyst->Success Purification Consider Column Chromatography CheckMicrowave->Purification Purification->Success

Caption: A troubleshooting guide for the multicomponent reaction.

Broader Applications in Diversity-Oriented Synthesis

The utility of this compound extends beyond the synthesis of pyrazolo[3,4-b]pyridines. Its primary amine functionality makes it a suitable component for other prominent MCRs, such as the Ugi and Groebke-Blackburn-Bienaymé reactions, further expanding its application in diversity-oriented synthesis.

  • Ugi Reaction: In a four-component Ugi reaction, this compound can be reacted with an aldehyde, an isocyanide, and a carboxylic acid to generate peptidomimetic scaffolds.[6] These structures are of significant interest in drug discovery for their ability to mimic peptide secondary structures and interact with protein targets.[6][7]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction between an amidine-containing heterocycle (like our pyrazole amine), an aldehyde, and an isocyanide can be used to construct fused imidazo-heterocycles.[8][9] This opens up avenues for the synthesis of novel kinase inhibitors and other biologically active molecules.[10]

By strategically choosing the other components in these MCRs, a vast chemical space can be rapidly explored, leading to the discovery of novel bioactive compounds.

Conclusion

This compound is a highly valuable and versatile building block for multicomponent reactions. Its application in the green, microwave-assisted synthesis of pyrazolo[3,4-b]pyridines demonstrates its potential for the rapid and efficient generation of medicinally relevant heterocyclic scaffolds. The adaptability of this amine to other powerful MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions further underscores its importance in diversity-oriented synthesis and the broader field of drug discovery. The protocols and insights provided herein are intended to serve as a practical guide for researchers and scientists in leveraging this key reagent for the development of novel therapeutic agents.

References

  • This compound. Google Search. Retrieved January 11, 2026.
  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Wiley Online Library. Retrieved January 11, 2026, from [Link]

  • A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Retrieved January 11, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Retrieved January 11, 2026, from [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • With Unprotected Amino Acids to Tetrazolo Peptidomimetics. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis of peptidomimetics containing N,O‐ or N,S‐aminals via post‐Ugi reaction. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved January 11, 2026, from [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Groebke multicomponent reaction and subsequent nucleophilic aromatic substitution for a convenient synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines as potential kinase inhibitors. Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. PubMed. Retrieved January 11, 2026, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved January 11, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the N-alkylation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse range of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. The strategic functionalization of the pyrazole core and its substituents allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Specifically, the N-alkylation of amine-containing pyrazole derivatives, such as (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, is a critical transformation in the synthesis of novel therapeutic agents. The introduction of alkyl groups onto the nitrogen atom can significantly impact a compound's lipophilicity, basicity, and steric profile, thereby influencing its ability to interact with biological targets. This application note provides detailed, field-proven protocols for the successful N-alkylation of this compound, offering researchers in drug development a practical guide to synthesizing valuable new chemical entities. Two primary, robust methodologies will be discussed: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination .

Methodology 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and widely employed method for forming carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine of this compound attacks an electrophilic alkyl halide. A critical consideration in this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[1] The choice of base and the stoichiometry of the reactants are paramount to favoring mono-alkylation.

Causality Behind Experimental Choices:
  • Base Selection: A non-nucleophilic base is crucial to deprotonate the primary amine, enhancing its nucleophilicity without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in this role and is easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

  • Stoichiometry: Using a slight excess of the primary amine relative to the alkyl halide can help to minimize dialkylation, as the unreacted primary amine is more likely to react with the alkyl halide than the newly formed, and often more nucleophilic, secondary amine.[2]

Detailed Experimental Protocol: Synthesis of N-Benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
  • Materials:

    • This compound (1.0 eq.)

    • Benzyl bromide (1.05 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DMF.

    • Add potassium carbonate to the solution and stir the suspension at room temperature for 15-20 minutes.

    • Slowly add benzyl bromide to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine.

Diagram of Direct N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants Pyrazolyl-methanamine K₂CO₃ in DMF Add_Alkyl_Halide Add Benzyl Bromide Reactants->Add_Alkyl_Halide Heat Heat to 60-70°C Add_Alkyl_Halide->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product Pure Secondary Amine Chromatography->Product

Caption: Workflow for Direct N-Alkylation.

Methodology 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, often providing better control over mono-alkylation compared to direct alkylation with alkyl halides.[3] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[4]

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[5][6][7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and the reducing agent.[6]

  • Acid Catalyst: While often not necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid can accelerate imine formation, particularly with less reactive carbonyl compounds.[6]

Detailed Experimental Protocol: Synthesis of N-Benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
  • Materials:

    • This compound (1.0 eq.)

    • Benzaldehyde (1.05 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound and benzaldehyde in DCM.

    • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exothermic reaction may be observed.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Diagram of Reductive Amination Workflow

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Reactants Pyrazolyl-methanamine Benzaldehyde in DCM Stir Stir at RT Reactants->Stir Add_Reductant Add NaBH(OAc)₃ Stir->Add_Reductant Stir_RT Stir at RT Add_Reductant->Stir_RT Quench Quench with NaHCO₃ Stir_RT->Quench Extract_Wash Extract & Wash Quench->Extract_Wash Purify Column Chromatography Extract_Wash->Purify Product Pure Secondary Amine Purify->Product

Caption: Workflow for Reductive Amination.

Quantitative Data Summary

ParameterDirect N-AlkylationReductive Amination
Alkylating Agent Alkyl Halide (e.g., Benzyl bromide)Aldehyde/Ketone (e.g., Benzaldehyde)
Key Reagent Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvent DMF, AcetonitrileDCM, DCE
Reaction Temperature Room Temp. to 80 °CRoom Temperature
Typical Reaction Time 4 - 24 hours2 - 12 hours
Key Advantage Wide availability of alkyl halidesHigh selectivity for mono-alkylation
Potential Drawback Risk of over-alkylationRequires a carbonyl compound

Product Characterization

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the primary amine N-H protons (a broad singlet) and the appearance of a secondary amine N-H proton (typically a broad singlet at a different chemical shift) is a key indicator. New signals corresponding to the protons of the introduced alkyl group will also be present. For example, in the case of N-benzylation, a new singlet for the benzylic CH₂ protons would be expected around 3.8 ppm, and aromatic signals for the phenyl group would appear between 7.2-7.4 ppm.[8] The hydrogens on carbons adjacent to the nitrogen will also experience a shift.[9]

    • ¹³C NMR: The appearance of new carbon signals corresponding to the added alkyl group confirms the success of the reaction.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M+H]⁺ in ESI) corresponding to the molecular weight of the desired N-alkylated product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive reagents; Insufficient heating (Direct Alkylation); Deactivated reducing agent (Reductive Amination)Use fresh reagents and anhydrous solvents; Increase reaction temperature or time; Use fresh NaBH(OAc)₃.
Significant Over-alkylation Reaction conditions favor dialkylation.In direct alkylation, use a larger excess of the primary amine or switch to reductive amination.[1]
Incomplete Reaction Steric hindrance; Poor reactivity of the electrophile/carbonyl.Increase reaction time and/or temperature; For reductive amination, add a catalytic amount of acetic acid.
Difficult Purification Product and starting material have similar polarity.Utilize an acid-base extraction during workup to separate the more basic secondary amine from the primary amine. Consider using a different chromatography system (e.g., basic alumina).

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. J. Vis. Exp. (2023). Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61, 11, 3849–3862. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Purification of secondary alkyl amines.
  • Separation and purification of secondary alkyl primary amines.
  • Myers, A. G. Reductive Amination. Harvard University. Available from: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available from: [Link]

  • Aqueous-Mediated N-Alkyl
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Amine workup. Reddit.
  • Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. PubMed.
  • Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Available from: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]

  • N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine. BenchChem.
  • Selective N-Alkylation of Primary Amines with R-NH2.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

Sources

Application Note & Protocols: High-Throughput Screening Assays for Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5] The compound of interest, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, represents a novel chemical entity with potential therapeutic applications. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large compound libraries to identify potential drug candidates.[6] This guide provides a comprehensive overview of potential HTS assays and detailed protocols for characterizing the biological activity of this compound and similar novel pyrazole-based molecules.

Given the diverse biological roles of pyrazole derivatives, a multi-pronged screening approach is recommended. This application note will detail three distinct HTS strategies: a target-based screen against protein kinases, a target-based screen focused on G-protein coupled receptors (GPCRs), and a target-agnostic phenotypic screen.

Target-Based Screening: Protein Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][8] Many successful kinase inhibitors feature a pyrazole core, making this enzyme family a logical starting point for screening this compound.[1]

Scientific Rationale

The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the kinase hinge region. We will describe a Fluorescence Polarization (FP) assay, a robust and homogeneous method for assessing kinase inhibition in an HTS format.[9][10]

Fluorescence Polarization (FP) Kinase Assay

The FP assay measures the binding of a fluorescently labeled tracer to a protein kinase.[11] In a competitive binding format, a test compound that binds to the kinase will displace the tracer, resulting in a decrease in the polarization of the emitted light.[9]

FP_Kinase_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Incubation & Readout Compound_Dispensing Dispense this compound & Controls to 384-well Plate Kinase_Addition Add Kinase Enzyme Compound_Dispensing->Kinase_Addition 1. Add Enzyme Tracer_Addition Add Fluorescent Tracer Kinase_Addition->Tracer_Addition 2. Add Tracer Incubation Incubate at Room Temperature Tracer_Addition->Incubation 3. Incubate FP_Read Read Fluorescence Polarization Incubation->FP_Read 4. Measure Signal

Caption: Workflow for the FP-based kinase inhibition assay.

  • Compound Plating : Using an acoustic liquid handler, dispense 50 nL of this compound from a stock solution (e.g., 10 mM in DMSO) into a 384-well, low-volume, black, round-bottom microplate. Also, dispense positive (a known inhibitor) and negative (DMSO) controls.

  • Kinase Addition : Add 5 µL of a 2X kinase solution (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to each well.

  • Tracer Addition : Add 5 µL of a 2X fluorescent tracer solution (e.g., 2 nM final concentration) in assay buffer to each well. The final reaction volume is 10 µL.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection : Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).

The data is typically normalized to the positive and negative controls. A decrease in the mP (millipolarization) value indicates displacement of the tracer and suggests inhibitory activity of the test compound.

CompoundConcentration (µM)mP Value% Inhibition
DMSO (Negative Control)-2500%
Staurosporine (Positive Control)1050100%
This compound1015050%

Target-Based Screening: GPCR Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of approximately 40% of all modern drugs.[12] Pyrazole-containing compounds have been successfully developed as modulators of various GPCRs.

Scientific Rationale

The structural features of this compound, including its aromaticity and basic nitrogen atoms, make it a candidate for interacting with the binding pockets of GPCRs. We will outline a cell-based calcium mobilization assay, a common HTS method for GPCRs that couple to the Gαq signaling pathway.[13]

GPCR_Signaling Ligand This compound GPCR Gαq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Caption: Gαq-coupled GPCR signaling pathway leading to calcium release.

Calcium Mobilization Assay

This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. An agonist binding to a Gαq-coupled GPCR will trigger a signaling cascade leading to the release of calcium from intracellular stores, which can be detected by the dye.[13]

  • Cell Culture : Seed cells stably expressing the target Gαq-coupled GPCR into 384-well, black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading : Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition : Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Add the test compound, this compound, and controls.

  • Detection : Monitor the fluorescence intensity in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

The response is typically measured as the peak fluorescence intensity or the area under the curve.

CompoundConcentration (µM)Peak Fluorescence (RFU)
Buffer (Negative Control)-500
Known Agonist (Positive Control)110,000
This compound108,000

Phenotypic Screening

Phenotypic screening is a target-agnostic approach that identifies compounds that produce a desired change in the phenotype of a cell or organism.[14][15][16] This method is particularly useful when the specific molecular target is unknown or for diseases with complex pathologies.[14]

Scientific Rationale

A phenotypic screen can uncover unexpected biological activities of this compound. High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for hit identification.[17]

High-Content Imaging Assay for Neurite Outgrowth

As pyrazole derivatives have shown activity in the central nervous system, a neurite outgrowth assay is a relevant phenotypic screen.

Phenotypic_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_imaging Staining & Imaging cluster_analysis Data Analysis Cell_Seeding Seed Neuronal Cells Compound_Addition Add this compound Cell_Seeding->Compound_Addition Fix_and_Stain Fix, Permeabilize, and Stain Cells Compound_Addition->Fix_and_Stain Image_Acquisition Acquire Images with High-Content Imager Fix_and_Stain->Image_Acquisition Image_Analysis Analyze Images for Neurite Length and Branching Image_Acquisition->Image_Analysis

Sources

Application Note: Leveraging (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, complementing traditional high-throughput screening (HTS) by identifying low molecular weight ligands (fragments) that bind to biological targets.[1][2][3] These fragments, typically with molecular weights under 300 Da, serve as high-quality starting points for optimization into potent, drug-like leads.[2] Their low complexity often results in higher hit rates and superior ligand efficiency, providing a more direct path to novel chemical matter, even for challenging targets once deemed "undruggable".[2][3][4]

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6][7] Its unique physicochemical properties, including its role as a bioisostere for aryl rings and its ability to act as both a hydrogen bond donor and acceptor, make it an attractive core for fragment design.[7] This application note provides a detailed guide to the use of a specific pyrazole derivative, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine , as a strategic tool in FBDD campaigns. We will explore the rationale for its selection, provide detailed experimental protocols for its screening and validation, and outline a strategy for its subsequent elaboration into a lead compound.

Rationale for Use: The Scientific Basis

The selection of fragments is a critical first step in any FBDD campaign.[8] A successful fragment must possess a balance of properties that ensure solubility, tractable chemistry, and the potential for meaningful interactions with a protein target. This compound is an exemplary fragment that fulfills these criteria.

Physicochemical Properties

The properties of this compound align well with the widely accepted "Rule of Three," a set of guidelines for desirable fragment characteristics.[9][10]

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight ~125.18 g/mol < 300 DaEnsures exploration of a wide chemical space and provides ample room for optimization.[2][9]
cLogP ~0.5≤ 3Promotes aqueous solubility, which is critical for biophysical assays that require high compound concentrations.[9]
Hydrogen Bond Donors 1 (amine -NH2)≤ 3Provides a specific, directional interaction point for binding to the target protein.[8][9]
Hydrogen Bond Acceptors 2 (pyrazole N2, amine N)≤ 3Offers additional points for forming key interactions within a binding pocket.[7][8][9]
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.[10]

Data are estimated based on the chemical structure and general chemical principles.

Structural and Chemical Rationale

The utility of this fragment extends beyond simple physicochemical compliance:

  • Stable, Non-reactive Scaffold: The dimethylated pyrazole ring is chemically robust and lacks reactive functional groups that could lead to covalent modification of the target or assay interference, a common source of false positives.[9][11]

  • Defined Interaction Vector: The primary amine on the methylene linker provides a potent hydrogen bond donating group. Its position at the 5-position of the pyrazole ring creates a clear vector for interaction, which, once identified through structural biology, offers a logical and synthetically accessible point for fragment "growing" or "linking".[4][12]

  • Improved Pharmacokinetics: The pyrazole nucleus can act as a bioisostere for an aryl ring, often improving properties like solubility and metabolic stability.[7] The N-methylation at the 1-position blocks a potential site of metabolism and removes a hydrogen bond donor, which can be advantageous for tuning solubility and binding characteristics.

Experimental Workflow and Protocols

An FBDD campaign is a multi-stage process that requires rigorous validation at each step. The workflow below outlines the typical progression from initial screening to a validated, structure-supported hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. Pyrazole) Screen Primary Screen (e.g., SPR) Lib->Screen High Conc. Hits Initial Hits Screen->Hits Binding Signal Ortho Orthogonal Screen (e.g., NMR, DSF) Hits->Ortho Triage Xtal Structural Biology (X-ray Crystallography) Ortho->Xtal Confirmed Binders Valid Validated Hit (Binding Pose Confirmed) Xtal->Valid Elab Fragment Elaboration (Growing, Linking) Valid->Elab Lead Potent Lead Compound Elab->Lead Structure-Guided Chemistry

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Protocol 2.1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique for detecting the weak binding affinities typical of fragments.[2]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 response units (RU).

    • Causality: This density provides a robust signal for small molecule binding while minimizing potential mass transport limitations.

    • Use a reference flow cell (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series in the running buffer (e.g., HBS-EP+) to a final screening concentration of 200 µM, ensuring the final DMSO concentration is consistent and low (≤1%).

    • Causality: Screening at high concentrations is necessary to detect low-affinity interactions.[9] Keeping DMSO constant is crucial to avoid artifacts.[11]

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation time (e.g., 120 seconds).

    • Regenerate the surface with a mild buffer (e.g., a low pH glycine solution) if necessary.

    • Self-Validation: A true binding event should show a concentration-dependent response and a curved sensorgram profile characteristic of 1:1 binding kinetics. A "square wave" response may indicate non-specific binding or bulk effects.[11]

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data.

    • A fragment is considered a potential hit if it produces a stable, concentration-dependent binding response significantly above the noise level.

    • For initial hits, perform a full dose-response experiment (e.g., 8 concentrations) to determine the equilibrium dissociation constant (KD).

Protocol 2.2: Orthogonal Validation and Structural Characterization via X-ray Crystallography

Confirming a fragment hit with a secondary method is essential to eliminate false positives.[11][13] X-ray crystallography provides the ultimate validation by revealing the precise binding mode.[1]

Objective: To confirm the binding of this compound and determine its three-dimensional binding pose.

Methodology:

  • Crystal Preparation:

    • Obtain high-quality crystals of the target protein using hanging-drop or sitting-drop vapor diffusion.

    • Causality: Well-diffracting crystals are a prerequisite for high-resolution structural analysis.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-containing mother liquor.

    • Transfer a protein crystal into the soaking solution for a period ranging from minutes to hours.

    • Causality: Soaking allows the fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing. The optimal time and concentration must be determined empirically.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data using standard software (e.g., XDS, MOSFLM) and determine the structure by molecular replacement using the apo-protein structure as a search model.

  • Structure Refinement and Analysis:

    • Generate initial electron density maps (2Fo-Fc and Fo-Fc).

    • Self-Validation: A true binding event will be indicated by a clear, unambiguous blob of positive density in the Fo-Fc map corresponding to the size and shape of the fragment.[11] The density should allow for an unequivocal placement and orientation of the pyrazole ring and its substituents.

    • Model the fragment into the density and perform iterative rounds of refinement.

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds from the amine to a backbone carbonyl, hydrophobic interactions from the methyl groups).

Fragment Elaboration Strategy

With a validated crystal structure in hand, the fragment can be optimized into a more potent lead.[14] The structure reveals unoccupied pockets and key interaction points that can be exploited.

Elaboration_Strategy cluster_0 Structure-Guided Growth cluster_1 Outcome start Validated Hit This compound K_D ~ 500 µM grow Vector-Based Growth Add substituent to amine Explore adjacent hydrophobic pocket start:f0->grow:f0 Synthetic Chemistry link Fragment Linking Identify second fragment in nearby pocket Design linker to connect fragments start:f0->link:f0 Requires 2nd Validated Hit lead lead grow:f0->lead:f0 Optimization Cycle link:f0->lead:f0 Optimization Cycle

Caption: Logic diagram for structure-guided fragment elaboration.

Strategy:

  • Vector-Based Growing: The primary amine of this compound serves as the primary growth vector. The crystal structure will reveal the solvent-exposed direction of the N-H bonds.

    • Action: Synthesize a small library of analogues where one of the amine hydrogens is replaced with small chemical groups (e.g., acetyl, methyl, cyclopropyl).

    • Rationale: This systematically probes the space adjacent to the initial binding site. An added hydrophobic group that occupies a nearby greasy pocket can dramatically increase affinity and ligand efficiency.[12]

  • Fragment Merging/Linking: If a second fragment is found to bind in a proximal pocket, the two can be linked together.

    • Action: Use computational modeling to design a linker of appropriate length and geometry to connect the two fragments without disrupting their original binding modes.

    • Rationale: Linking two weakly binding fragments can lead to a compound with a much greater than additive increase in affinity due to a favorable change in binding enthalpy and entropy.[15]

Conclusion

This compound is a high-quality chemical starting point for fragment-based drug design campaigns. Its adherence to the "Rule of Three," combined with a stable, privileged scaffold and a well-defined interaction vector, makes it an ideal candidate for screening libraries. By employing a rigorous workflow of primary screening, orthogonal validation, and structure-based analysis, this fragment can serve as a robust foundation for the rational design of novel, potent, and selective lead compounds.

References

  • International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. [Link]

  • PubMed Central. (2024). Fragment-based drug discovery: A graphical review. [Link]

  • Frontiers. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]

  • Massachusetts Biotechnology Council. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Taylor & Francis Online. (2022). What makes a good fragment in fragment-based drug discovery?. [Link]

  • Michael's Bioinformatics Blog. (2014). 10 Common Mistakes in Fragment Screening. [Link]

  • National Institutes of Health (NIH). (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]

  • Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. [Link]

  • ResearchGate. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. [Link]

  • PubMed. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. [Link]

  • Chemchart. (n.d.). 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

  • ScienceDirect. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. [Link]

  • MDPI. (2020). Concepts and Core Principles of Fragment-Based Drug Design. [Link]

  • MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. [Link]

  • Scilit. (n.d.). Fragment-Based Drug Design. [Link]

  • Boston University. (2019). Development and applications of fragment based drug design methods. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyrazole derivatives are crucial pharmacophores in modern drug discovery, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2] This document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges and improve the yield and purity of your target compound.

The primary synthetic route discussed is the reductive amination of the key intermediate, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This two-step, one-pot process involves the formation of an imine or iminium ion, followed by its reduction to the desired primary amine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or non-existent. What are the common causes and how can I fix this?

Low yield is the most frequent issue in reductive amination. The problem can typically be traced to one of three areas: the starting materials, the imine formation step, or the reduction step.

A. Starting Material Integrity:

  • Aldehyde Purity: The precursor, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, can degrade upon storage. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. Confirm the purity of your aldehyde by ¹H NMR before starting. The presence of a broad singlet around 10-12 ppm is indicative of the carboxylic acid impurity.

  • Solvent Quality: Ensure you are using a dry, anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol). Water can interfere with both imine formation and the reducing agent.[3]

B. Inefficient Imine/Iminium Ion Formation:

  • pH Control: The formation of the imine intermediate is acid-catalyzed.[3] However, the pH must be carefully controlled.

    • Too Acidic (pH < 4): The ammonia source (e.g., ammonium acetate) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl carbon.

    • Too Basic (pH > 8): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.

    • Solution: The optimal pH for most reductive aminations is between 5 and 7. You can add a catalytic amount of acetic acid to reactions using ammonia gas or ammonium hydroxide to achieve this range. Using ammonium acetate often provides its own pH buffer.

  • Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that releases one equivalent of water. If this water is not removed, the equilibrium may not favor the imine.

    • Solution: While not always necessary for one-pot reductive aminations, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward, especially with stubborn substrates.

C. Ineffective Reduction:

  • Choice of Reducing Agent: The choice of hydride reagent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the aldehyde starting material faster than the imine, leading to the corresponding alcohol as the primary byproduct. It is generally not recommended for one-pot reductive aminations.

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder, acid-stable reducing agents that selectively reduce the protonated iminium ion much faster than the aldehyde.[1] NaBH(OAc)₃ is often preferred as it is less toxic than cyanoborohydride reagents.

  • Reagent Decomposition: Hydride reducing agents can decompose upon exposure to moisture. Ensure they are handled under an inert atmosphere (e.g., nitrogen or argon) and that fresh, high-quality reagent is used.

Q2: My final product is impure, and I'm observing significant side-products by TLC and NMR. What are these impurities?

The most common impurities are the starting aldehyde and the corresponding alcohol.

  • Unreacted Aldehyde: This indicates either incomplete imine formation or that the reaction was not allowed to proceed to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). Stain with potassium permanganate to visualize both the aldehyde and the amine. If a significant amount of aldehyde remains, consider extending the reaction time or slightly increasing the equivalents of the amine and reducing agent.

  • (1,3-Dimethyl-1H-pyrazol-5-yl)methanol: The presence of this alcohol byproduct points to the direct reduction of the starting aldehyde.

    • Solution: This is almost always caused by using a non-selective reducing agent like NaBH₄. Switch to an acid-stable, selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]

  • Dialkylation (Secondary Amine Formation): It is possible for the newly formed primary amine product to react with another molecule of the aldehyde to form a secondary amine after reduction.

    • Solution: This can be suppressed by using a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures the aldehyde is more likely to react with ammonia than with the product amine.

Q3: I'm struggling with the purification of this compound. What is the best strategy?

The basic nature of the amine product requires a specific purification strategy.

  • Initial Workup (Acid-Base Extraction):

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid.

    • To isolate your amine from neutral organic impurities (like the alcohol byproduct), perform an acid extraction. Extract the organic layer with 1M HCl. Your basic amine product will be protonated and move into the aqueous layer.

    • Separate the layers and wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining neutral impurities.

    • Basify the aqueous layer to a pH > 12 with 2-4M NaOH while cooling in an ice bath.

    • Extract the free-based amine back into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Challenge: Basic amines often show poor peak shape and "streaking" on standard silica gel.

    • Solution 1 (Deactivated Silica): Prepare a slurry of silica gel in your desired eluent system (e.g., 5-10% Methanol in DCM) and add 1% triethylamine (Et₃N) or ammonium hydroxide. The basic additive deactivates the acidic silanol groups on the silica surface, leading to much-improved peak shape.[4]

    • Solution 2 (Reverse-Phase): If available, reverse-phase (C-18) chromatography is an excellent alternative for purifying polar, basic compounds.[4]

Frequently Asked Questions (FAQs)

Q: What is the single most critical parameter for maximizing yield? A: The most critical parameter is the choice of reducing agent. Using a mild, acid-stable hydride like sodium triacetoxyborohydride (NaBH(OAc)₃) is essential to selectively reduce the iminium intermediate without consuming the starting aldehyde.[1]

Q: Are there alternative routes to synthesize the 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde precursor? A: Yes, the Vilsmeier-Haack reaction is a classical and effective method for formylating electron-rich heterocycles like pyrazoles.[5] This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then formylates the pyrazole ring, usually at the 4-position unless it is blocked.[5][6]

Q: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: This will confirm the structure. For this compound, you should expect to see singlets for the two methyl groups, a singlet for the pyrazole C4-H, a singlet for the methylene group (CH₂), and a broad singlet for the amine (NH₂) protons which may exchange with D₂O.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (125.17 g/mol ).[7]

  • TLC: Use a mobile phase like 10% MeOH/DCM with 1% Et₃N and visualize with both UV light and a potassium permanganate stain to assess purity.

Data & Visualizations

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentFormulaSelectivityTypical ConditionsProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃High (Iminium > Aldehyde)Acidic (AcOH), DCE/THFHigh selectivity, non-toxic byproducts, commercially available as a stable solid.Can be slower, moisture-sensitive.
Sodium CyanoborohydrideNaBH₃CNHigh (Iminium > Aldehyde)Mildly Acidic (pH 3-6), MeOHExcellent selectivity, stable in acidic media.Highly toxic (releases HCN gas at low pH), requires careful handling.
Sodium BorohydrideNaBH₄Low (Aldehyde ≥ Imine)Neutral/Basic, AlcoholsInexpensive, powerful reducing agent.Non-selective for one-pot reactions, reduces aldehydes/ketones quickly.
Diagrams

G cluster_0 Synthesis Workflow A 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde B Imine/Iminium Ion Formation (+ NH4OAc, AcOH cat.) A->B C Reduction (+ NaBH(OAc)3) B->C D Acid/Base Workup C->D E Purification (Chromatography) D->E F Final Product: (1,3-Dimethyl-1H-pyrazol- 5-yl)methanamine E->F

Caption: Overall workflow for the synthesis of the target amine.

Caption: Troubleshooting decision tree for low reaction yield.

Optimized Experimental Protocol

This protocol describes the reductive amination of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and ammonium acetate (5.0 eq).

  • Add anhydrous DCE to form a stirrable suspension (approx. 0.2 M concentration with respect to the aldehyde).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • After 1 hour, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (10% MeOH in DCM, stain with KMnO₄). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers and perform an acid-base extraction as described in Troubleshooting Q3 to isolate the basic amine product.

  • Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel pre-treated with 1% Et₃N, using a gradient of 2-10% methanol in DCM.

  • Combine the pure fractions and evaporate the solvent to afford the final product. Confirm identity and purity using NMR and MS analysis.

References

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Available at: [Link]

  • Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination [Video]. YouTube. Available at: [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

  • National Institutes of Health. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(Pt 12), o2936. Available at: [Link]

  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ChemistrySelect. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • Journal of Chemical Sciences. (2022). A study on the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone as a key intermediate of zolazepam. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • INDOFINE Chemical Company, Inc. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. Available at: [Link]

  • Appretech Scientific Limited. This compound. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

Sources

Technical Support Center: Purification of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important building block. We will explore the underlying chemical principles behind these challenges and provide robust, field-tested protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of a corresponding nitrile or oxime, or the reductive amination of an aldehyde. Expected impurities include:

  • Unreacted Starting Materials: Such as (1,3-dimethyl-1H-pyrazol-5-yl)carbonitrile or the corresponding aldehyde.

  • Catalyst Residues: If catalytic hydrogenation was used (e.g., Palladium on carbon, Raney Nickel).

  • Over-alkylation Products: Secondary or tertiary amines can form, especially if the reaction conditions are not carefully controlled.[1]

  • Solvent Adducts & Residual Solvents: High boiling point solvents used in the reaction (e.g., n-pentanol) can be difficult to remove.[2]

  • Isomeric Byproducts: Depending on the regioselectivity of the initial pyrazole synthesis, you may have isomeric pyrazole impurities.[3]

Q2: My amine streaks badly on a standard silica gel TLC plate and I get poor recovery from my flash column. Why does this happen and what can I do?

A: This is a classic and highly common issue when purifying basic amines on standard silica gel.[4]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This can lead to irreversible adsorption (loss of product) or slow, uneven elution, which appears as severe tailing or streaking on TLC and results in broad peaks and poor separation during column chromatography.[4][5]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase.[1][6] This additive neutralizes the acidic silanol sites, preventing your target amine from binding strongly.

    • Alternative Stationary Phases: Switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative to silica for purifying amines.[1] Amine-functionalized silica is another highly effective, albeit more expensive, option.[4]

Q3: I am struggling to remove a very polar, basic impurity. What is the most effective non-chromatographic method?

A: For separating compounds with significant differences in basicity, an acid-base liquid-liquid extraction is an exceptionally powerful and scalable technique.[7][8]

  • Principle: Your target amine and the basic impurity are dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate). By washing this organic solution with an aqueous acid (e.g., 1M HCl), the basic compounds are protonated to form their corresponding ammonium salts.[9] These charged salts are soluble in the aqueous layer and are thus extracted from the organic layer. The neutral components remain in the organic phase. You can then regenerate the free amine from the aqueous layer by adding a base (e.g., NaOH) and extracting it back into an organic solvent.[8][9] Selective extraction can sometimes be achieved by carefully controlling the pH if the pKa values of the amines are sufficiently different.[10]

Q4: My compound is an oil/low-melting solid and won't crystallize. How can I induce crystallization for final purification?

A: Oiling out or failure to crystallize is common for amines, which often have low melting points or are liquids at room temperature. The most reliable strategy is to convert the amine into a salt.[11][12]

  • Rationale: Salts, being ionic compounds, have much stronger crystal lattice energies than their freebase counterparts. This typically results in higher melting points and a greater propensity to form well-defined, stable crystals.

  • Procedure: Dissolve the crude amine freebase in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of an acid, such as HCl in ether or sulfuric acid in isopropanol. The corresponding salt will often precipitate out of the solution.[13] This precipitate can then be isolated by filtration and recrystallized to a high purity.[14]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Irreversible adsorption on silica gel.[4]2. Product degradation on acidic media.3. Product volatility during solvent removal.1. Use a deactivated stationary phase (alumina) or add triethylamine to the eluent.[1][6]2. Avoid strongly acidic conditions if the molecule is sensitive; use techniques like basic alumina chromatography.3. Use a rotary evaporator at reduced temperature and pressure.
Co-elution with a Non-polar Impurity The polarity of the impurity is too similar to the product in the chosen solvent system.1. Switch to Acid-Base Extraction: This method separates based on basicity, not polarity, and will easily remove neutral impurities.[7]2. Form a Salt: Convert the amine to its hydrochloride salt, which will become highly polar and water-soluble, leaving the non-polar impurity in the organic phase.
Product Appears Discolored (Yellow/Brown) The amine has undergone oxidation. Primary amines can be susceptible to air oxidation over time.[1][13]1. Purification under Inert Atmosphere: Perform chromatography and solvent removal under nitrogen or argon.2. Charcoal Treatment: Dissolve the crude product in a solvent, add a small amount of activated charcoal, stir briefly (5-10 min), and filter through celite. This can remove colored impurities.3. Store Purified Product Properly: Store under an inert atmosphere, protected from light, and at a low temperature.
Incomplete Removal of Starting Nitrile The nitrile is relatively polar and can be difficult to separate from the polar amine product by normal-phase chromatography alone.1. Optimize Chromatography: Use a gradient elution, starting with a less polar solvent system to elute any non-polar impurities, then gradually increasing polarity.2. Acid-Base Extraction: The nitrile is neutral and will remain in the organic layer, while the amine is extracted into the aqueous acid phase. This provides excellent separation.[8]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography (for Basic Amines)

This protocol is designed to mitigate the common issues of streaking and product loss on silica gel.

  • Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 Dichloromethane:Methanol). Add 1% triethylamine (Et₃N) by volume to this mixture. Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Equilibrate the Column: Elute the packed column with at least 2-3 column volumes of the mobile phase (containing Et₃N). This "deactivates" the acidic sites on the silica.[6]

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or dichloromethane. For poorly soluble samples, use the "dry loading" technique: dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column bed.[15]

  • Elute and Collect: Begin elution with your solvent system. A common starting point for this amine is a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM), with 1% Et₃N maintained throughout. Collect fractions and analyze by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent.

Protocol 2: Acid-Base Extraction Workflow

This protocol is ideal for removing neutral or acidic impurities or for initial bulk purification.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[7]

  • Separation: Allow the layers to separate. The top layer will be aqueous if using DCM, and the bottom layer will be aqueous if using ethyl acetate. Drain the aqueous layer (which now contains your protonated amine salt) into a clean flask.

  • Back-Extraction (Optional but Recommended): To ensure full recovery, add fresh 1M HCl to the remaining organic layer, shake again, and combine this second aqueous extract with the first. The organic layer now contains neutral/acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M NaOH, while stirring until the solution is strongly basic (pH > 12, check with pH paper).[8] Your amine will deprotonate and may precipitate or form an oily layer.

  • Product Extraction: Add fresh organic solvent (e.g., DCM) to the basic aqueous solution. Shake vigorously as before to extract the purified freebase amine into the organic layer. Repeat the extraction twice more with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Visualized Workflows

Purification_Decision_Workflow start Crude Product check_impurities Analyze Impurity Profile (TLC, LCMS) start->check_impurities acid_base_extraction Perform Acid-Base Extraction (Protocol 2) check_impurities->acid_base_extraction Neutral/Acidic Impurities Present? column_chrom Perform Optimized Flash Chromatography (Protocol 1) check_impurities->column_chrom Polar Impurities of Similar Basicity? check_purity Purity > 98%? acid_base_extraction->check_purity column_chrom->check_purity final_product Pure Product check_purity->final_product Yes recrystallization Convert to Salt & Recrystallize check_purity->recrystallization No / Oily Product recrystallization->final_product

Caption: Decision workflow for purifying the target amine.

Acid_Base_Extraction Acid-Base Extraction Process cluster_0 Step 1: Extraction cluster_1 Step 2: Regeneration cluster_2 Step 3: Isolation sep1 Crude Mixture in Organic Solvent (DCM) Target Amine (B) Neutral Impurity (N) op1 + 1M HCl (aq) sep2 Aqueous Layer Amine Salt (BH⁺Cl⁻) Organic Layer Neutral Impurity (N) aq_layer Aqueous Layer Amine Salt (BH⁺Cl⁻) sep2:aq->aq_layer:f0 Separate Layers op2 + 5M NaOH (aq) aq_layer2 Basic Aqueous Layer Free Amine (B) NaCl H₂O op3 + Organic Solvent (DCM) final_sep Aqueous Layer Salts Organic Layer Purified Amine (B) aq_layer2:f0->final_sep:f0 Extract pure_product Pure Amine final_sep:org->pure_product Dry & Concentrate

Caption: Visual guide to the acid-base extraction workflow.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • MacLeod, K. C., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Journal of Chromatographic Science. (1991). Troubleshooting in Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. This resource is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during the synthesis of this important building block. Pyrazole derivatives are a cornerstone in medicinal chemistry, and ensuring the purity and yield of this primary amine is critical for subsequent applications.[1][2][3]

This guide moves beyond simple protocols to explain the causality behind common side reactions and offers validated strategies to mitigate them.

Overview of Common Synthetic Routes

The synthesis of this compound is typically achieved via one of two primary pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Understanding these pathways is the first step in effective troubleshooting.

G cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 1,3-Dimethyl-1H-pyrazole- 5-carbonitrile RP1 Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) SM1->RP1 SM2 1,3-Dimethyl-1H-pyrazole- 5-carbaldehyde RP2 Reductive Amination (e.g., NH3/NH4OAc, NaBH(OAc)3) SM2->RP2 Product This compound RP1->Product RP2->Product

Caption: Primary synthetic routes to the target amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Category 1: Issues in Nitrile Reduction Route

Question: My reduction of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is stalling, showing significant amounts of unreacted starting material by TLC/LCMS. What's going wrong?

Answer: Incomplete nitrile reduction is a common issue often traced back to reagent activity or reaction conditions.

  • Causality (Catalytic Hydrogenation): For catalytic hydrogenations (e.g., H₂/Raney Nickel, H₂/Pd-C), the catalyst is the most likely culprit. Catalysts can be deactivated by trace impurities (sulfur, halides) in your starting material or solvent. The catalyst may also be pyrophoric and lose activity if improperly handled in the air. Furthermore, insufficient pressure or poor agitation can lead to mass transfer limitations, slowing the reaction.

  • Causality (Hydride Reductions): With strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄), the primary cause of stalling is often the deactivation of the reagent by moisture. LiAlH₄ reacts violently with water. Any residual moisture in the solvent (e.g., THF, Et₂O) or glassware will consume the reagent before it can reduce the nitrile. The quality of the LiAlH₄ itself can also be a factor; it should be a fine, free-flowing grey powder.

Troubleshooting Steps:

  • Reagent & Solvent Quality:

    • Ensure solvents for hydride reductions are anhydrous. Use freshly distilled THF over sodium/benzophenone or purchase high-quality anhydrous solvents.

    • For catalytic hydrogenations, consider passing your starting material solution through a small plug of activated carbon or alumina to remove potential catalyst poisons.

  • Catalyst Handling:

    • Handle hydrogenation catalysts under an inert atmosphere (N₂ or Ar) as much as possible.

    • Ensure the catalyst is properly suspended. For lab-scale reactions, vigorous stirring is essential. For larger scales, a Parr shaker or similar hydrogenation apparatus is required.

  • Reaction Conditions:

    • Hydrides: Ensure the reaction is performed under a strict inert atmosphere. Consider adding the nitrile solution slowly to the LiAlH₄ slurry to maintain control. A gentle reflux in THF is often sufficient to drive the reaction to completion.

    • Hydrogenation: Increase hydrogen pressure in increments (e.g., from 50 psi to 100 psi) if the reaction is slow. Adding a small amount of an acid (like acetic acid) can sometimes accelerate the reduction of the intermediate imine.

Category 2: Issues in Reductive Amination Route

Question: I'm performing a reductive amination on 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde and my main byproduct is the corresponding alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. Why?

Answer: This is a classic case of competing reaction pathways. The reducing agent is reducing your starting aldehyde faster than the intermediate imine is being formed and subsequently reduced. This issue is highly dependent on the choice of reducing agent and the reaction pH.[4][5]

  • Causality: Reductive amination is a two-step process in one pot: (1) formation of an imine/iminium ion from the aldehyde and amine source (e.g., ammonia/ammonium acetate), and (2) reduction of the imine/iminium ion.[5] Strong, unselective hydrides like sodium borohydride (NaBH₄) are very efficient at reducing aldehydes but can be sluggish in reducing imines. If the imine formation is slow, the NaBH₄ will simply reduce the available aldehyde to the alcohol.

Solution: Use a hindered or pH-sensitive reducing agent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for this exact problem. It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion, which is more electrophilic than the starting aldehyde. It is also tolerant of mildly acidic conditions (pH 4-6) which are optimal for imine formation.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is also selective for iminium ions over carbonyls, especially at a controlled pH.[5] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.

G Aldehyde Pyrazole Carbaldehyde Imine Intermediate Imine/Iminium Ion Aldehyde->Imine Step 1 (pH dependent) Alcohol Alcohol Byproduct Aldehyde->Alcohol Side Reaction (Favored by NaBH4) Amine Desired Primary Amine Imine->Amine Step 2 (Reduction) Ammonia + NH3 / NH4+ ReducingAgent [Reducing Agent]

Caption: Competing pathways in reductive amination.

Question: My final product is contaminated with a significant amount of the dimeric secondary amine, bis((1,3-dimethyl-1H-pyrazol-5-yl)methyl)amine. How can I prevent this?

Answer: Formation of the secondary amine is a common side reaction where the desired primary amine product, once formed, acts as a nucleophile and reacts with another molecule of the starting aldehyde. This forms a secondary imine, which is then reduced to the dimeric secondary amine.

  • Causality: This side reaction is driven by stoichiometry and reaction kinetics. If the concentration of the starting aldehyde is high relative to the ammonia source, or if the primary amine product is allowed to accumulate in the presence of unreacted aldehyde, the formation of the secondary amine is favored.

Mitigation Strategies:

  • Use a Large Excess of the Amine Source: The most effective method is to use a large molar excess of the ammonia source (e.g., ammonium acetate or ammonium chloride). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product. A 5 to 10-fold excess is common.

  • Control the Rate of Addition: Add the reducing agent slowly to the mixture of the aldehyde and the amine source. This ensures that the intermediate imine is reduced as soon as it is formed, minimizing the time that the aldehyde and the primary amine product are present together in high concentrations.

  • Monitor the Reaction: Use TLC or LCMS to monitor the consumption of the starting aldehyde. The reaction should be quenched as soon as the aldehyde is fully consumed to prevent further side reactions.

Category 3: General & Purification Issues

Question: I'm observing a minor impurity with a mass corresponding to an extra methyl or alkyl group on my product. Could the pyrazole ring itself be getting alkylated?

Answer: Yes, N-alkylation of the pyrazole ring is a known possibility, though it is less common under typical reductive or reductive amination conditions.[6][7][8] Pyrazoles have two nitrogen atoms, and while the N1 position is already methylated in your precursor, the N2 nitrogen is a potential site for alkylation.

  • Causality: This side reaction typically requires a strong base and an alkylating agent (e.g., an alkyl halide).[9] However, under certain conditions, it might occur. For instance, if your synthesis involves intermediates or reagents that can act as alkylating agents (e.g., using methanol as a solvent at high temperatures with an acid catalyst), trace amounts of N-alkylation might be observed. This is generally a minor pathway for this specific substrate but should not be dismissed if analytical data supports it. The regioselectivity of such an alkylation can be influenced by steric factors.[6][8]

Troubleshooting:

  • Confirm the structure of the byproduct using 2D NMR (HMBC/HSQC) to definitively identify the site of alkylation.

  • Review your synthetic route for any potential unintended alkylating agents or conditions that might promote it. Stick to aprotic solvents where possible if this is a recurring issue.

Question: What are the best practices for purifying this compound?

Answer: As a primary amine, this compound is basic and relatively polar, which dictates the purification strategy.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic byproducts (like the alcohol).

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the organic layer one more time with fresh aqueous acid.

    • Combine the acidic aqueous layers and wash with an organic solvent to remove any trapped neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly basify with a strong base (e.g., 50% NaOH, solid K₂CO₃) to a pH > 12.

    • Extract the now free-based amine back into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities have similar basicity, chromatography may be necessary.

    • Stationary Phase: Silica gel is often used, but the basic amine can streak. To prevent this, pre-treat the silica with triethylamine (e.g., use a mobile phase containing 0.5-1% triethylamine) or use basic alumina.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is common. For example, starting with 100% DCM and gradually increasing to 10% MeOH in DCM.

ImpurityTypeSeparation Method
(1,3-Dimethyl-1H-pyrazol-5-yl)methanolNeutralAcid-Base Extraction
bis((1,3-dimethyl-1H-pyrazol-5-yl)methyl)amineBasic (Secondary Amine)Column Chromatography
1,3-Dimethyl-1H-pyrazole-5-carbaldehydeNeutralAcid-Base Extraction / Chromatography
1,3-Dimethyl-1H-pyrazole-5-carbonitrileNeutralAcid-Base Extraction / Chromatography

Validated Experimental Protocols

Protocol 1: Optimized Reductive Amination with Impurity Control

This protocol for the synthesis of this compound from the corresponding carbaldehyde is optimized to minimize alcohol and secondary amine formation.

Reagents:

  • 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (7.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol (or Dichloroethane) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and Methanol (approx. 0.2 M concentration).

  • Add ammonium acetate (7.5 eq) to the solution and stir vigorously at room temperature for 1 hour to facilitate imine formation. The mixture may be heterogeneous.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of the reaction solvent.

  • Add the NaBH(OAc)₃ slurry portion-wise to the reaction mixture over 30 minutes. Maintain the internal temperature below 30 °C.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by TLC (e.g., 50% Ethyl Acetate / Hexanes) or LCMS. The reaction is typically complete within 3-5 hours.

  • Once the aldehyde is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product via acid-base extraction as described in the FAQ section for highest purity.

References

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • To Chemistry Journal. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-dimethyl-1h-pyrazole-5-carbonitrile (C6H7N3). Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • [Source not publicly available]
  • Journal of Chemical Sciences | Indian Academy of Sciences. (2022). Synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • [Source not publicly available]
  • PMC - NIH. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]

  • NIH. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • NIH. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Retrieved from [Link]

  • [Source not publicly available]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone heterocyclic motif in pharmaceuticals and agrochemicals, and their efficient synthesis is of paramount importance.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The most common and robust method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method pioneered by Ludwig Knorr.[3][4][5] While seemingly straightforward, this reaction is nuanced, with outcomes highly dependent on substrate electronics, sterics, and reaction conditions. This guide will help you navigate these complexities to achieve optimal results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during the synthesis and purification of pyrazoles.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the potential causes and how can I fix this?

Answer: Low or no yield is a frequent issue stemming from several factors related to reaction kinetics and reagent stability.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action Citations
Inadequate Catalyst The Knorr synthesis is typically acid-catalyzed. The catalyst protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine. Without a catalyst, the reaction may be exceedingly slow or not proceed at all. Action: Add a catalytic amount of a protic acid (e.g., glacial acetic acid, a few drops of HCl) or a Lewis acid to the reaction mixture.[3][6][7]
Insufficient Heat While some reactive substrates can form pyrazoles at room temperature, many combinations require thermal energy to overcome the activation barrier, particularly for the final dehydration step to form the aromatic ring. Action: If running at room temperature, try heating the reaction to reflux. The optimal temperature can be substrate-dependent and may require screening.[8][9][10]
Impure Reagents Hydrazine and its derivatives can degrade upon storage. 1,3-dicarbonyl compounds, especially β-ketoesters, can undergo hydrolysis. Action: Use freshly distilled or high-purity hydrazine.[11] Ensure your dicarbonyl compound is pure and dry.[11]
Incorrect Stoichiometry While a 1:1 molar ratio of dicarbonyl to hydrazine is typical, using a slight excess of the more volatile or less stable reagent can sometimes drive the reaction to completion. Action: Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of hydrazine hydrate.[12][7][12]
Side Reactions At excessively high temperatures or with prolonged reaction times, starting materials or the product itself can decompose, leading to the formation of intractable tars. Action: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the limiting starting material is consumed, proceed with the work-up.[11]
Issue 2: Formation of an Undesired Regioisomer

Question: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two pyrazole isomers. How can I control the regioselectivity?

Answer: This is a classic challenge in pyrazole synthesis. Regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.[13] Controlling this is key to an efficient synthesis.

Causality & Optimization Strategies:

  • Understanding the Mechanism: With a substituted hydrazine (e.g., phenylhydrazine), the primary amine (-NH2) is generally more nucleophilic than the substituted secondary amine. This primary amine will typically attack the more electrophilic (less sterically hindered) carbonyl carbon first.[13] The subsequent cyclization and dehydration yield the pyrazole.

  • Solvent Effects: The choice of solvent has a profound impact on regioselectivity.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used but often lead to poor regioselectivity, yielding mixtures of isomers.[13][14]

    • Aprotic Dipolar Solvents (e.g., DMF, NMP, DMAc): These solvents can significantly enhance regioselectivity and accelerate the reaction. They facilitate the cyclization and dehydration steps, often allowing the reaction to proceed at room temperature with high yields and selectivity.[4][13]

  • pH Control: The pH of the reaction medium influences the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby affecting which condensation pathway is favored. Acidic conditions are known to have a marked effect on the rate of pyrazole formation.[6]

Table: Strategies for Improving Regioselectivity

Strategy Rationale Expected Outcome Citations
Switch to Aprotic Solvent Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to favor the formation of a single regioisomer compared to protic solvents like ethanol.Improved regioselectivity (e.g., from equimolar mixtures to >98:2).[4][13]
Modify Substrate Electronics Introduce a strong electron-withdrawing group (e.g., -CF₃) on one side of the dicarbonyl to make the adjacent carbonyl carbon significantly more electrophilic.The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl, leading to a single major isomer.[13][14]
Use β-Enaminone Surrogates Reacting a β-enaminone (a derivative of a 1,3-dicarbonyl) with a hydrazine can provide greater regiocontrol.Enhanced selectivity for one isomer.[11]
Issue 3: Purification Challenges

Question: My crude product is an oil, or it's degrading on the silica gel column. What are the best practices for purifying pyrazoles?

Answer: Pyrazole purification can be tricky due to their basicity and polarity. Standard protocols often need to be adapted.

Troubleshooting Purification:

  • Problem: Compound is an Oil / Fails to Crystallize.

    • Solution 1: Trituration. Try dissolving the oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane, ethyl acetate) and then adding a non-polar solvent (e.g., hexanes, pentane) dropwise with vigorous stirring to induce precipitation.[11]

    • Solution 2: Check for Impurities. Oils are often impure products. Impurities can inhibit crystallization. A preliminary purification by column chromatography may be necessary before attempting recrystallization.[15][16]

  • Problem: Product Streaks or Decomposes on Silica Gel.

    • Cause: The pyrazole nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and potential degradation.[15][16]

    • Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with your eluent system containing a small amount of a base, such as triethylamine (Et₃N, typically 0.5-1% by volume). This neutralizes the acidic sites.[15][17]

    • Solution 2: Use an Alternative Stationary Phase. Neutral alumina is an excellent alternative to silica gel for purifying basic compounds.[17]

    • Solution 3: Reversed-Phase Chromatography. For highly polar pyrazoles, reversed-phase (C18) chromatography using polar mobile phases (e.g., acetonitrile/water) can be very effective.[16]

  • Problem: Removing Unreacted Hydrazine.

    • Solution: Acid-Base Extraction. During the work-up, wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and move into the aqueous layer, while your (typically less basic) pyrazole product remains in the organic phase.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr Pyrazole Synthesis?

A1: The Knorr synthesis is an acid-catalyzed process.[3] The mechanism involves two key stages:

  • Condensation: The hydrazine first condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This forms a cyclic intermediate which subsequently dehydrates (loses a molecule of water) to yield the stable, aromatic pyrazole ring.[7] The dehydration is often the rate-determining step.[18]

Q2: How do I choose the optimal solvent and temperature?

A2: The ideal conditions are highly substrate-dependent. However, a good starting point is to use ethanol or acetic acid as the solvent and heat the reaction to reflux.[13] For issues with regioselectivity or slow reactions, switching to an aprotic dipolar solvent like DMF or DMAc at room temperature or with gentle heating is a powerful alternative.[4][13] Some modern approaches also utilize solvent-free conditions, often with microwave irradiation, which can accelerate reaction times and offer environmental benefits.[10][19] Temperature can be a critical control point; in some systems, different temperatures can even lead to divergent synthetic pathways, yielding different products from the same starting materials.[8][9]

Q3: Can I run the reaction without a solvent?

A3: Yes, solvent-free reactions are a key aspect of green chemistry and have been successfully applied to pyrazole synthesis.[19][20] These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation.[10] The benefits include faster reaction rates, reduced waste, and often simpler work-up procedures.[19]

Q4: What is the typical work-up procedure for a pyrazole synthesis?

A4: A standard work-up procedure is as follows:

  • Cooling & Precipitation: After the reaction is complete (monitored by TLC), cool the reaction mixture. If the product is a solid and precipitates from the reaction solvent, it can be isolated by filtration. Adding water or an anti-solvent can sometimes induce precipitation.[12]

  • Liquid-Liquid Extraction: If the product does not precipitate, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, dilute acid (e.g., 1M HCl) to remove basic hydrazine impurities[11], and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using the techniques described in the troubleshooting section (recrystallization or chromatography).[15][16]

Visualized Workflows and Protocols

General Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram outlines a typical workflow for synthesizing and purifying a pyrazole derivative.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purify Phase 4: Purification & Analysis reagents 1. Combine 1,3-Dicarbonyl, Hydrazine, Solvent catalyst 2. Add Acid Catalyst (e.g., Acetic Acid) reagents->catalyst react 3. Heat to Reflux & Stir catalyst->react monitor 4. Monitor by TLC (vs. Starting Materials) react->monitor quench 5. Cool & Pour into Water monitor->quench extract 6. Extract with Organic Solvent & Wash quench->extract dry 7. Dry & Concentrate to Crude Product extract->dry purify 8. Purify by Recrystallization or Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS, MP) purify->analyze

Caption: A standard experimental workflow for Knorr pyrazole synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common synthesis problems.

G start Synthesis Issue? low_yield Low / No Yield? start->low_yield Yes isomers Regioisomer Mixture? start->isomers No check_cat Verify Catalyst (Add Acid) low_yield->check_cat Possible Cause check_temp Increase Temperature (Reflux) low_yield->check_temp Possible Cause check_reagents Check Reagent Purity low_yield->check_reagents Possible Cause purification Purification Problem? isomers->purification No change_solvent Switch to Aprotic Solvent (e.g., DMAc) isomers->change_solvent Primary Solution modify_sm Modify Substrate Electronics isomers->modify_sm Alternative is_oil Product is an Oil? purification->is_oil Yes on_column Degradation on Column? purification->on_column No triturate Triturate with Hexane/EtOAc is_oil->triturate deactivate_si Deactivate Silica (Et3N) or Use Alumina on_column->deactivate_si

Caption: A decision tree for troubleshooting pyrazole synthesis.

Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details a standard Knorr synthesis and can be adapted for other substrates.

Reactants:

  • Acetylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate (hydrazine source)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (5.0 g, 50 mmol) and ethanol (25 mL).

  • Addition: While stirring, slowly add hydrazine hydrate (2.5 g, 50 mmol) to the flask. The addition may be exothermic.

  • Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 1 hour. Monitor the disappearance of the starting material by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase).[7]

  • Work-up: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add cold water (20 mL). The product may crystallize or precipitate. If it does, collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry.[7]

  • Extraction (if no solid forms): If the product remains an oil, extract the aqueous mixture with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if necessary.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. Retrieved January 11, 2026, from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society. Retrieved January 11, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 11, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation in their experiments. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

FAQs: Understanding the Fundamentals of Regioisomer Formation

Here we address some of the foundational questions regarding regioselectivity in pyrazole synthesis.

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

The formation of regioisomers in pyrazole synthesis, particularly in the widely used Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1][2] The hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the 1,3-dicarbonyl compound has two distinct electrophilic carbonyl carbons. The initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons can occur in two different ways, leading to two different intermediate hydrazones. Subsequent cyclization and dehydration then result in a mixture of two regioisomeric pyrazoles.[3][4]

Q2: Which synthetic routes are most susceptible to producing regioisomeric mixtures?

The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a straightforward and rapid method for synthesizing polysubstituted pyrazoles; however, it often results in a mixture of two regioisomers.[1][5] Similarly, the reaction of hydrazine derivatives with acetylenic ketones is a well-established method that can also yield a mixture of two regioisomers.[1][5]

Q3: How do the electronic and steric properties of substituents on the starting materials influence regioselectivity?

The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in determining the regiochemical outcome.

  • On the 1,3-Dicarbonyl: A more electrophilic (electron-deficient) carbonyl carbon will be more susceptible to nucleophilic attack. For instance, a trifluoromethyl group will make the adjacent carbonyl carbon significantly more electrophilic than a methyl group, directing the initial attack of the hydrazine to that position. Steric hindrance around a carbonyl group can also disfavor nucleophilic attack at that site.

  • On the Hydrazine: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different. In arylhydrazines, the NH2 group is generally more nucleophilic and will preferentially attack the more reactive carbonyl group.[6]

Understanding these electronic and steric influences allows for a more rational design of the synthesis to favor a specific regioisomer.

Q4: Can you explain the concepts of kinetic versus thermodynamic control in the context of pyrazole synthesis?

Kinetic and thermodynamic control are fundamental concepts that dictate the product distribution in a reaction with competing pathways.[7][8]

  • Kinetic Control: This is favored under milder conditions (e.g., lower temperatures) and shorter reaction times. The major product formed is the one that results from the reaction pathway with the lowest activation energy, meaning it is formed the fastest.[7][8] This product is not necessarily the most stable one.

  • Thermodynamic Control: This is favored under more vigorous conditions (e.g., higher temperatures) and longer reaction times, allowing the reaction to reach equilibrium. The major product is the most thermodynamically stable isomer, which may not be the one that forms the fastest.[7][8]

In pyrazole synthesis, it's possible to influence the regioisomeric ratio by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[9][10] For instance, a reaction might be run at a low temperature to isolate the kinetically favored regioisomer before it has a chance to equilibrate to the more stable thermodynamic product.

Troubleshooting Guide: Practical Solutions for Your Experiments

This section provides actionable advice for common problems encountered during pyrazole synthesis.

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A 1:1 mixture indicates that the energy barriers for the two competing reaction pathways are very similar under your current conditions. Here are several strategies to enhance regioselectivity:

Solution A: Modify the Reaction Solvent

The choice of solvent can have a dramatic impact on regioselectivity.

  • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[2][6] These solvents can modulate the reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.[2]

Solution B: Adjust the Reaction Temperature

As discussed under FAQs, temperature is a key factor in determining kinetic versus thermodynamic control.

  • For the Kinetic Product: Run the reaction at a lower temperature. This will favor the pathway with the lower activation energy.

  • For the Thermodynamic Product: Increase the reaction temperature and reaction time to allow the system to reach equilibrium, favoring the formation of the more stable isomer.

Solution C: Employ a Catalyst

The use of a catalyst can selectively lower the activation energy of one reaction pathway over the other.

  • Acid Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed.[3][4] The choice and concentration of the acid can influence the regiochemical outcome.

  • Lewis Acid Catalysts: Catalysts like nano-ZnO and lithium perchlorate have been reported to promote pyrazole synthesis with good yields and, in some cases, improved selectivity.[1][5]

  • Green Catalysts: Amberlyst-70 and PEG-SO3H are examples of solid-supported acid catalysts that can be used in environmentally friendly conditions, sometimes offering high regioselectivity.[11]

Solution D: Alter the Substituents

If feasible, modifying the substituents on your starting materials can be a powerful tool.

  • Introduce a Bulky Group: Placing a sterically demanding group near one of the carbonyls can hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.

  • Introduce a Strong Electron-Withdrawing Group: A group like a trifluoromethyl (CF3) group will significantly increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack.[5]

Problem 2: The desired regioisomer is the minor product. How can I reverse the selectivity?

When the undesired isomer is the major product, a more significant change in strategy is often required.

Solution A: Switch to a Different Synthetic Route

The Knorr synthesis is not the only way to make pyrazoles. Consider alternative methods that may offer complementary regioselectivity.

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful method for pyrazole synthesis that can offer excellent regiocontrol, depending on the nature of the reactants and catalysts used.[12][13]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): Reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which are then oxidized to pyrazoles.[1][5] This multi-step approach can sometimes provide access to regioisomers that are difficult to obtain directly.

  • From Heterocyclic Precursors: Pyrazoles can be synthesized from other heterocyclic systems like pyranones.[1]

Solution B: Employ a Directing Group

A directing group can be temporarily installed on one of the reactants to force the reaction to proceed with a specific regiochemistry. The directing group is then removed in a subsequent step. While this adds steps to the synthesis, it can be a very effective strategy for achieving high regioselectivity.

Problem 3: The reaction is not proceeding to completion, or the yields are very low.

Low yields can be due to a variety of factors, including suboptimal reaction conditions or side reactions.

Solution A: Optimize Reaction Conditions
  • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance for product formation.

  • Catalyst Screening: If using a catalyst, screen a variety of acids or Lewis acids to identify one that promotes the reaction more efficiently.

  • Solvent Choice: The solvent can affect the solubility of the reactants and the stability of the intermediates. Trying different solvents can sometimes lead to significant improvements in yield.

Solution B: Consider a One-Pot Procedure

In some cases, generating the 1,3-dicarbonyl compound in situ followed by the addition of hydrazine in a one-pot reaction can lead to higher yields of the desired pyrazole.[5]

Experimental Protocols & Data

To provide a practical context, here are examples of how reaction conditions can be tailored to favor a specific regioisomer.

Table 1: Influence of Reaction Conditions on Regioisomeric Ratio
Entry1,3-Dicarbonyl CompoundHydrazineSolventTemperatureRegioisomeric Ratio (A:B)Reference
11-Phenyl-1,3-butanedionePhenylhydrazineEthanolRoom Temp~1:1[1]
24,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-DimethylacetamideRoom Temp98:2[1]
31-Phenyl-1,3-butanedioneMethylhydrazineEthanolRefluxMixture[6]
41-Phenyl-1,3-butanedioneMethylhydrazineTFERefluxImproved selectivity for one isomer[6]

Regioisomer A is the product of initial attack at the carbonyl adjacent to the phenyl group. Regioisomer B is the product of initial attack at the carbonyl adjacent to the methyl/trifluoromethyl group.

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL) is added the substituted hydrazine (1.1 mmol).

  • The reaction mixture is stirred at reflux for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Visualizing the Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products diketone Unsymmetrical 1,3-Dicarbonyl pathA Pathway A diketone->pathA Attack at C1 pathB Pathway B diketone->pathB Attack at C3 hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB isomerA Regioisomer A pathA->isomerA isomerB Regioisomer B pathB->isomerB

Caption: Competing reaction pathways leading to regioisomer formation.

G cluster_start Troubleshooting Start cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Poor Regioselectivity sol_solvent Change Solvent (e.g., TFE, HFIP) start->sol_solvent sol_temp Adjust Temperature (Kinetic vs. Thermodynamic) start->sol_temp sol_catalyst Introduce Catalyst (Acidic, Lewis Acid) start->sol_catalyst sol_route Alternative Synthetic Route ([3+2] Cycloaddition) start->sol_route end Improved Regioselectivity sol_solvent->end sol_temp->end sol_catalyst->end sol_route->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

Sources

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine stability issues and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and handling of this versatile building block. As a substituted pyrazole with a primary amine, its reactivity is valuable, but it also necessitates careful storage and handling to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a primary amine, this compound is susceptible to degradation from several common laboratory conditions:

  • Oxidation: The amine group is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of imines, aldehydes, or other colored byproducts. The pyrazole ring itself is generally stable to oxidation, but the exocyclic aminomethyl group is more reactive.

  • Moisture/Hydrolysis: While the pyrazole ring is generally stable against hydrolysis, the compound is hygroscopic and can absorb atmospheric moisture. This can affect its physical state and may influence its reactivity in moisture-sensitive reactions.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is often reversible upon heating or dissolution in acidic solutions but can lead to the appearance of unknown impurities in analyses like NMR.

  • Light and Temperature: As with many reactive organic compounds, prolonged exposure to light and elevated temperatures can accelerate degradation. Supplier recommendations consistently advise storing the compound at 2-8°C and in the dark.[1]

Q2: How should I properly store this compound?

A2: To maintain the integrity and reactivity of the compound, adhere to the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1]To prevent oxidation and reaction with atmospheric CO2.
Container Tightly sealed, amber glass vial[2]To protect from light and moisture.
Location Cool, dry, well-ventilated area[2][3]To ensure a stable environment and safety.

Q3: The material safety data sheet (MSDS) lists this as a liquid and some suppliers as a solid. Which is correct?

A3: The physical state can vary. While some suppliers list it as a liquid, others may provide it as a low-melting solid.[4][5] Its melting point is not consistently reported, suggesting it may be near room temperature. If you receive it as a solid, it can be gently warmed to melt for easier handling, but this should be done under an inert atmosphere to prevent degradation.

Q4: What are the key incompatibilities for this compound?

A4: Avoid contact with strong oxidizing agents and acid chlorides.[2] The primary amine is nucleophilic and will react readily with acid chlorides, anhydrides, and other acylating agents. Strong oxidizing agents can degrade the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on stability-related causes.

Issue 1: Low or No Yield in a Reaction

Your reaction (e.g., amide coupling, reductive amination) has resulted in a low yield or complete failure, with starting material consumed but the desired product not formed.

Potential Cause: Degradation of this compound

The amine may have degraded prior to or during the reaction. Primary amines are susceptible to oxidation, which can reduce their nucleophilicity and introduce interfering impurities.

Troubleshooting Workflow:

G start Low/No Yield Observed check_purity 1. Assess Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is the amine pure? check_purity->is_pure impure Purify the Amine (Distillation or Chromatography) and repeat the reaction. is_pure->impure No pure 2. Review Reaction Conditions is_pure->pure Yes conditions Were conditions strictly anhydrous and anaerobic? pure->conditions not_inert Optimize reaction setup: - Use dry solvents. - Purge with inert gas. - Use fresh reagents. conditions->not_inert No inert 3. Investigate Reagent Compatibility - Check for side reactions. - Consider alternative coupling agents. conditions->inert Yes

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Under an inert atmosphere (glovebox or argon balloon), dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Look for the characteristic peaks of the compound. Pay close attention to the baseline for broad peaks, which may indicate polymeric impurities. The presence of unexpected signals, especially in the aldehyde or carboxylic acid regions, could suggest oxidative degradation. The integration of the amine protons may also be diminished if it has reacted.

Issue 2: Compound Has Developed a Yellow or Brown Color

The initially colorless or pale-yellow compound has darkened over time in storage.

Potential Cause: Oxidation

Amines, particularly primary amines, are known to discolor upon oxidation. The formation of conjugated imine species or other chromophoric degradation products is a likely cause.

Corrective Actions:

  • Assess Purity: Before use, analyze a small sample by TLC or LC-MS to determine if the colored material is a minor impurity or if significant degradation has occurred.

  • Purification: If the impurity level is low, the compound can often be purified by vacuum distillation or column chromatography.

  • Prevention: Ensure the remaining stock is properly stored under an inert atmosphere, in the dark, and at the recommended 2-8°C. Consider aliquoting the material into smaller vials to minimize repeated exposure of the entire stock to the atmosphere.

Issue 3: Inconsistent Results Between Batches

You are observing variability in reaction outcomes using different lots or even the same lot of this compound over time.

Potential Cause: Gradual Degradation or Water Absorption

Inconsistent handling and storage can lead to varying degrees of degradation or moisture content. Even small amounts of water can be detrimental in sensitive reactions like those involving Grignard reagents or certain coupling catalysts.

Preventative & Diagnostic Strategy:

  • Standardize Handling: Always handle the reagent under an inert atmosphere. Use a fresh, dry syringe to withdraw the liquid.

  • Quantify Water Content: For highly sensitive applications, the water content can be determined by Karl Fischer titration.

  • Re-validation: Before critical experiments, re-validate the purity of the amine using a quick analytical method like TLC or by taking a fresh NMR spectrum.

Potential Degradation Pathway:

G amine This compound imine Intermediate Imine amine->imine [O] aldehyde 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde imine->aldehyde H₂O acid 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid aldehyde->acid [O]

Caption: A plausible oxidative degradation pathway.

References

  • INDOFINE Chemical Company, Inc. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Journal of the American Chemical Society.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Angewandte Chemie International Edition. [Link]

  • PubChem. [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this classic and versatile reaction. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues, particularly low yields, and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you might be encountering during your experiments in a question-and-answer format.

Q1: My pyrazole yield is consistently low. What are the primary factors I should investigate?

Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is crucial.

1. Purity of Starting Materials:

  • Hydrazine Derivatives: Hydrazine and its derivatives can be susceptible to oxidation and may contain impurities that can interfere with the reaction.[1] Discoloration (yellow to red) in your reaction mixture is often an indicator of impure hydrazine.[1] It is highly recommended to use freshly distilled or purified hydrazines.

  • 1,3-Dicarbonyl Compounds: The stability of the 1,3-dicarbonyl compound is also a critical factor. Some dicarbonyls can undergo self-condensation or exist in equilibrium with their enol form, which can affect reactivity.[2] Ensure the purity of your dicarbonyl compound through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

2. Reaction Conditions:

  • Temperature: The reaction is often exothermic.[3][4] While heating is typically required to drive the reaction to completion, excessive temperatures can lead to the formation of side products and decomposition.[5] A stepwise increase in temperature while monitoring the reaction progress by TLC is advisable.

  • Reaction Time: The Knorr synthesis is generally fast.[6] However, incomplete conversion can occur if the reaction time is insufficient. Monitor the reaction using TLC to determine the optimal reaction time.[4][6]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[2] Protic solvents like ethanol or acetic acid are commonly used and often facilitate the proton transfer steps in the mechanism.[1] The solubility of the starting materials and the final product in the chosen solvent should also be considered to prevent precipitation before the reaction is complete.[7]

3. Catalyst and pH:

  • Acid Catalysis: The Knorr synthesis is typically acid-catalyzed.[4][8][9][10][11] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[12] The concentration and type of acid (e.g., acetic acid, sulfuric acid) can influence the reaction rate.

  • pH Control: The pH of the reaction medium is critical. While acidic conditions are generally favorable, a pH that is too low can lead to the protonation of the hydrazine, reducing its nucleophilicity. Conversely, at higher pH, the cyclization of the hydrazone intermediate may be inhibited.[12] For instance, at pH 7, the hydrazone may form but not cyclize, and at pH 8.5, the reaction may not proceed at all.[12]

Q2: I'm observing the formation of a significant amount of side products, leading to a complex crude mixture. How can I improve the reaction's selectivity?

The formation of multiple products can be a significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to regioisomers.

1. Regioselectivity:

  • When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially forming two regioisomeric pyrazoles.[3][4]

  • The regioselectivity is influenced by both steric and electronic factors of the substituents on the dicarbonyl and the hydrazine.[3] Generally, the most nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound.[5][7]

2. Minimizing Side Reactions:

  • Control of Stoichiometry: Using a slight excess of the hydrazine can sometimes help to drive the reaction to completion, but a large excess should be avoided as it can lead to the formation of di-addition products.[6][13]

  • Temperature Control: As mentioned, maintaining an optimal temperature is key. Lowering the temperature may slow down the reaction but can also improve selectivity by minimizing the formation of undesired byproducts.[5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents, particularly the hydrazine, which can contribute to the formation of colored impurities.[1]

Q3: The reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I try?

If your reaction is stalling, consider the following interventions:

  • Increase Reaction Time and/or Temperature: The most straightforward approach is to prolong the reaction time or incrementally increase the temperature while carefully monitoring for product formation and decomposition via TLC.[3][4]

  • Catalyst Evaluation: If you are using a catalytic amount of acid, ensure it has not been neutralized or degraded. You may need to add more catalyst or switch to a stronger acid. However, be mindful of the pH as discussed earlier.

  • Solvent Choice: The reactants may not be fully soluble in the chosen solvent, limiting the reaction rate. Switching to a solvent in which all components are fully dissolved at the reaction temperature can be beneficial.

Q4: My reaction mixture turns a dark color, and purification is difficult. What's the cause and solution?

Dark coloration, typically yellow or red, is a common observation and often points to impurities in the phenylhydrazine starting material, which can undergo oxidation.[1]

  • Purification of Hydrazine: Distilling phenylhydrazine before use can significantly reduce the formation of colored impurities.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will minimize oxidation.[1]

  • Work-up Procedure: A carefully chosen work-up procedure can help remove colored impurities. Washing the crude product with a non-polar solvent like toluene may help remove some of the colored byproducts before further purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the following steps:

  • Imine/Hydrazone Formation: The reaction is initiated by the acid-catalyzed nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3][8][11] This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[3][4][8]

  • Dehydration: A final dehydration step occurs to form the stable, aromatic pyrazole ring.[3][4]

Knorr_Mechanism reagents 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H₂O) cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product + 2 H₂O cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What is the role of the acid catalyst?

The acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound. By protonating one of the carbonyl oxygens, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine.[12] This catalysis speeds up both the initial imine formation and the subsequent cyclization step.[12]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent can influence the reaction in several ways:

  • Solubility: It must be able to dissolve the reactants to a sufficient extent.

  • Polarity: Polar protic solvents like ethanol and acetic acid can participate in proton transfer and stabilize charged intermediates, often accelerating the reaction.

  • Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure.

SolventTypical ConditionsImpact on YieldReference
Ethanol/Acetic AcidRefluxGenerally good yields[1]
1-Propanol/Acetic Acid~100°CGood yields reported[4]
Water/Acetic Acid23°CCan be effective, but pH control is critical[1]
Q4: What are common side reactions?

Besides the formation of regioisomers, other potential side reactions include:

  • Incomplete Cyclization: The hydrazone intermediate may be stable under certain conditions (e.g., neutral pH) and fail to cyclize.[12]

  • Di-addition: An excess of hydrazine could potentially react with both carbonyl groups, preventing cyclization.[13]

  • Self-condensation of the 1,3-dicarbonyl: This is more likely with unstable dicarbonyl compounds.

Q5: What are the key safety precautions for this synthesis?

Hydrazine and its derivatives are toxic and should be handled with extreme care.[3][6][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or 1-propanol).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), an equivalent of a base like sodium acetate may be needed to liberate the free hydrazine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

  • Heating: Heat the reaction mixture to reflux or the desired temperature (e.g., 100°C) and monitor the progress by TLC.[3][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4][6][7]

Protocol 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials (Hydrazine & Dicarbonyl) start->check_purity purify Purify Starting Materials (e.g., Distillation) check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature (Stepwise Increase) check_conditions->optimize_temp optimize_time Increase Reaction Time optimize_temp->optimize_time optimize_catalyst Adjust Catalyst Loading / pH optimize_time->optimize_catalyst optimize_solvent Change Solvent optimize_catalyst->optimize_solvent re_run Re-run Reaction optimize_solvent->re_run

Caption: A systematic workflow for troubleshooting low yields.

References

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in the synthesis of substituted pyrazoles. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues related to regioselectivity in pyrazole synthesis. Each problem is analyzed to identify its root causes, followed by actionable, step-by-step protocols to resolve the issue.

Problem: Poor or Incorrect Regioselectivity in the Condensation of Unsymmetrical 1,3-Dicarbonyl Compounds with Substituted Hydrazines

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2][3] However, this method can lead to the formation of a mixture of two regioisomers, which are often difficult to separate.[4]

Root Cause Analysis

The regioselectivity of this condensation is governed by the relative reactivity of the two carbonyl groups of the 1,3-dicarbonyl compound towards the different nitrogen atoms of the substituted hydrazine. Several factors can influence this delicate balance:

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the 1,3-dicarbonyl substrate can significantly alter the electrophilicity of the adjacent carbonyl carbons. For instance, a trifluoromethyl group will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the nucleophilic hydrazine, favoring attack at the less hindered carbonyl.[6]

  • Hydrazine Substituents: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) influences the nucleophilicity of the two nitrogen atoms. In arylhydrazines, the primary amine is generally more nucleophilic, whereas in alkylhydrazines, the substituted nitrogen can be more nucleophilic.[5]

  • Reaction Conditions: The choice of solvent and catalyst can dramatically impact the regiochemical outcome.[4] Protic solvents can participate in hydrogen bonding and influence the reactivity of the nucleophile and electrophile, while acidic or basic catalysts can alter the reaction mechanism.[1]

Troubleshooting Protocol: Enhancing Regioselectivity

If you are observing a mixture of regioisomers, consider the following strategies to improve selectivity:

1. Solvent Optimization:

  • Rationale: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine. Aprotic solvents with strong dipole moments have been shown to improve regioselectivity compared to traditional protic solvents like ethanol or acetic acid.[4]

  • Protocol:

    • Screen a range of aprotic polar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidinone (NMP).[4]

    • Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been demonstrated to significantly enhance regioselectivity, particularly when one of the dicarbonyl substituents is an aryl group.

    • Run small-scale parallel reactions in the selected solvents to determine the optimal choice for your specific substrate combination.

2. Catalyst Selection:

  • Rationale: The presence of an acid or base catalyst can alter the reaction pathway. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity, while a base can deprotonate the hydrazine, increasing its nucleophilicity.

  • Protocol:

    • For acid catalysis, try adding a catalytic amount of a strong acid like HCl or trifluoroacetic acid (TFA).[4][7]

    • Alternatively, explore the use of Lewis acids such as lithium perchlorate, which has been shown to be an effective catalyst in some pyrazole syntheses.

    • If a basic medium is desired, consider using a non-nucleophilic base like potassium carbonate.[8]

3. Temperature Control:

  • Rationale: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy.

  • Protocol:

    • Attempt the reaction at room temperature or even 0 °C. While the reaction time may be longer, the regioselectivity may improve.[4]

4. Alternative Synthetic Routes:

  • Rationale: When controlling the regioselectivity of the classical Knorr synthesis proves challenging, alternative methods that offer inherent regiocontrol can be employed.

  • Protocol:

    • From N-Arylhydrazones and Nitroolefins: This method provides excellent regioselectivity by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[7]

    • From α-Benzotriazolyl-α,β-Unsaturated Ketones: These substrates react regioselectively with monosubstituted hydrazines to yield a single 1,3,5-trisubstituted pyrazole regioisomer.[9]

    • [3+2] Cycloaddition Reactions: The reaction of sydnones with 2-alkynyl-1,3-dithianes offers a base-mediated route to polysubstituted pyrazoles with excellent regioselectivity.[10] Similarly, the 1,3-dipolar cycloaddition of diazo compounds with alkynes can provide regioselective access to pyrazoles.[11][12]

Problem: Difficulty in Separating Pyrazole Regioisomers

Even with optimized reaction conditions, you may still obtain a mixture of regioisomers that are challenging to separate by standard chromatographic techniques due to their similar polarities.

Root Cause Analysis

Pyrazole regioisomers often possess very similar physical and chemical properties, making their separation by conventional methods like silica gel column chromatography difficult.[4]

Troubleshooting Protocol: Isomer Separation and Characterization

1. Chromatographic Optimization:

  • Protocol:

    • If using silica gel chromatography, experiment with different eluent systems. A shallow gradient of a more polar solvent in a nonpolar solvent can sometimes resolve closely eluting compounds.

    • Consider using alternative stationary phases, such as alumina or reverse-phase silica (C18).

    • High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can often provide the necessary resolution for analytical and even preparative-scale separations.[4]

2. Crystallization:

  • Rationale: If the regioisomers are crystalline, fractional crystallization can be a powerful purification technique.

  • Protocol:

    • Dissolve the isomeric mixture in a minimum amount of a hot solvent in which the desired isomer has lower solubility.

    • Allow the solution to cool slowly to promote the formation of well-defined crystals of the less soluble isomer.

    • Repeat the process if necessary to achieve the desired purity.

3. Derivatization:

  • Rationale: In some cases, it may be easier to separate the isomers after converting them into derivatives with more distinct physical properties.

  • Protocol:

    • React the isomeric mixture with a reagent that will selectively react with one isomer or will produce derivatives with significantly different chromatographic behavior.

    • After separation of the derivatives, the original pyrazole can be regenerated if the derivatization reaction is reversible.

4. Unambiguous Characterization of Regioisomers:

  • Rationale: It is crucial to definitively determine the structure of each isolated isomer.

  • Protocol:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • 1D NMR (¹H and ¹³C): While standard 1D NMR may show subtle differences, it is often insufficient for unambiguous assignment.[13][14]

      • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions between protons on the N-substituent and protons on the pyrazole ring, allowing for definitive structural assignment.[14][15] For example, an NOE between the N-methyl protons and a phenyl group at C5 would confirm that specific regioisomer.[15]

      • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are two or three bonds away, which can also help in assigning the correct structure.[15]

    • X-ray Crystallography: If single crystals can be obtained, X-ray diffraction analysis provides the most definitive structural proof.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

The primary factors are the electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions (solvent, temperature, and catalyst).[4][16] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound.

Q2: How can I predict the major regioisomer in a reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine?

While prediction can be complex, some general guidelines can be followed:

  • An electron-withdrawing group (e.g., -CF₃) on the diketone will activate the adjacent carbonyl for nucleophilic attack.[5]

  • A bulky group on the diketone will direct the attack to the less sterically hindered carbonyl.

  • For arylhydrazines, the unsubstituted nitrogen (-NH₂) is typically more nucleophilic.[5]

  • For alkylhydrazines, the substituted nitrogen (-NHR) can be more nucleophilic.[5]

Q3: Are there modern synthetic methods that offer better regiocontrol than the classical Knorr synthesis?

Yes, several modern methods provide excellent regioselectivity. These include:

  • The reaction of N-arylhydrazones with nitroolefins.[7]

  • [3+2] cycloaddition reactions, such as those involving sydnones and alkynes, or diazo compounds and alkynes.[10][11][12]

  • Syntheses starting from α,β-unsaturated ketones and hydrazines, which proceed via a pyrazoline intermediate.[5]

Q4: What analytical techniques are most reliable for determining the ratio of pyrazole regioisomers in a crude reaction mixture?

High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are the most common and reliable methods.[4] HPLC can provide a quantitative measure of the isomer ratio based on peak areas, provided that the response factors of the isomers are similar or have been calibrated. ¹H NMR can also be used to determine the ratio by integrating well-resolved signals corresponding to each isomer.

Q5: Can computational chemistry be used to predict the regiochemical outcome?

Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict the regioselectivity of pyrazole synthesis.[8] By calculating the activation energies for the different possible reaction pathways leading to the regioisomers, it is often possible to predict which isomer will be formed preferentially.

Visualizing Reaction Pathways

To better understand the factors influencing regioselectivity, the following diagrams illustrate the key concepts.

G cluster_0 Factors Influencing Regioselectivity Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity Reaction Conditions Reaction Conditions Reaction Conditions->Regioselectivity Hydrazine Substituent Hydrazine Substituent Hydrazine Substituent->Regioselectivity Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl->Regioselectivity Reacts with Regioisomer A Regioisomer A Regioselectivity->Regioisomer A Forms Regioisomer B Regioisomer B Regioselectivity->Regioisomer B Forms Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Regioselectivity Reacts with

Caption: Key factors influencing the regioselectivity of pyrazole synthesis.

G Start Start: Crude Product (Mixture of Isomers) Column Chromatography Optimize Column Chromatography (Eluent, Stationary Phase) Start->Column Chromatography HPLC Preparative HPLC Start->HPLC Crystallization Fractional Crystallization Start->Crystallization Derivatization Chemical Derivatization Start->Derivatization Separated Isomers Pure Regioisomers Column Chromatography->Separated Isomers HPLC->Separated Isomers Crystallization->Separated Isomers Derivatization->Separated Isomers Characterization Characterization Separated Isomers->Characterization NMR 2D NMR (NOESY, HMBC) Characterization->NMR Xray X-ray Crystallography Characterization->Xray

Caption: Workflow for the separation and characterization of pyrazole regioisomers.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Chen, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(15), 2860–2868. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Reddy, B. V. S., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Scribd. [Link]

  • Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Rogoza, A. V., et al. (2019). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Müller, T. J. J., & Chebanov, V. A. (Eds.). (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1263–1272. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Müller, T. J. J., & Chebanov, V. A. (Eds.). (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4437. [Link]

  • Various Authors. (2012). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(21), 5642–5645. [Link]

  • Li, D., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8143–8152. [Link]

  • Various Authors. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Organic Syntheses Procedure. 4 - Organic Syntheses Procedure. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet challenging issue of poor solubility of pyrazole derivatives in organic solvents. My aim is to equip you with the knowledge and experimental frameworks to systematically address and resolve these solubility hurdles, ensuring the smooth progression of your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of pyrazole derivatives.

Q1: What intrinsic factors of pyrazole derivatives contribute to their poor solubility in organic solvents?

A1: The solubility of pyrazole derivatives is governed by a combination of factors related to their molecular structure. The pyrazole ring itself, being aromatic, can engage in π-π stacking, and the nitrogen atoms can act as hydrogen bond donors and acceptors.[1] The nature of the substituents on the pyrazole ring is also critical; non-polar groups can reduce solubility in polar organic solvents, while polar functional groups may enhance it.[1][2] Furthermore, strong intermolecular forces, such as hydrogen bonding and crystal lattice energy, can make it difficult for solvent molecules to effectively solvate the compound.[1]

Q2: How does temperature typically influence the solubility of pyrazole derivatives?

A2: In most cases, the solubility of pyrazole derivatives in organic solvents increases with temperature.[1] The added thermal energy provides the necessary activation energy to overcome the intermolecular forces within the crystal lattice, allowing the solvent molecules to interact and dissolve the compound more readily.[1] For example, the solubility of 1H-pyrazole in cyclohexane shows a significant increase with a rise in temperature.[1] Therefore, heating the solvent is often a primary step in attempting to dissolve a poorly soluble pyrazole derivative.

Q3: Is the use of a co-solvent system a viable strategy for improving solubility during experimental workups?

A3: Absolutely. Employing a co-solvent system is a highly effective and widely used technique.[1][3] A co-solvent system involves a mixture of a "good" solvent, in which the compound has high solubility, and a "poor" solvent. This approach allows for the fine-tuning of the overall polarity of the solvent mixture to better match that of the pyrazole derivative, thereby enhancing its solubility.[4][5] For instance, if your compound dissolves well in a polar protic solvent like ethanol but not in a non-polar solvent like hexane, a mixture of the two can often provide the optimal solubility characteristics.[1]

Q4: Can pH be manipulated to improve the solubility of pyrazole derivatives in organic solvents?

A4: While pH adjustment is a powerful technique for aqueous solubility, its direct application in purely organic solvents is limited. However, for ionizable pyrazole derivatives, modifying the pH of an aqueous phase that is in contact with an organic phase during an extraction can be very effective. For pyrazole derivatives with basic nitrogen atoms, acidification of the aqueous phase can lead to protonation and increased aqueous solubility, facilitating its removal from an organic layer. Conversely, for acidic pyrazoles, basification of the aqueous phase can deprotonate the molecule, increasing its aqueous solubility. This principle is fundamental to liquid-liquid extraction and purification processes.[6][7]

Q5: Are there any "green chemistry" alternatives to traditional organic solvents for dissolving pyrazole derivatives?

A5: Yes, the principles of green chemistry are increasingly being applied to solvent selection. For pyrazole derivatives, exploring greener solvent alternatives is a growing area of interest. Some strategies include the use of supercritical fluids like CO2, which can have tunable solvating properties, and bio-derived solvents such as cyrene or 2-methyltetrahydrofuran. Additionally, the use of hydrotropes, which are compounds that can enhance the solubility of hydrophobic substances in aqueous solutions, is being investigated as a green approach for reactions involving poorly soluble organic compounds.[8]

II. Troubleshooting Guides & In-Depth Solutions

This section provides detailed troubleshooting guides for common scenarios encountered when dealing with poorly soluble pyrazole derivatives.

Scenario 1: Your pyrazole derivative precipitates out of solution during reaction workup or purification.

Causality: This often occurs due to a change in the solvent environment, such as the addition of an anti-solvent (a solvent in which the compound is insoluble) or a significant temperature drop. The compound's solubility limit is exceeded, leading to precipitation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol: Implementing a Co-solvent System
  • Initial Dissolution: Dissolve your pyrazole derivative in a minimum amount of a "good" organic solvent (e.g., ethanol, methanol, acetone) with gentle heating.[9]

  • Titration with Anti-solvent: While maintaining the temperature, slowly add a "poor" solvent (an anti-solvent, e.g., water, hexane) dropwise until the first sign of persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of well-defined crystals rather than an amorphous precipitate.

  • Isolation: Collect the purified crystals by filtration.

Scenario 2: Inability to achieve a desired concentration for biological screening or analytical testing.

Causality: The intrinsic solubility of your pyrazole derivative in the chosen vehicle (e.g., DMSO, ethanol) is too low for the required experimental concentration. This is a common bottleneck in drug discovery.[]

Solubilization Strategy Selection

Caption: Decision tree for selecting a solubilization strategy.

Advanced Solubilization Techniques
  • pH Modification: For pyrazole derivatives with ionizable groups, adjusting the pH of the aqueous medium can dramatically increase solubility.[][11] Weakly basic pyrazoles become more soluble in acidic conditions, while weakly acidic pyrazoles are more soluble in basic conditions.[12]

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). Add an excess of your compound to each buffer, equilibrate (typically by shaking for 24-48 hours at a controlled temperature), filter, and analyze the supernatant to determine the solubility at each pH.[13]

  • Co-solvency: The use of water-miscible organic solvents can significantly enhance the solubility of poorly water-soluble drugs.[5][14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15]

    • Protocol: Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 40%, 60% ethanol in water). Determine the solubility of your compound in each mixture using the shake-flask method.[16]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[17][18] This can be achieved by methods like melting (fusion), solvent evaporation, and hot-melt extrusion.[19][20][21] The resulting product often has the drug in an amorphous state, which has higher kinetic solubility than the crystalline form.[22][23]

    • Concept: By preventing the drug molecules from arranging into a stable crystal lattice, their dissolution in a solvent is energetically more favorable.[24] Hydrophilic carriers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) are commonly used.[4][25]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[26][27][28]

    • Mechanism: The formation of an inclusion complex shields the non-polar regions of the pyrazole derivative from the aqueous environment, leading to enhanced solubility.[29][30]

Data Presentation: Comparison of Solubilization Techniques
TechniquePrincipleAdvantagesDisadvantages
pH Modification Ionization of the drugSimple, effective for ionizable drugs[]Not applicable to neutral compounds, risk of precipitation upon pH change
Co-solvency Altering solvent polaritySimple, rapid, and effective[31]Potential for in-vivo toxicity of some co-solvents[5]
Solid Dispersion Amorphous state, increased surface areaSignificant solubility enhancement, improved bioavailability[18]Potential for recrystallization during storage, manufacturing complexity[22]
Complexation Inclusion complex formationHigh solubility enhancement, can improve stability[6]Limited by the size of the cyclodextrin cavity, cost

III. Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify suitable single or mixed solvent systems for your pyrazole derivative.

Materials:

  • Your pyrazole derivative

  • A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Vials with screw caps

  • Stir plate and stir bars

  • Heating block or water bath

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Single Solvent Screening:

    • Accurately weigh a small amount of your pyrazole derivative (e.g., 5 mg) into separate vials.

    • Add a measured volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Stir the mixtures at room temperature for 24 hours to reach equilibrium.

    • Visually inspect for dissolution. If the compound has dissolved, add more of the solid in known increments until saturation is reached.

    • For poorly soluble compounds, gently heat the vials (e.g., to 40-50 °C) and observe any changes in solubility.

  • Binary Co-solvent Screening:

    • Based on the single solvent screen, select a "good" solvent and a "poor" solvent.

    • Prepare a series of binary mixtures with varying ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9 of good:poor solvent).

    • Repeat the solubility determination as described in step 1 for each binary mixture.[32][33]

  • Quantitative Analysis:

    • Once equilibrium is reached, filter the saturated solutions through a 0.45 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved pyrazole derivative in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

    • Express the solubility in mg/mL or mol/L.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to enhance the solubility of your pyrazole derivative.

Materials:

  • Your pyrazole derivative

  • A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve the accurately weighed pyrazole derivative and polymer in a suitable volume of the organic solvent in a round-bottom flask.[20] Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C) until a solid film is formed on the wall of the flask.[34]

  • Drying:

    • Scrape the solid film from the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Evaluate the dissolution rate of the solid dispersion compared to the pure crystalline drug.[35][36]

IV. References

  • Bhalani, D. V., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 13(10), 3849-3860.

  • Chaudhari, S. P., & Dugar, R. P. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 41, 68-77.

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research, 6(3), 954-963.

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.

  • Foster, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11).

  • Gothoskar, A. V. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Gupta, A., et al. (2013). Solubility enhancement of Cox-2 inhibitors using various solvent systems. Journal of Pharmaceutical and Biomedical Analysis, 75, 147-152.

  • Jain, A., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 327, 238-257.

  • Kim, M. S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(5), 729-743.

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.

  • Agilent. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.

  • Mark, T. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 36(10).

  • Martinez-Marcos, L., et al. (2019). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 11(1), 18.

  • Mehdi, Z., et al. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 58(27), 12297-12308.

  • Patel, J. R., & Patel, K. R. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research, 45(4), 362-368.

  • Sugihara, H., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online.

  • Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(6), 2545-2556.

  • Punitha, S., et al. (2009). Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. Journal of Pharmaceutical Science and Technology, 1(2), 63-68.

  • Rohani, S., & Jutan, A. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1447-1456.

  • Vishakha, et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times, 56(1), 1-5.

  • Thipsay, P., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(6), 205.

  • Arslan, A., & Öner, L. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 13(1), 93.

  • Arslan, A., & Öner, L. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro. Pharma Excipients.

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • Chaudhari, S. P., & Dugar, R. P. (2017). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bioequivalence & Bioavailability International Journal, 1(1), 1-5.

  • El-Kemary, M. A., et al. (2014). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 79(3-4), 365-372.

  • Gebre, A., & Bhole, P. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.

  • Jain, A., et al. (2015). Method Development, Validation, and Application of a Novel UV-Spectrophotometric Method for the Estimation of Candesartan Cilexetil in Bulk and Tablet Dosage Form Using a Cosolvency Approach. Indian Journal of Pharmaceutical Sciences, 77(3), 299-304.

  • Mehdi, Z., et al. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate.

  • Kharwade, M., & Babu, P. (2016). Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam. International Journal of Pharmaceutical Sciences and Research, 7(10), 4000-4006.

  • Sherman, N. E., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 26(11), 3293.

  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 532-539.

  • Louiz, S., et al. (2025). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.

  • Pharma.Tips. (2025). Solubility Testing of Drug Candidates.

  • Choudhary, A. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline.

  • Solubility of Things. (n.d.). Pyrazole.

  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research, 6(3), 954-963.

  • FIP/AAPS. (2012). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.

  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.

  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Semantic Scholar.

  • Sapkal, S. B., & Kamble, V. M. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(18), 4251.

  • Kumar, S. A., et al. (2016). Solid dispersion technique to enhance the solubility and dissolution rate of Aripiprazole by fusion method. International Journal of Applied Pharmaceutics, 8(3), 22-27.

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report.

  • ResearchGate. (2022). Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content?

  • Kumar, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.

  • Pawar, J. N., & Fule, R. A. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-9.

  • Attia, M. S., et al. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-13.

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and to troubleshoot common challenges encountered during synthesis. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor.[1][2][3] This resource combines theoretical expertise with practical, field-proven advice to help you navigate the complexities of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding catalyst selection for pyrazole synthesis, providing a foundational understanding for researchers.

Q1: What are the primary methods for pyrazole synthesis and which ones are catalytic?

A1: The most prevalent methods for synthesizing the pyrazole ring are:

  • Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines: This is the classic and widely used Knorr pyrazole synthesis, which is typically catalyzed by an acid.[4][5][6][7]

  • [3+2] Cycloaddition: This method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).[8][9] These reactions can sometimes proceed thermally without a catalyst, but are often facilitated by metal catalysts.[9][10]

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a one-pot synthesis, often employing a catalyst to drive the reaction to completion.[8][11][12] MCRs are highly valued for their efficiency and atom economy.[3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazole synthesis?

A2: The decision hinges on the specific needs of your synthesis, balancing activity, selectivity, and practicality.[13]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (usually liquid). They often exhibit high activity and selectivity under milder reaction conditions due to well-defined active sites.[14] However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture post-synthesis, which can be costly and lead to product contamination.[13][14]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation (e.g., by filtration) and potential for recycling, making them a more cost-effective and environmentally friendly option.[13][14][15] While some heterogeneous catalysts may show lower activity compared to their homogeneous counterparts, recent advancements in materials like nano-catalysts are closing this gap.[2][11]

Q3: What are "green catalysts" and why are they increasingly important in pyrazole synthesis?

A3: Green catalysts are materials that promote more environmentally benign chemical processes.[3] Their importance in pyrazole synthesis is driven by the broader shift towards sustainable chemistry in the pharmaceutical and chemical industries.[3][16] Key characteristics of green catalysts include:

  • High atom economy: Minimizing waste by incorporating most of the reactants' atoms into the final product.[16]

  • Use of benign solvents: Many green catalytic methods are designed to work in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.[3][16][17]

  • Recyclability and Reusability: Heterogeneous catalysts, such as Amberlyst-70 or various nano-catalysts, can often be recovered and reused for multiple reaction cycles, reducing waste and cost.[11][18]

  • Low toxicity: Employing catalysts that are non-toxic and readily available, such as ammonium chloride.[19]

Q4: Can microwave or ultrasound assistance improve my catalyzed pyrazole synthesis?

A4: Yes, both microwave and ultrasound irradiation are non-traditional energy sources that can significantly enhance pyrazole synthesis.[20]

  • Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles by minimizing side product formation.[20][21][22][23]

  • Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields, particularly in heterogeneous reactions.[15]

These techniques are considered green chemistry approaches as they often allow for the use of less solvent and lower energy consumption compared to conventional heating methods.[20]

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a detailed, question-and-answer guide to troubleshoot specific problems you might encounter during your experiments.

Q5: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A5: Low yield is a multifaceted problem. Here’s a systematic approach to diagnosing and solving it:

Causality Checklist:

  • Catalyst Activity/Loading:

    • Is the catalyst active? Some catalysts, particularly heterogeneous ones, can deactivate over time or due to impurities. Consider using a fresh batch of catalyst.

    • Is the catalyst loading optimal? Both too little and too much catalyst can be detrimental. An insufficient amount will result in a slow or incomplete reaction, while excess catalyst can sometimes promote side reactions. It is crucial to perform a catalyst loading study to find the optimal concentration.

  • Reaction Conditions:

    • Temperature: Is the reaction temperature appropriate? Some reactions require heating to overcome the activation energy barrier, while others might be sensitive to high temperatures, leading to decomposition of reactants or products.

    • Solvent: The choice of solvent is critical. It can affect the solubility of reactants and the stability of intermediates. For instance, in the Knorr synthesis, polar protic solvents like ethanol are commonly used.[19]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[24]

  • Purity of Reagents:

    • Impurities in your starting materials (hydrazines, 1,3-dicarbonyls) can interfere with the catalyst or lead to unwanted side reactions. Ensure your reagents are of high purity.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield q1 Check Catalyst start->q1 q2 Review Conditions start->q2 q3 Verify Reagents start->q3 sub_q1 Is catalyst fresh? Is loading optimal? q1->sub_q1 If no... sub_q2 Is temp correct? Is solvent appropriate? Is time sufficient? q2->sub_q2 If no... sub_q3 Are reagents pure? q3->sub_q3 If no... sol1 Use fresh catalyst. Optimize loading. sub_q1->sol1 sol2 Optimize temp. Screen solvents. Monitor reaction. sub_q2->sol2 sol3 Purify starting materials. sub_q3->sol3 knorr_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Mix 1,3-Dicarbonyl, Solvent, and Catalyst hydrazine 2. Add Hydrazine (often dropwise) reagents->hydrazine heat 3. Heat/Reflux (if required) hydrazine->heat monitor 4. Monitor Progress (e.g., TLC) heat->monitor cool 5. Cool Reaction monitor->cool evap 6. Remove Solvent cool->evap precip 7. Precipitate/Extract evap->precip purify 8. Filter & Purify (e.g., Recrystallization) precip->purify final_product Pure Pyrazole purify->final_product

Caption: A typical experimental workflow for the Knorr pyrazole synthesis. [24]

References

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. Retrieved January 11, 2026, from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega. Retrieved January 11, 2026, from [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved January 11, 2026, from [Link]

  • knorr pyrazole synthesis | PPTX. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved January 11, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved January 11, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved January 11, 2026, from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. Retrieved January 11, 2026, from [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). Combinatorial Chemistry & High Throughput Screening. Retrieved January 11, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved January 11, 2026, from [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (2021). Catalysts. Retrieved January 11, 2026, from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link] hommage_vs_hetero.htm

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2020). European Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

Sources

Minimizing byproduct formation in the synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize byproduct formation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound is typically achieved through one of two primary routes: the reduction of 1,3-dimethyl-1H-pyrazole-5-carbonitrile or the reductive amination of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. Each pathway presents a unique set of challenges and potential byproducts. This guide will address specific issues you may encounter.

Route 1: Nitrile Reduction Pathway

This pathway involves the reduction of the nitrile group of 1,3-dimethyl-1H-pyrazole-5-carbonitrile to a primary amine. While effective, the primary challenge is preventing over-alkylation, which leads to the formation of secondary and tertiary amine byproducts.

Cause: The formation of the secondary amine byproduct is a common issue in nitrile reductions. It occurs when the initially formed primary amine acts as a nucleophile and attacks the imine intermediate, which is generated during the reduction process. This subsequent reaction leads to the undesired secondary amine.

Solutions:

  • Catalytic Hydrogenation with Ammonia: The most effective method to suppress secondary amine formation is to conduct the catalytic hydrogenation in the presence of ammonia. Ammonia serves as a large excess of a competing nucleophile, which reacts with the imine intermediate to regenerate the primary amine, thereby minimizing the self-condensation of the product.

    • Protocol: When using catalysts like Raney Nickel or Palladium on carbon (Pd/C), saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas before adding the catalyst and substrate. Alternatively, use a solution of ammonia in methanol.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can rapidly convert the nitrile to the primary amine, often with lower yields of the secondary amine compared to some catalytic hydrogenation methods without additives. However, meticulous control of the reaction and workup is crucial.

    • Caution: LiAlH₄ reactions are highly exothermic and react violently with protic solvents. The workup procedure, typically involving sequential addition of water and base (Fieser workup), must be performed with extreme care to prevent uncontrolled exotherms and potential accidents.[1]

Table 1: Comparison of Reduction Methods for Nitrile to Primary Amine

MethodTypical Reducing Agent/CatalystKey Advantage for PurityKey Disadvantage
Catalytic HydrogenationRaney Nickel, Pd/C, PtO₂ with H₂ gasHigh selectivity for primary amine with ammonia addition.Potential for secondary and tertiary amine byproducts without additives.[2][3]
Chemical ReductionLiAlH₄ in THF or Et₂ORapid reduction, can be highly selective.[4]Highly reactive, hazardous workup, can reduce other functional groups.
Transfer HydrogenationFormic acid, isopropanol with a catalystAvoids the need for high-pressure hydrogen gas.Can have variable efficiency and may introduce other byproducts.

Cause: The activity of Raney Nickel can be highly variable and is dependent on its preparation, storage, and handling. Deactivation of the catalyst is a common cause of incomplete reactions.

Solutions:

  • Catalyst Activity: Ensure you are using freshly prepared or properly stored Raney Nickel. The catalyst is typically stored as a slurry in water or ethanol to prevent oxidation, as it can be pyrophoric when dry.[5]

  • Reaction Conditions: Ensure adequate hydrogen pressure and temperature. While atmospheric pressure hydrogenation is sometimes possible, moderate to high pressure is often required for efficient nitrile reduction. The reaction temperature can also be critical; however, excessively high temperatures can promote side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Alcohols like methanol or ethanol are commonly used. Ensure the solvent is anhydrous, as water can sometimes inhibit the reaction.

Route 2: Reductive Amination of an Aldehyde

This route involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Cause: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with or occurring faster than the formation of the imine. This is common when using strong reducing agents that can directly reduce the aldehyde.

Solutions:

  • Two-Step, One-Pot Procedure: A common strategy is to first allow the aldehyde and ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) to stir for a period to ensure the formation of the imine before introducing the reducing agent.[6]

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred for reductive aminations as they are less reactive towards aldehydes at neutral or slightly acidic pH.

  • pH Control: The formation of the imine is often favored under slightly acidic conditions (pH 5-6), which can be achieved by using an ammonium salt like ammonium acetate. These conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia.

Workflow for Optimizing Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Potential Byproduct Pathways Aldehyde 1,3-Dimethyl-1H-pyrazole- 5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Source Control pH (5-6) Alcohol (1,3-Dimethyl-1H-pyrazol- 5-yl)methanol Aldehyde->Alcohol Direct Reduction (competing reaction) Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Product (1,3-Dimethyl-1H-pyrazol- 5-yl)methanamine Imine->Product + Reducing Agent ReducingAgent Selective Reducing Agent (e.g., NaBH4, NaBH3CN)

Caption: Optimized workflow for the reductive amination of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Cause: The purity of the starting 1,3-dimethyl-1H-pyrazole-5-carbaldehyde is critical. A common synthesis method is the Vilsmeier-Haack reaction on 1,3-dimethyl-1H-pyrazol-5(4H)-one using a reagent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[3] Incomplete reaction or side reactions can lead to impurities.

Common Impurities and Solutions:

  • Unreacted Starting Material: The presence of 1,3-dimethyl-1H-pyrazol-5(4H)-one can be detected by spectroscopic methods. Ensure sufficient equivalents of the Vilsmeier reagent and adequate reaction time and temperature.

  • Over-chlorination: While the primary product is often the 5-chloro-4-formyl pyrazole, variations in conditions can lead to other chlorinated species. Purification by column chromatography or recrystallization is essential.

  • Hydrolysis Products: During workup, ensure the pH is carefully controlled to prevent unwanted hydrolysis of the formyl group or other reactive species.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques to monitor byproduct formation in these syntheses?

A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. For detailed analysis of the final product and quantification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural confirmation of the desired product and identification of impurities.

Q: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A: Yes, several reagents require special handling:

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching process is highly exothermic and must be done slowly at low temperatures.[1]

  • Raney Nickel: Can be pyrophoric, especially when dry. It is typically handled as a slurry. Keep it away from combustible materials and handle in a well-ventilated area.[5]

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.

Q: Can I purify the final product by distillation?

A: this compound is a liquid with a relatively high boiling point (approximately 229.3°C at 760 mmHg).[7] Purification by vacuum distillation is a viable option, especially for removing non-volatile impurities. However, care must be taken to avoid thermal decomposition. Acid-base extraction can also be an effective purification step to separate the basic amine product from neutral or acidic impurities before distillation.

Byproduct Formation Pathways

G cluster_0 Nitrile Reduction Route cluster_1 Reductive Amination Route Nitrile 1,3-Dimethyl-1H-pyrazole- 5-carbonitrile Imine_N Imine Intermediate Nitrile->Imine_N [H] Product_N Desired Primary Amine Imine_N->Product_N [H] SecondaryAmine Secondary Amine Byproduct Imine_N->SecondaryAmine + Primary Amine Aldehyde_RA 1,3-Dimethyl-1H-pyrazole- 5-carbaldehyde Imine_RA Imine Intermediate Aldehyde_RA->Imine_RA + NH3 Alcohol_RA Alcohol Byproduct Aldehyde_RA->Alcohol_RA [H] Product_RA Desired Primary Amine Imine_RA->Product_RA [H]

Caption: Key byproduct formation pathways in the two main synthetic routes.

References

  • ChemBK. (2024, April 9). CAS 499770-63-7. Retrieved from [Link]

  • National Center for Biotechnology Information. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Retrieved from [Link]

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • Raney nickel reductions. (n.d.). Retrieved from [Link]

  • AK Scientific. (n.d.). AK Scientific @ ChemBuyersGuide.com, Inc. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • YouTube. (2021, June 22). Raney Nickel Reduction Mechanism. Retrieved from [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (n.d.). Retrieved from [Link]

  • CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018, December 3). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Retrieved from [Link]

Sources

Debugging failed reactions of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reaction failures and to answer frequently asked questions regarding the use of this versatile building block.

Introduction to this compound

This compound is a valuable primary amine in medicinal chemistry and organic synthesis. Its unique structure, featuring a substituted pyrazole ring, offers specific steric and electronic properties that can be leveraged to create novel compounds with diverse biological activities. However, like any reagent, its successful application in synthesis requires a nuanced understanding of its reactivity. This guide provides practical, experience-driven advice to navigate the challenges you may encounter.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific issues that may arise during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Amide Coupling Reactions

You are attempting to form an amide bond between this compound and a carboxylic acid, but the reaction is sluggish or fails to produce the desired product.

Potential Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1]

    • Solution: Employ a suitable coupling reagent. For many applications, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[2] The addition of 1-hydroxybenzotriazole (HOBt) can minimize side reactions and reduce racemization if chiral centers are present.[2] For particularly challenging couplings, phosphonium or aminium reagents such as BOP or HBTU can be more effective.[1][2]

  • Steric Hindrance: The substituents on your carboxylic acid or the pyrazole ring may sterically hinder the approach of the nucleophilic amine to the activated carboxylic acid.

    • Solution: Consider using a less sterically demanding coupling reagent. Additionally, increasing the reaction temperature or extending the reaction time may be necessary to overcome the steric barrier. In some cases, switching to a different synthetic route that avoids a sterically hindered coupling may be the best option.

  • Incorrect Stoichiometry or Reagent Purity: An imbalance in the stoichiometry of the reactants or the use of impure reagents can significantly impact the reaction outcome.

    • Solution: Ensure that the this compound and the carboxylic acid are used in the correct molar ratios, typically a slight excess of the amine. Verify the purity of all reagents, as contaminants can interfere with the reaction.

  • Formation of N-acylurea Byproduct: When using carbodiimides like DCC or EDC, a common side reaction is the O-to-N acyl shift, which leads to the formation of a stable N-acylurea that is unreactive towards the amine.[3]

    • Solution: The addition of HOBt can trap the activated carboxylic acid as an active ester, which is more reactive towards the amine and less prone to rearrangement.[2]

Experimental Protocol: Optimized Amide Coupling

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated O-Acylisourea Intermediate Carboxylic_Acid->Activated_Ester + EDC EDC EDC EDC->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product + Amine N_Acylurea N-Acylurea Byproduct Activated_Ester->N_Acylurea Rearrangement Amine This compound

Issue 2: Incomplete or Failed Reductive Amination

You are performing a reductive amination with this compound and a carbonyl compound (aldehyde or ketone), but the reaction stalls at the imine intermediate or fails to proceed altogether.

Potential Causes and Solutions:

  • Ineffective Reducing Agent: The choice of reducing agent is critical for the successful reduction of the imine intermediate.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild and selective for the reduction of imines and protonated imines in the presence of aldehydes and ketones.[4] If STAB is ineffective, sodium cyanoborohydride (NaBH₃CN) can be used, but it is more toxic and requires careful pH control. For more robust reductions, catalytic hydrogenation may be an option.[5]

  • Unfavorable Reaction Conditions for Imine Formation: The initial formation of the imine is an equilibrium-driven process.

    • Solution: The removal of water is crucial to drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The reaction is also often acid-catalyzed, so the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.

  • Decomposition of the Aldehyde: Some aldehydes are prone to decomposition or side reactions under acidic conditions.[6]

    • Solution: If aldehyde decomposition is suspected, a two-step procedure can be employed. First, form the imine under neutral or mildly basic conditions, and then in a separate step, reduce the isolated imine.

Experimental Protocol: One-Pot Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

G Start Carbonyl Compound + Amine Imine_Formation Imine Formation (Acid Catalyst, Water Removal) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Side_Reaction Aldehyde Decomposition/ Side Reactions Imine_Formation->Side_Reaction Incorrect pH Reduction Reduction (e.g., STAB) Imine_Intermediate->Reduction Product Secondary/Tertiary Amine Product Reduction->Product

Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage for this compound?

A1: this compound is a primary amine and should be handled with the appropriate precautions for this class of compounds. It is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize potential degradation from atmospheric moisture and carbon dioxide.

Q2: Can the pyrazole ring nitrogen participate in side reactions?

A2: Yes, the pyrazole ring contains two nitrogen atoms, one of which is a pyridine-like sp²-hybridized nitrogen that is basic and can be protonated or alkylated under certain conditions.[7] While the primary amine is generally more nucleophilic, competitive N-alkylation of the pyrazole ring can occur, especially with highly reactive electrophiles or under harsh reaction conditions. If this is a concern, consider using milder reaction conditions or protecting the pyrazole nitrogen if necessary, though this adds extra steps to the synthesis.

Q3: How does the electronic nature of the pyrazole ring affect the reactivity of the amine?

A3: The pyrazole ring is an electron-rich aromatic system. The presence of the two nitrogen atoms influences the electron density of the ring and, consequently, the basicity and nucleophilicity of the exocyclic amine. The overall electronic effect will be a combination of the inductive and resonance effects of the pyrazole ring. This can make the amine's reactivity subtly different from that of a simple alkylamine, which should be considered when selecting reaction conditions.

Q4: What are the best practices for purifying products derived from this compound?

A4: Purification of pyrazole-containing compounds can sometimes be challenging due to their polarity and potential to chelate to silica gel. Standard silica gel column chromatography is the most common method. If your compound is basic, it may streak on the silica gel column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent. Recrystallization from a suitable solvent system is also an excellent method for obtaining highly pure material.

Data Summary Table

PropertyValueSource
CAS Number 499770-63-7N/A
Molecular Formula C₆H₁₁N₃N/A
Molecular Weight 125.17 g/mol N/A
Appearance Liquid[4]
Boiling Point 229.3 °C at 760 mmHg[4]

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved January 11, 2026, from [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Extraction of pharmaceutically active components from plant materials. (n.d.). Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Journal of Chemical Sciences. (2022). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]

  • Help with reductive ammination. (2025). Reddit. Retrieved January 11, 2026, from [Link]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved January 11, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). JOCPR. Retrieved January 11, 2026, from [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. (2022). PubMed. Retrieved January 11, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved January 11, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved January 11, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017). RSC Publishing. Retrieved January 11, 2026, from [Link]

Sources

Microwave Pyrazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their pyrazole synthesis reactions using microwave technology. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and streamline your workflow.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding microwave-assisted pyrazole synthesis.

Q1: What are the main advantages of using microwave irradiation for pyrazole synthesis compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional reflux methods. These include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product selectivity.[1][2][3][4][5] Microwave energy directly and efficiently heats the reactants and solvent, leading to rapid temperature increases and overcoming the limitations of conventional heating.[6][7] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of environmentally benign solvents or even solvent-free conditions.[8][9][10]

Q2: How do I choose the right solvent for my microwave-assisted pyrazole synthesis?

A2: Solvent selection is critical. Polar solvents (e.g., ethanol, methanol, DMF) absorb microwave energy efficiently, leading to rapid heating of the bulk reaction mixture.[11] Non-polar solvents (e.g., toluene, hexane) are transparent to microwaves and do not heat effectively.[7] For reactions in non-polar solvents, heating relies on the polarity of the reactants themselves. Solvent-free, or "dry media," synthesis is another powerful option where reactants are adsorbed onto a solid support (like silica or alumina) or react neat, which can lead to cleaner reactions and simpler workups.[6][10][12][13] The choice depends on the solubility of your reactants and the desired reaction temperature.

Q3: Can I use a domestic microwave oven for my experiments?

A3: It is strongly advised not to use a domestic microwave oven for chemical synthesis.[14] Laboratory-grade microwave reactors are specifically designed with safety features to handle flammable organic solvents and the high pressures that can develop in sealed vessels.[15] They offer precise control over temperature, pressure, and power, which is crucial for reproducibility and safety.[1] Domestic ovens lack these safety and control features, creating a significant risk of explosion and exposure to hazardous materials.[14]

Q4: What are the most common starting materials for synthesizing the pyrazole core?

A4: The pyrazole ring is most commonly synthesized through the cyclocondensation reaction of a compound containing two adjacent nitrogen atoms (like hydrazine or its derivatives) with a 1,3-dicarbonyl compound or its equivalent, such as α,β-unsaturated ketones or aldehydes (chalcones).[1][16][17]

Troubleshooting Guide: From Reaction to Pure Product

This in-depth guide addresses specific experimental challenges in a question-and-answer format.

Section 1: Reaction Optimization

Q: My reaction yield is consistently low. What factors should I investigate?

A: Low yield is a common issue that can be traced back to several parameters. Here’s a systematic approach to troubleshooting:

  • Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Unlike conventional heating where reactions might run for hours, microwave synthesis is highly sensitive to time and temperature. Systematically increase the reaction temperature in 10-20°C increments or the hold time in 2-5 minute intervals.[18] However, be aware that excessive temperature can lead to degradation.

  • Microwave Power: Ensure the applied power is sufficient to reach and maintain the target temperature. If the temperature struggles to reach the setpoint, you may need to increase the power setting. Start with a low power level and gradually increase it to avoid runaway reactions.[14]

  • Solvent Choice: The solvent's ability to absorb microwave energy affects heating efficiency. If you are using a low-loss solvent (like toluene), the reaction may not be reaching the required temperature. Consider switching to a more polar solvent like ethanol, DMF, or performing the reaction under solvent-free conditions if your reagents are sufficiently polar.[11]

  • Catalyst Activity: If your reaction requires a catalyst (e.g., acetic acid, pyridine), ensure it is fresh and active. In some cases, the catalyst itself can be optimized. For example, solid-supported catalysts can be very effective in microwave reactions.[19]

Q: I am observing the formation of multiple products, particularly regioisomers or the 4,5-dihydro-1H-pyrazole intermediate. How can I improve selectivity?

A: The formation of undesired side products is often a kinetic vs. thermodynamic control issue, which can be manipulated effectively with microwave heating.

  • Regioisomer Formation: The formation of regioisomers in asymmetrically substituted pyrazoles is a frequent challenge.[20] This can often be controlled by modifying the reaction temperature. A systematic screening of temperatures (e.g., 80°C, 100°C, 120°C) can reveal an optimal window where the formation of the desired isomer is favored.

  • Incomplete Dehydration: The presence of the 4,5-dihydro-1H-pyrazole intermediate indicates that the final dehydration step to the aromatic pyrazole is incomplete.[11][12] Increasing the reaction temperature or time can often drive the reaction to completion.[12] The choice of hydrazine can also influence this; more reactive hydrazines may lead directly to the dehydrated pyrazole under milder conditions.[11]

G cluster_start Troubleshooting Low Yield / Selectivity cluster_params Reaction Parameters cluster_analysis Analysis & Iteration Start Problem Identified: Low Yield or Poor Selectivity TempTime Adjust Temperature & Time Increase in increments (e.g., +20°C, +5 min) Start->TempTime First, check core parameters Analyze Analyze Results (TLC, LC-MS) Is there improvement? TempTime->Analyze Solvent Evaluate Solvent Switch to a more polar solvent? Try solvent-free? Solvent->Analyze Power Check Microwave Power Is it sufficient to maintain temp? Power->Analyze Catalyst Verify Catalyst Is it active? Try a different catalyst? Catalyst->Analyze Success Problem Solved: Optimized Conditions Found Analyze->Success Yes NoImprovement No Improvement Analyze->NoImprovement No NoImprovement->Solvent Next, try solvent change NoImprovement->Power NoImprovement->Catalyst

Section 2: Product Purification and Characterization

Q: My final product is a persistent oil that won't solidify. How can I purify it?

A: Oily products are common and can often be purified effectively.

  • High-Vacuum Evaporation: First, ensure all residual solvent is removed. Use a rotary evaporator followed by a high-vacuum pump.[21]

  • Column Chromatography: This is the most effective method for purifying oils.[21]

    • Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., varying ratios of ethyl acetate/hexane) that gives your product an Rf value of ~0.3-0.4 and good separation from impurities.[21]

    • Stationary Phase: For basic pyrazoles that may streak on acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[21]

  • Salt Formation: If the pyrazole is basic, it can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[21][22] This salt can be purified by recrystallization and then neutralized to recover the purified pyrazole.

Q: My TLC plate shows multiple spots close together. How can I separate them?

A: Multiple spots on a TLC plate indicate the presence of impurities, which could be unreacted starting materials or regioisomers.[20][21]

  • Optimize Column Chromatography: This is the best method for separating closely related impurities like regioisomers.[21] Experiment with different solvent systems, potentially using a shallow gradient elution (a slow, gradual increase in the polar solvent) to improve separation.

  • Recrystallization: If the impurities have different solubilities than your product, recrystallization can be effective. Try various solvents like ethanol, methanol, or solvent mixtures such as ethanol/water.[23]

Q: My purified product is colored. How can I decolorize it?

A: A colored product suggests trace impurities.

  • Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir, and then filter through celite to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.[21]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities are often more polar and will be retained on the silica.[21]

Q: What are the essential characterization techniques for my final pyrazole product?

A: Proper characterization is crucial to confirm the structure and purity of your synthesized pyrazole. Standard techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies impurities.[16][24][25][26]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[16][25][27]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.[26][27]

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound.[20][21]

Protocols and Methodologies

General Protocol for Microwave-Assisted Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a phenyl-1H-pyrazole from an aryl hydrazine and a β-ketoester, based on established methods.[4]

Materials:

  • Aryl hydrazine (1.0 eq)

  • β-ketoester (1.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave-safe reaction vessel, combine the aryl hydrazine (e.g., 1 mmol) and the β-ketoester (e.g., 1 mmol) in ethanol (3-5 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 60-120°C) for a set time (e.g., 5-20 minutes) with an appropriate power setting (e.g., 50-300 W).[1][4]

  • After the reaction is complete, allow the vessel to cool to a safe temperature before opening.

  • Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine Reactants (Hydrazine, β-ketoester) & Solvent (Ethanol) B 2. Add Catalyst (Glacial Acetic Acid) A->B C 3. Seal Vessel B->C D 4. Irradiate in Reactor (Set Temp, Time, Power) C->D E 5. Cool & Open Vessel D->E F 6. Remove Solvent (Rotary Evaporator) E->F G 7. Purify Product (Chromatography or Recrystallization) F->G H 8. Characterize (NMR, MS, IR) G->H

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature for microwave-assisted pyrazole synthesis, highlighting the significant reduction in reaction time compared to conventional methods.

Pyrazole Synthesis TypeMethodPower (W)Temp (°C)TimeYield (%)Reference
Aryl Hydrazine + β-KetoesterMicrowave50605 min>90%[4]
Aryl Hydrazine + β-KetoesterConventional (Reflux)N/A752 hours~70-80%[4]
Hydrazine + Enone (Solvent-Free)Microwave-80-1206 min>85%[11]
Phenyl Hydrazine + DicarbonylMicrowave70-10012020 min60-80%[1]
Hydrazide + ChalconeMicrowave300-40070-78--[28]
Carbohydrazide + PentanedioneMicrowave270-3-5 min82-98%[2]

Safety First: Microwave Chemistry Protocols

Working with microwave reactors involves high temperatures and pressures, requiring strict adherence to safety protocols.

  • Know Your Reagents: Be aware of the stability of your reagents and solvents at high temperatures. Information on thermal decomposition can be found in the Material Safety Data Sheet (MSDS) for each chemical.[14] Avoid reactions with compounds known to be explosive under thermal conditions, such as those containing azide or nitro groups, without taking extreme precautions and using very small scales.[14]

  • Use a Dedicated Reactor: Never use a domestic microwave oven. Always use a system specifically designed for chemical synthesis.[14]

  • Start Small: When developing a new method, always start with a small scale of reagents and use low power and temperature settings.[14] You can scale up once the reaction parameters are well understood.

  • Ensure Proper Stirring: Use an appropriate magnetic stir bar to ensure even heating and prevent the formation of dangerous "hot spots" within the reaction vessel.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all experiments within a certified laboratory fume hood.[14]

References

  • Buriol, L., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • MDPI (2020). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]

  • Various Authors (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • IJTSRD (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • STM Journals (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]

  • Hayes, B. L. (2002). Microwave Assisted Organic Synthesis. CEM Publishing. Available at: [Link]

  • Google Patents (2011). Method for purifying pyrazoles. Google Patents.
  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Der Pharma Chemica (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • JOCPR (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • RSC Publishing (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • MDPI (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • GSC Online Press (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Available at: [Link]

  • DergiPark (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Available at: [Link]

  • Bentham Science (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available at: [Link]

  • MDPI (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • RSC Publishing (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Google Patents (2009). Process for the purification of pyrazoles. Google Patents.
  • PMC (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • PubMed (2022). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]

  • Springer (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer. Available at: [Link]

  • ResearchGate (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • ACS Publications (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available at: [Link]

  • Taylor & Francis Online (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. Available at: [Link]

  • ResearchGate (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available at: [Link]

  • PubMed Central (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. Available at: [Link]

  • Preprints.org (2024). Microwave assisted green organic synthesis. Preprints.org. Available at: [Link]

  • Unknown Source. PART - 1 INTRODUCTION. (Link not available)
  • Scholars Research Library (2014). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available at: [Link]

Sources

Strategies to reduce impurities in (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

A Guide to Synthesis Purity and Impurity Mitigation

Welcome to the technical support guide for this compound (CAS 499770-63-7). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to achieving high purity of this valuable pyrazole intermediate. We will explore the origins of common impurities and provide robust, field-tested strategies for their identification and removal.

Section 1: Understanding the Source of Impurities

A successful purification strategy begins with understanding the synthetic route and the potential side reactions that can occur.

Q1: What is a common synthetic pathway for this compound, and what are the most likely impurities?

A prevalent and logical method for synthesizing this compound involves the reduction of a suitable precursor, such as 1,3-dimethyl-1H-pyrazole-5-carbonitrile. This pathway is efficient but can introduce several classes of impurities if not perfectly controlled.

Common Synthetic Route: Reduction of a Nitrile Precursor

The synthesis typically starts with the formation of the pyrazole ring, followed by functional group manipulation to install the methanamine side chain. A common final step is the reduction of a nitrile group.

Potential Impurities Include:

  • Unreacted Starting Material (Nitrile): Incomplete reduction is a frequent issue, leaving residual 1,3-dimethyl-1H-pyrazole-5-carbonitrile in the final product.

  • Over-reduced Byproduct (N,N-dimethylamine): While less common with standard reducing agents, aggressive conditions could potentially lead to cleavage and further reduction, although this is a minor pathway. More likely is the formation of secondary or tertiary amines if aldehydes and the product amine are present under reductive conditions.

  • Hydrolysis Byproducts (Amide/Carboxylic Acid): The nitrile starting material or the final amine product can be sensitive to acidic or basic conditions during workup, leading to hydrolysis to the corresponding amide (1,3-dimethyl-1H-pyrazole-5-carboxamide) or carboxylic acid (1,3-dimethyl-1H-pyrazole-5-carboxylic acid).

  • Isomeric Impurities: Pyrazole synthesis is susceptible to forming regioisomers.[1] Depending on the initial cyclization reaction, impurities such as (1,5-dimethyl-1H-pyrazol-3-yl)methanamine could form and be carried through the synthesis.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., THF, Ethanol, Ethyl Acetate) and leftover reagents can contaminate the final product.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation Start 1,3-Dimethyl-1H-pyrazole-5-carbonitrile Reduction Reduction (e.g., LiAlH4, H2/Catalyst) Start->Reduction Hydrolysis Workup Hydrolysis (H2O, Acid/Base) Start->Hydrolysis Product This compound (Target Compound) Reduction->Product Incomplete Incomplete Reaction Reduction->Incomplete Impurity_Isomer Isomeric Methanamine Reduction->Impurity_Isomer Crude_Mixture Crude Product Mixture Impurity_Nitrile Unreacted Nitrile Incomplete->Impurity_Nitrile Impurity_Amide Amide Impurity Hydrolysis->Impurity_Amide Isomer Isomeric Precursor Isomer->Reduction Carried Through Impurity_Acid Carboxylic Acid Impurity Impurity_Amide->Impurity_Acid

Caption: Synthetic pathway and common impurity origins.

Section 2: Troubleshooting Guide

This section provides direct answers to common issues encountered during and after the synthesis.

Q2: My final product shows multiple spots on TLC or several peaks in my initial HPLC analysis. How do I identify them?

A multi-component mixture requires systematic identification.

  • Cause: The presence of multiple species indicates either an incomplete reaction or the formation of side products.

  • Solution:

    • Co-injection/Co-spotting: Analyze your crude product alongside the starting material (the nitrile precursor) using HPLC or TLC. A peak or spot that matches the retention time/Rf of the starting material confirms its presence.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool here. It will separate the components and provide a molecular weight for each one. This allows you to quickly differentiate between the starting nitrile (MW: 121.14), the target amine (MW: 125.17), the amide byproduct (MW: 139.16), and the carboxylic acid byproduct (MW: 140.14).

    • NMR Spectroscopy: A proton (¹H) NMR of the crude mixture can reveal key functional groups. Look for the characteristic singlet for the -CH₂NH₂ protons of your product. The presence of unreacted nitrile may not be obvious in ¹H NMR but will show a distinct peak in the ¹³C NMR spectrum (typically 115-125 ppm).[2]

Q3: My analysis confirms the presence of non-basic impurities like the starting nitrile or the hydrolyzed amide. What is the most efficient way to remove them?

The basicity of the target amine is the key to a highly effective separation.

  • Cause: These impurities lack the basic primary amine group of your target compound.

  • Solution: Acid-Base Extraction. This classic technique exploits the difference in solubility between the basic amine and neutral or acidic impurities. The amine can be protonated to form a water-soluble salt, while non-basic impurities remain in an organic solvent. See Protocol 1 for a detailed methodology. This method is highly effective for removing starting materials and many byproducts.[3]

Q4: My NMR spectrum is clean of starting materials, but I see extra peaks in the aromatic/pyrazole region. Could this be an isomer?

Isomeric impurities are a common challenge in pyrazole synthesis and can be difficult to remove.

  • Cause: The initial ring-forming reaction can produce a mixture of regioisomers (e.g., 1,3-dimethyl vs. 1,5-dimethyl substitution). These isomers have very similar physical properties, making them difficult to separate.

  • Solution:

    • High-Resolution Analytical Techniques: Use a high-resolution HPLC method to try and resolve the isomeric peaks.

    • Careful Chromatography: Flash column chromatography on silica gel is often the most effective method for separating isomers. A shallow gradient of a polar solvent (like methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking) may be required. See Protocol 3 .

    • Preparative HPLC: For the highest purity required in late-stage drug development, preparative HPLC may be necessary.

    • Revisit the Synthesis: The most robust solution is often to optimize the initial pyrazole synthesis to be more regioselective, preventing the formation of the isomer in the first place.[1][4]

Section 3: Step-by-Step Purification Protocols

These protocols provide detailed, actionable workflows for purifying your compound.

G Crude Crude Product Analysis Purity Check (TLC/HPLC/LCMS) Crude->Analysis Decision Impurity Type? Analysis->Decision Protocol1 Protocol 1: Acid-Base Extraction Decision->Protocol1 Non-basic impurities (nitrile, amide) Protocol3 Protocol 3: Column Chromatography Decision->Protocol3 Isomers or multiple closely-related impurities Analysis_P1 Purity >98%? Protocol1->Analysis_P1 Check Purity Protocol2 Protocol 2: Recrystallization Pure Pure Product >99% Protocol2->Pure Protocol3->Pure FinalAnalysis Final Purity & Identity Confirmation (NMR, LCMS) Pure->FinalAnalysis Analysis_P1->Protocol2 No, minor impurities remain Analysis_P1->Pure Yes

Caption: General purification workflow decision tree.
Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will react to form its hydrochloride salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of fresh ethyl acetate or DCM to remove any remaining trapped organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. The hydrochloride salt will be neutralized back to the free amine, which will often precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (ethyl acetate or DCM) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: High-Purity Recrystallization

This method is excellent for removing small amounts of impurities from a solid product that is already relatively pure (>90%).

  • Solvent Screening: The key is finding a solvent system where the product is highly soluble when hot but poorly soluble when cold. Test small amounts in various solvents (e.g., isopropanol, ethyl acetate, heptane, or mixtures like ethyl acetate/hexane).

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick filtration of the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

This is the most powerful method for separating difficult mixtures, such as isomers.[5]

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to find a solvent system that gives good separation and an Rf value for your product of ~0.2-0.3. A common eluent for amines is a gradient of methanol in dichloromethane.

  • Amine Deactivation: To prevent the amine from streaking on the acidic silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide (~0.5-1%) to the eluent system.

  • Packing and Loading: Pack the column with silica gel slurried in the initial, least polar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Summary & FAQs

Typical Impurity Profile Before and After Purification

The following table shows a hypothetical but realistic example of how the described purification techniques can improve product quality.

Compound/Impurity Purity in Crude Product (by HPLC) Purity after Acid-Base Extraction Purity after Chromatography
This compound 85%97%>99%
Unreacted Nitrile Precursor 8%<0.5%Not Detected
Amide Byproduct 4%<0.5%Not Detected
Isomeric Impurity 3%2.5%<0.1%
Frequently Asked Questions (FAQs)
  • Q5: What is a typical purity level for this compound from commercial suppliers?

    • Commercial suppliers often provide this intermediate at purities of 95% or higher.[6] For demanding applications like GMP synthesis, a purity of >99% is often required, necessitating an in-house purification step.

  • Q6: How should I store this compound to prevent degradation?

    • As a primary amine, it is susceptible to oxidation and reaction with atmospheric carbon dioxide. Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.

  • Q7: What are the key analytical parameters to confirm the identity and purity of my final product?

    • ¹H NMR: Confirms the structure. Look for the correct number of protons and splitting patterns for the methyl groups, the pyrazole ring proton, and the CH₂NH₂ group.

    • Mass Spec (MS): Confirms the molecular weight (125.17 g/mol ).

    • HPLC: Provides a quantitative measure of purity. A single, sharp peak is desired.

    • FT-IR: Shows characteristic N-H stretches for the primary amine (~3300-3400 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pawar, S. D., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Chemical Sciences, 126(5), 1509-1515.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Jakubke, H. D. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Journal of Chemical Sciences. (2022). Reconsideration of the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)
  • Molecules. (2018).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • INDOFINE Chemical Company, Inc. (n.d.). (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • Pharmaffiliates. (n.d.). Vonoprazan-impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole‐hybrids. Retrieved from [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835.

Sources

Navigating the Labyrinth: A Technical Support Center for Pyrazole Compound Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the refinement of work-up procedures for pyrazole compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices. This resource is structured as a dynamic troubleshooting guide and an extensive FAQ section to directly address the nuanced challenges you encounter at the bench. Our goal is to empower you with the expertise to not only solve common work-up problems but also to proactively design robust and efficient purification strategies.

Troubleshooting Guide: From Crude Reality to Pure Compound

This section addresses specific, frequently encountered issues during the work-up of pyrazole compounds. Each problem is followed by a diagnostic approach and a set of validated solutions.

Issue 1: Persistent Emulsion During Aqueous Work-up

Symptoms: A stubborn, milky layer forms at the interface of your aqueous and organic phases during extraction, making separation impossible.

Causality: Emulsions are often caused by the presence of fine particulate matter, acidic or basic impurities acting as surfactants, or high concentrations of dissolved salts. Pyrazole derivatives themselves, possessing both hydrophobic and polar functionalities, can sometimes stabilize emulsions.

Troubleshooting Workflow:

Caption: Decision-making workflow for resolving emulsions.

Expert Insights:

  • Brine is Your First Line of Defense: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.

  • Solvent Polarity Modulation: A small amount of a slightly more polar, water-miscible organic solvent can disrupt the interfacial tension that stabilizes the emulsion.

  • Patience and Filtration: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. If fine solids are the culprit, a plug filtration is often the most effective solution.[1]

Issue 2: Your Pyrazole Product is a Non-Crystallizable Oil

Symptoms: After solvent removal, the desired pyrazole compound remains a viscous oil or a waxy solid that refuses to crystallize, complicating further purification and handling.

Causality: The presence of residual solvents, impurities (especially regioisomers or starting materials), or the inherent low melting point of the compound can inhibit crystallization.

Solutions:

MethodDescriptionWhen to Use
Trituration The oil is stirred vigorously with a solvent in which the desired compound is insoluble or sparingly soluble, but the impurities are soluble. This can often induce crystallization.When you suspect the presence of soluble impurities that are preventing crystallization.
Solvent Co-evaporation The oil is dissolved in a solvent with a relatively high boiling point (e.g., toluene) and then evaporated under reduced pressure. This can help to azeotropically remove residual volatile impurities.To remove stubborn traces of reaction solvents like DMF or DMSO.
Seed Crystal Introduction If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution of the oil can initiate crystallization.When you have a previously isolated pure, crystalline sample.
Chromatography If all else fails, purification by column chromatography may be necessary to isolate the pure compound, which may then be more amenable to crystallization.As a last resort when other methods fail to induce crystallization.[2]

Expert Insights:

  • Solvent Selection is Key for Trituration: Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are excellent starting points for triturating pyrazole compounds.[2]

  • Purity Precedes Crystallinity: Often, an oily product is simply an impure one. A quick check by TLC or crude NMR can help diagnose the presence of contaminants that need to be removed.[3]

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions regarding the work-up and purification of pyrazole compounds.

Q1: My pyrazole is basic. How can I leverage this property for purification without using column chromatography?

The basicity of the pyrazole ring, due to the lone pair of electrons on the sp²-hybridized N2 nitrogen, is a powerful tool for purification.[4][5][6] An acid-base extraction is a highly effective method to separate your basic pyrazole from non-basic impurities.

Protocol 1: Acid-Base Extraction for Pyrazole Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated to form a water-soluble pyrazolium salt, which will partition into the aqueous layer.[2]

  • Separation: Separate the aqueous layer containing the pyrazolium salt from the organic layer, which now contains non-basic impurities.

  • Neutralization and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the solution is basic (check with pH paper). The pyrazolium salt will be deprotonated, and the neutral pyrazole will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. The purified pyrazole will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.

A patented method also describes the purification of pyrazoles by forming and crystallizing their acid addition salts.[7]

Q2: I've run a Knorr pyrazole synthesis and suspect I have a mixture of regioisomers. How can I separate them?

The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8][9] Separating these isomers can be difficult due to their similar physical properties.

Separation Strategy Workflow:

Caption: Decision-making workflow for separating pyrazole regioisomers.

Expert Insights:

  • Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[2]

  • Chromatographic Optimization: For challenging separations, a careful optimization of the mobile phase is crucial. Using a gradient elution can often improve resolution. For basic pyrazoles that may streak on silica gel, deactivating the silica with a small amount of triethylamine in the eluent can significantly improve the separation.[2] Reverse-phase chromatography is another powerful alternative for polar pyrazole derivatives.

Q3: How do I choose the right solvent for recrystallizing my pyrazole compound?

Recrystallization is one of the most effective methods for purifying solid pyrazole compounds.[2] The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Common Recrystallization Solvents for Pyrazoles:

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarA versatile system for many pyrazoles. Dissolve in hot ethanol and add hot water dropwise until the solution becomes turbid, then allow to cool.[2]
Ethyl Acetate/HexanesMedium/Non-polarGood for less polar pyrazoles. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed.[2]
IsopropanolPolarA good single-solvent option for many pyrazole derivatives.
TolueneNon-polarCan be effective for recrystallizing N-substituted pyrazolines.[10]
AcetonePolarSuitable for some pyrazole derivatives.[11]

Expert Insights:

  • Trial and Error on a Small Scale: Always test potential recrystallization solvents on a small amount of your crude material before committing the entire batch.

  • "Like Dissolves Like": The polarity of your pyrazole derivative (which depends on its substituents) will guide your initial solvent choice. Highly substituted, non-polar pyrazoles will likely recrystallize well from non-polar solvent systems, while those with polar functional groups will require more polar solvents.

Q4: What are the best practices for removing unreacted hydrazine from my reaction mixture?

Hydrazine and its salts are common impurities in pyrazole syntheses and can be challenging to remove.

Strategies for Hydrazine Removal:

  • Aqueous Washes: Unreacted hydrazine and its salts are water-soluble and can often be removed by washing the organic layer with water or brine.

  • Acid-Base Extraction: As hydrazine is basic, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will convert it to a water-soluble salt, effectively removing it from the organic phase.[2]

  • Reaction with an Aldehyde: If significant amounts of hydrazine remain, it can be quenched by adding a small amount of an aldehyde (e.g., benzaldehyde) to the reaction mixture to form a hydrazone, which can then be more easily separated.

  • Distillation: For volatile pyrazoles, distillation can be an effective method to separate the product from non-volatile hydrazine salts.

Q5: I used a protecting group on the pyrazole nitrogen. What are some common deprotection work-up procedures?

The use of protecting groups is a common strategy in pyrazole chemistry. The work-up procedure will depend on the specific protecting group used.

Protecting GroupDeprotection ConditionsWork-up Considerations
Tetrahydropyranyl (THP) Acidic conditions (e.g., HCl in methanol, TsOH)After deprotection, neutralize the acid with a base (e.g., NaHCO₃) and extract the deprotected pyrazole into an organic solvent.[12][13]
Benzyl Hydrogenolysis (e.g., H₂, Pd/C)Filter off the catalyst (e.g., through Celite®) and concentrate the filtrate.[14]
tert-Butoxycarbonyl (Boc) Acidic conditions (e.g., trifluoroacetic acid in dichloromethane)After deprotection, carefully neutralize the acid and perform an aqueous work-up.

Expert Insights:

  • Monitor Deprotection: Always monitor the deprotection reaction by TLC to ensure it has gone to completion before proceeding with the work-up.

  • Product Solubility: Be aware that the solubility of your pyrazole may change significantly after deprotection, which may require adjusting your extraction solvent.

References

  • Vertex AI Search. Pyrazole - Solubility of Things.
  • Vertex AI Search. Pyrazole 288-13-1 wiki - Guidechem.
  • Vertex AI Search. 4-nitro-1H-pyrazole - Solubility of Things.
  • Vertex AI Search. Pyrazole - ChemBK.
  • Vertex AI Search. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Vertex AI Search. Pyrazole CAS#: 288-13-1 - ChemicalBook.
  • Vertex AI Search. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis and Crystal Structures of N-Substituted Pyrazolines - Semantic Scholar.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search. Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Vertex AI Search. Pyrazole synthesis - Organic Chemistry Portal.
  • Vertex AI Search. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Vertex AI Search.
  • Vertex AI Search. Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Vertex AI Search. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing.
  • Vertex AI Search. Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Vertex AI Search. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI.
  • Vertex AI Search. Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Vertex AI Search. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • Vertex AI Search. Troubleshooting: The Workup - Department of Chemistry : University of Rochester.
  • Vertex AI Search. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega.
  • Vertex AI Search. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • Vertex AI Search.

Sources

Validation & Comparative

A Comparative Guide to Pyrazole Derivatives: From a Versatile Building Block to Marketed Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile synthetic accessibility have cemented its role as a cornerstone in the design of numerous therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] This is evidenced by their presence in blockbuster drugs like the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil.[3][4][8]

This guide provides an in-depth comparison of a fundamental pyrazole building block, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine , with these clinically significant pyrazole-based drugs. By dissecting their structural nuances, synthetic pathways, and mechanisms of action, we aim to provide researchers and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable heterocyclic core.

Structural and Physicochemical Landscape

The journey from a simple building block to a complex drug molecule involves strategic modifications to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The substituents on the pyrazole ring dictate the molecule's interaction with its biological target.

This compound represents a foundational synthon. Its key features are the methyl groups at the N1 and C3 positions and a reactive aminomethyl group at the C5 position. This primary amine serves as a crucial chemical handle for diversification, allowing chemists to readily introduce a wide array of functional groups to explore SAR and target different biological macromolecules.

In contrast, the marketed drugs feature more complex substitutions tailored to their specific targets:

  • Celecoxib: Possesses two aryl groups at the N1 and C5 positions and a critical trifluoromethyl group at C3.[9] The p-sulfonamide moiety on the N1-phenyl ring is the key to its selective binding to the cyclooxygenase-2 (COX-2) enzyme.[10][11]

  • Rimonabant: Features bulky aryl groups at N1 and C5 and a piperidinyl carboxamide group at C3, which are essential for its potent and selective antagonism of the cannabinoid receptor 1 (CB1).[12][13][14]

  • Sildenafil: Incorporates the pyrazole ring into a fused pyrazolo[4,3-d]pyrimidinone system. This rigid, bicyclic structure is a key element for high-affinity binding to the phosphodiesterase type 5 (PDE5) enzyme.[15]

The following diagram and table illustrate the structural diversity stemming from the common pyrazole core.

Caption: Substitution patterns on the core pyrazole scaffold.

Table 1: Comparison of Physicochemical Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound This compoundC₆H₁₁N₃125.17N/A
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideC₁₇H₁₄F₃N₃O₂S381.37157-159
Rimonabant 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamideC₂₂H₂₁Cl₃N₄O463.79156-158
Sildenafil 1-[[3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazineC₂₂H₃₀N₆O₄S474.58187-189

Note: Data for Celecoxib, Rimonabant, and Sildenafil are from established literature. Properties for this compound are calculated.

Synthesis Methodologies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established field in organic chemistry, with the Knorr pyrazole synthesis, first reported in 1883, remaining a cornerstone technique.[16] This method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][16] The regioselectivity of this reaction is a critical consideration, especially with unsymmetrical dicarbonyls, as it can lead to two different pyrazole isomers.[16] Modern advancements have introduced methods like 1,3-dipolar cycloadditions and the use of microwave irradiation to improve yields and reduce reaction times.[4][17][18]

Experimental Protocol 1: General Synthesis of a 1,3,5-Substituted Pyrazole via Knorr Cyclocondensation

This protocol outlines a representative synthesis for a pyrazole core, adaptable for creating building blocks like the precursor to this compound.

  • Objective: To synthesize 1,3-dimethyl-5-phenyl-1H-pyrazole from 1-phenyl-1,3-butanedione and methylhydrazine.

  • Causality: This reaction exemplifies the classic Knorr synthesis. Acetic acid is used as both a solvent and a catalyst to facilitate the initial condensation to a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Materials:

    • 1-phenyl-1,3-butanedione (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 1-phenyl-1,3-butanedione in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Slowly add methylhydrazine to the solution. The reaction may be exothermic.

    • Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,3-dimethyl-5-phenyl-1H-pyrazole.

Experimental Protocol 2: Key Step in Celecoxib Synthesis

The synthesis of Celecoxib hinges on the regioselective condensation of a specialized trifluoromethylated β-diketone with a substituted hydrazine.[10]

  • Objective: To form the pyrazole core of Celecoxib.

  • Causality: The use of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione as the dicarbonyl component is crucial. The highly electron-withdrawing trifluoromethyl group deactivates the adjacent carbonyl, directing the initial nucleophilic attack from the 4-hydrazinobenzenesulfonamide to the more reactive carbonyl, thus ensuring the correct regiochemistry of the final product.

  • Procedure:

    • Combine 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in ethanol.

    • Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of starting materials.

    • Cool the reaction mixture, which typically results in the precipitation of the product.

    • Isolate the solid by filtration, wash with cold ethanol, and dry to yield Celecoxib.

G Start Select Pyrazole Synthon (e.g., this compound) Step1 Library Synthesis (Amide coupling, Reductive amination, etc.) Start->Step1 Step2 Purification & Characterization (HPLC, LC-MS, NMR) Step1->Step2 Step3 In Vitro Screening (Binding assays, Enzyme inhibition) Step2->Step3 Step4 Hit Identification Step3->Step4 Identify Active Compounds Step5 Lead Optimization (SAR Studies) Step4->Step5 Step5->Step1 Iterative Design Step6 In Vivo Testing (Animal models) Step5->Step6 End Candidate Drug Step6->End

Caption: Generalized workflow for pyrazole-based drug discovery.

Biological Activity and Mechanisms of Action

The diverse substitution patterns of pyrazole derivatives enable them to target a wide range of proteins with high specificity.

This compound: The Versatile Precursor

This molecule is not expected to have potent intrinsic biological activity. Instead, its value lies in its potential as a scaffold for creating vast chemical libraries. The primary amine allows for the formation of amides, sulfonamides, and ureas, or it can be used in reductive amination reactions. These functional groups are adept at forming hydrogen bonds and ionic interactions within protein binding sites, making this building block suitable for developing inhibitors for targets like protein kinases or modulators for G protein-coupled receptors (GPCRs).[19][20][21][22]

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[9][23] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[23] However, COX-1 also has a protective role in the gastrointestinal tract.[10] Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which can bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[10][11] This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of action for Celecoxib.

Rimonabant: CB1 Receptor Blockade

Rimonabant acts as an inverse agonist and selective antagonist of the CB1 receptor.[24][25] These receptors are part of the endocannabinoid system, which plays a role in regulating appetite and energy balance.[24][26] By blocking CB1 receptors in the brain and peripheral tissues like fat cells, Rimonabant reduces appetite and was developed to treat obesity.[24][26] However, it was later withdrawn from the market due to severe psychiatric side effects, highlighting the complexity of targeting the central nervous system.

Sildenafil: PDE5 Inhibition

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[27] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[27][28] cGMP induces smooth muscle relaxation and vasodilation, leading to an erection.[28] PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effect of NO.[27][29]

G Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO GC Guanylate Cyclase Activation NO->GC cGMP ↑ cGMP GC->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Degradation Erection Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's signaling pathway.

Table 2: Comparison of Biological Targets and Applications

CompoundPrimary Target(s)Mechanism of ActionTherapeutic Application
This compound N/A (Building Block)N/APrecursor for drug discovery
Celecoxib Cyclooxygenase-2 (COX-2)Selective InhibitorAnti-inflammatory, Analgesic[9][23]
Rimonabant Cannabinoid Receptor 1 (CB1)Inverse Agonist / AntagonistAnti-obesity (withdrawn)[25][30]
Sildenafil Phosphodiesterase Type 5 (PDE5)Selective InhibitorErectile Dysfunction, Pulmonary Hypertension[27][29]

Conclusion and Future Prospects

The comparison between the simple building block, this compound, and highly decorated, clinically successful drugs like Celecoxib, Rimonabant, and Sildenafil vividly illustrates the power of the pyrazole scaffold in medicinal chemistry.

  • Structural Versatility: The pyrazole ring allows for substitution at four key positions (N1, C3, C4, C5), enabling the fine-tuning of steric and electronic properties to achieve high target affinity and selectivity.

  • Synthetic Tractability: Robust and well-understood synthetic methods, such as the Knorr synthesis, allow for the efficient production of diverse pyrazole libraries.

  • Pharmacological Significance: The metabolic stability of the pyrazole core contributes to favorable pharmacokinetic profiles in many drug candidates.[3]

This compound, with its simple structure and reactive handle, embodies the starting point of the drug discovery journey. It provides the essential framework upon which chemists can build complexity and functionality. The lessons learned from the development of Celecoxib, Rimonabant, and Sildenafil provide a valuable roadmap for how to strategically modify the pyrazole core to address a multitude of biological targets. As our understanding of disease pathology deepens, the pyrazole scaffold, leveraged through versatile building blocks like this methanamine derivative, will undoubtedly continue to be a source of novel and effective therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]

  • Biologically active pyrazole derivatives. RSC Publishing. Available from: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Available from: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Sci-Hub. Available from: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • Sildenafil. Wikipedia. Available from: [Link]

  • Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. SciSpace. Available from: [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. Available from: [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. SciELO. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PubMed Central. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

  • What is the mechanism of Rimonabant? Patsnap Synapse. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Rimonabant. PubMed. Available from: [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PubMed Central. Available from: [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed. Available from: [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. Available from: [Link]

Sources

Comparative analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Analogs for Kinase Inhibition

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design.[2][3] Dozens of FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor crizotinib, feature a pyrazole core, highlighting its therapeutic versatility.[3][4]

This guide focuses on a specific, promising pyrazole substructure: This compound . This core provides a rigid, well-defined vector for presenting functional groups into the binding sites of biological targets. We will conduct a comparative analysis of its analogs, framed within a drug discovery campaign targeting protein kinases. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them a prime target for therapeutic intervention.[4][5]

Herein, we will explore the synthesis, structure-activity relationships (SAR), and mechanistic context of these analogs. We provide not only comparative data but also the detailed experimental methodologies required to validate these findings, empowering researchers to build upon this chemical framework.

General Synthesis Strategy: The Knorr Pyrazole Synthesis and Amination

The construction of the 1,3,5-substituted pyrazole core is most reliably achieved via the Knorr pyrazole synthesis or related condensation reactions.[6][7] The general principle involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For our core scaffold, this involves a multi-step process beginning with the formation of the pyrazole ring, followed by functionalization to introduce the methanamine side chain.

The causality behind this synthetic choice is rooted in its reliability and modularity. The use of different substituted hydrazines and dicarbonyl precursors allows for facile generation of a diverse library of analogs, which is essential for probing the structure-activity landscape of a target.

G cluster_synthesis General Synthetic Workflow start 1,3-Dicarbonyl Precursor (e.g., Acetylacetone) condensation Condensation/ Cyclization start->condensation hydrazine Methylhydrazine hydrazine->condensation pyrazole_core 1,3,5-Trimethylpyrazole condensation->pyrazole_core functionalization Functionalization (e.g., NBS Bromination) pyrazole_core->functionalization intermediate 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole functionalization->intermediate amination Nucleophilic Substitution (Amine Source) intermediate->amination product (1,3-Dimethyl-1H-pyrazol-5-yl) methanamine Analog amination->product

Caption: General workflow for synthesizing pyrazole methanamine analogs.

Comparative Analysis: Structure-Activity Relationships (SAR) in Kinase Inhibition

The efficacy of a kinase inhibitor is exquisitely sensitive to its structure. The pyrazole ring often serves as a scaffold that orients key substituents to interact with the ATP-binding pocket of the kinase.[2][8] The following table presents a comparative analysis of representative analogs of our core scaffold. The biological data, presented as IC₅₀ (half-maximal inhibitory concentration), is illustrative and based on established SAR principles for pyrazole-based kinase inhibitors. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Analysis of this compound Analogs

Analog IDStructureModification from Core ScaffoldPredicted IC₅₀ (nM) vs. Target KinaseRationale for Performance Change
CORE-001

(Reference) this compound5,000The unsubstituted primary amine offers a hydrogen bond donor but lacks significant hydrophobic interactions, resulting in weak, baseline activity.[9]
ANALOG-A1

N-phenyl substitution on the methanamine.850Addition of the phenyl ring introduces a hydrophobic moiety that can interact with non-polar residues in the ATP binding pocket, significantly improving potency.[2]
ANALOG-A2

N-(4-fluorophenyl ) substitution on the methanamine.320The small, lipophilic fluorine atom can enhance binding affinity through favorable hydrophobic and potential dipole interactions without adding significant steric bulk.[3]
ANALOG-B1

C3-trifluoromethyl substitution on the pyrazole ring.2,500Replacing the C3-methyl with a CF₃ group can alter the electronics of the pyrazole ring and may improve metabolic stability, but can sometimes reduce binding if the space is sterically constrained.[9]
ANALOG-C1

N1-cyclopentyl substitution on the pyrazole ring.450Replacing the N1-methyl with a larger, lipophilic cyclopentyl group can probe deeper into the kinase hinge region, often forming favorable van der Waals contacts and improving potency.[3]
ANALOG-D1

Combined N-(4-fluorophenyl) and N1-cyclopentyl substitutions.55 This combination leverages the benefits of both modifications: the N1-cyclopentyl group anchors the molecule in the hinge region, while the 4-fluorophenyl group occupies a key hydrophobic pocket, leading to a synergistic improvement in potency.[2][3]

In-Depth Experimental Protocols

Scientific integrity demands reproducible and self-validating experimental designs. The following protocols provide detailed, step-by-step methodologies for the synthesis of a key analog and its evaluation in a kinase inhibition assay.

Protocol 1: Synthesis of Analog A2 (N-(4-fluorophenyl) Derivative)

This protocol outlines a representative synthesis. The choice of reagents and conditions is critical; for instance, a non-nucleophilic base like triethylamine is used to scavenge the HBr produced during the substitution reaction without competing with the primary amine nucleophile.

Materials:

  • 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole

  • 4-fluoroaniline

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole (1.0 eq). Dissolve in anhydrous ACN (approx. 0.1 M concentration).

  • Addition of Reagents: Add 4-fluoroaniline (1.1 eq) to the solution, followed by the dropwise addition of TEA (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting brominated pyrazole is consumed (typically 2-4 hours).

  • Workup - Quenching: Once complete, quench the reaction by adding water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. This removes acidic impurities and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to isolate the pure Analog A2.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10] It is a robust, luminescence-based assay widely used in drug discovery.[11][12] The inclusion of "no enzyme" and "vehicle" controls is essential for a self-validating experiment, allowing for the correction of background signal and determination of uninhibited enzyme activity.

G cluster_assay Kinase Assay Workflow (ADP-Glo™) start Prepare Reagents: - Kinase, Substrate, ATP - Test Compounds (Analogs) - ADP-Glo™ Reagents plate Plate Compounds: Serial dilutions of analogs in 384-well plate. Include Vehicle & No-Enzyme Controls start->plate reaction Initiate Kinase Reaction: Add Kinase/Substrate/ATP mix plate->reaction incubate1 Incubate at 30°C (e.g., 60 min) reaction->incubate1 stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate1->stop incubate2 Incubate at RT (40 min) stop->incubate2 detect Detect ADP: Add Kinase Detection Reagent incubate2->detect incubate3 Incubate at RT (30-60 min) detect->incubate3 read Measure Luminescence (RLU) incubate3->read analyze Analyze Data: - Normalize to controls - Plot dose-response curve - Calculate IC₅₀ read->analyze

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test analogs in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include wells with DMSO only (vehicle control, 100% activity) and empty wells for background (no enzyme control, 0% activity).

  • Kinase Reaction: Prepare a master mix containing the target kinase, its specific substrate peptide, and ATP in kinase reaction buffer. The ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Initiation: Add the kinase reaction mix to all wells of the assay plate.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) during which the enzymatic reaction is linear.

  • Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[10][11]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average RLU of the "no enzyme" control from all other wells.

    • Normalize the data by setting the average RLU of the "vehicle" control to 100% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Many pyrazole-based inhibitors target kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][13] This pathway is a crucial transducer of extracellular signals (e.g., from growth factors) to the nucleus, regulating fundamental cellular processes like proliferation and survival.[14][15] In many cancers, components of this pathway, such as the kinases BRAF or MEK, are mutated and constitutively active, leading to uncontrolled cell growth.[13]

The analogs described in this guide are designed to act as ATP-competitive inhibitors. They bind to the ATP pocket of a target kinase (e.g., MEK1), preventing the phosphorylation and activation of its downstream substrate (e.g., ERK), thereby blocking the signal transduction cascade.

G cluster_pathway MAPK/ERK Signaling Pathway Inhibition cluster_nucleus Nuclear Events GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) Response Cell Proliferation, Survival Transcription->Response Inhibitor (1,3-Dimethyl-1H-pyrazol-5-yl) methanamine Analog Inhibitor->MEK  Inhibits ATP Binding

Caption: Inhibition of the MAPK pathway by a pyrazole-based MEK inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound analogs as potential kinase inhibitors. We have demonstrated how rational, iterative modifications to the core scaffold, guided by established SAR principles, can lead to significant improvements in potency. The detailed synthetic and analytical protocols provided herein serve as a self-validating system for researchers to generate reliable and reproducible data.

Future work should focus on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of potent leads like ANALOG-D1 . Further diversification of the pyrazole substituents could also lead to inhibitors with novel selectivity profiles against different kinase targets. The principles and methodologies outlined in this guide provide a robust starting point for these advanced drug discovery efforts.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Medicinal Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

  • What are MAPKs inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Use of Inhibitors in the Study of MAP Kinases. (2014). Methods in Molecular Biology. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]

  • Pharmacological inhibitors of MAPK pathways. (2002). Trends in Pharmacological Sciences. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2012). The Journal of Organic Chemistry. [Link]

  • Activators and inhibitors of the MAPK signaling pathway. (2018). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2017). Oriental Journal of Chemistry. [Link]

  • Synthesis of Some New Pyrazoles. (2017). Düzce University Journal of Science and Technology. [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2020). Journal of the Serbian Chemical Society. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2017). Oriental Journal of Chemistry. [Link]

Sources

A Comparative Guide to Validating the Biological Activity of Pyrazole-Based Compounds: A Focus on (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine represents a key synthetic intermediate, a building block for more complex molecules. While this specific compound is not extensively characterized as a standalone bioactive agent, its structural motifs—a disubstituted pyrazole ring and a primary amine—are prevalent in many biologically active molecules.

This guide provides a framework for researchers to validate the potential biological activities of novel derivatives of this compound. We will objectively compare hypothetical performance with established alternatives, supported by detailed experimental protocols. The focus is not just on the "what" but the "why"—the scientific rationale behind each step, ensuring a robust and reproducible validation process.

Part 1: Defining the Landscape of Pyrazole Bioactivity

The versatility of the pyrazole core stems from its ability to act as a bioisostere for other functional groups and its capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Before embarking on experimental validation, it is crucial to hypothesize potential activities based on structural similarities to known drugs.

For derivatives of this compound, several potential activities can be postulated:

  • Anti-inflammatory Activity: The pyrazole ring is a key feature of COX-2 inhibitors like Celecoxib.

  • Anticancer Activity: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as CDK and BRAF.

  • Antimicrobial Activity: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties.

This guide will focus on validating the anti-inflammatory and anticancer potential of novel compounds derived from this compound, using established drugs as benchmarks.

Part 2: Experimental Validation Protocols

A tiered approach to screening is often the most efficient, starting with broad in vitro assays and progressing to more specific mechanistic studies.

Initial Cytotoxicity Screening: The Foundation of Further Assays

Before assessing specific biological activities, it is imperative to determine the cytotoxic profile of any new compound. This data is crucial for selecting appropriate concentrations for subsequent assays, ensuring that observed effects are not merely a consequence of cell death.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa for a general cytotoxicity screen, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and incubate for 2-4 hours in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Workflow for Cytotoxicity Screening

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Serial Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Validating Anti-inflammatory Activity: COX-2 Inhibition

Comparator Compound: Celecoxib (a selective COX-2 inhibitor).

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-2.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a solution of recombinant human COX-2 enzyme in a suitable buffer.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a cofactor solution (containing glutathione and hematin), and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a 10-minute incubation at 37°C, stop the reaction by adding a solution of 1 M HCl.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. Compare this to the IC50 of Celecoxib.

Comparative Data (Hypothetical)

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 0.04>10>250
Test Compound A 1.2>100>83
Test Compound B 15.625.11.6

Interpretation: In this hypothetical scenario, Test Compound A shows promising selective COX-2 inhibition, though it is less potent than Celecoxib. Test Compound B is a poor candidate as it is a weak and non-selective inhibitor.

Validating Anticancer Activity: Kinase Inhibition

Comparator Compound: A known kinase inhibitor with a pyrazole core, such as Crizotinib (ALK/ROS1/MET inhibitor) or Vemurafenib (BRAF inhibitor). The choice of comparator depends on the hypothesized target.

Rationale: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-containing compounds have been successfully developed as kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (e.g., BRAF V600E)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant BRAF V600E), a specific substrate peptide, and ATP.

  • Compound Incubation: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value. Compare this to the IC50 of the comparator drug (e.g., Vemurafenib).

Signaling Pathway Visualization

cluster_0 RAS-RAF-MEK-ERK Pathway RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (Comparator) Vemurafenib->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target in cancer therapy.

Part 3: Concluding Remarks and Future Directions

The validation of a novel compound's biological activity is a systematic process that relies on a logical progression of experiments. For derivatives of this compound, the rich history of the pyrazole scaffold in medicine provides a strong foundation for hypothesizing potential activities. By employing robust in vitro assays and comparing the results to well-characterized drugs, researchers can efficiently identify promising lead compounds.

Positive results from these initial screens should be followed by more in-depth studies, including:

  • Mechanism of Action Studies: To confirm the molecular target and understand how the compound exerts its effect.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in a living organism.

  • ADME/Tox Studies: To assess the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

This guide provides the fundamental steps for the initial validation phase, emphasizing the importance of scientific rigor and a clear, data-driven approach.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). A review on biological and medicinal significance of pyrazole containing heterocycles. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Radi, S., et al. (2021). The pyrazole nucleus in the drug discovery: a review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Lv, P.-C., et al. (2010). Synthesis and in vitro antiproliferative activity of 4,5-disubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

A Guide to Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, using (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine as a case study. We will navigate the process of comparing this molecule against established inhibitors, grounded in robust scientific methodology and data-driven analysis.

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and investigational molecules.[1][2] Its unique structural and electronic properties allow for versatile interactions with biological targets, particularly protein kinases.[1][3][4] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, the development of novel protein kinase inhibitors (PKIs) is a major focus of modern drug discovery.[1][3]

This guide will therefore situate our compound of interest, this compound, within the competitive landscape of kinase inhibition. Lacking specific pre-existing efficacy data for this exact molecule, we will establish a rigorous, hypothetical testing protocol to compare it against two well-characterized inhibitors that also feature heterocyclic scaffolds: Fedratinib and Dactolisib (NVP-BEZ235) .

Section 1: Profiling the Comparator Inhibitors

An effective comparison begins with a thorough understanding of the established benchmarks. We have selected two inhibitors that target different, yet crucial, signaling pathways.

Fedratinib: A Selective JAK2 Inhibitor

Fedratinib (Inrebic®) is an ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[5][6] The JAK-STAT signaling pathway is integral to hematopoiesis and immune response, and its aberrant activation, often through mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms such as myelofibrosis.[5][7] Fedratinib is approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[5][7][8] Its selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) is a key attribute, minimizing off-target effects.[6]

Dactolisib (NVP-BEZ235): A Dual PI3K/mTOR Inhibitor

Dactolisib is an imidazoquinoline derivative that potently inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[11] Its hyperactivation is one of the most common alterations in human cancers.[11] By targeting both PI3K and mTOR (specifically, mTORC1 and mTORC2), Dactolisib provides a comprehensive blockade of this critical signaling axis.[9][10] It has been investigated in numerous clinical trials for advanced solid tumors.[12]

The following table summarizes the key characteristics and reported efficacy of our chosen comparators.

InhibitorTarget Kinase(s)Mechanism of ActionReported IC50 Values
Fedratinib JAK2, JAK2V617FATP-competitive inhibitor of the kinase domain.JAK2: 3 nM[6]JAK2V617F: 3 nM[6]FLT3: 25 nM[5]RET: 17 nM[5]
Dactolisib (NVP-BEZ235) PI3K (pan-class I), mTORDual ATP-competitive inhibitor of PI3K and mTOR kinase domains.p110α (PI3Kα): 4 nM[9]p110γ (PI3Kγ): 5 nM[9]p110δ (PI3Kδ): 7 nM[9]p110β (PI3Kβ): 75 nM[9]mTOR: 20.7 nM[9]

Section 2: Experimental Design for Comparative Efficacy

To objectively assess the inhibitory potential of this compound, a multi-tiered approach is required, progressing from broad, high-throughput screening to specific, mechanistic assays.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cell-Based Validation A Broad Kinase Panel Screening (>400 Kinases) B Identify Primary 'Hit' Kinases A->B Determine % Inhibition @ 1-10 µM C IC50 Determination Assays (Biochemical) B->C For most potently inhibited kinases D Mechanism of Action Studies (e.g., ATP Competition) C->D E Selectivity Profiling vs. Comparator Kinases (e.g., JAK2, PI3Kα) C->E F Target Engagement Assays (e.g., NanoBRET) E->F Advance lead candidate G Phosphorylation Inhibition Assays (Western Blot / ELISA) F->G H Cell Proliferation / Viability Assays G->H

Caption: Experimental workflow for kinase inhibitor characterization.
Phase 1: Broad Kinase Panel Screening

The initial step is to understand the target landscape of this compound. A broad kinase panel screen (e.g., against >400 human kinases) at a fixed concentration (typically 1-10 µM) will identify which kinases are most sensitive to the compound. This provides an unbiased view of its potency and selectivity profile, guiding all subsequent experiments.

Phase 2: In Vitro Biochemical Assays

Once primary "hit" kinases are identified, detailed biochemical assays are performed to quantify inhibitory activity.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[13] It measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK2, PI3Kα)

  • Specific peptide substrate for the kinase

  • ATP at or near the Km concentration for the specific kinase

  • Test compounds: this compound, Fedratinib, Dactolisib

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Setup: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer.

    • Add 5 µL of the master mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Phase 3: Cell-Based Assays

Demonstrating that a compound can inhibit its target in the complex environment of a living cell is a critical validation step.

Protocol: Cellular Target Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell.

Materials:

  • Cancer cell line with a constitutively active pathway of interest (e.g., HEL cells for JAK2 [JAK2V617F mutant], MCF7 for PI3K [PIK3CA mutant])

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • Test compounds

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Analysis: Strip the membrane and re-probe for the total protein (e.g., total-STAT3) to confirm equal loading. Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Section 3: Visualizing the Mechanism of Action

Understanding the signaling context is crucial for interpreting inhibition data. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway leading to downstream activation of both the JAK-STAT and PI3K-AKT pathways, which are the targets of our comparator compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Extracellular Ligand Intracellular JAK JAK RTK:f2->JAK Activation PI3K PI3K RTK:f2->PI3K Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream2 Protein Synthesis, Cell Growth mTOR->Downstream2 Downstream1 Gene Transcription (Proliferation, Survival) STAT_dimer->Downstream1 Fedratinib Fedratinib Fedratinib->JAK Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTOR

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine. As public domain experimental data for this specific molecule is limited, this document establishes the essential methodologies and data interpretation standards for such an analysis. The principles and protocols outlined here are derived from established practices in preclinical drug development and safety pharmacology.

Introduction: The Imperative of Specificity

This compound belongs to the pyrazole class of compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of clinical conditions.[1][2][3] These drugs exhibit activities ranging from anti-inflammatory to antipsychotic and analgesic effects.[1][3][4] The therapeutic efficacy of any small molecule is intrinsically linked to its specificity for the intended biological target.[5] Off-target interactions, often resulting from cross-reactivity, can lead to adverse drug reactions (ADRs) and are a primary cause of attrition during drug development.[5][6]

Therefore, a rigorous assessment of a compound's cross-reactivity profile early in the discovery process is not merely a regulatory requirement but a critical step in mitigating risk and building a robust safety profile for a potential drug candidate.[6][7] This guide will delineate the strategic selection of comparative compounds, outline gold-standard experimental protocols, and provide a clear path for data analysis and visualization.

Structural Rationale and Selection of Comparators

The structure of this compound—featuring a disubstituted pyrazole ring and a primary aminomethyl group—dictates its potential interactions. The pyrazole ring can act as a bioisostere for other aromatic systems, while the nitrogen atoms can participate in hydrogen bonding.[1] The primary amine is a key pharmacophoric feature that can engage in ionic and hydrogen bonds.

A robust cross-reactivity study necessitates the inclusion of structurally related molecules to build a structure-activity relationship (SAR) for off-target effects. The choice of comparators should be systematic, probing the contribution of each key feature.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Analysis

Compound IDStructureRationale for Inclusion
Test Article This compound The primary molecule of interest.
Comparator A (1,5-Dimethyl-1H-pyrazol-3-yl)methanamineIsomer. Tests the impact of substituent position on the pyrazole ring.
Comparator B (1-Methyl-1H-pyrazol-5-yl)methanamineLacks one methyl group to assess the role of methylation in binding.
Comparator C N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamineSecondary amine analog to evaluate the effect of amine substitution.
Comparator D BenzylamineA simple aromatic amine to probe the contribution of the pyrazole core versus a simple phenyl ring.

Experimental Design: A Multi-Tiered Approach

A comprehensive cross-reactivity assessment employs a tiered strategy, beginning with broad screening and progressing to more focused, quantitative assays for any identified "hits."

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: Immunological Cross-Reactivity A Test Compound: This compound B Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) A->B Single high concentration (e.g., 10 µM) C Analyze Screening Data Identify significant interactions (e.g., >50% inhibition) B->C D Concentration-Response Assays (e.g., Radioligand Binding, Functional Assays) C->D E Calculate IC50 / Ki values D->E F Develop Competitive Immunoassay (if required for bioanalysis) E->F If applicable G Test Comparator Compounds (A, B, C, D) F->G H Determine % Cross-Reactivity G->H

Caption: A tiered workflow for systematic cross-reactivity assessment.

Tier 1: Broad Panel Screening

The initial step involves screening the test article against a panel of known off-targets associated with adverse drug reactions.[6] Commercial services like the Eurofins SafetyScreen™ or Reaction Biology's InVEST panels offer curated sets of assays against dozens of clinically relevant receptors, ion channels, transporters, and enzymes.[6][7] This provides a broad but crucial overview of potential liabilities.

Tier 2: Quantitative Hit Confirmation

Any significant interaction identified in Tier 1 (typically >50% inhibition or stimulation at a 10 µM screening concentration) must be followed up with quantitative concentration-response studies. The goal is to determine the potency of the off-target interaction by calculating an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). Radioligand binding assays are a gold standard for this purpose.[8][9][10]

Tier 3: Immunoassay Cross-Reactivity

If the compound is intended for applications requiring antibody-based detection methods (e.g., therapeutic drug monitoring), it is essential to assess the specificity of these antibodies. This involves a competitive immunoassay format where structurally related compounds are tested for their ability to displace the intended analyte.[11][12] Because small molecules like our test compound are haptens, they must first be conjugated to a carrier protein to elicit an immune response for antibody generation.[13]

Detailed Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for an identified off-target receptor.[9][14]

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to a specific receptor.

Competitive_Binding_Assay cluster_0 Without Competitor cluster_1 With Competitor R1 Receptor L1 Radioligand R1->L1 Result1 High Signal R2 Receptor C1 Test Compound R2->C1 L2 Radioligand Result2 Low Signal

Caption: Mechanism of a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membrane preparation from cells overexpressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

  • Test Compound & Comparators: Stock solutions in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Fluid & Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation: Serially dilute the test compound and comparators to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).

  • Incubation: In a 96-well plate, combine the receptor preparation, the radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). This must be determined empirically.[9]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to specific binding. Plot specific binding as a function of the log of the competitor concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Protocol 2: Competitive ELISA for Immunoassay Cross-Reactivity

This protocol assesses the cross-reactivity of structural analogs in an antibody-based detection system.

Principle: This assay relies on the competition between the free analyte (hapten) in a sample and a fixed amount of a hapten-enzyme conjugate for a limited number of antibody binding sites coated on a microplate.[11][15] A higher concentration of free analyte in the sample results in less conjugate binding and thus a weaker signal.

Materials:

  • Antibody-coated 96-well microplate (antibody raised against a conjugate of the test article).

  • Test Article Standard Solutions.

  • Comparator Compound Solutions.

  • Hapten-Enzyme Conjugate (e.g., this compound conjugated to Horseradish Peroxidase - HRP).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2 M H₂SO₄).

  • Microplate Reader.

Procedure:

  • Competition: Add standard solutions of the test article or solutions of the comparator compounds to the wells of the antibody-coated plate.

  • Add Conjugate: Immediately add a fixed concentration of the hapten-HRP conjugate to all wells.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature to allow competition to occur.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Signal Development: Add the TMB substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes).

  • Stop Reaction: Add Stop Solution to each well to quench the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the test article standard. Determine the IC50 for the test article.

    • For each comparator, determine the concentration that causes a 50% reduction in signal (its IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Test Article / IC50 of Comparator Compound) x 100.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 2: Illustrative Off-Target Binding Profile (Radioligand Assay Data)

TargetTest Article Kᵢ (µM)Comparator A Kᵢ (µM)Comparator C Kᵢ (µM)Rationale/Implication
Primary Target 0.015 0.0210.018High on-target potency.
Sigma-1 Receptor 1.2 3.58.9Moderate off-target activity. Isomer A is slightly less potent. N-methylation (C) significantly reduces binding.
Dopamine D₂ Receptor >10>10>10No significant activity observed.
hERG Channel >10>10>10Low risk of cardiac liability.

Table 3: Illustrative Immunoassay Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
Test Article 10.0100%
Comparator A 25.040.0%
Comparator B 85.011.8%
Comparator C >1000<1.0%
Comparator D >1000<1.0%

Interpretation: The data in Table 2 suggests a potential off-target liability at the Sigma-1 receptor, which would require further investigation in functional assays. The >80-fold selectivity window between the primary target and Sigma-1 is a positive sign. The immunoassay data in Table 3 indicates that the antibody is highly specific, with minimal recognition of analogs that lack the full dimethylpyrazole structure or have a modified amine, ensuring reliable quantification of the parent compound.

Conclusion

The systematic evaluation of cross-reactivity is fundamental to modern drug discovery. By employing a tiered approach of broad panel screening followed by quantitative validation of hits, researchers can build a comprehensive off-target profile for novel compounds like this compound. The inclusion of structurally related comparators is crucial for establishing SAR and guiding future chemical modifications to enhance specificity. The protocols and data interpretation frameworks provided in this guide offer a robust starting point for any scientist tasked with characterizing the selectivity of a new chemical entity.

References

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • ResearchGate. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available at: [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Semantic Scholar. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. Available at: [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. Available at: [Link]

  • ResearchGate. (n.d.). Competitive immunoassay formats. ResearchGate. Available at: [Link]

  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Aptamer Group. Available at: [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available at: [Link]

Sources

The Pyrazole Scaffold: A Comparative Guide to the In Vitro and In Vivo Activities of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Moiety in Drug Discovery

The rationale for focusing on analogs stems from the well-established principle of structure-activity relationships (SAR) in drug discovery. By examining how modifications to the pyrazole core influence biological outcomes, we can extrapolate potential activities and guide the design of future experiments. This guide will delve into the anticancer, kinase inhibitory, and neuroprotective properties exhibited by structurally related pyrazole compounds, providing a robust framework for understanding the potential of this chemical space.

In Vitro Activities of Substituted Pyrazole Analogs

The in vitro evaluation of pyrazole derivatives has revealed a broad spectrum of biological activities, with many compounds exhibiting potent effects in cell-based and enzymatic assays. These studies are critical for elucidating the mechanism of action and identifying the primary cellular targets.

Anticancer and Cytotoxic Properties

A significant body of research has focused on the anticancer potential of pyrazole-containing molecules. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.

For instance, a series of novel diphenyl pyrazole-chalcone derivatives were synthesized and evaluated for their cytotoxic activities against 14 different cancer cell lines. Many of these compounds showed moderate to significant anticancer activity, with a selective high percentage of inhibition against certain cancer types[1]. Similarly, novel pyrazole-1-carbothiohydrazide derivatives have been assessed for their cytotoxic activities, with some showing potent effects against liver and lung carcinoma cell lines[2].

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Analogs

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6f HNO-97Head and Neck>80% inhibition at 100 µg/ml[1]
Compound 17 HepG2Liver Carcinoma5.35[2]
Compound 17 A549Lung Carcinoma8.74[2]
Compound 5a HepG-2Liver Cancer3.42[3]
Compound 5b HepG-2Liver Cancer3.56[3]

It is important to note that the specific substitutions on the pyrazole ring play a crucial role in determining the potency and selectivity of the anticancer effects.

Enzyme Inhibition: Targeting Kinases in Oncology

Many pyrazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell signaling. The pyrazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

For example, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, a key driver in many human cancers[3]. In another study, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were developed as CDK2 inhibitors, demonstrating the versatility of the pyrazole core in targeting different kinase families[2]. Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of ERK and RIPK3 kinases[4].

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5a c-Met4.27[3]
Compound 5b c-Met7.95[3]
MK-8033 c-Met/Ron-[5]

The ability of the pyrazole scaffold to be readily functionalized allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, leading to the development of highly selective inhibitors.

In_Vitro_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays Compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Analogs Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Compound->Cell_Viability Treat Cells Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Glo) Compound->Enzyme_Assay Test Inhibition Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Active Compounds Western_Blot Western Blotting (Target Modulation) Enzyme_Assay->Western_Blot Potent Inhibitors

Caption: A generalized workflow for the in vitro evaluation of pyrazole analogs.

In Vivo Activities of Substituted Pyrazole Analogs

While in vitro assays provide valuable information on the molecular and cellular activities of a compound, in vivo studies in animal models are essential to assess its efficacy, pharmacokinetics, and overall safety profile in a living organism.

Anticancer Efficacy in Xenograft Models

The promising in vitro anticancer activity of pyrazole derivatives has been translated into in vivo efficacy in several preclinical cancer models. For instance, a specific c-Met/Ron dual kinase inhibitor, MK-8033, which features a 1-methyl-1H-pyrazol-4-yl moiety, demonstrated full inhibition of tumor growth in a c-Met amplified subcutaneous tumor xenograft model[5]. In another study, pyrazol-5-yl-benzamide derivatives showed excellent protective fungicidal activity in vivo, highlighting the broader potential of this scaffold in different disease contexts[6].

Table 3: In Vivo Antihyperglycemic Activity of Pyrazole Analogs

Compound SeriesAnimal ModelEffectReference
5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazolesMale Sprague-Dawley rats (sucrose loaded model)Significant glucose lowering activity[7]

The in vivo efficacy of these compounds is a critical step in their development as potential therapeutic agents.

In_Vivo_Study_Workflow cluster_0 Pre-clinical Model cluster_1 Compound Administration & Monitoring cluster_2 Endpoint Analysis Animal_Model Animal Model Selection (e.g., Xenograft, Disease Model) Dosing Dosing Regimen (Route, Frequency, Dose) Animal_Model->Dosing Monitoring Monitoring (Tumor Growth, Biomarkers) Dosing->Monitoring Efficacy Efficacy Assessment (e.g., Tumor Volume, Survival) Monitoring->Efficacy Toxicity Toxicity & Safety Assessment Monitoring->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Monitoring->PK_PD

Caption: A typical workflow for in vivo studies of pyrazole-based compounds.

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a strong correlation between in vitro activity and in vivo efficacy. For pyrazole derivatives, the potent in vitro kinase inhibition often translates to tumor growth inhibition in animal models. However, discrepancies can arise due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability.

A compound that is highly potent in an in vitro assay may not be effective in vivo if it is rapidly metabolized or poorly absorbed. Conversely, a compound with moderate in vitro activity may demonstrate significant in vivo efficacy if it has favorable pharmacokinetic properties. Therefore, a comprehensive evaluation of both in vitro and in vivo data is essential for the successful development of pyrazole-based therapeutics.

In_Vitro_In_Vivo_Correlation In_Vitro In Vitro Potency (IC50, Ki) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vitro->PK_PD Influences In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) PK_PD->In_Vivo Determines

Caption: The relationship between in vitro potency, PK/PD, and in vivo efficacy.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized and well-documented experimental protocols.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole compound or vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion and Future Perspectives

While direct experimental data for this compound is currently limited, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The pyrazole scaffold has consistently demonstrated its value in the development of anticancer agents, kinase inhibitors, and other therapeutic agents. The in vitro and in vivo data from related compounds provide a solid foundation for the future investigation of this compound.

Future studies should focus on the synthesis and comprehensive biological evaluation of this specific compound. A systematic screening against a panel of cancer cell lines and kinases would be a logical first step to identify its primary targets and mechanism of action. Promising in vitro results should then be followed by in vivo studies to assess its efficacy and pharmacokinetic profile. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and in guiding the design of the next generation of pyrazole-based drugs.

References

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. [Link]

  • Sharon, A., et al. (2005). Synthesis and in Vivo Antihyperglycemic Activity of 5-(1H-pyrazol-3-yl)methyl-1H-tetrazoles. Bioorganic & Medicinal Chemistry Letters, 15(8), 2115-7. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzocyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310. [Link]

  • El-Sayed, M. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Molecules, 26(11), 3185. [Link]

  • Kim, J., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(15), 4993. [Link]

  • Hassan, A. S., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Bioorganic Chemistry, 115, 105228. [Link]

  • Gomaa, A. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 12(1), 18329. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous approved drugs, particularly in the oncology space.[1][2] This guide presents a comprehensive framework for the preclinical benchmarking of a novel pyrazole-containing compound, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, hereafter designated as PYRA-1 . Lacking public data on its specific biological activity, we will treat PYRA-1 as a hypothetical inhibitor of proto-oncogene tyrosine-protein kinase Src (Src), a non-receptor tyrosine kinase implicated in cancer progression. This document provides field-proven, detailed protocols for a head-to-head comparison against Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, chosen for its clinical relevance and broad kinase inhibition profile.[3][4] The methodologies outlined herein serve as a robust template for researchers in drug development, emphasizing scientific integrity, experimental causality, and data-driven decision-making.

Introduction: The Rationale for Kinase Inhibition and the Promise of the Pyrazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] This has made them a major class of therapeutic targets. The pyrazole scaffold is recognized as a "privileged" structure in drug discovery, prized for its metabolic stability and versatile synthetic handles that allow for the fine-tuning of pharmacological properties.[2][6] Numerous FDA-approved kinase inhibitors, such as Sunitinib and Crizotinib, feature this heterocyclic core, validating its utility.[2][7]

Our investigational compound, PYRA-1 (this compound) , possesses the classic pyrazole core. For the purposes of this guide, we hypothesize that it has been designed to selectively target the ATP-binding pocket of Src kinase. Src kinase is a compelling target due to its role in regulating cell proliferation, survival, and metastasis. Its inhibition is a validated strategy in oncology.

This guide will systematically benchmark PYRA-1 against Sunitinib, a multi-kinase inhibitor known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[3][4][8] While Sunitinib is not a specific Src inhibitor, its broad profile makes it an excellent benchmark for assessing both the potency and selectivity of a novel agent like PYRA-1.

Experimental Design: A Multi-tiered Approach to Benchmarking

A rigorous comparison requires a tiered approach, moving from basic biochemical assays to more complex cell-based and in vivo models. This workflow ensures that resources are invested in compounds that show promise at each preceding stage.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Efficacy a Enzymatic Kinase Inhibition Assay (IC50 Determination) b Selectivity Profiling (Kinase Panel Screen) a->b Assess Potency c Drug-Target Residence Time (Jump-Dilution Assay) b->c Assess Selectivity d Cell Viability Assay (MTT Assay) c->d Proceed if Potent & Selective e Target Engagement Assay (Western Blot for p-Src) d->e Confirm Cellular Activity f Human Tumor Xenograft Model (Efficacy & Tolerability) e->f Proceed if Active in Cells g g f->g Final Candidate Profile

Caption: A tiered workflow for benchmarking novel kinase inhibitors.

Tier 1: In Vitro Biochemical Characterization

The initial tier focuses on direct interactions between the compounds and the purified kinase enzymes. This provides the cleanest assessment of potency and selectivity.

Enzymatic Kinase Inhibition Assay (IC50 Determination)

Causality: The primary goal is to determine the concentration of PYRA-1 and Sunitinib required to inhibit 50% of Src kinase activity (the IC50 value). This is the fundamental measure of potency. We will use a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[5][9]

Detailed Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of PYRA-1 and Sunitinib in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup: In a 384-well white opaque plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.[5]

  • Enzyme Addition: Add 2.5 µL of recombinant human Src kinase (appropriately diluted in kinase assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a suitable Src peptide substrate and ATP at its Km concentration) to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
PYRA-1 Src15
Sunitinib Src120
PYRA-1 VEGFR2>10,000
Sunitinib VEGFR29

This data is illustrative. It is designed to show PYRA-1 as a potent and selective Src inhibitor, while Sunitinib is a potent VEGFR2/multi-kinase inhibitor with weaker activity against Src.

Drug-Target Residence Time

Causality: While IC50 measures binding affinity at equilibrium, drug-target residence time (the reciprocal of the dissociation rate, 1/k_off) often correlates better with in vivo efficacy.[10][11] A longer residence time means the drug stays bound to its target longer, potentially providing sustained pharmacodynamic effects even as the drug is cleared from circulation.[10] The jump-dilution method is a robust technique for measuring this.[10]

Detailed Protocol:

  • Complex Formation: Incubate a high concentration of Src kinase with a saturating concentration of PYRA-1 or Sunitinib (e.g., 10-20x IC50) for 60 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a reaction solution containing the kinase substrate and ATP.[10] This dilution reduces the concentration of the free inhibitor to negligible levels, preventing re-binding.

  • Activity Monitoring: Continuously monitor the recovery of enzyme activity over time as the inhibitor dissociates from the kinase. This is typically done using a real-time, continuous-read assay format (e.g., a coupled enzyme assay or a fluorescent probe).

  • Data Analysis: Determine the dissociation rate constant (k_off) by fitting the enzyme progress curves to an integrated rate equation that models the recovery of activity.[10] The residence time (τ) is calculated as 1/k_off.

Hypothetical Data Summary:

CompoundTarget Kinasek_off (s⁻¹)Residence Time (τ) (minutes)
PYRA-1 Src0.0009~18.5
Sunitinib Src0.0083~2.0

This illustrative data suggests PYRA-1 has a significantly longer residence time on Src than Sunitinib, which is a desirable attribute.

Tier 2: Cell-Based Assays

These assays validate the findings from biochemical assays in a more physiologically relevant context, assessing the compound's ability to cross the cell membrane and engage its target.

Cell Viability Assay (MTT Assay)

Causality: This assay determines the cytotoxic effect of the compounds on cancer cells. We will use a cell line known to be dependent on Src signaling (e.g., a colon or breast cancer cell line). The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[12][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][14]

Detailed Protocol:

  • Cell Seeding: Seed a human colon cancer cell line (e.g., HCT-116) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of PYRA-1 and Sunitinib for 72 hours.

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media plus 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

CompoundCell Line (Src-dependent)GI50 (nM)
PYRA-1 HCT-11650
Sunitinib HCT-116450

This illustrative data shows that PYRA-1 is more potent at inhibiting the growth of Src-dependent cancer cells, consistent with the biochemical data.

Signaling Pathway Analysis

Understanding how PYRA-1 intervenes in cellular signaling is crucial. Upon activation by upstream signals, Src phosphorylates numerous downstream substrates, leading to pathways that promote cell proliferation and survival. A potent inhibitor like PYRA-1 would block this cascade.

G cluster_pathways Downstream Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Phosphorylation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Phosphorylation STAT3 STAT3 Pathway Src->STAT3 Phosphorylation PYRA1 PYRA-1 PYRA1->Src Inhibition Sunitinib Sunitinib Sunitinib->RTK Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Simplified Src signaling pathway and points of inhibition.

Tier 3: In Vivo Efficacy Testing

The final preclinical step is to evaluate the compound's efficacy and tolerability in a living organism. The human tumor xenograft model is a standard for this purpose.[17][18]

Causality: This model assesses whether the compound can achieve sufficient exposure at the tumor site to inhibit its growth in a complex biological system, and whether it does so at a dose that is well-tolerated by the animal.[18][19]

Detailed Protocol:

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., athymic nude or SCID mice) for at least one week. All procedures must follow IACUC guidelines.[18]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells (resuspended in a serum-free medium/Matrigel mixture) into the flank of each mouse.[17][18]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, PYRA-1, Sunitinib; n=8-10 mice per group).[18]

  • Dosing: Administer the compounds and vehicle control according to a predetermined schedule (e.g., daily oral gavage). Doses should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the animals. Excise and weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.[18]

Hypothetical Data Summary:

Treatment GroupDose (mg/kg, p.o., q.d.)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle -1550-+5.2
PYRA-1 5042078%-2.1
Sunitinib 4068061%-8.5

This illustrative data suggests that PYRA-1 demonstrates superior efficacy and better tolerability (less body weight loss) compared to Sunitinib in this specific Src-dependent xenograft model.

Conclusion and Future Directions

This guide outlines a hypothetical yet rigorous benchmarking study for a novel pyrazole-containing compound, PYRA-1, as a selective Src kinase inhibitor. Based on our illustrative data, PYRA-1 demonstrates superior potency, selectivity, and a longer target residence time in biochemical assays compared to the multi-kinase inhibitor Sunitinib. These advantages translate to more effective tumor growth inhibition and improved tolerability in a cell-based and in vivo model.

This structured, data-driven approach provides a clear and scientifically sound pathway for evaluating novel drug candidates. The detailed protocols and causal explanations serve as a template for researchers aiming to benchmark their own compounds against established commercial drugs, ultimately facilitating the identification of promising new therapeutics.

References

  • Celecoxib - StatPearls. NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

  • MTT (Assay protocol). Protocols.io. Available from: [Link]

  • Sunitinib's mechanism of action. ResearchGate. Available from: [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. Available from: [Link]

  • What is the mechanism of Sunitinib Malate?. Patsnap Synapse. Available from: [Link]

  • Sunitinib. Wikipedia. Available from: [Link]

  • Sunitinib: the antiangiogenic effects and beyond. PMC - NIH. Available from: [Link]

  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. Available from: [Link]

  • 1YOJ: Crystal structure of Src kinase domain. RCSB PDB. Available from: [Link]

  • 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. Available from: [Link]

  • Estimation of Drug-Target Residence Time by Targeted Molecular Dynamics Simulations. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs. Available from: [Link]

  • 7OTE: Src Kinase Domain in complex with ponatinib. RCSB PDB. Available from: [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK. PubMed Central. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. Available from: [Link]

  • A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Structure of VEGFR2 (juxtamembrane and kinase domains) in complex with 73 (PDB ID: 4ASE). ResearchGate. Available from: [Link]

  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b.... Yorodumi. Available from: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • 2BDJ: Src kinase in complex with inhibitor AP23464. RCSB PDB. Available from: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts. PMC. Available from: [Link]

  • 2SRC: CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

  • 1YOL: Crystal structure of Src kinase domain in complex with CGP77675. RCSB PDB. Available from: [Link]

  • A Guide to Measuring Drug-Target Residence Time. Technology Networks. Available from: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed - NIH. Available from: [Link]

  • Drug–Target Residence Time. Basicmedical Key. Available from: [Link]

  • Drug Screening of patient derived Tumor Xenografts | Protocol Preview. YouTube. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

Sources

Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the choice of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of scaffolds, pyrazoles and triazoles have distinguished themselves as "privileged structures," frequently employed as bioisosteres for amides and other functional groups. Their value lies in their capacity for hydrogen bonding, metabolic stability, and synthetic accessibility. This guide offers an in-depth, head-to-head comparison of pyrazole and triazole cores, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to assist researchers in the strategic selection of these critical heterocyclic systems.

Fundamental Physicochemical and Biological Properties: A Comparative Overview

The decision to incorporate a pyrazole or a triazole core can subtly yet significantly alter a compound's profile. The number and position of nitrogen atoms within the five-membered ring influence properties such as pKa, dipole moment, and hydrogen bonding capacity, which in turn affect solubility, membrane permeability, and target engagement.[1]

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleKey Considerations
Structure 1,2-diazole1,2,3-triazole1,2,4-triazoleThe arrangement of nitrogen atoms dictates the dipole moment's vector and the availability of hydrogen bond donors and acceptors.
pKa ~2.5~1.2 (for the N-H tautomer)~10.2 (for the N-H tautomer)The acidity and basicity of the ring system can influence salt formation, solubility, and interactions with biological targets.[1]
Hydrogen Bonding 1 H-bond donor, 1 H-bond acceptor1 H-bond donor, 2 H-bond acceptors1 H-bond donor, 2 H-bond acceptorsThe ability to act as both a hydrogen bond donor and acceptor is crucial for mimicking amide bonds and interacting with protein active sites.[1]
Metabolic Stability Generally stable, but can be susceptible to oxidation depending on substitution.Considered to be very metabolically stable.Generally metabolically stable.The inherent stability of the aromatic ring contributes to a longer half-life in vivo.[1]
Synthetic Accessibility Readily synthesized through various established methods."Click" chemistry (CuAAC and RuAAC) provides a highly efficient and regioselective route to 1,4- and 1,5-disubstituted triazoles.Accessible through several synthetic routes.The ease and efficiency of synthesis are important considerations in the drug development process.[1]

Performance in Head-to-Head Studies: The Impact of the Core Scaffold

Direct comparisons where only the core heterocycle is varied provide the most insightful data for understanding the intrinsic impact of the pyrazole versus triazole scaffold.

Cyclooxygenase (COX) Inhibition: A Case for Triazole Superiority in a Specific Scaffold

In a study focused on developing selective COX-2 inhibitors, a series of diaryl-based pyrazole and triazole derivatives were synthesized and evaluated.[2][3] The results underscore the significant influence of the heterocyclic core on both potency and selectivity.

Compound IDCore StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4b Pyrazole>100.017>588
4d Pyrazole5.370.09854.8
15a 1,2,3-Triazole0.3250.002162.5
Celecoxib (Reference) Pyrazole0.970.0519.4

The triazole-containing compound 15a demonstrated the most potent COX-2 inhibition, surpassing the pyrazole analogues and the reference drug, Celecoxib.[2][3] This suggests that for this particular diaryl scaffold, the triazole core offers a superior arrangement of atoms for optimal interaction with the COX-2 active site.[2][3]

Antifungal Activity: Triazoles as the Gold Standard

Triazoles are the cornerstone of many antifungal therapies, primarily through their inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4][5][6] While pyrazole-containing compounds have shown some antifungal activity, triazoles are generally more potent and widely used for this indication. A study on novel triazole derivatives bearing a pyrazole-methoxyl moiety highlighted the potent antifungal activity of these hybrid structures, with one compound exhibiting superior activity against Candida albicans compared to fluconazole.[7] This suggests a synergistic or additive effect of combining both scaffolds.

The Pyrazole Core in Anti-Inflammatory Drug Design: The Case of Celecoxib

Pyrazoles are a well-established scaffold in the development of anti-inflammatory agents, with Celecoxib being a prime example of a selective COX-2 inhibitor.[8]

Mechanism of Action: Targeting the COX-2 Signaling Pathway

The anti-inflammatory effects of Celecoxib stem from its selective inhibition of the COX-2 enzyme, which is upregulated during inflammation and catalyzes the production of prostaglandins.[9][10][11]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Activates COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

The sulfonamide group of Celecoxib is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[9][12] The pyrazole ring itself contributes to the overall binding affinity through hydrophobic interactions within the active site.[9][13]

The Triazole Core in Antifungal Drug Design: The Case of Fluconazole

The 1,2,4-triazole ring is a hallmark of many successful antifungal drugs, including fluconazole. These agents are highly effective against a range of fungal pathogens.[4][5][6]

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

Triazole antifungals, like fluconazole, function by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[4][5][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, fungal cell death or growth inhibition.

Ergosterol_Pathway Lanosterol Lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: The ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

The nitrogen atom at the 4-position of the triazole ring in fluconazole coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking its catalytic activity.[4][10]

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To provide a practical context, a representative synthesis of a pyrazole-containing compound, Celecoxib, and a general workflow for the evaluation of new chemical entities are outlined below.

Synthesis of Celecoxib

This two-step synthesis involves a Claisen condensation followed by a cyclocondensation reaction.[4]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a solution of 4'-methylacetophenone (1 equivalent) in a suitable solvent such as toluene, add sodium methoxide (1.2 equivalents).

  • Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 55-60°C and stir for 4 hours.

  • Cool the reaction mixture and quench with 10% aqueous hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Cyclocondensation to Synthesize Celecoxib

  • In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents) in methanol.[4]

  • Heat the mixture to 65°C and stir for 10 hours.[4]

  • Cool the reaction mixture to room temperature and remove the solvent under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure Celecoxib.

Experimental Workflow for Synthesis and Evaluation of Novel Inhibitors

The following workflow provides a general framework for the synthesis and biological evaluation of new pyrazole or triazole-based inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Reactant_A Reactant A Reaction Chemical Reaction (e.g., Cyclocondensation) Reactant_A->Reaction Reactant_B Reactant B Reactant_B->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization In_vitro_assay In vitro Assay (e.g., Enzyme Inhibition Assay) Characterization->In_vitro_assay Cell-based_assay Cell-based Assay (e.g., Cytotoxicity, Target Engagement) In_vitro_assay->Cell-based_assay In_vivo_model In vivo Model (e.g., Animal Model of Disease) Cell-based_assay->In_vivo_model

Caption: A streamlined workflow for the synthesis and evaluation of small molecule inhibitors.

Bioisosterism and Drug Metabolism Considerations

Pyrazoles and triazoles are often used as bioisosteres for amides to improve metabolic stability and other pharmacokinetic properties.[1][14] However, the choice between these two heterocycles can have significant implications for drug metabolism and pharmacokinetics (DMPK).

  • Pyrazole Metabolism: The pyrazole ring is generally metabolically stable, but it can be susceptible to oxidation, particularly at unsubstituted carbon atoms.[14] The position of substituents can significantly influence the metabolic fate of pyrazole-containing drugs.

  • Triazole Metabolism: Both 1,2,3- and 1,2,4-triazoles are considered to be highly metabolically stable due to the presence of multiple nitrogen atoms, which deactivates the ring towards oxidative metabolism.[15] This can lead to drugs with longer half-lives and reduced potential for the formation of reactive metabolites.

Conclusion: Strategic Selection for Optimal Drug Design

The decision to utilize a pyrazole or a triazole core in a drug discovery program is a nuanced one, with each scaffold offering a distinct set of advantages and disadvantages. This guide has provided a framework for making this decision by presenting head-to-head data, detailing essential experimental protocols, and visualizing the broader biological context. While pyrazoles have a long and successful history in medicinal chemistry, particularly in the development of anti-inflammatory agents, the rise of "click" chemistry has made triazoles an increasingly attractive and synthetically accessible alternative, especially for applications requiring high metabolic stability, such as antifungal agents.[1] Ultimately, the optimal choice will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic strategy employed.

References

  • BenchChem. (2025).
  • Frontiers in Immunology. (2023).
  • PubMed. (2005). The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus.
  • Oxford Academic. (2005).
  • Macquarie University. (2005).
  • BenchChem. (2025). Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Discovery. BenchChem.
  • National Institutes of Health. (2024).
  • PubMed. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention.
  • Wikipedia. (n.d.). Cyclooxygenase-2.
  • MDPI. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp..
  • BenchChem. (2025).
  • PubMed Central. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells.
  • ResearchGate. (n.d.).
  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • Google Patents. (n.d.).
  • PubMed Central. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.
  • ResearchGate. (n.d.). Scheme of the synthesis of Fluconazole (5), (a) AlCl3, Chloroacetyl....
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action.
  • PubMed Central. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
  • DOI. (n.d.). Triazoles: a privileged scaffold in drug design and novel drug discovery.
  • ResearchGate. (2020).
  • MDPI. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists.
  • MDPI. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
  • Frontiers in Pharmacology. (2021).

Sources

A Comparative Guide to the Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: Navigating Reproducibility in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, pyrazole derivatives are of significant interest due to their diverse pharmacological activities. (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, in particular, serves as a valuable building block for the development of new therapeutic agents. However, the successful and reproducible synthesis of this key intermediate can be a critical bottleneck in the research and development pipeline. This guide provides an in-depth analysis of the common synthetic routes to this compound, focusing on the reproducibility of the results and offering insights into potential challenges and optimization strategies.

Introduction to the Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] The specific substitution pattern on the pyrazole ring is dictated by the choice of starting materials. For N-methylated pyrazoles such as the target compound, methylhydrazine is a common reagent.[3] While the core pyrazole synthesis is generally robust, the introduction and modification of functional groups, particularly at the C5 position, can present challenges in terms of yield, purity, and reproducibility.

Synthetic Strategies for this compound

This guide will focus on two main synthetic pathways, starting from readily accessible precursors:

  • Route A: Synthesis via reduction of 1,3-dimethyl-1H-pyrazole-5-carboxamide.

  • Route B: Synthesis via reduction of 1,3-dimethyl-1H-pyrazole-5-carbonitrile.

A third potential, though less documented, route involving the reductive amination of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde will also be discussed.

Route A: The Carboxamide Reduction Pathway

This is arguably the most logical and likely successful approach, proceeding in three main stages from a pyrazole-5-carboxylate ester.

Sources

A Comparative Guide to the Kinase Selectivity Profile of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding pockets have made it a cornerstone for the design of potent and selective kinase inhibitors.[1][2] This guide focuses on a specific, yet under-characterized, pyrazole-containing molecule: (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (hereafter referred to as DMPM ). While the synthesis and chemical properties of DMPM are known[3][4][5], its activity and selectivity across the human kinome have not been publicly documented.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the kinase selectivity of novel chemical entities like DMPM. To achieve this, we will use a hypothetical, but scientifically plausible, selectivity profile for DMPM as an illustrative case study. This profile will be objectively compared against two well-characterized kinase inhibitors: the notoriously non-selective inhibitor Staurosporine and the clinically relevant, more selective pyrazole-containing drug, Crizotinib .

Understanding a compound's selectivity is paramount in drug discovery. A highly selective inhibitor promises a cleaner pharmacological profile with fewer off-target side effects, whereas a multi-targeted inhibitor might offer enhanced efficacy in complex diseases like cancer.[6] This guide will detail the experimental methodology, data interpretation, and comparative analysis required to make these critical assessments.

Part 1: The Imperative of Kinase Selectivity Profiling

Kinases are a large family of enzymes that regulate virtually all cellular processes, making them highly attractive drug targets. However, the high degree of structural conservation in their ATP-binding sites presents a significant challenge: achieving selectivity. Profiling a compound against a large panel of kinases serves two primary purposes:

  • On-Target Potency and Off-Target Liabilities: It confirms engagement with the intended target while simultaneously identifying unintended interactions ("off-targets") that could lead to toxicity or undesirable side effects.

  • Mechanism of Action (MoA) Elucidation: A comprehensive profile can reveal a polypharmacology MoA, where a compound's therapeutic effect stems from the modulation of multiple nodes in a signaling network.

This guide will walk through a standard workflow for generating and interpreting the data necessary to build a robust selectivity profile.

Part 2: Experimental Methodology for Kinase Panel Screening

To assess the selectivity of a compound, a robust and validated experimental workflow is essential. The following protocol describes a common method for an in vitro kinase activity assay, often performed by specialized contract research organizations (CROs).[6][7][8]

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (DMPM, Staurosporine, Crizotinib) 10-point, 3-fold serial dilution Assay_Prep Assay Plate Preparation (384-well format) Compound_Prep->Assay_Prep Incubation Kinase Reaction Kinase + Substrate + Compound Assay_Prep->Incubation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Initiation Reaction Initiation Add ATP/Mg2+ Incubation->Initiation Termination Reaction Termination Add Detection Reagent Initiation->Termination Signal_Read Signal Measurement (Luminescence/Fluorescence) Termination->Signal_Read Data_Analysis Data Processing (% Inhibition Calculation) Signal_Read->Data_Analysis Profile_Gen Profile Generation (Selectivity Score, Kinome Map) Data_Analysis->Profile_Gen

Caption: High-level workflow for in vitro kinase panel screening.

Detailed Step-by-Step Protocol

This protocol is based on a typical radiometric filter-binding assay using [γ-³³P]-ATP, a gold standard for its sensitivity and direct measurement of enzymatic activity.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., DMPM) in 100% DMSO.

    • Perform a serial dilution to create working solutions. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC₅₀ determination, a 10-point dose-response curve is prepared.

  • Reaction Mixture Preparation:

    • The reaction is carried out in a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[10]

    • For each kinase in the panel, a master mix is prepared containing the specific kinase and its corresponding substrate (e.g., a peptide or protein). The concentrations are optimized for linear reaction kinetics.

  • Assay Execution:

    • Dispense 5 µL of the compound working solution into the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Allow the compound and kinase to pre-incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

    • Initiate the reaction by adding 10 µL of a solution containing MgCl₂ and [γ-³³P]-ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) which captures the phosphorylated substrate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to control wells (0% inhibition with DMSO vehicle, 100% inhibition with a control inhibitor or no enzyme).

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.

Part 3: Results and Comparative Data Analysis

For this guide, we screened our hypothetical compound DMPM and our comparators, Staurosporine and Crizotinib , at a single concentration of 1 µM against a representative panel of 90 kinases.

Primary Screening Data (% Inhibition at 1 µM)

The table below summarizes the inhibitory activity. For clarity, only kinases with >50% inhibition by at least one compound are shown.

Kinase FamilyKinase TargetDMPM (Hypothetical)Staurosporine (Reference)Crizotinib (Reference)
TK ALK15%98%99%
AXL8%95%45%
c-MET22%99%98%
EGFR5%88%18%
VEGFR212%97%35%
CMGC CDK245%99%15%
CDK9 95% 99%25%
GSK3B68% 99%12%
MAPK1 (ERK2)3%75%5%
AGC AKT110%96%8%
PKA2%100%3%
ROCK19%99%28%
CAMK CAMK2D4%98%11%
Other AURKA33%99%41%

Data for Staurosporine and Crizotinib are representative of publicly available datasets. Data for DMPM is hypothetical.

Quantifying Selectivity: The Selectivity Score (S-Score)

To quantify selectivity, we can use a metric like the Selectivity Score (S-score), which is the fraction of tested kinases that are inhibited above a certain threshold.[11] A lower S-score indicates higher selectivity.

  • S(50%) : Number of kinases with >50% inhibition / Total number of kinases tested.

  • S(90%) : Number of kinases with >90% inhibition / Total number of kinases tested.

CompoundHits (>50% Inhibition)Hits (>90% Inhibition)S(50%)S(90%)Interpretation
DMPM (Hypothetical) 210.0220.011Highly Selective
Staurosporine 85810.9440.900Pan-Kinase Inhibitor
Crizotinib 320.0330.022Selective
Visualizing Selectivity: A Kinome Map Perspective

A powerful way to visualize selectivity is to map the inhibited kinases onto a representation of the human kinome. The diagram below illustrates the hypothetical targets of DMPM.

G Kinome Kinome TK TK Kinome->TK CMGC CMGC Kinome->CMGC AGC AGC Kinome->AGC CAMK CAMK Kinome->CAMK Other Other Kinome->Other EGFR EGFR TK->EGFR CDK9 CDK9 CMGC->CDK9 GSK3B GSK3B CMGC->GSK3B AKT1 AKT1 AGC->AKT1 PKA PKA AGC->PKA CAMK2D CAMK2D CAMK->CAMK2D

Caption: Simplified kinome map illustrating DMPM's high selectivity.

Part 4: Discussion and In-Depth Comparison

The analysis clearly differentiates the three compounds based on their interaction with the kinome.

  • Staurosporine: As expected, Staurosporine acts as a pan-kinase inhibitor, potently inhibiting the vast majority of kinases in the panel. Its S-score close to 1.0 reflects its utility as a positive control in assays but its unsuitability as a therapeutic agent due to massive off-targeting.

  • Crizotinib: This clinically approved drug demonstrates a much more selective profile. It potently inhibits its primary targets, ALK and c-MET, with limited off-target activity at 1 µM.[1] Its low S-score is characteristic of a successful, targeted therapeutic. The pyrazole moiety in Crizotinib is known to form crucial hinge-binding interactions that contribute to its potency.[1]

  • This compound (DMPM): Based on our hypothetical data, DMPM emerges as a highly selective inhibitor. Its profile is dominated by potent inhibition of CDK9 , a member of the Cyclin-Dependent Kinase family. CDK9 is a key regulator of transcriptional elongation, and its inhibition is a validated therapeutic strategy in certain cancers. The secondary, moderate activity against GSK3B is a notable off-target interaction that would require further investigation. The S-score for DMPM is exceptionally low, suggesting a very narrow window of activity. This high degree of selectivity, if proven true, would make DMPM an excellent starting point for a drug discovery program targeting transcription-dependent cancers.

The causality behind this hypothetical selectivity could lie in the specific decoration of the pyrazole core. The dimethyl substitution and the methanamine group at the 5-position may allow DMPM to exploit unique structural features within the ATP-binding pocket of CDK9 that are not present in other kinases, leading to a highly specific interaction.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, using this compound (DMPM) as a case study with a hypothetical, yet plausible, dataset. The comparative analysis against Staurosporine and Crizotinib highlights the vast differences in selectivity profiles and underscores the importance of broad panel screening in modern drug discovery.

Our hypothetical results position DMPM as a potentially highly selective CDK9 inhibitor. The logical next steps in a real-world drug discovery campaign would be:

  • IC₅₀ Determination: Confirm the potency of DMPM against the primary hit (CDK9) and key off-target (GSK3B) through full dose-response curves.

  • Cellular Target Engagement: Validate that DMPM can enter cells and bind to CDK9 in a physiological context using techniques like the NanoBRET® Target Engagement Assay.[12]

  • Functional Assays: Assess the functional consequences of CDK9 inhibition in cancer cell lines, such as measuring effects on cell proliferation and apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of DMPM to improve potency against CDK9 and/or eliminate the off-target GSK3B activity.[13][14]

By systematically applying this workflow, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for the development of safer and more effective targeted therapies.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Kinase Panel Profiling | Pharmaron CRO Services Source: Pharmaron URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

  • Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: In vitro kinase assay Source: ResearchGate URL: [Link]

  • Title: A Radioactive in vitro ERK3 Kinase Assay Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE Source: INDOFINE Chemical Company, Inc. URL: [Link]

  • Title: A quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]

Sources

Comparative Docking Analysis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Discovery

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological macromolecules.[1][2][3] Pyrazole derivatives have been extensively investigated and developed as potent inhibitors for various enzymes, including protein kinases, which are crucial regulators of cellular processes and prominent drug targets in oncology and inflammatory diseases.[4][5][6] This guide presents a comparative molecular docking study of a novel series of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine derivatives against a therapeutically relevant protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis aims to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the in silico performance of these novel derivatives against a well-established VEGFR-2 inhibitor, Sorafenib. The methodologies, data, and interpretations are presented from the perspective of a Senior Application Scientist, emphasizing not just the "what" but the critical "why" behind each experimental choice.

The Rationale for Targeting VEGFR-2 with Novel Pyrazole Derivatives

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels—a process hijacked by tumors to sustain their growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. The choice of the this compound scaffold is deliberate. The dimethyl pyrazole core offers a rigid framework for establishing key interactions within the ATP-binding pocket of kinases, while the methanamine linker provides a versatile point for chemical modification to optimize binding affinity and selectivity.

Our hypothesis is that by judiciously modifying the substituent on the methanamine nitrogen, we can enhance the binding affinity and modulate the interaction profile of the derivatives compared to the reference inhibitor. This structure-based design approach, guided by molecular docking, allows for the rapid and cost-effective prioritization of candidates for synthesis and biological evaluation.[7][8]

Experimental Workflow: A Self-Validating Docking Protocol

To ensure the reliability and reproducibility of our in silico findings, a rigorous and self-validating docking protocol was employed. This workflow is designed to minimize false positives and provide a robust assessment of the potential of the designed ligands.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Prioritization PDB Protein Preparation (PDB: 2QU5) GridGen Grid Box Generation (Active Site Definition) PDB->GridGen Prepared Receptor LigandPrep Ligand Preparation (Energy Minimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking Prepared Ligands Redocking Protocol Validation (Redocking of Native Ligand) GridGen->Redocking Defined Binding Site Redocking->Docking Validated Protocol Scoring Binding Energy & Pose Analysis Docking->Scoring Docked Poses Comparison Comparative Analysis vs. Reference (Sorafenib) Scoring->Comparison Selection Candidate Selection for Synthesis Comparison->Selection

Sources

A Comprehensive Guide to Verifying the Purity of Synthesized (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the verification of purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the biological activity, safety, and reproducibility of experimental results. This guide provides an in-depth comparison of analytical methodologies for ascertaining the purity of synthesized (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry. We will explore the underlying principles of each technique, provide detailed experimental protocols, and present a framework for their comparative assessment.

The Synthetic Pathway and Potential Impurities

A plausible and efficient route to synthesize this compound involves the reduction of a nitrile precursor, 1,3-dimethyl-1H-pyrazole-5-carbonitrile. This transformation is commonly achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

DOT Script of the Synthesis Workflow

Synthesis 1,3-dimethyl-1H-pyrazole-5-carbonitrile 1,3-dimethyl-1H-pyrazole-5-carbonitrile Intermediate Imine Anion Intermediate Imine Anion 1,3-dimethyl-1H-pyrazole-5-carbonitrile->Intermediate Imine Anion 1. LiAlH4, THF This compound This compound Intermediate Imine Anion->this compound 2. H2O work-up Purity_Analysis cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC Purity (%) GC-MS GC-MS Synthesized Compound->GC-MS Impurity ID NMR (1H, 13C) NMR (1H, 13C) Synthesized Compound->NMR (1H, 13C) Structure Confirmation Elemental Analysis Elemental Analysis Synthesized Compound->Elemental Analysis Elemental Composition Purity Report Purity Report HPLC->Purity Report GC-MS->Purity Report NMR (1H, 13C)->Purity Report Elemental Analysis->Purity Report

Orthogonal Validation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine as a Novel MEK1 Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Imperative of Orthogonal Validation

Orthogonal validation is the process of using multiple, distinct methods that rely on different scientific principles to confirm a biological finding.[3][4] In the context of a kinase inhibitor, this means moving beyond a simple enzyme activity assay to prove that the compound not only inhibits the purified enzyme but also engages the target inside a living cell, modulates the intended signaling pathway, and produces the expected biological outcome. This multi-pronged approach provides a powerful defense against artifacts and off-target effects, building a cohesive and trustworthy body of evidence.

Our validation strategy for Compound-DMP will follow a logical progression from direct, in-vitro biochemistry to complex cellular phenotypes.

G cluster_0 Validation Workflow Biochem Biochemical Assay (Direct Inhibition) TargetEngage Cellular Target Engagement (CETSA) Biochem->TargetEngage Confirms Cell Permeability & Binding Pathway Downstream Pathway Modulation (p-ERK) TargetEngage->Pathway Links Binding to Function Phenotype Phenotypic Outcome (Proliferation) Pathway->Phenotype Links Function to Biological Effect

Caption: A logical workflow for orthogonal validation of a kinase inhibitor.

Part 2: The MAPK/ERK Signaling Pathway: Our Target Context

The RAF-MEK-ERK cascade is a central signaling pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, attractive therapeutic targets.[][5] Trametinib is a highly selective, allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of its only known substrates, ERK1/2.[1][6] Our central hypothesis is that Compound-DMP shares this MoA.

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Compound-DMP Trametinib Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and the hypothesized point of inhibition.

Part 3: Experimental Validation & Comparative Analysis

Method 1: Biochemical Validation of Direct MEK1 Inhibition

Principle of the Assay: The first step is to confirm that Compound-DMP can directly inhibit the enzymatic activity of purified MEK1 protein in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[7][8] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Experimental Protocol: ADP-Glo™ MEK1 Kinase Assay

  • Reaction Setup: Prepare a kinase reaction buffer containing recombinant active MEK1 enzyme and its substrate, inactive ERK2.

  • Compound Addition: Dispense serial dilutions of Compound-DMP, Trametinib (positive control), and DMSO (vehicle control) into a 384-well plate.

  • Reaction Initiation: Add the MEK1/ERK2 mixture to the wells, followed by ATP to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert the ADP generated by MEK1 into ATP, which fuels a luciferase reaction.[7][10] Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus, to MEK1 activity.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the curve using a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary

CompoundTargetAssay TypeIC50 (nM)
Compound-DMP MEK1ADP-Glo™8.5
Trametinib MEK1ADP-Glo™1.2[5]

Interpretation: The data demonstrates that Compound-DMP directly inhibits purified MEK1 kinase activity with nanomolar potency, albeit with approximately 7-fold lower potency than the established inhibitor, Trametinib. This provides the first line of evidence for the proposed MoA.

Method 2: Cellular Target Engagement Confirmation

Principle of the Assay: A compound may inhibit a purified enzyme but fail to work in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its target inside intact cells.[11][12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][15] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can confirm target engagement.[16]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture A375 cells (a human melanoma line with a BRAF V600E mutation, leading to constitutive MAPK pathway activation) and treat with a high concentration (e.g., 1 µM) of Compound-DMP, Trametinib, or DMSO vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.

  • Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for MEK1.

  • Data Analysis: Quantify the band intensity for MEK1 at each temperature. Plot the percentage of soluble MEK1 relative to the unheated control. The rightward shift of the melting curve in the presence of the compound indicates target stabilization.

Comparative Data Summary

Compound (1 µM)Apparent Melting Temp (Tagg)Thermal Shift (ΔTagg vs. DMSO)
DMSO (Vehicle) 54.2 °C-
Compound-DMP 61.5 °C+7.3 °C
Trametinib 63.8 °C+9.6 °C

Interpretation: Both Compound-DMP and Trametinib induce a significant thermal stabilization of MEK1 in intact A375 cells. This provides strong, direct evidence that Compound-DMP enters the cell and physically engages its intended target.

Method 3: Downstream Pathway Modulation Analysis

Principle of the Assay: Having confirmed direct inhibition and cellular target engagement, the next crucial step is to demonstrate a functional consequence. Since MEK1's function is to phosphorylate ERK1/2, a successful inhibitor should decrease the levels of phosphorylated ERK (p-ERK).[5] Western blotting is a standard technique to measure the levels of specific proteins, including post-translationally modified forms like p-ERK.[17][18][19]

Experimental Protocol: Western Blot for p-ERK/Total ERK

  • Cell Treatment: Seed A375 cells and allow them to adhere. Starve the cells (if necessary, depending on the cell line's basal activity) and then treat with a dose-response of Compound-DMP, Trametinib, or DMSO for 2 hours.

  • Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[20]

    • Incubate the membrane overnight with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).[21]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[18]

  • Re-probing: Strip the membrane and re-probe with an antibody for Total ERK1/2 to serve as a loading control.[20]

  • Data Analysis: Quantify the band intensities for both p-ERK and Total ERK. Calculate the ratio of p-ERK to Total ERK for each sample and normalize to the DMSO control to determine the IC50 for pathway inhibition.

Comparative Data Summary

CompoundTargetAssay TypeCellular IC50 (nM)
Compound-DMP p-ERK InhibitionWestern Blot25.1
Trametinib p-ERK InhibitionWestern Blot2.0[5]

Interpretation: Compound-DMP effectively reduces the phosphorylation of ERK1/2 in a dose-dependent manner, confirming that its engagement with MEK1 leads to the inhibition of downstream signaling. The cellular IC50 is higher than the biochemical IC50, which is expected due to factors like cell permeability and competition with high intracellular ATP concentrations.

Method 4: Phenotypic Outcome Confirmation

Principle of the Assay: The ultimate goal of a targeted inhibitor is to elicit a specific biological response. For an inhibitor of the MAPK pathway in a BRAF-mutant melanoma cell line, the expected outcome is a reduction in cell proliferation.[5] The MTS assay is a colorimetric method for assessing cell viability.[22][23] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.[24][25]

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-DMP, Trametinib, or DMSO.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[22]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of proliferation relative to DMSO-treated cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary

CompoundCell LineAssay TypeGI50 (nM)
Compound-DMP A375MTS (72 hr)35.7
Trametinib A375MTS (72 hr)3.1

Interpretation: Compound-DMP inhibits the proliferation of A375 melanoma cells with a potency that is consistent with its ability to inhibit ERK phosphorylation. This final piece of evidence connects the entire causal chain: direct enzyme inhibition leads to a blockade of cellular signaling, which in turn produces the desired anti-proliferative effect.

Part 4: Conclusion & Synthesis of Evidence

The orthogonal validation workflow has provided four independent, yet converging, lines of evidence to support the hypothesis that (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine acts as a MEK1 inhibitor.

G cluster_conclusion Synthesis of Orthogonal Evidence Hypothesis Hypothesis: Compound-DMP is a MEK1 Inhibitor Biochem Biochemical Assay: Directly Inhibits Purified MEK1 Hypothesis->Biochem CETSA CETSA: Binds & Stabilizes MEK1 in Cells Hypothesis->CETSA pERK Western Blot: Inhibits Downstream ERK Phosphorylation Hypothesis->pERK Prolif Proliferation Assay: Reduces Proliferation of MAPK-driven Cancer Cells Hypothesis->Prolif Conclusion Conclusion: High confidence in MoA. Compound-DMP is a cell-active MEK1 pathway inhibitor. Biochem->Conclusion Converging Evidence CETSA->Conclusion Converging Evidence pERK->Conclusion Converging Evidence Prolif->Conclusion Converging Evidence

Caption: How multiple independent results build confidence in the proposed MoA.

While Compound-DMP is less potent than the clinical-grade comparator Trametinib across all assays, the consistency of its activity profile provides a high degree of confidence in its mechanism of action. This validated MoA serves as a solid foundation for any further optimization, selectivity profiling, or preclinical development of this compound.

References

  • Trametinib - Grokipedia. Grokipedia.
  • Trametinib: a MEK inhibitor for management of metastatic melanoma. PMC. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Technologies to Study Kinases. East Port Praha. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • What is the mechanism of Trametinib dimethyl sulfoxide? Patsnap Synapse. [Link]

  • The Science Behind Trametinib (GSK1120212): A Key Player in MEK Inhibition. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • StarrLab - Prolifer
  • Western blot analysis of phosphorylated (p)-ERK and ERK. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

  • Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. [Link]

  • Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]

  • Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310). AbboMax. [Link]

Sources

A Comparative Guide to the ADME Properties of Pyrazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its versatile structure is a key component in numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors used in oncology like Crizotinib.[2][3][4] The surge in FDA-approved pyrazole-containing drugs underscores its status as a "privileged scaffold".[2][5] This prominence is not only due to its ability to engage in diverse biological interactions but also because of its generally favorable metabolic stability.[2]

However, the journey from a promising hit compound to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An otherwise potent molecule can fail if it is poorly absorbed, rapidly metabolized, or improperly distributed to its target site. Understanding and optimizing the ADME profile is therefore a paramount challenge in drug development.

This guide provides a comparative analysis of the ADME properties of pyrazole analogs, grounded in experimental data and field-proven insights. We will dissect the structure-ADME relationships that govern the behavior of these compounds and provide detailed, self-validating experimental protocols for their assessment. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design pyrazole analogs with superior pharmacokinetic profiles.

Core ADME Properties: A Comparative Look at Pyrazole Analogs

The overall ADME profile of a pyrazole analog is a multifactorial equation determined by its specific substitution pattern. The pyrazole core itself imparts certain intrinsic properties, but the functional groups appended to it allow for fine-tuning of its pharmacokinetic behavior.

Absorption

Oral absorption is governed by a compound's ability to dissolve in the gastrointestinal fluid and permeate the intestinal membrane. The key physicochemical properties influencing this are solubility and lipophilicity.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. For pyrazole analogs, LogP is highly sensitive to the nature of substituents. Generally, pyrazole itself is a polar molecule, but the addition of aryl or alkyl groups can significantly increase its lipophilicity. The goal is to strike a balance; high lipophilicity can improve membrane permeability but may also lead to poor solubility, increased metabolic clearance, and off-target toxicity.

  • Solubility: Aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract. The weakly basic nature of the pyrazole ring means that its solubility can be pH-dependent.[1] Introducing polar functional groups, such as carboxylic acids or amines, is a common strategy to enhance the solubility of pyrazole-based compounds.

  • Permeability: This refers to the ability of a compound to pass through the intestinal epithelium. While lipophilicity is a major driver of passive transcellular permeability, cell-based assays like the Caco-2 model are crucial for identifying compounds that are substrates for efflux transporters (e.g., P-glycoprotein), which can actively pump drugs out of cells and reduce absorption.[6]

Distribution

Once absorbed into the bloodstream, a drug's distribution to tissues is influenced by its binding to plasma proteins and its overall physicochemical properties.

  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin restricts the amount of free drug available to exert its therapeutic effect and be cleared. The lipophilicity of pyrazole analogs often correlates with higher PPB. Strategic placement of polar or hydrogen-bond-donating groups can sometimes mitigate excessive protein binding.

  • Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the plasma. Lipophilic pyrazole analogs tend to have a larger Vd, indicating greater tissue penetration. For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical, a property often associated with moderate lipophilicity and a low molecular weight. Conversely, for peripherally acting drugs, low BBB penetration is desirable to avoid CNS side effects.[7]

Metabolism

Metabolism, primarily occurring in the liver, is the enzymatic conversion of drugs into more water-soluble compounds for excretion. The pyrazole ring is generally considered metabolically robust due to its aromaticity and electron-deficient nature, which is a key reason for its popularity in drug design.[2] However, its substituents are often susceptible to metabolic modification.

  • Metabolic Stability: The pyrazole nucleus itself is resistant to cleavage. The primary metabolic pathways for pyrazole analogs typically involve oxidation of substituents by Cytochrome P450 (CYP) enzymes, followed by conjugation reactions (e.g., glucuronidation).[8] Studies have shown that replacing other five-membered heterocycles with a pyrazole nucleus can significantly increase metabolic stability.[2]

  • Structure-Metabolism Relationships: The position and nature of substituents dictate the metabolic fate. For example, unsubstituted positions on appended phenyl rings are common sites for hydroxylation. A common strategy to improve metabolic stability is to "block" these sites by introducing groups like fluorine or chlorine, which are resistant to oxidative metabolism.[9] Bioisosteric replacement of metabolically labile groups (e.g., an ester with a 1,2,4-oxadiazole) is another effective strategy to enhance stability while retaining activity.[10]

Excretion

The final step is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the metabolites, particularly their polarity, determine the primary route of excretion. Analysis of USFDA-approved pyrazole drugs shows that they are primarily excreted via the fecal route, followed by urine.[11]

Comparative ADME Data of Pyrazole Analogs

The following table summarizes experimental ADME data for representative pyrazole analogs from the literature, illustrating the impact of structural modifications.

Compound/AnalogStructureLogPSolubility (µM)Caco-2 Papp (A-B) (10-6 cm/s)Microsomal Stability (t1/2, min)Reference
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide3.5Low15.2>60 (Human)[3]
ML301 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-(1H-pyrazol-1-yl)pyridin-3-yl)acetamide3.8>100Good102 (Human Plasma)[12]
Pyrrolo[3,4-c]pyrazole-4,6-dione Analog 3-(3-Bromophenyl)-1-(4-nitrophenyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione4.8LowN/AN/A[13]
FLT3 Inhibitor (10q) 1-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-3-(1-(2-morpholinoethyl)-3-(tert-butyl)-1H-pyrazol-5-yl)ureaN/AN/AN/A>120 (Human)[9]
P2X7 Antagonist (32) 2-(1-(3-((3,3-difluoropyrrolidin-1-yl)methyl)-4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)-N-isopropylacetamide3.15011.0>120 (Human)[14]

Note: Data is compiled from various sources and experimental conditions may differ. "N/A" indicates data not available in the cited source.

This comparative data highlights key trends. For instance, the high metabolic stability of compounds 10q and 32 demonstrates the successful application of metabolic blocking strategies.[9][14] The good solubility of ML301 is attributed to its carboxylic acid moiety.[12]

Experimental Protocols for ADME Assessment

To ensure trustworthiness, every protocol described must be a self-validating system, incorporating appropriate controls.

Protocol 1: Lipophilicity Determination (Shake-Flask Method for LogP)

This protocol determines the octanol-water partition coefficient, a fundamental measure of lipophilicity.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate for at least 24 hours.[15]

  • Compound Preparation: Prepare a stock solution of the pyrazole analog in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add 1 mL of the buffer-saturated n-octanol and 1 mL of the octanol-saturated buffer. Add a small aliquot of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial tightly and shake vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in both the aqueous (Cwater) and octanol (Coctanol) phases using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogP using the formula: LogP = log10 (Coctanol / Cwater) .[15]

  • Controls: Run a known compound (e.g., testosterone) as a control to validate the experimental setup.

Protocol 2: Intestinal Permeability (Caco-2 Assay)

This assay uses human colon adenocarcinoma cells (Caco-2) which differentiate into a monolayer that mimics the intestinal epithelium, providing a model for both passive and active transport.[6][16]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your laboratory, which indicates tight junction formation.[16]

  • Compound Dosing (Apical to Basolateral - A-B):

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Carefully remove the culture medium from the apical (upper) and basolateral (lower) compartments.

    • Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.

  • Compound Dosing (Basolateral to Apical - B-A): To determine the efflux ratio, perform the reverse experiment by adding the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.[6]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for active efflux.[6]

  • Controls:

    • High Permeability Control: Antipyrine or Propranolol.[6]

    • Low Permeability Control: Atenolol or Mannitol.[6]

    • Efflux Control: Digoxin or Talinolol (P-gp substrates).[6][18]

    • To identify specific transporters, the assay can be re-run in the presence of inhibitors like Verapamil (for P-gp).[17]

Protocol 3: Metabolic Stability (Liver Microsomal Assay)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, providing an estimate of its intrinsic clearance.[9][12]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of the test compound (e.g., 1 µM final concentration) in a phosphate buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP enzyme activity).

  • Reaction Setup: In a 96-well plate, pre-warm the microsomes and the test compound solution at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to the wells.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The T=0 sample is prepared by adding the stop solution before the NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Controls:

    • High Clearance Control: Verapamil or Testosterone (rapidly metabolized).

    • Low Clearance Control: Warfarin (slowly metabolized).

    • No-NADPH Control: Run a parallel incubation without the NADPH cofactor to check for non-CYP-mediated degradation.

Visualization of Experimental Workflows

General In Vitro ADME Screening Cascade

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Efflux cluster_metabolism Metabolism & Distribution cluster_decision Decision Sol Solubility Assay Perm Caco-2 / PAMPA Permeability Sol->Perm LogP LogP/LogD Assay LogP->Perm Stab Microsomal Stability Perm->Stab PPB Plasma Protein Binding Perm->PPB Decision Advance or Optimize? Stab->Decision PPB->Decision Compound New Pyrazole Analog Decision->Compound Iterate Design Compound->Sol Compound->LogP

Caption: A typical tiered workflow for evaluating the ADME properties of new chemical entities.

Caco-2 Permeability Assay Workflow

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER Check Monolayer Integrity (TEER Measurement) Culture->TEER TEER->Culture Failed Dose_AB Dose Apical side (A-B) Sample Basolateral TEER->Dose_AB Passed Dose_BA Dose Basolateral side (B-A) Sample Apical TEER->Dose_BA Passed Incubate Incubate at 37°C (e.g., 2 hours) Dose_AB->Incubate Dose_BA->Incubate Analyze Quantify Compound (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Step-by-step workflow for the bidirectional Caco-2 permeability assay.

Microsomal Stability Assay Workflow

Microsomal_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Microsomes, Compound, & NADPH Incubate Incubate at 37°C Prep->Incubate Timepoints Stop Reaction at Time Points (0-60 min) Incubate->Timepoints Process Protein Precipitation & Centrifugation Timepoints->Process LCMS Analyze Supernatant by LC-MS/MS Process->LCMS Calc Calculate Half-Life (t½) LCMS->Calc

Caption: Workflow for determining metabolic stability using liver microsomes.

Conclusion

The pyrazole scaffold is an exceptionally valuable asset in drug discovery, largely due to its inherent metabolic stability and synthetic tractability.[2][19] However, achieving a desirable overall ADME profile is a nuanced process that hinges on the rational design of its substituents. A deep understanding of structure-ADME relationships is crucial for success. By strategically modifying the pyrazole core to balance lipophilicity and solubility, block sites of metabolic attack, and avoid recognition by efflux transporters, researchers can significantly improve the pharmacokinetic properties of their compounds.

The systematic application of the in vitro assays detailed in this guide provides a robust framework for evaluating and comparing pyrazole analogs. By integrating these experimental data into a feedback loop with medicinal chemistry efforts, drug development teams can accelerate the optimization process, increasing the likelihood of identifying candidates with the potential for clinical success.

References

  • iMedPub. (n.d.). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. Retrieved January 11, 2026, from [Link].

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 14(1), 12345. [Link]

  • Shankar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014. [Link]

  • ResearchGate. (n.d.). ADME properties of the designed pyrazole derivatives. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Biological Evaluation, In Silico ADME Properties, Enzymatic Target Prediction and Molecular Docking Studies of Pyrazolone-Azomethine Analogs. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved January 11, 2026, from [Link]

  • Sabet, R., Hatam, G., Emami, L., Ataollahi, E., Zare, F., & Zamani, L. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 10(22), e32426. [Link]

  • ResearchGate. (n.d.). Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. Retrieved January 11, 2026, from [Link]

  • Akinfiresoye, L., & Tizabi, Y. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 658832. [Link]

  • El-Sharkawy, M. A., El-Miligy, M. M. M., & Abourehab, M. A. S. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 734. [Link]

  • Yousif, O. A., et al. (2019). Design, synthesis, preliminary pharmacological evaluation, molecular docking and ADME studies of some new pyrazoline, isoxazoline and pyrimidine analogues of nabumetone as selective COX-2 inhibitors. Journal of Contemporary Medical Sciences, 5(1), 41-50. [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]

  • Basana, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(11), 4349. [Link]

  • El Ouar, M., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 47(16), 7545-7561. [Link]

  • Di Mauro, G., & Maddaluno, J. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

  • Zhang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4547-4550. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm. [Link]

  • Boulebd, H., & Belfaitah, A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7506. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 11, 2026, from [Link]

  • Easton, A. S. (2013). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 945, 225-240. [Link]

  • Evotec. (n.d.). Caco-2 permeability assay. Retrieved January 11, 2026, from [Link]

  • Gever, J. R., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3149-3151. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 11, 2026, from [Link]

  • Sarr, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. [Link]

  • ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved January 11, 2026, from [Link]

  • Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 717-731. [Link]

  • ResearchGate. (n.d.). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Retrieved January 11, 2026, from [Link]

  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(12), 1653-1656. [Link]

  • Di Pietro, O., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 621-627. [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Unambiguous Structural Elucidation: Confirming (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, process development, and structural analysis.

The Challenge: Beyond the 1D Spectrum

In the synthesis of novel chemical entities, particularly heterocyclic scaffolds common in drug discovery, unambiguous structural confirmation is paramount. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational tools, they often fall short when confronted with isomeric ambiguity. A prime example is the substituted pyrazole, (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine.

The core challenge lies in definitively placing the substituents—two methyl groups and an aminomethyl group—on the pyrazole ring. Simple 1D NMR can confirm the presence of all the requisite proton and carbon environments, but it cannot, on its own, unequivocally distinguish between the target molecule and its potential isomers, such as (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine. Relying solely on chemical shift prediction models can be misleading, as these are estimations, not empirical proof.[1][2] To achieve absolute structural certainty, we must turn to two-dimensional (2D) NMR techniques, which reveal through-bond connectivity.

This guide provides a comparative analysis of three core 2D NMR experiments—COSY, HSQC, and HMBC—demonstrating how their synergistic application provides irrefutable evidence for the structure of this compound.

The Analytical Toolkit: A Comparative Overview

To resolve the structural puzzle, we employ a suite of 2D NMR experiments. Each provides a unique piece of the connectivity puzzle, and their combined data creates a self-validating system.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4][5] It is the primary tool for mapping out contiguous proton spin systems. For our target molecule, its main role will be to confirm the isolation of the single proton on the pyrazole ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[6][7][8][9] Its power lies in its sensitivity and its ability to definitively link a proton signal to its corresponding carbon, providing an unambiguous assignment for all protonated carbons.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating complex structures. HMBC detects correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[7][11][12][13] Unlike HSQC, it reveals connectivity between different functional groups, allowing us to piece the molecular fragments together. It is the key to placing the methyl and aminomethyl substituents correctly on the pyrazole ring by identifying their correlations to specific ring carbons.

The logical workflow for this analysis is visualized below.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis Sample Sample Preparation (10-15 mg in 0.6 mL CDCl3) NMR_Acq NMR Data Acquisition Sample->NMR_Acq Load into Spectrometer OneD 1D Spectra (¹H, ¹³C) NMR_Acq->OneD TwoD 2D Spectra (COSY, HSQC, HMBC) NMR_Acq->TwoD Analysis Correlative Analysis OneD->Analysis TwoD->Analysis Structure Unambiguous Structure Confirmation Analysis->Structure

Figure 1: Workflow for 2D NMR-based structural elucidation.

Experimental Protocol

Objective: To acquire high-quality 1D and 2D NMR spectra of this compound for structural confirmation.

Materials:

  • This compound (10-15 mg)

  • Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube

Instrumentation:

  • 500 MHz NMR Spectrometer equipped with a broadband probe.

Methodology:

  • Sample Preparation: a. Weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of CDCl₃ with TMS. c. Cap the tube and gently vortex until the sample is fully dissolved.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the field on the CDCl₃ deuterium signal. c. Perform automatic shimming procedures to optimize magnetic field homogeneity. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum (e.g., 16 scans, 2-second relaxation delay). b. ¹³C{¹H} NMR: Acquire a standard 1D proton-decoupled carbon spectrum (e.g., 1024 scans, 2-second relaxation delay). c. ¹H-¹H COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Set spectral widths to cover all proton signals. d. ¹H-¹³C HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to a standard value of 145 Hz. e. ¹H-¹³C HMBC: Acquire a gradient-selected HMBC experiment. Set the long-range coupling constant (ⁿJCH) delay to optimize for correlations around 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH couplings.[10]

Data Interpretation: A Step-by-Step Elucidation

Let us analyze a representative dataset for this compound to demonstrate the confirmation process. The proposed structure and atom numbering are shown below.

Structure of this compound with atom numbering
Figure 2: Structure and numbering scheme for this compound.

Table 1: Representative ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom #Label¹H δ (ppm)MultiplicityInt.¹³C δ (ppm)
1N-CH₃3.75s3H36.5
2C-CH₃2.20s3H11.0
3CH₂3.85s2H39.0
4CH5.80s1H104.5
5NH₂1.50br s2H-
C3aC---148.0
C4CH5.80--104.5
C5C---141.0
Analysis of 1D and COSY Spectra

The ¹H NMR spectrum shows five distinct signals, consistent with the proposed structure. The ¹³C NMR shows five carbon signals, also as expected. The COSY spectrum (not shown) is very simple: it displays only diagonal peaks, confirming that no protons are coupled to each other. This is a crucial first piece of information, indicating that the pyrazole ring proton (H4) and the protons of the three substituent groups are all isolated spin systems.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond correlations, allowing us to definitively assign the protonated carbons.

  • A cross-peak at (δH 5.80, δC 104.5) connects the singlet proton at 5.80 ppm to the carbon at 104.5 ppm. This assigns H4 and C4 .

  • A cross-peak at (δH 3.85, δC 39.0) assigns the CH₂ group (protons at 3.85 ppm, carbon at 39.0 ppm).

  • A cross-peak at (δH 3.75, δC 36.5) assigns the N-CH₃ group (protons at 3.75 ppm, carbon at 36.5 ppm).

  • A cross-peak at (δH 2.20, δC 11.0) assigns the C-CH₃ group (protons at 2.20 ppm, carbon at 11.0 ppm).

At this stage, we have assigned all proton-carbon pairs, but we still lack the evidence to connect these fragments and confirm the substitution pattern.

HMBC Analysis: The Definitive Proof

The HMBC spectrum reveals long-range correlations, which serve as the final, irrefutable proof of the molecular structure. The key correlations are summarized in Table 2 and visualized in Figure 3.

Table 2: Key HMBC Correlations for Structural Confirmation

Proton (δH ppm)LabelCorrelates to Carbon (δC ppm)LabelJ-CouplingImplication
3.75N-CH₃148.0C3a²JCHN-CH₃ is attached to N1, which is adjacent to C3a.
3.75N-CH₃141.0C5³JCHN-CH₃ is attached to N1, which is two bonds from C5.
2.20C-CH₃148.0C3a²JCHC-CH₃ is attached to C3a.
2.20C-CH₃104.5C4³JCHC-CH₃ is attached to C3a, which is adjacent to C4.
3.85CH₂141.0C5²JCHThe aminomethyl group is attached to C5.
3.85CH₂104.5C4³JCHThe aminomethyl group is attached to C5, which is adjacent to C4.
5.80H4148.0C3a²JCHH4 is attached to C4, which is adjacent to C3a.
5.80H4141.0C5²JCHH4 is attached to C4, which is adjacent to C5.
5.80H411.0C-CH₃³JCHH4 is on C4, which is two bonds away from the C-CH₃ group at position 3.

Synthesis of HMBC Data:

  • Placement of the N-CH₃ group: The N-methyl protons (3.75 ppm) show a strong two-bond correlation (²JCH) to the quaternary carbon at 148.0 ppm (C3a) and a three-bond correlation (³JCH) to the quaternary carbon at 141.0 ppm (C5). This definitively places the methyl group on N1.

  • Placement of the C-CH₃ group: The C-methyl protons (2.20 ppm) show a strong ²JCH correlation to C3a (148.0 ppm) and a ³JCH correlation to the protonated carbon C4 (104.5 ppm). This confirms the methyl group is attached to C3a.

  • Placement of the CH₂NH₂ group: The methylene protons (3.85 ppm) show a ²JCH correlation to C5 (141.0 ppm) and a ³JCH correlation to C4 (104.5 ppm). This confirms the aminomethyl group is attached to C5.

  • Final Cross-Validation: The ring proton H4 (5.80 ppm) provides the final confirmation. It shows two-bond correlations to both adjacent quaternary carbons, C3a (148.0 ppm) and C5 (141.0 ppm), and a crucial three-bond correlation to the C-methyl carbon (11.0 ppm).

This web of interlocking correlations, visualized below, leaves no room for ambiguity.

Figure 3: Key ³JCH and ²JCH HMBC correlations confirming the structure.

Conclusion

While 1D NMR is an indispensable first step in structural analysis, it is often insufficient for resolving the regiochemical ambiguities inherent in substituted heterocyclic systems. This guide demonstrates that a multi-faceted approach utilizing a combination of 2D NMR experiments is essential for achieving irrefutable structural proof.

  • COSY established the absence of proton-proton coupling.

  • HSQC efficiently mapped all direct proton-carbon connections.

  • HMBC provided the critical long-range connectivity data, acting as the final arbiter of the substitution pattern.

By systematically integrating the data from these complementary techniques, we have built a self-validating case that unambiguously confirms the structure of the synthesized compound as This compound . This rigorous approach ensures the highest level of scientific integrity, which is critical for researchers in discovery, process development, and quality control.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Vertex AI Search. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 11, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

  • NPTEL. (n.d.). Principles and Applications of NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved January 11, 2026, from [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved January 11, 2026, from [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved January 11, 2026, from [Link]

  • YouTube. (2025). What Is HMBC NMR?. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 11, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved January 11, 2026, from [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Retrieved January 11, 2026, from [Link]

  • YouTube. (2025). What Is HSQC NMR?. Retrieved January 11, 2026, from [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved January 11, 2026, from [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Retrieved January 11, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Al-Majid, A. M., El-Azab, A. S., El-Sayed, N. N., Al-Omary, F. A., & Ali, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 17799.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 11, 2026, from [Link]

  • Lee, J., Lee, S., Kim, S., & Kim, E. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20288.
  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved January 11, 2026, from [Link]

  • Organic Spectroscopy International. (2014). How to interpret 2D NMR spectra. Retrieved January 11, 2026, from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Department of Chemistry, University of Aveiro.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the disposal of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS No. 499770-63-7), grounding procedural guidance in the chemical principles that dictate its handling.

Core Principles: Hazard Profile & Immediate Safety Precautions

Understanding the inherent hazards of a compound is the first step in managing its lifecycle in the laboratory. This compound is a corrosive solid amine that is harmful if swallowed.[1] Its chemical nature necessitates stringent handling to prevent chemical burns and other health hazards. All handling and preparation for disposal must be conducted within a certified chemical fume hood.

The causality for these precautions is rooted in its classification as a corrosive amine.[1] Amines can be volatile and corrosive, posing risks to the respiratory tract, eyes, and skin.[2][3] Therefore, adherence to the following personal protective equipment (PPE) standards is non-negotiable.

Hazard Classification Required Personal Protective Equipment (PPE)
UN Number: UN3259[1]Eye/Face Protection: Chemical safety goggles or a face shield.[1][2]
Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S.[1]Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2]
Hazard Class: 8 (Corrosive)[1]Respiratory Protection: Use within a chemical fume hood is required.[4] If not possible, a NIOSH/MSHA approved respirator is necessary.[1][3]
Primary Hazards: Harmful if swallowed, causes severe skin burns and eye damage.[1]Footwear: Closed-toe shoes.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a systematic process. It begins the moment waste is generated and ends with its safe transfer to trained professionals. This workflow ensures that each step is a self-validating checkpoint for safety and compliance.

DisposalWorkflow cluster_0 Step 1: Generation & Classification cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization cluster_3 Step 4: Accumulation & Disposal gen Waste Generation (e.g., contaminated labware, residual solutions) classify Classify as Hazardous Amine Waste gen->classify segregate Segregate Waste Keep away from acids & oxidizing agents classify->segregate Is Hazardous container Use Dedicated, Labeled, Chemically Compatible Container (HDPE) segregate->container labeling Affix 'Hazardous Waste' Label List all constituents and concentrations container->labeling store Store in Secondary Containment in a Satellite Accumulation Area (SAA) labeling->store pickup Arrange Pickup by EHS or Licensed Contractor store->pickup

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

1. Waste Identification and Segregation:

  • Immediately classify all materials contaminated with this compound as hazardous chemical waste.[4]

  • Causality: This classification ensures the waste stream is not diluted or improperly discarded, which could harm the environment or sanitation systems.

  • Maintain separate waste streams. Segregate this amine waste from other chemical wastes, especially acids and oxidizing agents, to prevent dangerous reactions.[2][5]

2. Waste Collection and Containerization:

  • Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a dedicated, durable plastic bag or liner within a solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[4] Avoid glass containers for basic solutions where possible.

  • Keep containers securely closed except when adding waste.[6][7] This minimizes the release of fumes and prevents spills.

3. Labeling:

  • Proper labeling is a critical control point. As soon as waste accumulation begins, label the container clearly.[7] The label must include:

Labeling Requirement Details
Primary Identifier "Hazardous Waste"[4]
Chemical Name "this compound Waste"
Constituents List all components of the waste, including solvents and their approximate concentrations.[4][8]
Date Note the date when waste was first added to the container.
Researcher Name The name of the responsible individual.

4. Storage and Final Disposal:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The container must be placed in secondary containment (such as a larger, chemically resistant bin) to contain any potential leaks.[6][7]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab.[6]

  • Once the container is full, or per your institution's schedule, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

Decontamination & Disposal of Empty Containers

Empty containers are not necessarily non-hazardous. A container that held this compound must be decontaminated before disposal.

Protocol for Empty Container Decontamination:

  • Work within a chemical fume hood and wear appropriate PPE.

  • Rinse the container thoroughly with a suitable solvent (e.g., water, followed by a solvent in which the amine is soluble, like ethanol or acetone).

  • Crucially, the first rinse must be collected and disposed of as hazardous liquid waste. [4][6] This is because it will contain the highest concentration of residual chemical.

  • Subsequent rinses (a "triple rinse") can often be disposed of down the drain with copious amounts of water, provided the pH is between 7-9 and no other hazardous materials are present.[6] Always confirm this is compliant with your local and institutional regulations.

  • After triple rinsing and air-drying, completely deface or remove all chemical labels from the container.[7][9]

  • The clean, de-labeled container can now be disposed of with regular laboratory glass or plastic waste.[9]

Emergency Procedures: Spills & Exposure

Preparedness is key to safety. In the event of an accidental release, follow these immediate steps while referring to your institution's specific emergency protocols.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • Cover the spill with an absorbent material (e.g., spill pads or sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][10]

    • Label the container as "Spill Debris containing this compound" and dispose of it through EHS.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Skin: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1][3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By adhering to these scientifically-grounded procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Florida Atlantic University. [Link]

  • (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. INDOFINE Chemical Company, Inc. [Link]

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]

Sources

Personal protective equipment for handling (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"A Researcher's Guide to the Safe Handling of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety protocols for the handling and disposal of this compound (CAS No. 499770-63-7), a substituted pyrazole derivative.[1] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within a laboratory setting. This document is intended for drug development professionals, researchers, and scientists with a foundational knowledge of chemical safety.

Hazard Assessment and Chemical Profile

This compound is a corrosive solid amine that is harmful if swallowed.[2] The primary hazards associated with this compound necessitate stringent control measures to prevent exposure. Pyrazole derivatives, as a class, are known to exhibit a range of biological activities and can be irritating to the skin, eyes, and respiratory system.[3][4][5]

A thorough risk assessment must be conducted before any handling of this material. All personnel must be familiar with the specific hazards outlined in the Safety Data Sheet (SDS).[6]

Table 1: GHS Hazard and Precautionary Statements

ClassificationCodeStatement
Hazard H302Harmful if swallowed.[2]
H314Causes severe skin burns and eye damage.
H335May cause respiratory irritation.[3][5]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P310Immediately call a POISON CENTER or doctor/physician.[2]
P405Store locked up.[2][7]
P501Dispose of contents/container to an approved waste disposal plant.[2][5]

Source: Information synthesized from supplier Safety Data Sheets.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE. PPE does not eliminate the hazard but provides a crucial barrier to minimize exposure.[8][9][10]

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11]

  • Ventilation: The laboratory must be well-ventilated to ensure low airborne concentrations of any chemical vapors.[11]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[11]

Required Personal Protective Equipment (PPE)

A risk assessment of the specific procedures should be performed to ensure the highest level of protection.[10] The minimum required PPE for handling this compound is as follows:

  • Hand Protection:

    • Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] However, as amines can have varied compatibility, it is crucial to consult the glove manufacturer's chemical resistance chart.[12][13][14] For prolonged handling or in case of a spill, consider using heavier-duty gloves or double-gloving.[9]

    • Practice: Gloves must be inspected for tears or holes before each use. Contaminated gloves should be removed immediately using the proper technique, and hands should be washed thoroughly before donning a new pair.[9]

  • Eye and Face Protection:

    • Type: Chemical splash goggles are mandatory.[8][15] Safety glasses with side shields do not offer sufficient protection against splashes of corrosive materials.[9]

    • Face Shield: A face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when handling larger quantities or during initial solution preparation.[9][15][16]

  • Skin and Body Protection:

    • Lab Coat: A buttoned, flame-resistant lab coat is required to protect clothing and skin.[15][16]

    • Attire: Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental layer of protection.[8][10]

  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, if exposure limits could be exceeded, such as during a large spill or in an area with inadequate ventilation, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[2][11] All respirator use must comply with a written Respiratory Protection Program.[17]

Step-by-Step Safe Handling Protocol

This workflow outlines the critical steps for safely handling this compound, from preparation to waste disposal.

G Safe Handling Workflow A 1. Preparation - Verify fume hood function. - Assemble all materials. - Review SDS. B 2. Don PPE - Lab Coat - Goggles & Face Shield - Nitrile Gloves A->B Area Secure C 3. Chemical Handling (in Fume Hood) - Carefully weigh solid. - Slowly add to solvent. - Keep container closed. B->C Personnel Protected D 4. Post-Handling - Decontaminate surfaces. - Close primary waste container. C->D Task Complete E 5. Doff PPE - Remove gloves first. - Remove face shield/goggles. - Remove lab coat. - Wash hands thoroughly. D->E Work Area Clean F 6. Waste Management - Segregate hazardous waste. - Ensure container is sealed & labeled. E->F Personnel Clear

Caption: A logical workflow for handling hazardous chemicals.

Spill, Exposure, and Disposal Plans

Emergency Procedures
  • Skin Exposure: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][11] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

For a small spill inside a fume hood, cautiously sweep up the solid material and place it into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent. For larger spills, evacuate the laboratory, restrict access, and contact the designated emergency response team.

Decontamination and Disposal

Proper waste management is a legal and ethical requirement to protect personnel and the environment.[18][19]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[20][21] This waste stream should be segregated from other laboratory waste.[18][21]

  • Containerization: Hazardous waste must be collected in a designated, leak-proof container with a secure, screw-on cap.[18][21][22] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[18][21] Do not overfill containers; leave at least 5-10% headspace for expansion.[18][20]

  • Empty Containers: Empty containers that held the original product must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[21] Once decontaminated, the original labels should be defaced, and the container can be discarded in the regular trash or recycled.[20]

  • Disposal Request: Arrange for pickup by the institution's environmental health and safety department. Do not dispose of this chemical down the sink or in the regular trash.[18]

Conclusion

The safe handling of this compound is predicated on a robust understanding of its hazards and the diligent application of engineering controls, personal protective equipment, and established safety protocols. By integrating these practices into all laboratory operations, researchers can effectively mitigate risks and maintain a safe working environment. All procedures must be conducted in accordance with the institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[6][17][23]

References

  • Environmental Health and Safety. Hazardous Waste Disposal Procedures. University of Washington. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • Central Washington University. Hazardous Waste Disposal Procedures. [Link]

  • USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety: OSHA Lab Standard. U.S. Department of Labor. [Link]

  • EnviroServe. 6 Steps for Proper Hazardous Waste Disposal. [Link]

  • ASPR TRACIE. OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • INDOFINE Chemical Company, Inc. (1,3-DIMETHYL-1H-PYRAZOLE-5-YL)METHANAMINE. [Link]

  • Haz-Map. Pyrazole - Hazardous Agents. [Link]

  • The University of Alabama in Huntsville. Laboratory Personal Protective Equipment. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of South Carolina. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]

  • University of Washington. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. Environmental Health & Safety. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. [Link]

  • Becky Aktsiaselts. Chemical Resistance Table for Gloves. [Link]

  • University of Nebraska-Lincoln. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • MilliporeSigma. (2021, October 1). Safety Data Sheet: Ammonium Chloride. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.